molecular formula C10H22<br>CH3(CH2)8CH3<br>C10H22 B031447 Decane CAS No. 124-18-5

Decane

Cat. No.: B031447
CAS No.: 124-18-5
M. Wt: 142.28 g/mol
InChI Key: DIOQZVSQGTUSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decane is a straight-chain aliphatic hydrocarbon belonging to the alkane series, with the chemical formula C₁₀H₂₂. This high-purity solvent is a colorless and volatile liquid characterized by its non-polar nature and relatively high boiling point (~174 °C), making it a valuable component in a wide array of research applications. In the field of fuel science, this compound serves as a major surrogate component in developing and validating kinetic models for diesel and jet fuel combustion, enabling the study of ignition delay, soot formation, and emission profiles. In analytical chemistry, it is frequently employed as a solvent and a stationary phase in gas chromatography (GC) due to its excellent volatility and inertness. Furthermore, its predictable hydrophobic properties make it an ideal model compound for investigating interfacial phenomena, wetting behaviors, and phase-transfer processes. Researchers also utilize this compound in organic synthesis as a reaction medium and in the fabrication of nanomaterials and porous polymers. This product is provided as a highly pure standard to ensure reproducibility and reliability in experimental data, catering to the stringent demands of academic, industrial, and governmental research laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOQZVSQGTUSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22, Array
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name decane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Decane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37309-58-3
Record name Polydecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37309-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6024913
Record name Decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-decane appears as a colorless liquid. Flash point 115 °F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a gasoline-like odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Decane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name n-Decane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8264
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-Decane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

345.4 °F at 760 mmHg (NTP, 1992), 174.1 °C, 173.00 to 175.00 °C. @ 760.00 mm Hg, 174.2 °C
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-Decane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

115 °F (NTP, 1992), 46.0 °C (114.8 °F) - closed cup, 115 °F (46 °C)(Closed cup), 46 °C c.c.
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 5.20X10-2 mg/L at 25 °C, In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C, Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride, Solubility in water: none
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.73 at 60 °F (USCG, 1999) - Less dense than water; will float, 0.7255 g/cu cm at 25 °C, Relative density (water = 1): 0.7
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.90 (Air = 1), Relative vapor density (air = 1): 4.9
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 61.7 °F ; 2.7 mmHg at 68 °F; 10 mmHg at 131.7 °F (NTP, 1992), 1.43 [mmHg], 1.43 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.17
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Decane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8264
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid

CAS No.

124-18-5, 63335-87-5, 73138-29-1
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkanes, C10-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073138291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alkanes, C10-18
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK85062OIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-Decane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-21.5 °F (NTP, 1992), -29.7 °C, -31.00 to -28.00 °C. @ 760.00 mm Hg
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-Decane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of n-Decane for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding n-Decane

n-Decane (C₁₀H₂₂), a straight-chain alkane hydrocarbon, is a colorless, flammable liquid that serves as a cornerstone compound in numerous scientific and industrial research domains.[1][2] As a significant component of gasoline and kerosene, its fundamental properties are integral to fuel science; however, its utility extends far beyond this role.[1] Its well-defined characteristics—being nonpolar, immiscible with water, and possessing a relatively high boiling point—make it an ideal model compound, solvent, and reference standard for a diverse range of applications.[1][3] This guide provides an in-depth exploration of the core physicochemical properties of n-decane, linking these characteristics to their practical implications in organic synthesis, fuel combustion studies, interfacial science, and nanotechnology. By understanding the causality behind its behavior, researchers can more effectively harness n-decane to achieve precise and reproducible experimental outcomes.

Core Physicochemical Properties

The utility of n-decane in a laboratory setting is dictated by its distinct physical and chemical properties. These values, collated from authoritative databases and literature, provide the quantitative foundation for its application.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [4]
Appearance Colorless liquid[1][2]
Odor Gasoline-like (in high concentrations)[1]
Density 0.730 g/cm³ (at 20 °C)[5]
Boiling Point 174 °C (at 1013 mbar)[4]
Melting Point -30 °C[4]
Flash Point 46 °C (closed cup)[4]
Autoignition Temperature 208 - 210 °C[4][6]
Vapor Pressure 1 hPa (at 16 °C)[4]
Dynamic Viscosity 0.920 mPa·s (at 20 °C)[7]
Kinematic Viscosity <7 cSt (at 40 °C)[4]
Surface Tension 23.83 mN/m (at 20 °C)[1][8]
Refractive Index n20/D 1.411[9]
Solubility in Water Insoluble[1]
Solubility in Solvents Miscible with nonpolar organic solvents (e.g., ethanol, hydrocarbons)[3]
Octanol-Water Partition Coeff. (log P) 5.01[2]

Scientific & Methodological Context

Solvent Characteristics & Polarity

As a nonpolar aliphatic hydrocarbon, n-decane's primary intermolecular forces are weak van der Waals forces. This fundamental property is the root of its solvent behavior, adhering to the principle of "like dissolves like."[9]

  • Causality: The absence of a dipole moment and hydrogen bonding capability makes n-decane an excellent solvent for other nonpolar molecules such as oils, fats, and other hydrocarbons.[3] Conversely, it is immiscible with polar solvents like water. This distinct partitioning behavior is crucial for extraction processes and for creating the oil phase in multiphasic systems like emulsions and microemulsions.[3][10] Its high log P value (5.01) quantitatively confirms its strong lipophilic (hydrophobic) nature.[2]

Thermal & Combustion Properties

n-Decane's thermal properties are central to its role as a fuel component and surrogate.

  • Boiling and Flash Points: With a boiling point of 174°C, n-decane is significantly less volatile than shorter-chain alkanes like hexane, allowing for its use in reactions conducted at elevated temperatures without requiring high-pressure apparatus.[3] Its flash point of 46°C, the lowest temperature at which its vapors will ignite with a spark, classifies it as a flammable liquid requiring careful handling away from ignition sources.[4][7]

  • Combustion Characteristics: As a representative C10 alkane, n-decane has well-defined combustion characteristics, making it an invaluable reference compound in fuel research.[7] It is used to validate experimental models, calibrate equipment, and serve as a primary component in surrogate fuel mixtures designed to mimic the behavior of complex fuels like Jet-A.[7][11] Studies on its laminar burning velocity at various temperatures help refine kinetic models of fuel combustion.[12]

Interfacial Properties

The interface between n-decane and an aqueous phase is a subject of intense study, particularly in the context of surfactants and enhanced oil recovery.

  • Surface and Interfacial Tension: n-Decane possesses a low surface tension (23.83 mN/m).[1][8] However, the interfacial tension between n-decane and water is significantly higher (52.33 mN/m). This high interfacial tension is the reason the two liquids do not mix and is the barrier that must be overcome to form an emulsion. Surfactants and cosurfactants are used to dramatically lower this interfacial tension, enabling the formation of stable microemulsions. The study of how different surfactants and nanoparticles affect the n-decane/water interface is critical for applications ranging from drug delivery to petroleum engineering.[4]

Key Research Applications of n-Decane

The physicochemical properties of n-decane directly enable its use in several advanced research fields.

  • Fuel Combustion and Surrogate Fuels: n-Decane is a primary component for creating surrogate fuels that replicate the combustion properties of complex logistical fuels like jet fuel.[7] Its well-documented burning characteristics provide a reliable baseline for studying combustion kinetics, soot formation, and the effects of fuel additives.[5][11]

  • Organic Synthesis: Its high boiling point and chemical stability make it a suitable nonpolar medium for high-temperature organic reactions, where it acts as a solvent without participating in side reactions.[3] It is also effective for dissolving hydrophobic reactants that are insoluble in more common polar solvents.[3]

  • Emulsion and Microemulsion Science: n-Decane is widely used as the oil phase in studies of emulsion and microemulsion formation.[8][10] These systems are critical in pharmaceuticals for drug delivery, in the food industry, and in chemical engineering. The well-defined properties of n-decane allow researchers to systematically study the effects of different surfactants, cosurfactants, and process conditions on droplet size and stability.[10]

  • Nanoparticle Synthesis: In the synthesis of nanoparticles, the solvent plays a critical role in controlling particle size, shape, and stability. n-Decane can serve as a nonpolar continuous phase (oil phase) in microemulsion-based synthesis methods. This technique allows for the creation of nano-sized aqueous reaction vessels (micelles), leading to highly uniform nanoparticles.

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Microemulsion

This protocol describes the preparation of a thermodynamically stable o/w microemulsion using n-decane as the oil phase via the water titration method. This method is foundational for creating nanostructured systems for drug delivery or nanomaterial synthesis.

Materials:

  • n-Decane (Oil Phase)

  • Tween 40 (Surfactant)

  • n-Butanol (Cosurfactant)

  • Purified, deionized water (Aqueous Phase)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Microsyringe or calibrated pipette

Methodology:

  • Prepare Surfactant/Cosurfactant (S/CS) Mixture:

    • Prepare a stock mixture of the surfactant (Tween 40) and cosurfactant (n-butanol) at a fixed weight ratio (e.g., 2:1 w/w).

    • Causality: The cosurfactant (n-butanol) penetrates the surfactant monolayer at the oil-water interface, increasing its fluidity and flexibility. This allows the interface to curve appropriately around the nanoscale oil droplets, which is essential for reducing interfacial tension and forming a stable microemulsion.[2]

  • Mix Oil and S/CS:

    • In a clean glass vial, prepare several mixtures of n-decane and the S/CS stock at different weight ratios (e.g., 1:9, 2:8, 3:7... 9:1 oil-to-S/CS).

    • Ensure each mixture is homogenized by gentle vortexing or magnetic stirring.

  • Water Titration:

    • Place a vial containing one of the oil-S/CS mixtures on a magnetic stirrer at room temperature.

    • Slowly add purified water dropwise to the mixture using a microsyringe while stirring continuously.

    • Causality: Initially, the system will appear cloudy as a coarse emulsion forms. As more water is added, the surfactant molecules arrange themselves at the oil-water interface. At a specific composition, the interfacial tension is sufficiently low that the system spontaneously forms thermodynamically stable, transparent microemulsion droplets.

  • Identify Microemulsion Region:

    • Observe the mixture for a transition from a cloudy/turbid state to a clear, transparent, and single-phase liquid.

    • The point at which the mixture becomes transparent marks a point on the boundary of the microemulsion region. Record the weight percentages of water, oil, and the S/CS mixture.

    • Repeat this titration for all the prepared oil-S/CS ratios to map out the complete monophasic microemulsion region on a pseudo-ternary phase diagram.[2]

  • Confirm Stability:

    • Samples identified as clear microemulsions should be allowed to rest for several days at a constant temperature.

    • Thermodynamically stable microemulsions will show no signs of phase separation or cloudiness over time.[3] Centrifugation can also be used as a stress test to confirm stability.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the use of n-decane in research.

G cluster_prep Preparation cluster_titration Titration & Formation cluster_analysis Analysis & Confirmation prep_scs 1. Prepare Surfactant/ Cosurfactant (S/CS) Mixture prep_oil 2. Mix n-Decane with S/CS Mixture prep_scs->prep_oil titrate 3. Titrate with Water (Continuous Stirring) prep_oil->titrate observe 4. Observe for Clarity (Cloudy -> Transparent) titrate->observe map 5. Map Phase Diagram observe->map confirm 6. Confirm Stability (Time, Centrifugation) map->confirm

Caption: Workflow for preparing an n-decane oil-in-water microemulsion.

G cluster_core cluster_macro structure Molecular Structure (C10H22, Linear Alkane) forces Intermolecular Forces (van der Waals) structure->forces polarity Nonpolar Nature forces->polarity volatility Low Volatility (High Boiling Point) forces->volatility interfacial High Interfacial Tension (with Water) forces->interfacial combustion Combustion Energetics forces->combustion

Caption: Relationship between molecular and macroscopic properties of n-decane.

References

  • Decane as a Fuel Research Component: Properties and Procurement Insights. (n.d.).
  • Unlocking the Potential of this compound in Organic Synthesis. (n.d.).
  • ICSC 0428 - this compound. (n.d.).
  • This compound - Wikipedia. (n.d.).
  • Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • Experimental and QSPR Studies on the Effect of Ionic Surfactants on n-Decane–Water Interfacial Tension. (2025).
  • Ripening of Nonaqueous Emulsions of n‑this compound in Dimethyl Sulfoxide Observed by Time-Resolved Spin-Echo Small-Angle Neutron Sc
  • Formulation of Polymer-Augmented Surfactant-Based Oil–Water Microemulsions for Application in Enhanced Oil Recovery. (2024). ACS Omega.
  • The Combustion Characteristics of n-Decane/Iso-Octane/Toluene Mixture and Jet-A Fuel Droplets in the Absence of Convection. (2012). ASME Digital Collection.
  • Preparation and characterization of functional compounds encapsulated microemulsion with nonionic surfactants. (n.d.). Journal of Food and Drug Analysis.
  • n-Decane for synthesis 124-18-5. (n.d.).
  • Combustion of N-Decane+air Mixtures To Investigate Laminar Burning Velocity Measurements At Elevated Temper
  • Experimental Study of Combustion of Polymer Added n-Decane and n-Dothis compound Droplets. (2016). ASME Digital Collection.
  • Method 541: Determination of 1-Butanol, 1,4-Dioxane, 2 Methoxyethanol and 2-Propen-1-ol in Drinking Water by Solid Phase Extract. (n.d.).
  • n-Decane for synthesis 124-18-5. (n.d.).
  • Surface tension of this compound as a function of temperature. (n.d.).
  • This compound = 95 124-18-5. (n.d.).
  • Investigation into the Impact of n-Decane, Decalin, and Isoparaffinic Solvent on Elastomeric Sealing Materials. (n.d.).
  • A) Digital photos and B) micrographs of n‐this compound‐in‐dispersion (7 mL/7 mL) novel emulsions stabilized by 0.01 wt.% alumina nanoparticles and N. (n.d.).
  • n-Decane. (2025).
  • Effect of Water Content on Structural and Phase Behavior of Water-in-Oil (n-Decane) Microemulsion System Stabilized by Mixed Nonionic Surfactants SPAN80/TWEEN80. (n.d.).
  • Synergistic effects of nanoparticles and surfactants on n-decane-water interfacial tension and bulk foam stability at high temperature. (n.d.).
  • Static and dynamic properties of this compound/water microemulsions stabilized by cetylpyridinium chloride cationic surfactant and octanol cosurfactant. (2020). RSC Publishing.
  • US4146499A - Method for preparing microemulsions. (n.d.).
  • A) Digital photos and B) micrographs of n‐this compound‐in‐dispersion... (n.d.).
  • Influence of organic solvents on nanoparticle formation and surfactants on release behaviour in-vitro using costunolide as model anticancer agent. (2025).
  • Laser synthesis of nanoparticles in organic solvents – products, reactions, and perspectives. (n.d.). Beilstein Journal of Nanotechnology.
  • Solvation and Solvent-Induced Effects in Nanomaterials Synthesis. (2023). Journal of Chemical and Pharmaceutical Research.

Sources

decane molecular structure and conformational analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of n-Decane

Abstract

n-Decane (C₁₀H₂₂), a straight-chain alkane, serves as a quintessential model for understanding the structural and conformational behavior of medium-chain hydrocarbons. Its apparent simplicity belies a complex conformational landscape governed by a delicate balance of torsional and steric forces. For researchers in materials science, chemistry, and drug development, a thorough grasp of decane's conformational preferences is critical for modeling lipid bilayers, predicting physicochemical properties, and understanding the hydrophobic interactions that drive ligand-receptor binding. This technical guide provides a detailed exploration of the molecular architecture of n-decane, a foundational analysis of the energetic principles governing its shape, and an overview of the modern computational and experimental methodologies employed to study its dynamic nature.

Fundamental Molecular Structure of n-Decane

Normal-decane (n-decane) is a saturated hydrocarbon belonging to the alkane homologous series, with the chemical formula C₁₀H₂₂.[1][2][3][4] While 75 structural isomers of this compound are possible, the term typically refers to the unbranched, linear isomer, CH₃(CH₂)₈CH₃.[4]

Chemical Bonding and Hybridization

The molecular framework of this compound is constructed exclusively from covalent bonds.[2] Each of the ten carbon atoms exhibits sp³ hybridization, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[1][5] The molecule consists of 9 carbon-carbon (C-C) single bonds and 22 carbon-hydrogen (C-H) single bonds. The C-C bonds are formed from the overlap of sp³ hybrid orbitals, while the C-H bonds result from the overlap of a carbon sp³ orbital and a hydrogen 1s orbital. These single bonds (sigma bonds) permit rotation, which is the basis for this compound's conformational flexibility.[6][7]

Three-Dimensional Geometry

In its lowest energy state, the carbon backbone of n-decane adopts a planar, extended zig-zag arrangement.[1] This all-anti conformation belongs to the C₂h point group symmetry.[1] As a nonpolar molecule, its intermolecular interactions are dominated by weak van der Waals forces, specifically London dispersion forces, which accounts for its liquid state at room temperature and relatively low boiling point (174.1 °C).[1][4]

Core Principles of Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or conformational isomers) that can be interconverted by rotation about single bonds and the associated energy changes.[6][8][9] For alkanes like this compound, the stability of any given conformer is primarily determined by two types of strain.

Torsional Strain

Torsional strain, or eclipsing strain, arises from the repulsion between the electron clouds of bonds on adjacent atoms.[10][11] This strain is maximized when bonds are in an eclipsed arrangement (dihedral angle of 0°) and minimized in a staggered arrangement (dihedral angle of 60°).[12][13] The energy difference between the staggered and eclipsed conformations of ethane is approximately 12 kJ/mol, which represents the barrier to rotation.[12][13]

Steric Strain

Steric strain is a repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow.[14][15] This is particularly important in alkanes larger than propane. In butane, for example, a gauche conformation (dihedral angle of 60° between the two methyl groups) is less stable than the anti conformation (180° dihedral angle) by about 3.8 kJ/mol due to steric strain between the methyl groups.[14][16][17]

Visualizing Conformations: Newman Projections

Newman projections are a powerful tool for visualizing conformations by looking down a specific carbon-carbon bond.[7][12] The front carbon is represented by a dot, and the back carbon by a circle. This representation makes it easy to see the dihedral angles between substituents and identify potential torsional and steric strain.

The Conformational Landscape of n-Decane

The principles observed in ethane and butane extend to this compound, but the longer chain introduces significantly more complexity. With nine C-C bonds capable of rotation, the number of possible conformers is vast.

The Global Minimum: All-Anti Conformation

The most stable conformer of n-decane is the fully extended, all-anti conformation, where every C-C-C-C dihedral angle is 180°.[16][18] This arrangement minimizes both torsional and steric strain, resulting in the zig-zag structure commonly drawn in textbooks and observed in its crystalline state.[19]

Gauche Conformers and the "Pentane Effect"

Rotations around the C-C bonds can introduce "kinks" in the chain, known as gauche conformations. Each gauche turn introduces approximately 3.8 kJ/mol of steric strain, similar to that in butane.[16]

A critical interaction in longer alkanes is the syn-pentane interaction , a severe steric clash that occurs when two adjacent C-C bonds adopt gauche conformations of opposite signs (e.g., a G+G- sequence). This arrangement forces the two methylene groups (CH₂) separated by three bonds into close proximity, resulting in a significant destabilization of more than 12 kJ/mol. This high energy penalty makes such conformations highly unfavorable.

The Potential Energy Surface (PES)

The potential energy surface of this compound is a complex, multi-dimensional landscape that maps the molecule's potential energy as a function of its internal coordinates (i.e., dihedral angles).[20] The surface features a single global minimum (the all-anti conformer) and thousands of local minima corresponding to various combinations of gauche and anti arrangements. At room temperature, this compound exists as a dynamic equilibrium of these conformers, rapidly interconverting between them.[18]

Table 1: Representative Energetic Costs of Interactions in Alkane Conformers

InteractionType of StrainEnergy Cost (kJ/mol)Energy Cost (kcal/mol)
H ↔ H eclipsedTorsional4.01.0
H ↔ CH₃ eclipsedTorsional & Steric6.01.4
CH₃ ↔ CH₃ eclipsedTorsional & Steric11.02.6
CH₃ ↔ CH₃ gaucheSteric3.80.9
Data synthesized from analyses of ethane, propane, and butane.[14][16]

To illustrate the fundamental energy changes during bond rotation, the potential energy diagram for butane is presented below. The principles of anti (most stable), gauche (less stable), and eclipsed (least stable) conformations apply to each bond in the this compound chain.

G Potential Energy Profile of Butane C2-C3 Bond Rotation cluster_0 a Anti (180°) b Eclipsed (120°) a->b c Gauche (60°) b->c d Fully Eclipsed (0°) c->d e Gauche (-60°) d->e f Eclipsed (-120°) e->f g Anti (-180°) f->g yaxis Potential Energy xaxis Dihedral Angle

Caption: Potential energy diagram for butane rotation around the C2-C3 bond.

Methodologies for Conformational Analysis

Investigating the vast conformational space of this compound requires a synergistic approach combining computational modeling and experimental validation.

Computational Methods

Computational chemistry is the primary tool for exploring the conformational landscape of flexible molecules like this compound.[21] The general workflow involves generating a diverse set of initial structures, optimizing their geometries, and calculating their relative energies.

G Computational Conformational Search Workflow A Initial Structure Generation (e.g., Systematic Search, MD) B Geometry Optimization (Molecular Mechanics - MM) A->B Fast, approximate C Clustering & Redundancy Removal B->C Group similar structures D Refined Geometry Optimization (Quantum Mechanics - QM/DFT) C->D High accuracy on unique conformers E Vibrational Frequency Calculation D->E Confirm true minima, calculate free energies F Boltzmann Population Analysis E->F Determine relative populations at a given temperature G Final Ensemble of Low-Energy Conformers F->G

Caption: A typical workflow for computational conformational analysis.

  • Initial Conformer Generation: A starting 3D structure of n-decane is generated. A systematic search is performed by rotating each of the seven internal C-C bonds (C2-C3 through C8-C9) in 60° or 120° increments to generate a large pool of possible starting conformations.[7]

  • Molecular Mechanics (MM) Minimization: Each generated structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94s).[22] This step rapidly optimizes the geometries and removes high-energy, unstable structures.

  • Conformer Clustering: The MM-optimized structures are clustered based on geometric similarity (e.g., RMSD) to identify unique conformers and discard duplicates.

  • Quantum Mechanics (QM) Optimization: A representative structure from each cluster is selected for higher-level geometry optimization using a quantum mechanics method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[22][23] This provides more accurate geometries and relative energies.

  • Thermodynamic Analysis: Vibrational frequency calculations are performed on the QM-optimized structures to confirm they are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).[23]

  • Population Analysis: The relative populations of the conformers at a given temperature (e.g., 298 K) are calculated using the Boltzmann distribution based on their computed free energies.[23]

Experimental Techniques

While computational methods are powerful, experimental data is crucial for validating the theoretical models.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly the analysis of ³J coupling constants via the Karplus equation, provides experimental data that is dependent on the dihedral angles of the molecule.[23][24] By comparing experimentally measured couplings with the Boltzmann-averaged couplings calculated from the computational ensemble, researchers can validate the predicted conformational populations.

  • X-ray Crystallography: In the solid state, X-ray diffraction has confirmed that n-decane molecules pack in the fully extended, all-anti conformation.[19]

  • Vibrational Spectroscopy (IR and Raman): Different conformers have unique vibrational spectra. The overall spectrum of a liquid sample is a population-weighted average of the spectra of all present conformers. Deconvolution of these spectra can provide insights into the conformational equilibrium.

Implications in Drug Development and Materials Science

The conformational flexibility of alkyl chains, exemplified by this compound, has profound implications:

  • Lipophilicity and Membrane Permeability: The ability of a drug molecule to partition into and cross a cell membrane is governed by its lipophilicity. The flexible, nonpolar nature of alkyl chains allows them to readily interact with the lipid core of the membrane. Understanding the energetic cost of different conformations is key to accurately modeling these interactions.

  • Ligand-Receptor Binding: When a drug with a flexible alkyl chain binds to a protein receptor, it often must adopt a specific, constrained conformation. The energy required to force the chain into this "bioactive" conformation is known as the conformational penalty. This entropic cost must be offset by favorable binding interactions. Designing rigidified analogs that pre-organize the molecule in its bioactive shape is a common strategy in medicinal chemistry to improve binding affinity and selectivity.[25]

Conclusion

n-Decane, though a simple alkane, presents a rich and complex conformational profile that is foundational to understanding the behavior of larger, more complex molecules. Its structure is a dynamic equilibrium of countless conformers, with the low-energy, all-anti state being the most populated. The interplay between torsional strain from eclipsed bonds and steric strain from gauche interactions dictates the relative stability of each conformer. Through a powerful combination of computational modeling and experimental validation, scientists can build a detailed picture of this conformational landscape, providing critical insights for fields ranging from physical chemistry to rational drug design.

References

  • WebQC.Org. (n.d.). This compound (C10H22) properties.
  • Study.com. (n.d.). This compound Overview, Formula & Structure. Retrieved from [Link]

  • Study.com. (n.d.). Video: this compound Overview, Formula & Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2012, May 15). This compound C10H22 Lewis Dot Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Probability distributions of conformations of n-decane molecules in the.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 3.7: Conformations of Other Alkanes. Retrieved from [Link]

  • YouTube. (2020, September 29). Alkane Conformations Experiment Part 2, Modeling Butanes. Retrieved from [Link]

  • YouTube. (2020, September 26). Alkane Conformations Experiment Part 1, Prelab. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-energy conformers of cyclothis compound. Retrieved from [Link]

  • ResearchGate. (n.d.). n-Decane | Request PDF. Retrieved from [Link]

  • Lumen Learning. (n.d.). 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 3.7 Conformations of Other Alkanes - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 3.2: Conformations of open-chain organic molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.1: Conformation Analysis of Alkanes. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis. Retrieved from [https://open.ocole.org/ conformational-analysis.html]([Link] conformational-analysis.html)

  • KPU Pressbooks. (n.d.). 4.1 Conformation Analysis of Alkanes – Organic Chemistry I. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • YouTube. (2024, February 12). CONFORMATIONS OF ALKANES | Newman Diagrams, Gauche, Anti-Confirmation, Staggered, Eclipsed. Retrieved from [Link]

  • YouTube. (2020, September 29). Conformations of n-Pentane, Isopentane and Cycloalkanes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Torsional strain. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, May 31). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound - Phase change data. Retrieved from [Link]

  • PubMed Central. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Alkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Davidane, a polycyclic alkane of significant chemical and notable iconic interest: a computational study. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound - Gas phase thermochemistry data. Retrieved from [Link]

  • PSIBERG. (2022, September 10). Torsional Strain: Examples and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent studies on conformational analysis and steric effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2016, April 3). 2.6: Potential Energy Surfaces. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Torsional Strain. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Steric Strain. Retrieved from [Link]

  • Journal of the American Chemical Society. (1972). Conformational analysis of n-butane. Retrieved from [Link]

  • YouTube. (2024, December 31). What Is Torsional Strain In Organic Chemistry?. Retrieved from [Link]

  • PubMed. (2003, January 15). Conformational analysis by intersection: CONAN. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

Sources

The Intricate Dance of Molecules: An In-depth Technical Guide to the Phase Behavior of n-Decane Under High Pressure and Temperature

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Landscape of Decane's Phases: A Pressure-Temperature Perspective

The physical state of n-decane is dictated by the interplay of pressure and temperature. A phase diagram provides a map of these states and the boundaries that separate them. While the vapor-liquid and liquid-solid transitions at atmospheric pressure are well-understood, the application of high pressure dramatically alters this landscape, revealing a rich and complex behavior.

At atmospheric pressure, n-decane melts at approximately -29.7°C and boils at 174.1°C. However, as pressure increases, both the melting and boiling points rise. Of particular interest is the supercritical region, which is entered when this compound is subjected to pressures and temperatures exceeding its critical point (Pc = 2.103 MPa, Tc = 617.7 K).[1] In this state, the distinction between liquid and gas phases disappears, and the fluid exhibits unique properties, such as gas-like viscosity and liquid-like density, making it an excellent solvent.

The solid phase of n-alkanes, including this compound, also exhibits polymorphism under high pressure, meaning it can exist in different crystal structures. While detailed high-pressure solid-phase diagrams for n-decane are a subject of ongoing research, studies on homologous n-alkanes like n-dothis compound reveal the existence of various crystalline and plastic phases at elevated pressures.[2] These transitions are crucial for understanding phenomena such as wax deposition in pipelines and the formulation of solid-dosage forms in the pharmaceutical industry.

Table 1: Key Phase Transition Points for n-Decane

PropertyValueSource
Melting Point (1 atm)-29.7 °C (243.45 K)[PubChem]
Boiling Point (1 atm)174.1 °C (447.25 K)[PubChem]
Triple Point Temperature243.5 K[3]
Triple Point Pressure1.404 Pa[3]
Critical Temperature (Tc)617.7 K[1]
Critical Pressure (Pc)2.103 MPa[1]

Charting the Unknown: Experimental Determination of High-Pressure Phase Behavior

The accurate determination of phase boundaries under high pressure and temperature requires specialized experimental techniques. The choice of method is dictated by the specific phase transition being investigated and the required precision. Static and synthetic methods are two primary approaches employed in these studies.[4][5]

The Static-Synthetic Method: A Window into Phase Transitions

The static-synthetic method is a robust and widely used technique for determining vapor-liquid, liquid-liquid, and solid-liquid equilibria. Its core principle lies in preparing a mixture of known composition within a high-pressure view cell and then systematically varying the temperature and pressure to observe the phase transitions visually.[4] This self-validating approach ensures that the observed phase boundaries correspond to the precisely known composition.

The following protocol outlines the key steps for determining the phase behavior of n-decane using a static-synthetic apparatus.

  • System Preparation and Calibration:

    • Thoroughly clean and dry the high-pressure view cell, which is typically equipped with sapphire windows for visual observation.

    • Calibrate the pressure transducer and temperature sensor (e.g., a platinum resistance thermometer) against certified standards to ensure accuracy.

    • Evacuate the entire system to remove any residual air or contaminants.

  • Sample Loading:

    • Introduce a precisely known mass of high-purity n-decane into the view cell. This can be achieved using a high-precision balance and a syringe pump for accurate volume displacement.

    • For studies involving mixtures, the second component would be introduced in a similar, precise manner.

  • Equilibration and Observation:

    • The view cell is placed in a thermostated bath to maintain a constant and uniform temperature.

    • The pressure within the cell is controlled by a high-pressure pump or by adjusting the volume of the cell via a movable piston.

    • The sample is continuously stirred to ensure thermal and compositional equilibrium.

  • Phase Transition Detection:

    • To determine a bubble point (liquid-to-vapor transition), start from a single-phase liquid state at high pressure. Slowly decrease the pressure isothermally until the first vapor bubble appears. The pressure at which this occurs is the bubble point pressure.

    • To determine a dew point (vapor-to-liquid transition), start from a single-phase vapor state at low pressure and slowly increase the pressure until the first liquid droplet is observed.

    • For solid-liquid transitions, the sample is cooled or pressurized until the first solid crystals appear. The temperature and pressure at this point define the freezing or melting curve.

  • Data Acquisition and Analysis:

    • Record the temperature and pressure at each observed phase transition point.

    • Repeat the measurements at different temperatures to construct the P-T phase envelope.

    • The uncertainty in the measurements is determined by the accuracy of the temperature and pressure sensors and the visual detection of the phase transition.

Experimental_Workflow

The Theoretical Underpinnings: Modeling this compound's Phase Behavior

While experimental methods provide invaluable data, theoretical models are essential for predicting and understanding the phase behavior of substances over a wide range of conditions. For n-decane, equations of state (EoS) are the primary tools used for this purpose.

The Power of Equations of State

An EoS is a mathematical relationship between state variables such as pressure, volume, and temperature. For high-pressure applications, simple models like the ideal gas law are inadequate. More sophisticated models are required to account for intermolecular forces and the finite volume of molecules.

  • Peng-Robinson (PR) Equation of State: The PR EoS is a cubic equation of state that is widely used in the oil and gas industry for its relative simplicity and good accuracy in predicting the phase behavior of non-polar and slightly polar compounds.[1] It is particularly useful for vapor-liquid equilibrium calculations.

  • Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT): PC-SAFT is a more advanced, molecular-based EoS that provides a more accurate description of the thermodynamic properties of complex fluids, including long-chain n-alkanes like this compound.[6][7][8] It explicitly accounts for the chain-like nature of the molecules and their van der Waals interactions. PC-SAFT has been shown to be highly effective in predicting the phase behavior of n-alkane systems, including their mixtures, over a broad range of temperatures and pressures.[1][7][8]

The choice of EoS depends on the desired accuracy and the complexity of the system being studied. For qualitative predictions and process simulations, the PR EoS may suffice. However, for more rigorous scientific investigations and the development of high-precision models, PC-SAFT is often the preferred choice.

Phase_Transitions

Beyond the Phase Diagram: Thermophysical Properties at Extremes

Understanding the phase behavior of n-decane also involves characterizing its thermophysical properties, such as density and viscosity, at high pressures and temperatures. These properties are critical for engineering design and process modeling.

  • Density: The density of liquid n-decane increases with pressure and decreases with temperature. In the supercritical region, density is highly sensitive to small changes in pressure and temperature, a property that is exploited in supercritical fluid applications.

  • Viscosity: The viscosity of liquid n-decane also increases with pressure and decreases with temperature. Accurate viscosity data is crucial for fluid flow calculations and heat transfer modeling.

Table 2: Selected Thermophysical Properties of n-Decane

Temperature (K)Pressure (MPa)Density ( kg/m ³)Viscosity (mPa·s)Source(s)
293.150.1730.00.920[PubChem]
373.1510684.50.405[NIST]
473.1520631.20.221[NIST]
623.155335.80.058[NIST]

Note: The values in this table are illustrative and have been compiled from various sources. For precise data, refer to the cited references.

Conclusion: A Foundation for Innovation

The phase behavior of n-decane under high pressure and temperature is a rich and complex field of study with significant practical implications. From optimizing combustion processes in advanced engines to designing novel drug delivery systems using supercritical fluids, a deep understanding of how this fundamental molecule behaves under extreme conditions is essential. This guide has provided a framework for comprehending the key aspects of this compound's phase behavior, from its intricate phase diagram to the experimental techniques used to explore it and the theoretical models that allow us to predict its properties. As research continues to push the boundaries of pressure and temperature, our understanding of the fundamental properties of molecules like n-decane will continue to evolve, paving the way for new and exciting scientific and technological advancements.

References

  • Peng, D. Y., & Robinson, D. B. (1976). A New Two-Constant Equation of State. Industrial & Engineering Chemistry Fundamentals, 15(1), 59–64. doi:10.1021/i160057a011
  • Gross, J., & Sadowski, G. (2001). Perturbed-Chain SAFT: An Equation of State Based on a Perturbation Theory for Chain Molecules. Industrial & Engineering Chemistry Research, 40(4), 1244–1260. doi:10.1021/ie0003887
  • CoolProp Development Team. (2023). CoolProp: An Open-Source Thermophysical Property Library. Retrieved from [Link]

  • Díaz-Herrera, E., et al. (2012). Use of PC-SAFT for Global Phase Diagrams in Binary Mixtures Relevant to Natural Gases. 1. n-Alkane + n-Alkane. Industrial & Engineering Chemistry Research, 51(22), 7848-7857.
  • Díaz-Herrera, E., et al. (2012). Use of PC-SAFT for Global Phase Diagrams in Binary Mixtures Relevant to Natural Gases. 2. n-Alkane + Other Hydrocarbons. Industrial & Engineering Chemistry Research, 51(22), 7858-7868.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15600, this compound. Retrieved from [Link].

  • NIST Chemistry WebBook, SRD 69. (2023). This compound. Retrieved from [Link].

  • Dohrn, R., Fonseca, J. M. S., & Peper, S. (2012). Experimental methods for phase equilibria at high pressures. Annual Review of Chemical and Biomolecular Engineering, 3, 343-367.
  • Forte, E., & von Solms, N. (2014). A new apparatus for high-pressure phase equilibrium measurements. Fluid Phase Equilibria, 375, 130-137.
  • Cismondi, M., & Mollerup, J. (2005). A new application of the PC-SAFT equation of state: The solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 228, 451-457.

Sources

solubility of organic compounds in decane as a nonpolar solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the principles governing the solubility of organic compounds in decane, a nonpolar alkane solvent. Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document delves into the fundamental intermolecular forces, thermodynamic principles, and structural factors that dictate solubility. It offers field-proven, step-by-step protocols for the accurate experimental determination of solubility and presents quantitative data for key organic classes. Through a combination of theoretical expertise and practical instruction, this guide serves as an essential resource for predicting, measuring, and understanding solubility in nonpolar systems.

Introduction: this compound as a Model Nonpolar Solvent

This compound (C₁₀H₂₂), a straight-chain alkane, is an archetypal nonpolar solvent. Its simple, saturated hydrocarbon structure makes it an excellent model system for studying solubility phenomena where London dispersion forces are the predominant intermolecular interaction. Understanding how organic molecules dissolve—or fail to dissolve—in this compound is critical for a multitude of applications. In the pharmaceutical industry, it provides insights into drug partitioning in lipid environments, a key factor for bioavailability. For chemical engineers, it informs processes like liquid-liquid extraction, crystallization, and formulation design. This guide will explore the solubility of organic compounds in this compound from both a theoretical and a practical standpoint, providing the necessary tools to approach this critical physical property with scientific rigor.

Theoretical Principles of Solubility in a Nonpolar Medium

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). A substance dissolves when the overall Gibbs free energy of the system decreases (ΔG < 0). In the context of this compound, this is dictated by a delicate balance of intermolecular forces.

The foundational principle is "like dissolves like," which means that nonpolar solutes tend to dissolve in nonpolar solvents.[1][2] This occurs because the intermolecular interactions between the solute molecules and the solvent molecules are energetically similar to the solute-solute and solvent-solvent interactions.

The Primacy of Van der Waals Forces

In a system of this compound and a nonpolar organic solute, the primary attractive forces are London dispersion forces, a type of van der Waals force. These are weak, transient attractions arising from temporary fluctuations in electron density within molecules.[3]

  • Solute-Solvent Interaction: For a nonpolar solute like hexane to dissolve in this compound, the energy required to break the weak dispersion forces between this compound molecules (to create a cavity for the solute) and between hexane molecules is compensated by the formation of new dispersion forces between this compound and hexane molecules.[4]

  • Entropy as a Driving Force: The mixing of two nonpolar substances also leads to a significant increase in the entropy (randomness) of the system, which is a major thermodynamic driving force favoring dissolution.[3][4]

Factors Influencing Solubility in this compound

The solubility of an organic compound in this compound is not an all-or-nothing phenomenon. It is a spectrum influenced by several key molecular properties.

  • Polarity: This is the most significant factor. The introduction of polar functional groups (e.g., hydroxyl -OH, carboxyl -COOH, carbonyl -C=O) dramatically decreases solubility in this compound.[5] Polar molecules are strongly attracted to each other via dipole-dipole interactions or hydrogen bonds. The weak dispersion forces offered by this compound cannot provide enough energy to overcome these strong solute-solute attractions.[6]

  • Hydrogen Bonding: Molecules capable of hydrogen bonding, such as alcohols and carboxylic acids, have exceptionally strong intermolecular attractions.[7] For these solutes to dissolve in this compound, these powerful hydrogen bonds must be broken, which is an energetically unfavorable process not compensated by the weak solute-decane interactions.[8] Consequently, their solubility is very low.

  • Molecular Size and Shape: For solutes within the same homologous series (e.g., alkanes), increasing molecular size and surface area generally leads to decreased solubility in a given solvent.[9] This is due to stronger intermolecular forces in the larger solute molecules. However, when comparing solutes in a nonpolar solvent like this compound, other nonpolar solutes of similar size are often readily soluble. Branching in a molecule's structure can increase its solubility compared to a linear isomer of the same molecular weight, as it can disrupt efficient crystal packing.[10]

  • Temperature: The dissolution of most solid organic compounds is an endothermic process (ΔH > 0). According to Le Châtelier's principle, increasing the temperature will increase the solubility of such compounds.

The interplay of these factors is visualized in the diagram below.

Figure 1: Principle of 'Like Dissolves Like' in this compound cluster_this compound This compound Solvent cluster_solutes Potential Solutes This compound This compound Molecules (Nonpolar, Dispersion Forces) NonpolarSolute Nonpolar Solute (e.g., Hexane) (Dispersion Forces) NonpolarSolute->this compound Weak solute-solute forces easily replaced by similar solute-solvent forces. ENTROPY INCREASES => Soluble PolarSolute Polar Solute (e.g., Ethanol) (Strong H-Bonds) PolarSolute->this compound Strong solute-solute H-bonds are not replaced by weak solute-solvent forces. ENTHALPY PENALTY => Insoluble Figure 2: Experimental Workflow for Static Solubility Measurement A 1. Preparation Add excess solid solute to known volume of this compound B 2. Equilibration Agitate in thermostatic bath (e.g., 24-72h at 25°C) A->B C 3. Phase Separation Allow to settle, then Centrifuge or Filter supernatant B->C F 6. Validation (Trustworthiness) Analyze residual solid (XRD/DSC) to check for phase changes B->F Self-Validation Step D 4. Analysis Quantify solute concentration in supernatant via GC, HPLC, etc. C->D E 5. Calculation Determine solubility (e.g., mole fraction) using a calibration curve D->E

Sources

decane chemical reactivity and potential side reactions in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity and Potential Side Reactions of Decane in Synthesis

Introduction: The Role of this compound Beyond a Simple Hydrocarbon

This compound (C₁₀H₂₂), a straight-chain alkane, is a colorless liquid hydrocarbon primarily known as a minor component of gasoline and kerosene. While its 75 structural isomers exist, the term "this compound" typically refers to n-decane. In the realm of synthetic chemistry, its utility extends beyond its role as a fuel. Its nonpolar nature, high boiling point (174.1°C), and relative chemical inertness make it a valuable solvent for high-temperature reactions involving hydrophobic compounds. However, this "inertness" is conditional. Under specific energetic inputs or catalytic influence, this compound's stable C-C and C-H bonds can be selectively or, more often, unselectively cleaved, leading to a range of chemical transformations.

This guide provides a detailed exploration of this compound's core chemical reactivity, focusing on the mechanisms that drive its transformation. We will delve into the primary reactions—combustion, halogenation, and cracking—and critically analyze the potential side reactions that researchers and chemical engineers must anticipate and control in a synthetic setting.

Part 1: Fundamental Reactivity of this compound

As a saturated hydrocarbon, this compound's reactivity is characterized by the strength of its sp³ hybridized C-C (bond energy: ~347 kJ·mol⁻¹) and C-H bonds (bond energy: ~413-423 kJ·mol⁻¹). Reactions, therefore, require significant energy input, such as heat or UV radiation, to initiate bond cleavage, which typically proceeds through high-energy free-radical intermediates.

Combustion: The Most Energetic Transformation

The most significant reaction of this compound is combustion, an exothermic process that releases a substantial amount of energy. This reactivity is foundational to its use in fuels.

  • Complete Combustion: In the presence of sufficient oxygen, this compound burns to produce carbon dioxide and water. This is the idealized reaction sought in energy applications. 2 C₁₀H₂₂(l) + 31 O₂(g) → 20 CO₂(g) + 22 H₂O(g) + Heat

  • Incomplete Combustion: When oxygen is limited, the reaction is incomplete, leading to the formation of hazardous side products such as carbon monoxide (CO) and soot (elemental carbon). C₁₀H₂₂(l) + O₂(g) (limited) → CO(g) + C(s) + H₂O(g)

The mechanism of combustion is a complex free-radical chain reaction. At high temperatures and pressures, the initial steps involve C-C bond breaking and H-abstraction by radical species like OH and O, leading to a cascade of smaller radical fragments that propagate the reaction.

Free-Radical Halogenation: Introducing Functionality with a Caveat

Halogenation provides a method for functionalizing otherwise unreactive alkanes. The reaction with halogens (F₂, Cl₂, Br₂) proceeds via a free-radical substitution mechanism, typically initiated by UV light or heat.

The mechanism consists of three distinct stages:

  • Initiation: UV radiation supplies the energy for homolytic cleavage of the halogen-halogen bond, which has a lower bond dissociation energy than the C-H or C-C bonds in this compound. Cl₂ + UV light → 2 Cl•

  • Propagation: The highly reactive chlorine radical abstracts a hydrogen atom from this compound to form an alkyl radical. This decyl radical then reacts with another chlorine molecule to form a chlorothis compound and a new chlorine radical, which continues the chain. Cl• + C₁₀H₂₂ → C₁₀H₂₁• + HCl C₁₀H₂₁• + Cl₂ → C₁₀H₂₁Cl + Cl•

  • Termination: The chain reaction is terminated when two free radicals combine. Cl• + Cl• → Cl₂ C₁₀H₂₁• + Cl• → C₁₀H₂₁Cl C₁₀H₂₁• + C₁₀H₂₁• → C₂₀H₄₂

Diagram: Free-Radical Halogenation Mechanism

G cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination Cl2_init Cl₂ Cl_rad 2 Cl• Cl2_init->Cl_rad UV Light Cl_rad_prop Cl• Cl_rad->Cl_rad_prop This compound C₁₀H₂₂ Decyl_rad C₁₀H₂₁• This compound->Decyl_rad + Cl• HCl HCl ChloroDec C₁₀H₂₁Cl Decyl_rad->ChloroDec + Cl₂ Cl2_prop Cl₂ Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term + Cl• Cl_rad_term2 Cl• Decyl_rad_term C₁₀H₂₁• ChloroDec_term C₁₀H₂₁Cl Decyl_rad_term->ChloroDec_term + Cl• Dimer C₂₀H₄₂ Decyl_rad_term->Dimer + C₁₀H₂₁•

Caption: Mechanism of free-radical substitution.

Cracking (Pyrolysis): Breaking Down the Backbone

Cracking is the process of breaking large hydrocarbon molecules into smaller, more valuable alkanes and alkenes. This is a cornerstone of the petroleum industry. For this compound, this process can be induced thermally or catalytically.

  • Thermal Cracking: This process requires very high temperatures (often above 723 K or 450°C) and pressures. It involves the homolytic cleavage of C-C bonds to produce smaller radical species, which then undergo a complex series of reactions including hydrogen abstraction and further cleavage.

  • Catalytic Cracking: This method uses a catalyst, typically a zeolite (complex aluminosilicates), to proceed at lower temperatures (around 470-550°C) and moderate pressures. The catalyst promotes the formation of carbocation intermediates, which are more selective in their rearrangement and cleavage than free radicals, yielding a higher proportion of branched alkanes and aromatic compounds desirable for gasoline.

A representative cracking reaction for this compound could yield octane (for gasoline) and ethene (for polymers): C₁₀H₂₂ → C₈H₁₈ + C₂H₄

Part 2: Potential Side Reactions and Synthetic Challenges

In a controlled synthetic environment, the goal is often to achieve a specific transformation with high selectivity and yield. With a substrate like this compound, this is challenging due to the similarity of its C-H bonds and the high energy required for its reactions, which can promote unintended pathways.

Over-Halogenation and Isomer Formation

A significant drawback of free-radical halogenation is its lack of selectivity.

  • Multiple Substitutions: Once a monosubstituted chlorothis compound is formed, it can react again with a chlorine radical. This leads to a mixture of di-, tri-, and polychlorinated decanes, which are often difficult and costly to separate.

  • Positional Isomers: this compound has primary (1°) and secondary (2°) hydrogens. Abstraction of a 2° hydrogen is statistically and energetically more favorable than a 1° hydrogen, leading to a mixture of positional isomers (1-chlorothis compound, 2-chlorothis compound, 3-chlorothis compound, etc.).

Isomerization

During processes like catalytic cracking or hydroisomerization over specific catalysts (e.g., Pd/SAPO-41), the n-decane carbon skeleton can rearrange. The straight chain can transform into one of its 74 branched isomers. While desirable in fuel production to increase octane rating, this is a significant side reaction if the linear n-decane structure is required for a subsequent synthetic step.

Diagram: this compound Cracking and Isomerization Pathways

G cluster_cracking Cracking Products cluster_isomerization Isomerization Products This compound n-Decane (C₁₀H₂₂) Octane Octane (C₈H₁₈) This compound->Octane High Temp + Catalyst Ethene Ethene (C₂H₄) This compound->Ethene High Temp + Catalyst Methylnonane Methylnonanes This compound->Methylnonane Isomerization Catalyst OtherAlkanes Shorter Alkanes (e.g., Propane, Butane) Octane->OtherAlkanes OtherAlkenes Shorter Alkenes (e.g., Propene, Butene) Ethene->OtherAlkenes Ethyl_octane Ethyloctanes Methylnonane->Ethyl_octane Trimethylheptane Trimethylheptanes Ethyl_octane->Trimethylheptane Others ... (74 other isomers) Trimethylheptane->Others

Caption: Competing pathways of cracking and isomerization.

Uncontrolled Oxidation

While complete combustion yields CO₂ and H₂O, partial or controlled oxidation can be used to synthesize valuable oxygenated compounds. However, this process is difficult to control. The reaction proceeds through a free-radical mechanism, and a complex mixture of products can result, including:

  • Hydroperoxides

  • Alcohols (e.g., 1-decanol, 2-decanol)

  • Aldehydes and Ketones

  • Carboxylic acids (e.g., decanoic acid)

The distribution of these products is highly dependent on reaction conditions (temperature, pressure, catalyst, and oxidant). Achieving high selectivity for a single oxygenated product is a significant synthetic challenge.

Dehydrogenation and Coke Formation

At the high temperatures characteristic of cracking, dehydrogenation can compete with C-C bond cleavage, leading to the formation of alkenes (e.g., decenes) and dienes. These unsaturated compounds are more reactive than alkanes and can undergo polymerization or cyclization reactions. Under severe conditions, these reactions can lead to the formation of polycyclic aromatic hydrocarbons and ultimately, carbonaceous deposits known as coke, which deactivates catalysts and fouls reactor surfaces.

Table: Summary of this compound Reaction Conditions and Products

Reaction TypeConditionsPrimary ProductsMajor Potential Side Products
Combustion High Temp, Excess O₂CO₂, H₂OCarbon Monoxide (CO), Soot (C)
Halogenation UV Light or Heat, Halogen (Cl₂/Br₂)MonohalodecanesPolyhalogenated decanes, Positional isomers
Catalytic Cracking ~470-700°C, Zeolite/Al₂O₃ CatalystSmaller Alkanes & AlkenesBranched isomers, Aromatic compounds, Coke
Thermal Cracking >450°C, High PressureSmaller Alkanes & AlkenesDehydrogenated products, Coke
Isomerization Moderate Temp, Bifunctional CatalystBranched Isomers of this compoundCracking products

Part 3: Experimental Protocols & Safety

Protocol: Laboratory Scale Free-Radical Chlorination of this compound

This protocol is a conceptual outline and must be performed with a thorough risk assessment and adherence to all institutional safety guidelines.

  • Setup: In a fume hood, assemble a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine and HCl gas.

  • Reagents: Charge the flask with n-decane (e.g., 0.1 mol) and an inert solvent like carbon tetrachloride if desired (Note: CCl₄ is toxic and its use should be minimized or replaced).

  • Initiation: Begin stirring and gently bubble chlorine gas through the solution at a slow, controlled rate. Irradiate the flask with a UV lamp.

  • Reaction: The reaction is exothermic; maintain the temperature as needed with a water bath. Monitor the reaction progress by GC analysis of aliquots to observe the formation of chlorodecanes and the consumption of this compound.

  • Workup: Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp. Bubble nitrogen gas through the solution to remove residual chlorine and HCl.

  • Purification: Wash the reaction mixture with a dilute sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate. The resulting product will be a mixture of isomers and poly-chlorinated compounds, requiring fractional distillation or preparative chromatography for separation.

Safety Considerations

This compound is a flammable liquid and vapor. It poses a significant aspiration hazard; if swallowed, it may be fatal if it enters the airways. Repeated exposure can cause skin dryness or cracking. All handling should be performed in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This compound, while seemingly simple, exhibits complex reactivity under synthetic conditions. Its utility as a high-boiling point nonpolar solvent or a hydrocarbon building block is tempered by the challenges of controlling its reactions. The high energies required to activate its C-H and C-C bonds often lead to a lack of selectivity, resulting in mixtures of isomers, over-functionalized products, or fragmentation. For researchers in drug development and organic synthesis, understanding these competing pathways—over-halogenation, isomerization, uncontrolled oxidation, and cracking—is paramount. Mastery of this compound's reactivity lies not in viewing it as inert, but in carefully manipulating reaction conditions to navigate the fine line between desired transformation and a cascade of side reactions.

References

  • The this compound Molecule. (n.d.). Google Arts & Culture.
  • This compound. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound (C10H22) properties. (n.d.). Chemeo. Retrieved from [Link]

  • This compound. (2020). Energy Education. Retrieved from [Link]

  • Write and balance the reaction equation for the complete combustion of this compound, C_{10}H_{22}. (n.d.). Study.com. Retrieved from [Link]

  • Safety Data Sheet: n-Decane. (n.d.). Carl ROTH. Retrieved from [Link]

  • How this compound Catalyzes Cross-Coupling Reactions in Organic Synthesis. (2025). Patsnap Eureka. Retrieved from [Link]

  • Unlocking the Potential of this compound in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound Safety Data Sheet. (n.d.). NextSDS. Retrieved from [Link]

  • This compound Overview, Formula & Structure. (n.d.). Study.com. Retrieved from [Link]

  • Oxidation kinetic mechanism of n-decane under high temperature and pressure: a first-principles molecular dynamics study. (2023). RSC Publishing. Retrieved from [Link]

  • On Kinetic Mechanisms of n-Decane Oxidation. (2025). ResearchGate. Retrieved from [Link]

  • List of isomers of this compound. (n.d.). Grokipedia. Retrieved from [Link]

  • Oxidation kinetic mechanism of n-decane under high temperature and pressure: a first-principles molecular dynamics study. (2023). Semantic Scholar. Retrieved from [Link]

  • Safety Data Sheet: this compound. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Oxidation kinetic mechanism of n-decane under high temperature and pressure: a first-principles molecular dynamics study. (2023). RSC Publishing. Retrieved from [Link]

  • Safety

A Senior Application Scientist's Guide to the Spectroscopic Data of Pure n-Decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

n-Decane (C₁₀H₂₂), a straight-chain alkane, serves as a fundamental model compound in various fields, including fuel science, materials science, and chemical engineering.[1][2][3][4][5] A thorough understanding of its molecular structure and properties is paramount for researchers and drug development professionals. This guide provides an in-depth technical overview of the spectroscopic signature of pure n-decane, focusing on Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy. We will delve into the theoretical underpinnings of each technique, present field-proven experimental protocols, and offer a detailed interpretation of the resulting spectra, empowering you to confidently identify and characterize this foundational hydrocarbon.

I. Infrared (IR) Spectroscopy of n-Decane

Theoretical Principles

Infrared spectroscopy probes the vibrational modes of a molecule.[6][7][8] When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds (stretching, bending, rocking, etc.). For a vibration to be IR active, it must result in a change in the molecule's dipole moment.[6] In a non-polar molecule like n-decane, the most prominent IR active modes are the asymmetric stretching and bending of the C-H bonds within the methyl (CH₃) and methylene (CH₂) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a liquid sample like n-decane due to its simplicity and minimal sample preparation.[9][10][11][12]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[11] Record a background spectrum of the clean, empty crystal. This is a critical step to ensure that any signals from the crystal or the atmosphere are subtracted from the final sample spectrum.

  • Sample Application: Place a single drop of pure n-decane onto the center of the ATR crystal. A few microliters is typically sufficient.[11]

  • Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the liquid sample and the crystal.[11] Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the n-decane before the next measurement.

Causality Behind Experimental Choices:

  • Why ATR? For a neat liquid like n-decane, ATR is superior to traditional transmission methods which require disassembly and careful cleaning of liquid cells.[9] ATR's short effective pathlength prevents total absorption by the highly concentrated C-H bonds, which would otherwise lead to saturated, unusable peaks.[9]

  • Why a Diamond Crystal? Diamond ATR crystals are extremely robust and chemically inert, making them suitable for a wide range of organic and inorganic samples.[13]

  • Why Purge the Instrument? Atmospheric water vapor and carbon dioxide have strong IR absorbances that can overlap with and obscure sample peaks. Purging minimizes this interference.

Spectral Analysis and Interpretation

The IR spectrum of n-decane is characteristic of a long-chain alkane and is dominated by C-H stretching and bending vibrations.[14][15][16]

  • C-H Stretching Region (3000-2850 cm⁻¹): This region contains the most intense absorptions in the spectrum.[14]

    • ~2959 cm⁻¹: Asymmetric stretching of the methyl (CH₃) groups.

    • ~2926 cm⁻¹: Asymmetric stretching of the methylene (CH₂) groups.[15]

    • ~2876 cm⁻¹: Symmetric stretching of the methyl (CH₃) groups.[15]

    • ~2858 cm⁻¹: Symmetric stretching of the methylene (CH₂) groups.[15]

  • C-H Bending (Deformation) Region (1500-1300 cm⁻¹):

    • ~1467 cm⁻¹: Scissoring (bending) vibration of the methylene (CH₂) groups and asymmetric bending of the methyl (CH₃) groups.

    • ~1378 cm⁻¹: Symmetric "umbrella" bending of the methyl (CH₃) groups. This peak is a useful diagnostic for the presence of methyl groups.

  • CH₂ Rocking Region (~722 cm⁻¹): A characteristic rocking vibration of the long methylene chain. The presence of this peak is indicative of a chain of four or more contiguous methylene units.[14]

Vibrational Mode Frequency (cm⁻¹)[15][17] Intensity
Methyl (CH₃) Asymmetric Stretch~2960Strong
Methylene (CH₂) Asymmetric Stretch~2925Very Strong
Methyl (CH₃) Symmetric Stretch~2876Medium
Methylene (CH₂) Symmetric Stretch~2855Strong
Methylene (CH₂) Scissoring~1467Medium
Methyl (CH₃) Umbrella Bend~1378Medium
Methylene (CH₂) Rocking~722Weak-Medium

II. Nuclear Magnetic Resonance (NMR) Spectroscopy of n-Decane

Theoretical Principles

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy can cause transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This gives rise to the concept of chemical shift (δ) , measured in parts per million (ppm).

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of pure n-decane into a clean, dry vial.[18]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃).[13][14] CDCl₃ is an excellent solvent for non-polar compounds like n-decane and its residual proton signal (at ~7.26 ppm) typically does not interfere with the alkane signals.[13]

    • Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13][14]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • The instrument will automatically lock onto the deuterium signal of the solvent (CDCl₃), which serves as a stable reference for the magnetic field.

    • The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment (e.g., Bruker's 'zg' or 'zg30') is typically sufficient.[19] For a concentrated sample of n-decane, a single scan (NS=1) is often adequate.[19]

    • ¹³C NMR: A standard proton-decoupled experiment is used, which collapses all C-H couplings into singlets. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required to achieve a good signal-to-noise ratio.

    • (Optional) DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.[20][21][22][23]

Causality Behind Experimental Choices:

  • Why a Deuterated Solvent? The spectrometer's "lock" system requires a deuterium signal to maintain a stable magnetic field. Using a deuterated solvent also prevents the intense signal of a protonated solvent from overwhelming the much weaker sample signals.[19]

  • Why TMS (or residual solvent peak) as a reference? Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). It is chemically inert, volatile, and produces a single, sharp signal that does not typically overlap with analyte signals. In practice, the residual proton peak of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is often used as a secondary reference.

Spectral Analysis and Interpretation

// Define nodes for carbons C1 [label="C1", fillcolor="#EA4335", pos="0,0!"]; C2 [label="C2", fillcolor="#FBBC05", pos="1,0!"]; C3 [label="C3", fillcolor="#34A853", pos="2,0!"]; C4 [label="C4", fillcolor="#4285F4", pos="3,0!"]; C5 [label="C5", fillcolor="#FFFFFF", pos="4,0!"]; C6 [label="C6", fillcolor="#FFFFFF", pos="5,0!"]; C7 [label="C7", fillcolor="#4285F4", pos="6,0!"]; C8 [label="C8", fillcolor="#34A853", pos="7,0!"]; C9 [label="C9", fillcolor="#FBBC05", pos="8,0!"]; C10 [label="C10", fillcolor="#EA4335", pos="9,0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10;

// Define nodes for carbons C1 [label="C1", fillcolor="#EA4335", pos="0,0!"]; C2 [label="C2", fillcolor="#FBBC05", pos="1,0!"]; C3 [label="C3", fillcolor="#34A853", pos="2,0!"]; C4 [label="C4", fillcolor="#4285F4", pos="3,0!"]; C5 [label="C5", fillcolor="#FFFFFF", pos="4,0!"]; C6 [label="C6", fillcolor="#FFFFFF", pos="5,0!"]; C7 [label="C7", fillcolor="#4285F4", pos="6,0!"]; C8 [label="C8", fillcolor="#34A853", pos="7,0!"]; C9 [label="C9", fillcolor="#FBBC05", pos="8,0!"]; C10 [label="C10", fillcolor="#EA4335", pos="9,0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10;

// Add labels for symmetry lab [label="Due to symmetry:\nC1=C10, C2=C9, C3=C8, C4=C7, C5=C6", shape=plaintext, fontcolor="#202124", pos="4.5,-1.5!"]; }

n-Decane molecule showing chemically equivalent carbons.

The ¹H NMR spectrum of n-decane is deceptively simple, showing two main signals.[24][25][26][27][28]

  • ~0.88 ppm (Triplet): This signal corresponds to the six protons of the two terminal methyl (CH₃) groups (C1 and C10). The signal is split into a triplet by the two neighboring protons on the adjacent methylene groups (C2 and C9).

  • ~1.26 ppm (Broad Multiplet): This large, poorly resolved signal arises from the sixteen protons of the eight internal methylene (CH₂) groups (C2 through C9).[27][28] The chemical shifts of these protons are very similar, causing their signals to overlap extensively, resulting in a broad multiplet.[29] The protons on C2 and C3 are slightly deshielded compared to those closer to the center of the chain, but they are not typically resolved in a standard spectrum.

Proton Assignment Chemical Shift (δ) [ppm][27][28] Multiplicity Integration
-CH₃ (C1, C10)~0.88Triplet6H
-CH₂- (C2-C9)~1.26Multiplet16H

Due to the symmetry of the n-decane molecule, only five distinct signals are observed in the ¹³C NMR spectrum.[9][30] The chemical shift is sensitive to the carbon's position within the chain.

  • ~14.1 ppm: C1 and C10 (terminal methyl carbons).

  • ~22.7 ppm: C2 and C9.

  • ~29.3 ppm: C4 and C7.

  • ~29.6 ppm: C5 and C6 (central methylene carbons).

  • ~31.9 ppm: C3 and C8.

The assignments can be confirmed with a DEPT-135 experiment, where the CH₃ signal at ~14.1 ppm would appear as a positive peak, and all other CH₂ signals would be negative peaks.[23]

Carbon Assignment Chemical Shift (δ) [ppm][9][30] DEPT-135 Phase
C1, C10~14.1Positive
C2, C9~22.7Negative
C3, C8~31.9Negative
C4, C7~29.3Negative
C5, C6~29.6Negative

III. Raman Spectroscopy of n-Decane

Theoretical Principles

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR.[6][31] It is a light scattering technique.[32] When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency. However, a small fraction of the light is scattered inelastically (Raman scattering) at a different frequency. The energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule.[6] For non-polar molecules like n-decane, symmetric vibrations that do not cause a change in dipole moment (and are thus weak or silent in the IR spectrum) are often strong in the Raman spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Obtain Pure n-Decane prep2 Place in vial or cuvette prep1->prep2 acq1 Place sample in spectrometer prep2->acq1 acq2 Align Laser Focus acq1->acq2 acq3 Set Acquisition Parameters (Laser Power, Exposure Time) acq2->acq3 acq4 Collect Spectrum acq3->acq4 an1 Baseline Correction acq4->an1 an2 Peak Identification an1->an2 an3 Compare to Reference Data an2->an3 an4 Structural Interpretation an3->an4

General workflow for Raman spectroscopy of a liquid sample.
Experimental Protocol: Dispersive Raman Spectroscopy

Methodology:

  • Sample Preparation: Place the pure n-decane sample into a glass vial or a quartz cuvette. Sample preparation for Raman is generally straightforward as glass produces a very weak Raman signal.[32][33]

  • Instrument Setup:

    • Place the sample holder into the spectrometer.

    • Select the excitation laser. A 785 nm laser is a common choice for organic materials as it offers a good balance between scattering efficiency and minimizing fluorescence, which can obscure the weaker Raman signal.[1][4][34]

    • Focus the laser onto the liquid sample.

  • Data Acquisition:

    • Set the laser power and exposure time. These parameters will need to be optimized to obtain a good signal without causing sample heating or degradation.

    • Acquire the Raman spectrum. Multiple acquisitions are often averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The raw spectrum may need to be baseline-corrected to remove any underlying fluorescence background.

    • The x-axis is plotted as the Raman shift (in cm⁻¹), which is the difference in energy between the excitation laser and the scattered light.

Causality Behind Experimental Choices:

  • Why a 785 nm Laser? The intensity of Raman scattering is proportional to 1/λ⁴, meaning shorter wavelength lasers (e.g., 532 nm) produce a stronger Raman signal.[25] However, shorter wavelengths are also more likely to induce fluorescence in organic samples, which can completely overwhelm the Raman signal.[25][35] The 785 nm near-infrared laser provides a good compromise, significantly reducing fluorescence while still providing sufficient scattering efficiency for most organic compounds.[4][34]

  • Why Glass or Quartz containers? Both materials have very weak Raman signals and are transparent to the common laser wavelengths used, minimizing interference with the sample spectrum.[32]

Spectral Analysis and Interpretation

The Raman spectrum of n-decane provides complementary information to the IR spectrum, with strong signals for skeletal C-C vibrations and symmetric C-H vibrations.[34][36][37]

  • C-H Stretching Region (3000-2800 cm⁻¹): This region is also prominent in the Raman spectrum.[26][34][38]

    • ~2961 cm⁻¹: CH₃ asymmetric stretch.

    • ~2935 cm⁻¹: CH₂ asymmetric stretch.

    • ~2873 cm⁻¹: CH₃ symmetric stretch (often very strong in Raman).

    • ~2854 cm⁻¹: CH₂ symmetric stretch (often very strong in Raman).

  • C-H Bending Region (1500-1200 cm⁻¹):

    • ~1440 cm⁻¹: CH₂ scissoring deformation.

    • ~1297 cm⁻¹: CH₂ twisting modes.

  • C-C Stretching Region (1200-800 cm⁻¹): This region is particularly informative in the Raman spectrum of alkanes.

    • ~1130 cm⁻¹ and ~1062 cm⁻¹: These bands are associated with symmetric and asymmetric C-C stretching modes of the carbon backbone. Their presence and shape are sensitive to the conformational order (trans vs. gauche) of the alkane chain.[32]

    • ~890 cm⁻¹: C-C stretching and CH₃ rocking modes.

Vibrational Mode Raman Shift (cm⁻¹)[20] Intensity
CH₃/CH₂ Asymmetric Stretches~2961 / ~2935Strong
CH₃/CH₂ Symmetric Stretches~2873 / ~2854Very Strong
CH₂ Scissoring~1440Strong
CH₂ Twisting~1297Medium
C-C Skeletal Stretches~1130, ~1062Medium-Strong
C-C Stretch / CH₃ Rocking~890Medium

Conclusion

This guide has provided a comprehensive overview of the IR, NMR, and Raman spectroscopic data of pure n-decane. By understanding the theoretical principles, employing robust experimental protocols, and correctly interpreting the spectral features, researchers, scientists, and drug development professionals can effectively utilize these powerful analytical techniques for the unambiguous identification and characterization of n-decane. The combination of these three spectroscopic methods provides a detailed and complementary picture of the molecular structure, confirming the identity and purity of this important linear alkane.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031450). Available from: [Link]

  • NIST Chemistry WebBook. Decane. Available from: [Link]

  • NIST Chemistry WebBook. This compound. Available from: [Link]

  • NIST Chemistry WebBook. This compound. Available from: [Link]

  • NIST Chemistry WebBook. This compound. Available from: [Link]

  • ResearchGate. Additional insights from very-high-resolution C-13 NMR spectra of long-chain n-alkanes. Available from: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

  • University of Reading. NMR Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. Infrared: Interpretation. Available from: [Link]

  • NIST Chemistry WebBook. This compound. Available from: [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Available from: [Link]

  • Spectroscopy Online. Tech Tip: Choosing Raman Excitation Wavelengths. Available from: [Link]

  • University of Missouri-St. Louis. Optimized Default 1H Parameters. Available from: [Link]

  • Novanta Photonics. How to Choose a Raman Spectroscopy Laser. Available from: [Link]

  • The Effects of Conformational Variation on Structural Insights from Solution-Phase Surface- Enhanced Raman Spectroscopy. Available from: [Link]

  • ResearchGate. How to prepare samples for the Raman spectroscopy in the liquid state measurement?. Available from: [Link]

  • ResearchGate. Investigation of Structural Properties of n-Hexane and this compound Under Different Cooling Regimes by Raman Spectroscopy. Available from: [Link]

  • MDPI. Current NMR Techniques for Structure-Based Drug Discovery. Available from: [Link]

  • ResearchGate. Raman characteristics of hydrocarbon and hydrocarbon inclusions. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Wiley Online Library. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. Available from: [Link]

  • ResearchGate. Raman spectra of this compound in fast cooling mode. (a) skeletal deformation... Available from: [Link]

  • Agilent. Improved Measurement of Liquid Samples Using FTIR. Available from: [Link]

  • UCLA Chemistry. IR Comparison. Available from: [Link]

  • Spectroscopy Online. How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Available from: [Link]

  • Chemistry LibreTexts. ATR-FTIR. Available from: [Link]

  • ResearchGate. Role of NMR in the Development of Candidate Small Molecules. In an... Available from: [Link]

  • University of Florida. Sample Preparation – FT-IR/ATR. Available from: [Link]

  • Semantic Scholar. ATR FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.. Available from: [Link]

  • Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. Available from: [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]

  • Chemistry LibreTexts. 12.12: ¹³C NMR Spectroscopy and DEPT. Available from: [Link]

  • ACS Publications. Exploring the Potential of Raman Spectroscopy for Characterizing Olefins in Olefin-Containing Streams. Available from: [Link]

  • Raman Spectra of Hydrocarbons.
  • Chemistry LibreTexts. 9.8: Infrared (Rovibrational) Spectroscopy. Available from: [Link]

  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Available from: [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Available from: [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Available from: [Link]

  • University of Siegen. Vibrational Spectroscopy (IR, Raman). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031450). Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Chemistry LibreTexts. IR spectroscopy Introduction. Available from: [Link]

Sources

environmental fate and biodegradability of decane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Decane

Abstract

This compound (n-C₁₀H₂₂), a straight-chain alkane and a constituent of petroleum products like gasoline and jet fuel, is a substance of significant environmental interest due to its widespread use and potential for release.[1][2] This technical guide provides a comprehensive analysis of the environmental fate, transport, and biodegradability of this compound. It synthesizes current scientific understanding of its physicochemical properties, abiotic degradation pathways, and, most critically, the microbial mechanisms governing its breakdown in various environmental compartments. This document is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing, offering field-proven insights and methodologies for assessing the environmental profile of this compound and related aliphatic hydrocarbons.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of this compound is fundamentally dictated by its physicochemical properties. As a nonpolar hydrocarbon, its partitioning between air, water, soil, and biota is predictable based on key parameters.[2] this compound is a colorless liquid with a characteristic gasoline-like odor, and it is insoluble in water but miscible with other organic solvents.[3][4]

The high octanol-water partition coefficient (log Kₒw) indicates a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms.[4][5] Concurrently, its Henry's Law constant suggests rapid volatilization from water surfaces into the atmosphere.[4]

Table 1: Key Physicochemical Properties of n-Decane

PropertyValueSource
Molecular Formula C₁₀H₂₂[3]
Molar Mass 142.28 g/mol [4]
Appearance Colorless liquid[2][4]
Density 0.730 g/mL at 20°C[2]
Boiling Point 174.1 °C[6]
Melting Point -29.7 °C[6]
Vapor Pressure 1.43 mm Hg at 25°C[4]
Water Solubility 0.052 mg/L at 25°C[4]
log Kₒw (Octanol-Water Partition Coefficient) 5.01 - 5.1[4][5]
Henry's Law Constant 5.15 atm-m³/mol[4]

Environmental Fate and Transport

Upon release into the environment, this compound partitions into different compartments based on the properties outlined above. Its ultimate fate is determined by a combination of transport and degradation processes.

Atmospheric Fate

The primary sink for this compound in the atmosphere is through photooxidation. This compound released into the air is expected to undergo reactions with photochemically produced hydroxyl radicals.[1] This process leads to the breakdown of the molecule, preventing long-range atmospheric transport and significant persistence in this compartment.

Aquatic Fate

In aquatic systems, the fate of this compound is governed by two competing processes: volatilization and sorption. Due to its high Henry's Law constant and low water solubility, this compound will rapidly volatilize from the water surface.[4] Any this compound that remains can form a thin film on the surface, potentially impacting oxygen transfer.[7] It will also readily adsorb to suspended organic matter and partition to sediment, where biodegradation becomes the primary removal mechanism. Abiotic degradation processes, such as hydrolysis, are negligible for alkanes like this compound due to the stability of C-C and C-H bonds.[8][9][10]

Terrestrial Fate

In soil environments, this compound's high log Kₒw causes it to bind strongly to soil organic carbon.[5] This sorption limits its mobility and leaching into groundwater. Volatilization can occur from the soil surface, but the most significant removal process within the soil matrix is microbial degradation.[7]

This compound This compound Release Atmosphere Atmosphere This compound->Atmosphere Water Aquatic Systems This compound->Water Soil Soil & Sediment This compound->Soil Photooxidation Photooxidation (Primary Fate) Atmosphere->Photooxidation OH Radicals Volatilization Volatilization Water->Volatilization Sorption Sorption to Organic Matter Water->Sorption Soil->Volatilization Biodegradation Biodegradation (Primary Fate) Soil->Biodegradation Sorption->Biodegradation

Caption: Environmental partitioning and fate of this compound.

Biodegradability of this compound

Biodegradation is the most critical process for the ultimate removal of this compound from the environment. A wide variety of microorganisms, including bacteria and fungi, can utilize alkanes as a sole source of carbon and energy.[11][12]

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of this compound is relatively rapid and efficient. The process is initiated by the enzymatic oxidation of the terminal methyl group.

Mechanism: The most well-studied pathway involves alkane hydroxylases, a class of monooxygenase enzymes.[12] These enzymes, such as the AlkB non-heme iron monooxygenase, introduce a hydroxyl group to the terminal carbon of this compound, forming 1-decanol.[13] The alcohol is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form decanal and then decanoic acid, respectively. The resulting fatty acid is activated to its coenzyme A (CoA) derivative, decanoyl-CoA, which then enters the β-oxidation cycle. This cycle systematically shortens the carbon chain, generating acetyl-CoA units that are funneled into the citric acid cycle for complete mineralization to carbon dioxide and water.

cluster_0 Aerobic Biodegradation Pathway This compound n-Decane Decanol 1-Decanol This compound->Decanol Alkane Hydroxylase (AlkB) Decanal Decanal Decanol->Decanal Alcohol Dehydrogenase DecanoicAcid Decanoic Acid Decanal->DecanoicAcid Aldehyde Dehydrogenase DecanoylCoA Decanoyl-CoA DecanoicAcid->DecanoylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation Cycle DecanoylCoA->BetaOxidation TCA Citric Acid Cycle (TCA) BetaOxidation->TCA Acetyl-CoA Mineralization CO₂ + H₂O TCA->Mineralization

Caption: Aerobic biodegradation pathway of n-decane.

Anaerobic Biodegradation

In the absence of oxygen, the biodegradation of this compound is significantly slower and relies on alternative electron acceptors like nitrate or sulfate.[11][12] The initial activation of the inert alkane molecule is the key challenge. One established mechanism is the addition of the alkane to fumarate, catalyzed by the enzyme alkylsuccinate synthase (AssA).[14] This reaction forms an alkyl-substituted succinate, which can then be further metabolized. This pathway is crucial in anoxic environments such as petroleum reservoirs and contaminated sediments.[14]

Bioaccumulation and Ecotoxicity

Bioaccumulation: With a log Kₒw greater than 5, this compound is classified as having a high potential for bioaccumulation.[5] It can accumulate in the fatty tissues of organisms. However, the potential for bioaccumulation is often mitigated by the capacity of many organisms to metabolize alkanes. Therefore, while the potential exists, the actual measured bioconcentration factors (BCF) may be lower than predicted, especially in organisms with efficient metabolic systems. The balance between uptake and metabolic clearance determines the net bioaccumulation.

Ecotoxicity: this compound exhibits toxicity to aquatic life, with reported EC50 values for Daphnia magna being as low as 0.029 mg/L.[5] For this reason, it is considered very toxic to aquatic organisms.[5] In mammals, it has a low order of acute and chronic toxicity.[1] However, inhalation of high concentrations of this compound vapor can cause central nervous system depression and narcotic effects.[1][4] Repeated skin contact may cause dryness or cracking.[15]

Standardized Biodegradability Assessment

To standardize the assessment of a chemical's biodegradability, the Organisation for Economic Co-operation and Development (OECD) has established a series of test guidelines. The OECD 301 series, "Ready Biodegradability," are stringent screening tests designed to determine if a substance will undergo rapid and ultimate biodegradation in the environment.[16][17]

A substance is considered "readily biodegradable" if it achieves a pass level of >60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 28-day period, and this pass level must be met within a 10-day window following the onset of degradation.[18] this compound and other petroleum hydrocarbons can be assessed using these methods, though their low water solubility and volatility require specific handling procedures.[17][19]

Protocol: OECD 301F - Manometric Respirometry Test

This method is suitable for assessing both soluble and insoluble compounds like this compound.

Objective: To determine the ready biodegradability of this compound by measuring the oxygen consumed by a microbial inoculum over 28 days.

Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients (nitrogen, phosphorus, etc.) and saturate it with air.

  • Inoculum: Use a mixed microbial population, typically from the effluent of a domestic wastewater treatment plant, as the inoculum. The concentration should be sufficient to provide microbial activity but low enough that its own respiration (the blank) is minimal.

  • Test Setup:

    • Test Vessels: Set up multiple sealed respirometer vessels. Each vessel is equipped with a device to measure oxygen consumption, either by tracking pressure changes (as CO₂ is trapped) or by electrolytic oxygen generation.

    • Test Substance Vessels (Replicates): Add a known concentration of this compound (e.g., 100 mg/L) to the mineral medium along with the inoculum. Due to this compound's insolubility, it should be adsorbed onto an inert support like silica gel or added directly with vigorous mixing to ensure dispersion.

    • Blank Control Vessels (Replicates): Contain only the inoculum and mineral medium to measure the endogenous respiration of the microorganisms.

    • Reference Control Vessel: A readily biodegradable substance like sodium benzoate is run in parallel to validate the activity of the inoculum.[18]

  • Incubation: Incubate all vessels in the dark at a constant temperature (e.g., 20-25°C) with constant stirring for 28 days.

  • Data Collection: Record the oxygen consumption in all vessels periodically over the 28-day period.

  • Calculation of Biodegradation:

    • Calculate the net oxygen consumption due to the test substance by subtracting the mean oxygen consumption of the blank controls from that of the test vessels.

    • Calculate the Theoretical Oxygen Demand (ThOD) for this compound based on its elemental formula: C₁₀H₂₂ + 15.5 O₂ → 10 CO₂ + 11 H₂O.

    • Express the percentage of biodegradation as: % Biodegradation = (O₂ consumed (mg/L) / ThOD (mg/L)) * 100

  • Validation: The test is valid if the reference compound reaches the 60% pass level by day 14, and the oxygen consumption in the blank at day 28 is not excessive (typically <60 mg/L).[19]

Caption: Workflow for the OECD 301F biodegradability test.

Conclusion

The environmental fate of n-decane is characterized by its rapid partitioning into the atmosphere, soil, and sediment. While its physicochemical properties suggest a potential for bioaccumulation, this is counteracted by its susceptibility to microbial degradation. The primary mechanism for its removal from the environment is aerobic biodegradation, a relatively rapid process that leads to complete mineralization. Anaerobic degradation also occurs, albeit at a much slower rate. Standardized tests confirm that under optimal conditions, this compound can be significantly biodegraded. Therefore, this compound is not considered to be persistent in most aerobic environments, though its release can still pose acute risks to aquatic ecosystems due to its toxicity.

References

  • This compound (C10H22) properties. (n.d.). Google Cloud.
  • This compound. (2025). Sciencemadness Wiki.
  • This compound in Green Solvent Design for Environmental Sustainability. (2025). Patsnap.
  • Fact Sheet: this compound, All Isomers. (2017). Texas Commission on Environmental Quality.
  • This compound. (n.d.). Wikipedia.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • This compound's Mechanism of Action in Functional Material Development. (2025). Patsnap Eureka.
  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (n.d.). Concawe.
  • Chemical Properties of this compound (CAS 124-18-5). (n.d.). Cheméo.
  • Safety Data Sheet. (2010). Fisher Scientific.
  • READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test. (n.d.). Petroleum HPV.
  • OECD Guidelines for the Testing of Chemicals, Test No 301 Ready Biodegradability. (n.d.). OECD.
  • Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. (2013). Frontiers in Microbiology.
  • Methanogenic Degradation of Long n-Alkanes Requires Fumarate-Dependent Activation. (2019). Applied and Environmental Microbiology.
  • Degradation of Alkanes in contaminated sites. (n.d.). International Journal of Advanced Biological and Biomedical Research.
  • Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. (2013). Frontiers.
  • Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean. (2023). mSystems, ASM Journals.
  • Test No. 301: Ready Biodegradability. (n.d.). OECD.
  • Material Safety Data Sheet. (n.d.). Fisher Scientific.
  • Abiotic degradation of chlorinated ethanes and ethenes in water. (n.d.). PubMed.
  • Abiotic degradation of chlorinated ethanes and ethenes in water. (n.d.). PMC, NIH.
  • Abiotic degradation of chlorinated ethanes and ethenes in water. (2012). CORE.

Sources

Decane as a Cornerstone for Hydrocarbon Combustion Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Normal-decane (n-decane, C₁₀H₂₂) stands as a critical model compound in the intricate field of hydrocarbon combustion. Its molecular structure and combustion behavior serve as a foundational proxy for the complex chemistries of practical transportation fuels, particularly jet fuel and diesel. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced methodologies underpinning the use of n-decane in combustion studies. We will delve into the rationale for its selection as a surrogate, explore its fundamental combustion chemistry across various temperature regimes, detail prevalent experimental techniques, and illuminate the landscape of kinetic modeling. This guide is structured to provide not only procedural knowledge but also the expert insights necessary to design, execute, and interpret meaningful combustion experiments.

The Rationale for N-Decane as a Model Compound

The combustion of real-world fuels like jet fuel and diesel involves thousands of interacting hydrocarbon species. A full accounting of these interactions is computationally prohibitive and experimentally intractable. Consequently, the concept of a "surrogate fuel" – a simpler mixture of a few well-characterized compounds that emulates the combustion behavior of the real fuel – is central to modern combustion research.

N-decane is a primary component of many such surrogate mixtures for several key reasons:

  • Representative of Normal Paraffins: Jet fuels are largely composed of normal and branched alkanes (paraffins), cycloalkanes (naphthenes), and aromatic compounds. N-decane effectively represents the straight-chain alkane class, which is a significant fraction of these fuels.[1][2]

  • Intermediate Chain Length: With ten carbon atoms, n-decane possesses a chain length that is sufficiently long to exhibit many of the complex combustion phenomena observed in heavier hydrocarbons, such as low-temperature chemistry and multi-stage ignition, yet it remains more computationally and experimentally manageable than larger alkanes like n-dothis compound or n-hexathis compound.

  • Well-Characterized Properties: Extensive research has led to a wealth of data on the thermophysical and chemical kinetic properties of n-decane, providing a robust foundation for model development and validation.

A typical surrogate mixture for a jet fuel like Jet-A might consist of n-decane (representing n-alkanes), iso-octane (representing branched alkanes), and toluene (representing aromatics).[3][4] The proportions of these components are carefully chosen to match key properties of the target fuel, such as the hydrogen-to-carbon ratio and the derived cetane number.[4]

Fundamental Combustion Chemistry of N-Decane

The combustion of n-decane is a complex process involving a vast network of elementary reactions. The dominant reaction pathways are highly dependent on temperature and pressure.

High-Temperature Combustion (>1000 K)

At high temperatures, the combustion of n-decane is primarily initiated by thermal decomposition (pyrolysis), where the C-C bonds within the this compound molecule break to form smaller alkyl radicals.[5][6][7] This is followed by a cascade of H-atom abstraction reactions, radical decomposition, and oxidation reactions.

The overall high-temperature oxidation process can be conceptualized as follows:

high_temp_combustion This compound n-Decane (C₁₀H₂₂) Alkyl_Radicals Alkyl Radicals (e.g., C₅H₁₁, C₄H₉) This compound->Alkyl_Radicals Pyrolysis (C-C fission) Small_Alkenes Smaller Alkenes (e.g., C₂H₄, C₃H₆) Alkyl_Radicals->Small_Alkenes β-scission Small_Radicals Small Radicals (H, OH, CH₃) Small_Alkenes->Small_Radicals Oxidation CO CO Small_Radicals->CO Oxidation CO2 CO₂ CO->CO2 Oxidation (CO + OH → CO₂ + H)

Caption: Simplified high-temperature combustion pathway for n-decane.

Under these conditions, the fuel rapidly breaks down into smaller, more reactive species. The rate of combustion is primarily controlled by the kinetics of these smaller molecules, particularly the H₂/O₂ reaction system.

Low-Temperature Combustion (< 850 K)

The low-temperature combustion of n-decane is characterized by a much more complex and fascinating chemistry. At these temperatures, the initial reactions involve H-atom abstraction from the fuel by radicals like OH. The resulting decyl radical (C₁₀H₂₁) can then undergo a series of reactions that are unique to low-temperature conditions:

  • Oxygen Addition: The decyl radical readily adds molecular oxygen (O₂) to form a decylperoxy radical (C₁₀H₂₁OO).

  • Isomerization: The decylperoxy radical can then isomerize, where a hydrogen atom from within the radical is transferred to the peroxy group, forming a hydroperoxydecyl radical (QOOH).

  • Second Oxygen Addition: This hydroperoxydecyl radical can add another O₂ molecule, leading to the formation of a hydroperoxydecylperoxy radical (O₂QOOH).

  • Chain Branching: Subsequent reactions of these species can lead to the formation of highly reactive OH radicals, resulting in a chain-branching sequence that accelerates the overall reaction rate.

This low-temperature reaction pathway is responsible for the phenomenon of "cool flames" and two-stage ignition. However, as the temperature increases into the intermediate range (approximately 850-1000 K), a "negative temperature coefficient" (NTC) region is often observed, where the overall reaction rate decreases with increasing temperature.[8] This is because the initial O₂ addition to the alkyl radical becomes reversible at these temperatures, and the decomposition of the alkyl radical to less reactive products starts to dominate over the chain-branching pathways.

Experimental Methodologies for N-Decane Combustion Studies

A variety of experimental techniques are employed to study the combustion of n-decane over a wide range of conditions. The choice of experimental setup is dictated by the specific combustion phenomena being investigated.

Experimental ApparatusTypical Pressure RangeTypical Temperature RangeKey Parameters Measured
Shock Tube 10 - 100+ atm800 - 2000+ KIgnition delay times, species concentration profiles
Rapid Compression Machine 10 - 50+ atm600 - 1000 KIgnition delay times (especially low-temperature)
Jet-Stirred Reactor 1 - 10+ atm500 - 1200 KSpecies concentration profiles at steady state
Flow Reactor 1 - 20+ atm500 - 1500 KSpecies concentration profiles as a function of time
Laminar Flame Burner 1 atmAdiabatic Flame Temp.Laminar flame speeds, flame structure
Shock Tube Experiments: A Protocol for Ignition Delay Measurement

Shock tubes are invaluable for studying high-temperature combustion kinetics. They utilize a shock wave to rapidly heat and pressurize a test gas mixture, allowing for the precise measurement of ignition delay times.

Protocol:

  • Mixture Preparation: A precise mixture of n-decane, oxidizer (typically air or a synthetic air mixture), and a diluent (e.g., argon) is prepared in a mixing tank. The mole fractions of each component are carefully controlled.

  • Shock Tube Operation:

    • The driven section of the shock tube is filled with the test gas mixture to a specific initial pressure.

    • The driver section is filled with a high-pressure driver gas (e.g., helium).

    • A diaphragm separating the two sections is ruptured, generating a shock wave that propagates into the driven section.

    • The shock wave reflects off the end wall, further heating and compressing the test gas to the desired experimental conditions.

  • Data Acquisition:

    • Pressure transducers monitor the pressure rise associated with ignition.

    • Optical diagnostics, such as chemiluminescence detectors (monitoring OH* emission) or laser absorption spectroscopy, are used to track the formation of key species.

  • Ignition Delay Time Definition: The ignition delay time is typically defined as the time interval between the arrival of the reflected shock wave and the onset of rapid pressure rise or a sharp increase in the concentration of a specific radical species (e.g., OH).

shock_tube_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Mixture Prepare n-Decane/Oxidizer/Diluent Mixture Fill Fill Driven Section Mixture->Fill Rupture Rupture Diaphragm Fill->Rupture Shock Shock Wave Propagation & Reflection Rupture->Shock Ignition Ignition Event Shock->Ignition Pressure Pressure Measurement Ignition->Pressure Optical Optical Diagnostics (e.g., OH* Chemiluminescence) Ignition->Optical IDT Determine Ignition Delay Time Pressure->IDT Optical->IDT

Caption: Workflow for measuring ignition delay times in a shock tube.

Kinetic Modeling of N-Decane Combustion

Chemical kinetic models are detailed reaction mechanisms that consist of a set of elementary reactions with their corresponding rate constants. These models are essential for simulating combustion processes and for interpreting experimental data.

The development and validation of a kinetic model for n-decane is an iterative process:

  • Mechanism Construction: A comprehensive reaction mechanism is assembled, including sub-mechanisms for the pyrolysis and oxidation of n-decane, as well as the chemistry of smaller hydrocarbon and oxygenated species.

  • Thermochemical and Transport Data: Accurate thermodynamic and transport properties for all species in the mechanism are required.

  • Model Validation: The model's predictions are compared against a wide range of experimental data, including ignition delay times, laminar flame speeds, and species concentration profiles from various experimental setups.[5][8]

  • Mechanism Refinement: If discrepancies exist between the model predictions and experimental data, the mechanism is refined by adjusting reaction rate constants (within their uncertainties) or by adding or removing reactions. Sensitivity and reaction path analyses are crucial tools in this step to identify the most influential reactions.

Several detailed kinetic models for n-decane combustion have been developed and are widely used in the research community.[5][8] These models can contain hundreds of species and thousands of reactions. For practical applications, such as in computational fluid dynamics (CFD) simulations of engines, these detailed mechanisms are often reduced to a more manageable size using techniques like Directed Relation Graph (DRG) analysis.[9]

Advanced Topics in N-Decane Combustion Research

Soot Formation

Soot formation is a critical and undesirable byproduct of incomplete combustion in many practical devices. N-decane is also used as a model fuel to study the fundamental mechanisms of soot inception and growth.[10][11] Research in this area focuses on identifying the key precursor species to soot, which are typically polycyclic aromatic hydrocarbons (PAHs), and understanding how they form and evolve into soot particles.

Laser Diagnostics

Non-intrusive laser-based diagnostic techniques are powerful tools for probing the harsh environment of a flame.[12][13][14] Techniques such as Planar Laser-Induced Fluorescence (PLIF) can be used to visualize the distribution of key radical species like OH, while Laser-Induced Incandescence (LII) can provide information on soot volume fraction and particle size. These techniques provide spatially and temporally resolved data that are invaluable for validating detailed combustion models.

Conclusion

N-decane serves as an indispensable model compound for advancing our understanding of hydrocarbon combustion. Its role as a surrogate for practical transportation fuels allows for detailed and systematic investigations into complex combustion phenomena that would otherwise be intractable. The interplay between carefully designed experiments using a suite of advanced diagnostic techniques and the development of increasingly sophisticated and validated kinetic models continues to push the boundaries of combustion science. The knowledge gained from studying n-decane combustion is directly applicable to the development of more efficient and cleaner combustion technologies, contributing to a more sustainable energy future.

References

  • Experimental and modeling study on the pyrolysis and oxidation of n-decane and n-dothis compound. SciSpace.
  • Oxidation kinetic mechanism of n-decane under high temperature and pressure: a first-principles molecular dynamics study.
  • Oxidation kinetic mechanism of n-decane under high temperature and pressure: a first-principles molecular dynamics study. Semantic Scholar.
  • Cool flame chemistry of diesel surrogate compounds: n-Decane, 2-methylnonane, 2,7-dimethyloctane, and n-butylcyclohexane.
  • Oxidation kinetic mechanism of n-decane under high temperature and pressure: a first-principles molecular dynamics study. Beijing Institute of Technology.
  • Soot Formation from the Combustion of Biomass Pyrolysis Products and a Hydrocarbon Fuel, n-Decane: An Aerosol Time Of Flight Mass Spectrometer (ATOFMS) Study.
  • Experimental and modeling study on the pyrolysis and oxidation of n-decane and n-dothis compound.
  • Kinetic modelling of n-decane combustion and autoignition.
  • Experimental and Modeling Investigation on the Pyrolysis of nC10H22 Initi
  • A chemical mechanism for low to high temperature oxidation of n-dothis compound as a component of transportation fuel surrog
  • Oxidation kinetic mechanism of n-decane under high temperature and pressure: a first-principles molecular dynamics study. RSC Publishing.
  • Laser-based diagnostics for hydrocarbon fuels in the liquid and vapor phases. Stanford Digital Repository.
  • Development of an Experimental Database and Kinetic Models for Surrog
  • An experimental and kinetic modeling study of n-dothis compound pyrolysis and oxid
  • An experimental and kinetic modeling study of the ignition of methane/n-decane blends.
  • Experimental and Modeling Investigation of n-Decane Pyrolysis at Supercritical Pressures.
  • Dothis compound as a Jet Fuel Surrog
  • Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initi
  • Catalytic Combustion Characteristics Of N-decane And Catalytic/Gas Phase Coupled Combustion Mechanism In Micro Scale. Globe Thesis.
  • Comparative study on characteristics of soot from n-decane and RP-3 kerosene normal/inverse diffusion flames.
  • Improved Predictive Model for N-Decane Kinetics Across Species, as a Component of Hydrocarbon Mixtures. PubMed.
  • SURROGATE JET FUEL MIXTURE FORMULATION AND DEVELOPMENT OF EXPERIMENTAL DATABASES*.
  • A jet fuel surrogate formulated by real fuel properties.
  • Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel. MDPI.
  • Thermal pyrolysis of n-decane and cyclohexane under supercritical conditions.
  • Development and Reduction of N-Decane Detailed Combustion Reaction Mechanism.
  • Combustion Diagnostics.
  • Non-invasive laser-based combustion diagnostics. Andor - Oxford Instruments.

Sources

A Senior Application Scientist's Guide to Theoretical and Computational Studies of Decane Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Decane (C10H22), a simple straight-chain alkane, serves as a foundational model in computational chemistry and molecular modeling.[1][2][3] Its interactions, seemingly straightforward, underpin complex phenomena in fields ranging from materials science to drug development. Understanding these interactions at a molecular level is crucial for predicting the behavior of larger, more complex systems where non-polar moieties play a significant role. This guide provides an in-depth exploration of the theoretical and computational methodologies used to study this compound interactions, offering insights into the causality behind experimental choices and providing validated protocols for practical application.

Foundational Principles of this compound Interactions

This compound's interactions are primarily governed by non-covalent forces, which are critical in determining the structure and energetics of molecular systems.[4][5] A thorough understanding of these forces is paramount before embarking on any computational study.

The Nature of Non-Covalent Interactions in Alkanes

Unlike molecules with strong permanent dipoles or the capacity for hydrogen bonding, the interactions in this compound are dominated by London dispersion forces. These are transient, induced dipole-induced dipole interactions arising from fluctuations in the electron cloud. While individually weak, their cumulative effect is substantial in dictating the condensed-phase properties of alkanes.

Quantum mechanical calculations, particularly methods like coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], provide the "gold standard" for accurately quantifying these weak interactions.[6] Studies on n-alkane dimers have successfully used such high-level quantum methods to determine their interaction energies.[7]

G Dispersion London Dispersion Forces (Induced Dipole-Induced Dipole) DecaneSystem Overall this compound System Behavior Dispersion->DecaneSystem Repulsion Pauli Repulsion (Short-Range) Repulsion->DecaneSystem Electrostatics Weak Quadrupolar Interactions Electrostatics->DecaneSystem Torsional Torsional Strain (Gauche vs. Anti) Torsional->DecaneSystem Steric Steric Hindrance Steric->DecaneSystem

Conformational Landscape of this compound

The flexibility of the ten-carbon chain gives rise to a multitude of conformers. The relative energies of these conformers are determined by a delicate balance of torsional strain and non-bonded interactions. The lowest energy conformer is the all-trans (linear) state, while rotations around the C-C bonds can lead to higher energy gauche conformations.

Computational methods like Monte Carlo simulations are particularly well-suited for exploring the vast conformational space of flexible molecules like this compound.[8][9] These simulations can predict the probability distributions of various conformers in both the gas and liquid phases.[8]

Computational Methodologies: A Practical Guide

The choice of computational method is dictated by the specific scientific question being addressed. Here, we delve into the most common and effective techniques for studying this compound interactions.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

MD simulations are a powerful tool for studying the time-evolution of a system of molecules.[10][11] By solving Newton's equations of motion for each atom, MD provides a detailed picture of molecular motion and interactions.

2.1.1. The Importance of Force Fields

The accuracy of an MD simulation is critically dependent on the quality of the force field, which is a set of parameters and functions that describe the potential energy of the system. For alkanes, several well-established force fields are commonly used:

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): This is a popular choice for biomolecular simulations and has been specifically parameterized for long hydrocarbons.[12] However, the original OPLS-AA can sometimes overestimate the energetic difference between gauche and trans states in long alkanes.[12] Refinements to the OPLS force field have been made to improve its accuracy for longer alkanes.[13]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another widely used force field, particularly in the context of biomolecules.[14][15]

  • TraPPE (Transferable Potentials for Phase Equilibria): This is a united-atom force field, where CH2 and CH3 groups are treated as single interaction sites.[16] This simplification can lead to significant computational savings while still providing accurate predictions for many properties.[16][17]

Table 1: Comparison of Common Force Fields for Alkane Simulations

Force FieldRepresentationStrengthsConsiderations
OPLS-AAAll-AtomGood for liquid properties of short alkanes.[12]May require reparameterization for long alkanes.[12]
CHARMMAll-AtomWidely used and well-validated for biomolecules.[14]Parameterization may not be as specific for long alkanes.
TraPPE-UAUnited-AtomComputationally efficient, accurate for liquid densities.[16]Less detailed representation of molecular structure.[14]

2.1.2. Experimental Protocol: Setting up a Basic MD Simulation of Liquid this compound with GROMACS

This protocol outlines the fundamental steps for simulating a box of liquid this compound using the GROMACS software package.[18][19][20][21]

Step 1: System Preparation

  • Generate a single this compound molecule: Use a molecule builder to create a PDB file of a single this compound molecule in an all-trans conformation.

  • Generate the topology: Use the pdb2gmx tool in GROMACS to create a topology file for this compound. You will need to select a force field (e.g., OPLS-AA).[21]

  • Create a simulation box: Use editconf to define the dimensions of your simulation box. A cubic box of appropriate size is a good starting point.[11]

  • Fill the box with this compound: Use gmx insert-molecules or a similar tool to populate the box with the desired number of this compound molecules to achieve the experimental density of liquid this compound.

Step 2: Energy Minimization

  • Before starting the dynamics, it is crucial to minimize the energy of the system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm.[20]

Step 3: Equilibration

  • NVT (Canonical) Ensemble Equilibration: Run a short simulation at constant number of particles, volume, and temperature (NVT) to bring the system to the desired temperature.[21]

  • NPT (Isothermal-Isobaric) Ensemble Equilibration: Follow the NVT equilibration with a longer simulation at constant number of particles, pressure, and temperature (NPT) to allow the system to reach the correct density.[21]

Step 4: Production Run

  • Once the system is well-equilibrated, you can perform the production MD run to collect data for analysis. The length of this run will depend on the properties you wish to calculate.

G

Monte Carlo (MC) Simulations: Exploring Equilibrium Properties

MC simulations offer a complementary approach to MD.[10] Instead of integrating equations of motion, MC methods use a stochastic approach to generate a series of configurations of the system.[10]

2.2.1. Gibbs Ensemble Monte Carlo (GEMC)

GEMC is a powerful technique for directly simulating phase equilibria.[22][23] It involves two simulation boxes, one for the liquid phase and one for the vapor phase, that can exchange particles and volume. This allows for the direct calculation of coexistence properties like vapor pressure and saturated liquid and vapor densities.[24][25]

2.2.2. Configurational-Bias Monte Carlo (CBMC)

For long-chain molecules like this compound, standard MC moves have a low acceptance probability. CBMC is an enhanced sampling technique that intelligently grows a new conformation of a molecule, significantly improving the efficiency of the simulation.[24]

Applications in Drug Development and Materials Science

The principles and methods described above have direct applications in understanding and predicting the behavior of this compound in more complex, real-world scenarios.

This compound as a Prototypical Non-Polar Solvent

In drug development, understanding the solvation of a drug molecule in a non-polar environment is crucial for predicting its partitioning behavior and bioavailability.[26] this compound is often used as a model for the non-polar interior of lipid bilayers or the hydrophobic pockets of proteins.[26][27]

MD simulations can be used to calculate the free energy of solvation of a solute in this compound, providing valuable insights into its solubility.[26][28][29][30] These calculations can help in the rational design of drug candidates with improved pharmacokinetic properties.

Interactions with Surfaces and Nanoparticles

The interaction of this compound with solid surfaces is relevant to a wide range of applications, from lubrication to nanofluidics. MD simulations have been used to study the solvation forces between nanoparticles immersed in liquid this compound.[31] These studies have shown that the ordering of this compound molecules in the confined space between nanoparticles can lead to oscillatory solvation forces.[31]

Grand canonical ensemble Monte Carlo simulations have also been employed to study thin films of this compound confined between two parallel walls, revealing the formation of discrete molecular layers.[32]

Concluding Remarks and Future Outlook

The theoretical and computational study of this compound interactions provides a robust framework for understanding the behavior of non-polar systems. The continued development of more accurate force fields and more efficient simulation algorithms will further enhance our ability to predict the properties of these systems with increasing accuracy. As computational power continues to grow, we can expect to see these methods applied to even larger and more complex systems, providing invaluable insights for researchers in drug development, materials science, and beyond.

References

  • Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentathis compound, and n-Eicosane Using Molecular Dynamics with Different Force-Fields. (n.d.). National Institutes of Health.
  • Molecular Dynamics Simulations of Functional Group Effects on Solvation Thermodynamics of Model Solutes in this compound and Tricaprylin. (2008). ACS Publications.
  • Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentathis compound, and n-Eicosane Using Molecular Dynamics with Different Force-Fields. (2022). ACS Publications.
  • Molecular Dynamics Simulation of Pure n -Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields. (n.d.). SCIENOMICS.
  • Molecular dynamics simulation of the forces between colloidal nanoparticles in n-decane solvent. (2007). AIP Publishing.
  • The Free Energy of Solvation for N-Decane in Ethanol-Water Solutions. (2017). Semantic Scholar.
  • Probability distributions of conformations of n-decane molecules in the gas phase (dashed line) and liquid phase (solid line). (n.d.). ResearchGate.
  • Phase Behavior of Pure Components - Carbon Dioxide, n-Decane and Argon: Test of Simulation Software-Molecular Simulation Techniques (Gibbs Ensemble Monte Carlo Simulation). (n.d.). ResearchGate.
  • The Free Energy of Solvation for N-Decane in Ethanol-Water Solutions. (2017). Semantic Scholar.
  • Optimization of the OPLS-AA Force Field for Long Hydrocarbons. (n.d.). ACS Publications.
  • Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes. (n.d.). National Institutes of Health.
  • Predicting Multicomponent Phase Equilibria and Free Energies of Transfer for Alkanes by Molecular Simulation. (n.d.). Journal of the American Chemical Society.
  • Coexistence curves and critical points for n-decane as predicted by the AMBER, TraPPE, and COMPASS force-fields. (n.d.). ResearchGate.
  • The Free Energy of Solvation for N-Decane in Ethanol-Water Solutions. (2017). ResearchGate.
  • Atomistic Molecular Dynamics Simulations of Carbon Dioxide Diffusivity in n-Hexane, n-Decane, n-Hexathis compound, Cyclohexane and Squa. (n.d.). Princeton University Library.
  • Monte Carlo simulations of nanoconfined n-decane films. (1999). RSC Publishing.
  • Inhomogeneity Effects on Reactions in Supercritical Fluids: A Computational Study on the Pyrolysis of n-Decane. (n.d.). ACS Publications.
  • Vapor-Liquid Phase Coexistence, Critical Properties, and Surface Tension of Confined Alkanes. (n.d.).
  • Estimated MP2 and CCSD„T… interaction energies of n-alkane dimers at the basis set limit. (n.d.). AIP Publishing.
  • Computer simulations of vapor-liquid phase equilibria of n-alkanes. (1995). Infoscience.
  • GROMACS Tutorials. (n.d.).
  • Improved Estimates of the Critical Point Constants for Large n-Alkanes Using Gibbs Ensemble Monte Carlo Simulations. (2017). ResearchGate.
  • Comparison of the United- and All-Atom Representations of (Halo)alkanes Based on Two Condensed-Phase Force Fields Optimized against the Same Experimental Data Set. (2022). ACS Publications.
  • Quantifying Dimer and Trimer Formation by Tri-n-butyl Phosphates in n-Dothis compound: Molecular Dynamics Simulations. (2016). PubMed.
  • Fluid Phase Behavior of Alkanes: A Gibbs Ensemble Monte Carlo Study. (n.d.). DOE CSGF.
  • Unlocking the Potential of this compound in Organic Synthesis. (n.d.). Retrieved from [Link]

  • GROMACS Tutorial. (n.d.). BioSoft.
  • Experiments and Numerical Simulation of N-decane/Ethanol Bi-Component Droplet Evaporation. (n.d.). MDPI.
  • Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. (n.d.). University of Southampton.
  • How to run a Molecular Dynamics simulation using GROMACS. (2022). Compchems.
  • Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies. (2021). RSC Publishing.
  • n-Decane | High-Purity Lab Solvent for Research. (n.d.). eqipped.
  • Intermolecular Interactions. (n.d.). Sherrill Group.
  • Protein-hydrocarbon interactions. Interactions of various proteins with pure this compound. (n.d.). National Institutes of Health.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023). YouTube.
  • Improved Predictive Model for N-Decane Kinetics Across Species, as a Component of Hydrocarbon Mixtures. (n.d.). PubMed.
  • Conformational energy benchmark for longer n-alkane chains. (n.d.). ChemRxiv.
  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training!.
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.).
  • Reliable Dimerization Energies for Modeling of Supramolecular Junctions. (n.d.). National Institutes of Health.
  • This compound | C10H22. (n.d.). PubChem.
  • Monte Carlo (MC) and molecular dynamics (MD) simulation data for PDE identification. (2020).
  • Crystal structure, molecular packing, and intermolecular interactions of N-pentadecanoyltaurine and N-acyltaurine's interaction with cholesterol. (n.d.). RSC Publishing.
  • Quantum chemical benchmark databases of gold-standard dimer interaction energies. (2021). National Institutes of Health.
  • Monte Carlo analysis of the conformation of DNA catenanes. (n.d.). PubMed.
  • Antimicrobial Peptide Activity in Lipid Bilayers with Smooth-Type Lipopolysaccharides. (2021). ACS Publications.
  • Showing metabocard for N-Decane (HMDB0031450). (2012). Human Metabolome Database.

Sources

Methodological & Application

protocol for nanoparticle synthesis in a decane-based medium

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Colloidal Nanoparticles in a Decane-Based Medium

Abstract

The synthesis of nanoparticles in non-polar, high-boiling-point solvents such as this compound offers distinct advantages for applications requiring dispersion in organic media, including advanced catalysis, polymer composites, and optoelectronic devices. This guide provides a comprehensive overview of the principles and a detailed protocol for synthesizing nanoparticles in a this compound-based medium using the hot-injection technique, a method renowned for producing highly monodisperse nanocrystals. We will delve into the causal relationships behind experimental choices, from solvent and ligand selection to reaction kinetics. Furthermore, this document establishes a self-validating framework by integrating key characterization techniques to confirm the synthesis outcome. An alternative two-phase synthesis method is also discussed. This guide is intended for researchers and professionals in materials science and drug development seeking to establish robust and reproducible nanoparticle synthesis protocols.

Foundational Principles: The Causality of Synthesis in Non-Polar Media

Synthesizing nanoparticles in a high-boiling-point alkane like this compound is not merely a substitution of solvent but a strategic choice that fundamentally influences the reaction environment and the final properties of the nanocrystals.

The Role of the High-Boiling-Point Solvent

This compound (b.p. ~174°C) and similar long-chain alkanes like octadecene (b.p. ~315°C) are frequently used as reaction media for several key reasons:

  • High Reaction Temperatures: They permit high synthesis temperatures, which are necessary to overcome the activation energy for precursor decomposition and nanocrystal formation. This thermal energy is critical for achieving high crystallinity.

  • Temporal Separation of Nucleation and Growth: High temperatures allow for the implementation of the hot-injection method . This technique involves the rapid injection of precursors into the hot solvent, leading to a burst of nucleation.[1][2] This singular nucleation event is followed by a slower growth phase on the existing nuclei, which is crucial for achieving a narrow size distribution (monodispersity).[3] Continuous heating methods, in contrast, often lead to simultaneous nucleation and growth, resulting in a wider range of particle sizes.[2]

  • Inert Environment: Alkanes provide a non-coordinating, inert environment that minimizes unwanted side reactions, allowing the chosen ligands to dominate the surface chemistry of the growing nanoparticles.

The Critical Function of Surface Ligands

In a non-polar medium like this compound, the choice of surfactant or ligand is paramount. These molecules mediate the entire synthesis process, from precursor chemistry to final colloidal stability.

  • Solubilization of Precursors: Metallic and semiconductor precursors are often salts, which have poor solubility in alkanes. Ligands like oleic acid and oleylamine react with these precursors in situ to form organometallic complexes (e.g., cadmium oleate) that are soluble in the hot this compound.[4]

  • Control of Reaction Kinetics: Ligands dynamically bind to and unbind from the nanoparticle surface. This dynamic equilibrium controls the access of monomeric precursors to the growing crystal, thereby modulating the growth rate.

  • Shape and Size Determination: Ligands exhibit preferential binding to specific crystallographic facets. For example, oleylamine's amine group can selectively stabilize certain crystal planes, directing anisotropic growth to form cubes, rods, or other complex shapes.[5] The concentration and type of ligand are therefore powerful tools for tuning nanoparticle morphology.[6]

  • Colloidal Stability: The long alkyl chains of the ligands (e.g., the C18 tail of oleylamine) extend into the this compound solvent, creating a steric barrier that prevents the nanoparticles from aggregating due to van der Waals forces.[7]

Detailed Protocol: Hot-Injection Synthesis of CdSe Quantum Dots

This protocol details the synthesis of Cadmium Selenide (CdSe) quantum dots, a classic example that illustrates the principles of the hot-injection method. The size of the quantum dots, and thus their fluorescent color, is controlled by the reaction time after injection.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
Cadmium Oxide (CdO)99.99% trace metals basisCadmium precursor
Oleic Acid (OA)Technical grade, 90%Ligand, reacts with CdO
This compoundAnhydrous, ≥99%High-boiling-point solvent
Selenium (Se) powder99.99%Selenium precursor
Trioctylphosphine (TOP)97%Se solvent and coordinating ligand
Methanol / AcetoneAnhydrousNon-solvents for purification
HexaneAnhydrousSolvent for storing purified QDs
Equipment
Three-neck round-bottom flask50 mLReaction vessel
Heating mantle & controllerHeat source
Schlenk line or inert gas setupAr or N₂Prevents oxidation
CondenserPrevents solvent loss
Thermocouple/ThermometerHigh temperatureMonitors reaction temperature
Magnetic stirrer and stir barEnsures homogenous mixing
Syringes and needlesFor precursor injection
Centrifuge and tubesFor purification
Experimental Workflow Diagram

G cluster_0 Precursor Preparation cluster_1 Hot-Injection Synthesis cluster_2 Purification & Storage prep_Cd Prepare Cd Precursor: CdO + Oleic Acid in this compound Heat to 150°C to form Cd-oleate heat_Cd Heat Cd-oleate solution to 240°C under Argon prep_Cd->heat_Cd prep_Se Prepare Se Precursor: Dissolve Se powder in TOP (in glovebox) inject_Se Rapidly inject TOP-Se solution prep_Se->inject_Se heat_Cd->inject_Se growth Nanocrystal Growth (Aliquots taken over time) inject_Se->growth quench Quench reaction by cooling growth->quench precipitate Precipitate QDs with Methanol/Acetone quench->precipitate centrifuge Centrifuge to pellet QDs precipitate->centrifuge redisperse Re-disperse pellet in Hexane centrifuge->redisperse store Store purified QDs in Hexane redisperse->store

Caption: Workflow for hot-injection synthesis of quantum dots.

Step-by-Step Methodology

Safety Warning: Cadmium oxide and selenium are highly toxic and carcinogenic. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][8]

Part A: Preparation of Precursors

  • Cadmium Precursor: In a 50 mL three-neck flask, combine CdO (13 mg, 0.1 mmol), oleic acid (0.6 mL), and this compound (10 mL).[8]

  • Attach a condenser and insert a thermocouple to monitor the temperature.

  • Under a gentle flow of argon (Ar) or nitrogen (N₂), heat the mixture to 150°C while stirring. The initial reddish-brown slurry will turn into a clear, colorless solution as cadmium oleate forms. Once clear, the precursor is ready.

  • Selenium Precursor (prepare in an inert atmosphere, e.g., a glovebox): Dissolve selenium powder (30 mg) in trioctylphosphine (TOP) (0.4 mL) and this compound (5 mL).[4] Gentle heating may be required. The final solution should be clear. Draw 1 mL of this TOP-Se solution into a syringe for injection.

Part B: Nanoparticle Synthesis

  • Increase the temperature of the cadmium precursor solution to the injection temperature, typically 225-240°C . Allow the temperature to stabilize.[4]

  • Hot Injection: Swiftly and carefully inject the 1 mL of TOP-Se solution into the hot, stirring cadmium precursor solution. A rapid color change from colorless to deep red should be observed, indicating the nucleation of CdSe nanocrystals.

  • The growth of the nanocrystals begins immediately. The final particle size is determined by the growth duration at this high temperature. To obtain different sizes (and thus different fluorescent colors), you can either:

    • Stop the entire reaction after a specific time (e.g., 2 minutes) by removing the heating mantle and allowing it to cool.

    • Extract small samples (aliquots) with a syringe at timed intervals (e.g., 10s, 30s, 1 min, 5 min) and quench them in room-temperature hexane to halt growth.[8]

Part C: Purification

  • Once the reaction mixture has cooled to room temperature, add an excess of a non-solvent like methanol or acetone (~20 mL) to the flask. This will cause the ligand-coated nanoparticles to precipitate out of the solution.

  • Transfer the mixture to centrifuge tubes and centrifuge to form a pellet of the nanoparticles.

  • Discard the supernatant, which contains unreacted precursors and excess ligands.

  • Re-disperse the nanoparticle pellet in a minimal amount of a good solvent, such as hexane or toluene.

  • Repeat the precipitation and re-dispersion cycle 2-3 times to ensure high purity. The final product is a solution of purified quantum dots dispersed in hexane.

Alternative Protocol: Two-Phase Synthesis of Gold Nanoparticles

The Brust-Schiffrin method is a powerful alternative for synthesizing nanoparticles, like gold, that can be transferred from an aqueous phase to a non-polar solvent like this compound (or more commonly, toluene, which can be exchanged for this compound).[9]

Causality: The key is a phase-transfer catalyst , typically tetraoctylammonium bromide (TOAB).[10] The TOAB encapsulates the gold precursor ions (AuCl₄⁻) from the aqueous phase, making them soluble in the organic phase.[11] A strong reducing agent is then added, which reduces the gold ions to form gold nanoparticles directly in the organic medium, where they are immediately capped by a stabilizing thiol ligand.[12]

Two-Phase Synthesis Workflow

G cluster_0 Aqueous Phase cluster_1 Organic Phase (this compound/Toluene) Au_aq HAuCl₄ in Water Au_org [TOA]⁺[AuCl₄]⁻ Complex Au_aq->Au_org Phase Transfer (via TOAB) NaBH4_aq NaBH₄ in Water NaBH4_aq->Au_org Reduction TOAB_org TOAB + Dodecanethiol in this compound TOAB_org->Au_org AuNP_org Thiol-capped AuNPs Au_org->AuNP_org

Caption: Brust-Schiffrin two-phase synthesis workflow.

Self-Validating the Protocol: Essential Characterization

Confirming the successful synthesis of nanoparticles requires a suite of characterization techniques. This validation framework ensures the protocol yields particles with the desired physical and chemical properties.[13][14]

TechniquePrincipleInformation GainedExpected Result for CdSe QDs
UV-Vis Spectroscopy Measures the absorption of light as a function of wavelength.Confirms nanoparticle formation. For QDs, the position of the first excitonic peak correlates with particle size.[14]A distinct absorption peak whose position shifts to longer wavelengths (red-shifts) for aliquots taken at later times.
Photoluminescence (PL) Spectroscopy Measures the emission of light after excitation with a specific wavelength.Confirms quantum confinement. Emission color corresponds to particle size.Bright fluorescence under UV light. The emission peak will red-shift with increasing particle size.
Transmission Electron Microscopy (TEM) An electron beam is transmitted through an ultra-thin sample to form an image.Direct visualization of nanoparticle size, shape distribution (polydispersity), and crystallinity.[14]Images showing spherical, crystalline nanoparticles. Analysis of multiple particles confirms a narrow size distribution.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Determines the hydrodynamic diameter (core + ligand shell) and assesses aggregation state in solution.A larger diameter than the TEM core size, with a low polydispersity index (PDI) indicating a stable, non-aggregated suspension.
Logical Flow of Characterization

G start Synthesized Nanoparticle Dispersion in this compound uv_vis UV-Vis & PL Spectroscopy start->uv_vis Quick Check tem Transmission Electron Microscopy (TEM) uv_vis->tem Confirm Size/Shape dls Dynamic Light Scattering (DLS) uv_vis->dls Confirm Stability end_success Protocol Validated: Monodisperse, Stable Nanoparticles tem->end_success Narrow Size Dist. end_fail Protocol Failed: Polydisperse or Aggregated (Adjust Synthesis Parameters) tem->end_fail Broad Size Dist. dls->end_success Low PDI dls->end_fail High PDI

Caption: Self-validating characterization workflow.

Field Insights & Troubleshooting

  • Issue of Polydispersity: If characterization reveals a broad size distribution, the cause is often a slow or incomplete injection of the precursor, or temperature fluctuations during growth. Ensure the injection is as rapid as possible and that the heating mantle maintains a stable temperature.[2]

  • Aggregation: If particles aggregate (indicated by precipitation or a high PDI in DLS), it suggests insufficient ligand coverage. This can be addressed by increasing the ligand-to-precursor ratio in the synthesis.

  • Solvent Purity: The use of anhydrous, high-purity solvents is critical. Water and other impurities can interfere with precursor chemistry and lead to uncontrolled nucleation events.

References

  • Joschko, M., Schattmann, M., Grollmusz, D., & Graf, C. (2025). Controlling the formation of fast-growing silver nanocubes in non-polar solvents. Royal Society of Chemistry.
  • Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles. Nanoscale Horizons, Royal Society of Chemistry.
  • Kovalenko, M. V., Bodnarchuk, M. I., & Protesescu, L. (2016). Insight into Nanoparticle Charging Mechanism in Nonpolar Solvents To Control the Formation of Pt Nanoparticle Monolayers by Electrophoretic Deposition.
  • Mourdikoudis, S. (2020). Oleylamine in Nanoparticle Synthesis. Taylor & Francis eBooks.
  • Iravani, S., & Varma, R. S. (2019). Synthesis of silver nanoparticles: chemical, physical and biological methods. PMC - NIH.
  • Nasiou, D., et al. (n.d.). Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies. Nanoscale (RSC Publishing).
  • Xu, Z., et al. (2009). Oleylamine as Both Reducing Agent and Stabilizer in a Facile Synthesis of Magnetite Nanoparticles.
  • Koc, A., & Pescaglini, A. (2010). Charged Gold Nanoparticles in Non-Polar Solvents: 10-min Synthesis and 2D Self-Assembly.
  • Allahverdi, Ç. (2018). The Hot-Injection Method for Synthesis of Nano- and Microparticles. SETSCI Conference Proceedings.
  • Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis.
  • Sharma, A., Singh, B. P., & Gathania, A. K. (2015). Synthesis and characterization of dodecanethiol-stabilized gold nanoparticles. Indian Journal of Pure & Applied Physics.
  • Singh, S., & Mehta, S. K. (2012). Synthesis and Characterization of Dodecanethiol-Capped Cadmium Sulfide Nanoparticles in a Winsor II Microemulsion of Diethyl Ether/AOT/Water.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of QD-1 (Cadmium Selenide Quantum Dots).
  • Various Authors. (2025). Phase Transfer of Noble Metal Nanoparticles to Organic Solvents.
  • Ackerson, C. J., et al. (2023). A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality.
  • Hu, J., & Dickon, N. (2015). Chemical synthesis and optical characterization of regular and magic-sized CdS quantum dot nanocrystals using 1-dodecanethiol.
  • Gaponik, N., et al. (2002). Phase Transfer of Aqueous CdS Nanoparticles by Coordination with Octadecanethiol Molecules Present in Nonpolar Organic Solvents.
  • Hodges, B. W. M., et al. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles. PMC - NIH.
  • Hu, J., & Dickon, N. (2015). Chemical synthesis and optical characterization of regular and magic-sized CdS quantum dot nanocrystals using 1-dodecanethiol.
  • Mazur, M., et al. (2021). The Mechanism of Phase Transfer Synthesis of Silver Nanoparticles Using a Fatty Amine as Extractant/Phase Transfer Agent. MDPI.
  • Park, J., et al. (2007). Mechanisms of Nucleation and Growth of Nanoparticles in Solution. Chemical Reviews.
  • Grześkowiak, B. F., et al. (2021). Rapid hot-injection as a tool for control of magnetic nanoparticle size and morphology. RSC Publishing.
  • Liu, B., et al. (2017). Dispersing hydrophilic nanoparticles in nonaqueous solvents with superior long-term stability. RSC Publishing.
  • NurdRage. (2012). Make Quantum Dots (Cadmium Selenide Type). YouTube.
  • O'Neill, E., et al. (2014). The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles. PMC - NIH.
  • Hodges, B. W. M., et al. (2022). Long-Chain Hydrosilanes Mediated Phase Transfer of Aqueous Metal Nanoparticles. MDPI.
  • Yuan, X., et al. (n.d.). From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters. Nanoscale (RSC Publishing).
  • Chen, W., & Chen, S. (2012). New Insight into Intermediate Precursors of Brust−Schiffrin Gold Nanoparticles Synthesis. ResearchGate. [Link]

  • Al-Musawi, S., & Albukhaty, S. (2022). Synthesis of Silver Nanoparticles V.2. Protocols.io.
  • Grześkowiak, B. F., et al. (2021). Rapid hot-injection as a tool for control of magnetic nanoparticle size and morphology. Nanoscale Advances.
  • Lisensky, G. C., et al. (n.d.). Synthesis of Cadmium Selenide Quantum Dot Nanoparticles.
  • Allahverdi, Ç. (2018). The Hot-Injection Method for Synthesis of Nano- and Microparticles. SETSCI Conference Proceedings.
  • Sharma, A., Singh, B. P., & Gathania, A. K. (2015). Synthesis and characterization of dodecanethiol-stabilized gold nanoparticles.
  • Al-Shargabi, M., et al. (2025). Schematic representation of the hot injection synthesis of nanocrystals.
  • Nano-Educators. (2025). Chemical Reduction Methods for Nanogold Synthesis (Turkevich method and Brust-Schiffrin method). YouTube.
  • Kang, X., et al. (2013). The synthesis of gold nanoparticles by using Brust–Schiffrin method.
  • Binks, B. P., et al. (2021). A) Digital photos and B) micrographs of n‐this compound‐in‐dispersion (7 mL/7 mL) novel emulsions stabilized by 0.01 wt.% alumina nanoparticles and N.
  • Poon, C. K., & Bunz, U. H. F. (2013).
  • Dreaden, E. C., et al. (2012).
  • Singh, P., et al. (2018). Protocol for synthesis of silver nanoparticles using plant extract.
  • Sreeram, K. J., & Nidhin, M. (2011). Synthesis of silver nanoparticles.
  • MRSEC. (2012). Synthesis of Silver Nanoparticles. YouTube.
  • Salunkhe, A. (2025).
  • Al-Shargabi, M., et al. (2022).
  • Al-Shargabi, M., et al. (2022). Classification, Synthetic, and Characterization Approaches to Nanoparticles, and Their Applications in Various Fields of Nanotechnology: A Review. MDPI.

Sources

Application Note: Decane as a Model for Non-Polar Alkane Stationary Phases in Gas Chromatography for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices of using non-polar alkane stationary phases in gas chromatography (GC) for the detailed analysis of hydrocarbon mixtures. While decane (C10) serves as a fundamental model for understanding the separation mechanism, this note will use squalane (C30), a widely utilized and more practical long-chain alkane stationary phase, for detailed protocols and applications. This document is intended for researchers, scientists, and professionals in the petrochemical, environmental, and drug development fields who are engaged in the chromatographic analysis of volatile and semi-volatile hydrocarbons.

Introduction: The Role of the Stationary Phase in Hydrocarbon Separations

Gas chromatography is a powerful analytical technique for separating and quantifying components of a volatile or semi-volatile mixture.[1] The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.[1] For hydrocarbon analysis, the choice of the stationary phase is paramount in achieving the desired resolution.

Non-polar stationary phases are the cornerstone of hydrocarbon analysis.[2] The separation on these phases is primarily governed by the boiling points of the analytes and weak van der Waals dispersion forces.[1] Lighter, more volatile hydrocarbons with lower boiling points spend more time in the mobile phase and elute from the column earlier, while heavier, less volatile hydrocarbons with higher boiling points interact more strongly with the stationary phase and elute later.[2][3]

This compound as a Model for Alkane Stationary Phases

This compound (C10H22) is a simple, non-polar, straight-chain alkane.[4][5] While not commonly used as a commercial stationary phase due to its relatively high volatility, it serves as an excellent theoretical model for understanding the separation of hydrocarbons on an alkane stationary phase. The interactions between hydrocarbon analytes and a this compound-like stationary phase are exclusively non-polar (van der Waals forces). This leads to a predictable elution order that closely follows the boiling points of the analytes.[2][3]

For practical applications, longer-chain alkanes like squalane (C30H62) are preferred as stationary phases.[6][7] Squalane offers a much lower volatility and a higher maximum operating temperature compared to this compound, making it a more robust and versatile stationary phase for a wider range of hydrocarbon analyses.[7]

Physicochemical Properties of Alkane Stationary Phases

The effectiveness of an alkane stationary phase, such as squalane, is rooted in its distinct physicochemical properties:

  • High Non-Polarity: Composed entirely of carbon and hydrogen atoms with only single bonds, alkane stationary phases are the least polar of all GC phases.[2] This "like dissolves like" principle ensures strong interactions with non-polar hydrocarbon analytes.[2]

  • Separation by Boiling Point: The primary mechanism of separation on alkane stationary phases is the difference in the boiling points of the analytes.[1][2] This allows for the effective separation of homologous series of alkanes and other hydrocarbons.

  • Inertness: Alkane stationary phases are chemically inert, preventing unwanted reactions with the analytes.[7]

  • Defined Retention Indices: The retention index system, developed by Kovács, uses a series of n-alkanes as external standards to characterize the retention behavior of analytes.[6][8] For n-alkanes on an alkane stationary phase, the retention index is defined as 100 times the carbon number (e.g., hexane = 600, this compound = 1000).[9]

Experimental Protocol: Analysis of a Hydrocarbon Mixture using a Squalane-like Stationary Phase

This protocol outlines the steps for the analysis of a mixture of C5-C12 hydrocarbons using a capillary GC column with a non-polar stationary phase chemically similar to squalane.

Materials and Reagents
  • GC Instrument: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • GC Column: A wall-coated open tubular (WCOT) capillary column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane, which mimics the behavior of a non-polar alkane). A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Fuel Gases for FID: Hydrogen and compressed air, high purity.

  • Sample: A standard mixture of C5-C12 n-alkanes (pentane, hexane, heptane, octane, nonane, this compound, unthis compound, dothis compound) in a volatile solvent like hexane or pentane.

  • Vials and Syringes: Appropriate for the GC autosampler.

GC Instrument Setup and Conditions
Parameter Condition Rationale
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode SplitA high split ratio (e.g., 100:1) is used for concentrated samples to prevent column overload.
Injection Volume 1 µLA small injection volume is sufficient for high-sensitivity detectors like FID.
Carrier Gas HeliumAn inert gas that provides good efficiency.
Flow Rate 1 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column to ensure optimal separation.
Oven Temperature Program Initial Temp: 40 °C (hold 5 min)Starts below the boiling point of the most volatile component to ensure good focusing on the column head.
Ramp: 10 °C/min to 200 °CA steady increase in temperature allows for the sequential elution of hydrocarbons with increasing boiling points.
Final Hold: 200 °C (hold 5 min)Ensures that all components have eluted from the column.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Hydrogen Flow 30 mL/minOptimized for the FID.
Air Flow 300 mL/minOptimized for the FID.
Makeup Gas (N2 or He) 25 mL/minImproves the detector response.
Sample Preparation
  • Prepare a stock solution of the C5-C12 n-alkane standard mixture in hexane at a concentration of 1000 µg/mL each.

  • Perform serial dilutions to prepare working standards at concentrations of 1, 5, 10, 50, and 100 µg/mL.

  • Transfer the working standards to 2 mL autosampler vials and seal with crimp caps.

Data Acquisition and Analysis
  • Set up the GC instrument with the conditions specified in the table above.

  • Create a sequence in the chromatography data system (CDS) for the injection of a blank (hexane), followed by the working standards in increasing order of concentration.

  • Inject the samples and acquire the chromatograms.

  • Integrate the peaks for each n-alkane in the chromatograms.

  • Construct a calibration curve for each analyte by plotting the peak area versus the concentration.

  • Determine the retention time for each n-alkane.

Visualization of the Chromatographic Process

The following diagram illustrates the general workflow of the gas chromatographic analysis of hydrocarbons.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography System cluster_data Data Analysis Sample Hydrocarbon Mixture Dilution Serial Dilution Sample->Dilution Standard n-Alkane Standards Standard->Dilution Vial Autosampler Vials Dilution->Vial Injector Injector (250°C) Vial->Injector 1 µL Injection Column Non-Polar Capillary Column (e.g., Squalane-like) Injector->Column Detector FID (280°C) Column->Detector Oven GC Oven (Temperature Programmed) CDS Chromatography Data System (CDS) Detector->CDS Signal Chromatogram Chromatogram CDS->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Report Final Report Calibration->Report

Caption: Workflow for Hydrocarbon Analysis by Gas Chromatography.

Separation Mechanism of Hydrocarbons on a Non-Polar Stationary Phase

The separation of hydrocarbons on a non-polar stationary phase like squalane is a dynamic process driven by boiling point and molecular interactions.

Separation_Mechanism cluster_column GC Column Cross-Section cluster_analytes cluster_elution Elution Profile MobilePhase Mobile Phase (Carrier Gas) He → Pentane Pentane (Low BP) StationaryPhase Stationary Phase (Non-Polar Alkane) C30H62 This compound This compound (High BP) ElutesFirst Elutes First Pentane->ElutesFirst Weak Interaction (More time in Mobile Phase) ElutesLast Elutes Last This compound->ElutesLast Stronger Interaction (More time in Stationary Phase)

Caption: Separation of Hydrocarbons by Boiling Point on a Non-Polar Stationary Phase.

Expected Results and Performance Data

The following table summarizes the expected retention times and Kovács retention indices for a standard mixture of n-alkanes on a non-polar stationary phase.

Analyte Carbon Number Boiling Point (°C) Expected Retention Time (min) Kovács Retention Index (I)
n-Pentane536.1~ 4.5500
n-Hexane668.7~ 6.2600
n-Heptane798.4~ 8.1700
n-Octane8125.7~ 10.0800
n-Nonane9150.8~ 11.8900
n-Decane10174.1~ 13.51000
n-Unthis compound11195.9~ 15.11100
n-Dothis compound12216.3~ 16.61200

Note: Expected retention times are estimates and will vary depending on the specific GC system and conditions.

Troubleshooting and Method Optimization

  • Poor Peak Shape (Tailing): This may indicate active sites on the column or injector liner. Ensure proper deactivation of the liner and use a high-quality, inert column.

  • Poor Resolution: To improve the separation between closely eluting peaks, consider:

    • Decreasing the temperature ramp rate.

    • Using a longer column.

    • Optimizing the carrier gas flow rate.

  • Shifting Retention Times: Inconsistent retention times can be caused by leaks in the system, fluctuations in carrier gas flow or oven temperature, or changes in the stationary phase due to degradation. Regular system maintenance and performance checks are crucial.

Conclusion

The use of non-polar alkane stationary phases, exemplified by the widely used squalane, is a fundamental and robust technique for the analysis of hydrocarbon mixtures. The separation is predictable and primarily based on the boiling points of the analytes. By understanding the principles of non-polar chromatography and carefully controlling the experimental parameters, researchers can achieve high-resolution separations and accurate quantification of hydrocarbons in a variety of matrices. This application note provides a solid foundation for developing and implementing reliable GC methods for hydrocarbon analysis.

References

  • Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns.
  • Supelco. Bulletin 880 The Retention Index System in Gas Chromatography: McReynolds Constants.
  • Sigma-Aldrich. Gas Chromatography (GC) Column Selection Guide.
  • Patsnap Eureka. (2025, July 28). How this compound Supports Multi-Phase Chemical Separation.
  • Chrom Tech, Inc. (2025, October 22). Ultimate Guide to Gas Chromatography Columns.
  • Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.
  • Agilent. Choosing the “Correct” GC Column Dimensions and Stationary Phase Typical Gas Chromatographic System.
  • LCGC International. (2025, September 17). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
  • Restek. This compound: CAS # 124-18-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • National Institute of Standards and Technology. Squalane - the NIST WebBook.
  • ACS Publications. (1999). A Comparison of Gas−Hexathis compound and Gas−Apolane Partition Coefficients. Analytical Chemistry.
  • Figshare. (2024, August 24). A data set of retention indices and retention times for 200+ molecules and two stationary phases (gas chromatography).
  • Google Sites. Chempendix - Retention Indexes.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 124-18-5): A Foundational Hydrocarbon for Chemical Analysis and Standards.
  • National Institutes of Health. This compound | C10H22 | CID 15600 - PubChem.
  • LCGC International. (2021, June 4). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase.
  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography.
  • TU Wien's reposiTUm. Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components.
  • National Institute of Standards and Technology. This compound - the NIST WebBook.
  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography.
  • Greyhound Chromatography. GC Column Selection Guide.
  • Chemistry LibreTexts. (2019, June 5). 12.4: Gas Chromatography.

Sources

Decane as a Swelling Agent for Polymer Matrix Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of polymer science and materials engineering, the controlled swelling of polymer matrix composites is a critical technique for modifying their physical, mechanical, and thermal properties. Decane, a non-polar aliphatic hydrocarbon, serves as an effective swelling agent for a range of non-polar polymers, enabling researchers and drug development professionals to tailor material characteristics for specific applications. This document provides a comprehensive guide to the principles, applications, and detailed protocols for utilizing this compound as a swelling agent for polymer matrix composites, with a focus on polydimethylsiloxane (PDMS) and ethylene propylene diene monomer (EPDM) based systems.

The Mechanism of Polymer Swelling by this compound

The swelling of a crosslinked polymer matrix composite in a solvent like this compound is a thermodynamically driven process governed by the interplay of enthalpic and entropic factors. The fundamental principles are well-described by the Flory-Rehner theory.

When a polymer composite is immersed in this compound, the solvent molecules diffuse into the polymer network. This diffusion is driven by an increase in entropy, as the polymer and solvent molecules mix. However, this is counteracted by the elastic retractive force of the crosslinked polymer chains, which resist expansion.[1][2] Equilibrium swelling is achieved when the osmotic pressure driving the solvent into the network is balanced by the elastic forces of the stretched polymer chains.

The compatibility between the polymer and the solvent is a key determinant of the extent of swelling and is quantified by the Flory-Huggins interaction parameter (χ). A lower χ value indicates greater compatibility and, consequently, a higher degree of swelling. For non-polar polymers like PDMS and EPDM, the non-polar nature of this compound makes it a suitable swelling agent.

Applications of this compound-Induced Swelling

The controlled swelling of polymer matrix composites with this compound has several important applications:

  • Modification of Mechanical Properties: Swelling can significantly alter the mechanical properties of a composite. Generally, as the degree of swelling increases, the elastic modulus and tensile strength decrease, while the elongation at break increases.[3] This allows for the tuning of a material's flexibility and toughness.

  • Determination of Crosslink Density: The equilibrium swelling ratio is directly related to the crosslink density of the polymer network.[4][5] By measuring the extent of swelling in this compound, the number of crosslinks per unit volume can be calculated using the Flory-Rehner equation. This is a critical parameter for quality control and material characterization.

  • Controlled Release Systems: In the pharmaceutical and drug development fields, swelling can be utilized for the controlled release of active pharmaceutical ingredients (APIs) embedded within a polymer matrix. The rate of swelling in a medium can dictate the diffusion and release rate of the entrapped drug.

  • Microfluidics and Soft Robotics: In microfluidic devices fabricated from PDMS, understanding and controlling swelling is crucial as it can affect channel dimensions and device performance.[6] In soft robotics, swelling can be harnessed to create actuators that respond to chemical stimuli.

Experimental Protocols

This section provides detailed, step-by-step protocols for conducting swelling studies of polymer matrix composites using this compound as the swelling agent. The primary focus is on two widely used elastomers: Polydimethylsiloxane (PDMS) and Ethylene Propylene Diene Monomer (EPDM).

Materials and Equipment

Materials:

  • Polymer matrix composite samples (e.g., cured PDMS or EPDM sheets, with or without fillers)

  • n-Decane (analytical grade)

  • Toluene or Hexane (for pre-swelling/cleaning, optional)[7]

  • Lint-free wipes

  • Deionized water

Equipment:

  • Analytical balance (readability of at least 0.1 mg)

  • Vials or sealed containers with this compound-resistant caps

  • Calipers or a micrometer for dimensional measurements

  • Optical microscope or a digital imaging system (for optical swelling measurements)

  • Fume hood

  • Vacuum oven

  • Tweezers

  • Timer

Protocol 1: Gravimetric Determination of Swelling Ratio

This protocol is a widely used method for quantifying the extent of swelling by measuring the change in mass of the polymer composite.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_swell Swelling Process cluster_measure Measurement cluster_calc Calculation prep1 Cut composite into uniform samples prep2 Clean and dry samples prep1->prep2 prep3 Measure initial dry weight (Wd) prep2->prep3 swell1 Immerse samples in this compound prep3->swell1 swell2 Seal containers and allow to equilibrate swell1->swell2 meas1 Remove sample and blot surface swell2->meas1 meas2 Measure swollen weight (Ws) meas1->meas2 meas3 Dry sample to constant weight meas2->meas3 meas4 Measure final dry weight (Wf) meas3->meas4 calc1 Calculate Swelling Ratio (Q) meas4->calc1 calc2 Calculate Gel Fraction calc1->calc2

Figure 1: Gravimetric Swelling Measurement Workflow.

Step-by-Step Procedure:

  • Sample Preparation:

    • Cut the polymer matrix composite into uniform shapes (e.g., discs or squares) of approximately 1-2 mm thickness. Ensure the edges are clean and free of burrs.

    • Clean the samples with a suitable solvent (e.g., ethanol or isopropanol) to remove any surface contaminants, followed by rinsing with deionized water.

    • Dry the samples in a vacuum oven at a temperature appropriate for the polymer (e.g., 60-80 °C for PDMS and EPDM) until a constant weight is achieved.

    • Accurately weigh each dry sample using an analytical balance and record this as the initial dry weight (Wd).

  • Swelling:

    • Place each sample in a separate vial and add a sufficient volume of this compound to completely submerge the sample.

    • Seal the vials to prevent solvent evaporation.

    • Allow the samples to swell at a constant temperature (e.g., room temperature) until equilibrium is reached. The time to reach equilibrium will vary depending on the polymer, its crosslink density, and the sample thickness. It is recommended to perform a preliminary kinetics study to determine the equilibrium time (typically 24-72 hours).[8]

  • Measurement:

    • After the equilibrium swelling time has elapsed, carefully remove a sample from the this compound using tweezers.

    • Quickly blot the surface of the swollen sample with a lint-free wipe to remove excess surface solvent. Be gentle to avoid compressing the sample.

    • Immediately weigh the swollen sample and record this as the swollen weight (Ws).

    • To determine the amount of soluble polymer (gel fraction), dry the swollen sample in a vacuum oven until a constant weight is achieved. Record this as the final dry weight (Wf).

  • Calculations:

    • Mass Swelling Ratio (Qm): Qm = (Ws - Wf) / Wf

    • Volume Swelling Ratio (Qv): Qv = 1 + (ρp / ρs) * ((Ws - Wf) / Wf) where ρp is the density of the polymer and ρs is the density of this compound.

    • Gel Fraction (%): Gel Fraction = (Wf / Wd) * 100

Protocol 2: Optical Determination of Swelling Ratio

This method is particularly useful for in-situ monitoring of the swelling process and for materials that are sensitive to handling in the swollen state.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_swell Swelling Process cluster_measure Measurement & Calculation prep1 Prepare thin, uniform samples prep2 Measure initial dimensions (D_initial) prep1->prep2 swell1 Place sample in optical cell with this compound prep2->swell1 swell2 Monitor dimensional changes over time swell1->swell2 meas1 Capture images at equilibrium swell2->meas1 meas2 Measure final dimensions (D_final) meas1->meas2 meas3 Calculate Linear Swelling Ratio (Ql) meas2->meas3 meas4 Calculate Volume Swelling Ratio (Qv) meas3->meas4

Figure 2: Optical Swelling Measurement Workflow.

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare thin, flat samples of the polymer composite with well-defined geometries (e.g., circular discs or squares).

    • Using calipers or an optical microscope with a calibrated stage, measure the initial dimensions (e.g., diameter or side length) of the dry sample. Record this as D_initial.

  • Swelling and Imaging:

    • Place the sample in a transparent container (e.g., a petri dish or a custom-made optical cell) and add this compound to fully immerse it.

    • Position the container on the stage of an optical microscope or under a digital camera with a macro lens.

    • Acquire images of the sample at regular intervals to monitor the change in dimensions over time. This will allow for the determination of the swelling kinetics.

    • Continue imaging until the dimensions of the sample no longer change, indicating that equilibrium swelling has been reached.

  • Measurement and Calculation:

    • Using image analysis software, measure the final dimensions of the swollen sample from the equilibrium image. Record this as D_final.

    • Linear Swelling Ratio (Ql): Ql = D_final / D_initial

    • Volume Swelling Ratio (Qv) (assuming isotropic swelling): Qv = (Ql)^3

Data Analysis and Interpretation

Calculation of Crosslink Density using the Flory-Rehner Equation

The Flory-Rehner equation relates the volume swelling ratio (Qv) to the number of elastically active polymer chains per unit volume (νe), which is a measure of the crosslink density.[5][6]

-ln(1 - ν_p) - ν_p - χν_p^2 = V_s * ν_e * (ν_p^(1/3) - ν_p/2)

where:

  • ν_p = 1 / Qv is the volume fraction of the polymer in the swollen gel.

  • χ is the Flory-Huggins polymer-solvent interaction parameter.

  • V_s is the molar volume of the solvent (for this compound, approximately 195.9 cm³/mol).

  • ν_e is the crosslink density (mol/cm³).

Note on the Flory-Huggins Parameter (χ): The value of χ is specific to the polymer-solvent pair and can be found in the literature or determined experimentally. For this compound, approximate values for some polymers are:

  • PDMS: The interaction parameter for PDMS with various alkanes is generally low, indicating good compatibility. Specific values for this compound may need to be determined experimentally or estimated from data for similar alkanes.

  • EPDM: The χ parameter for EPDM with non-polar solvents like alkanes is also typically low. For EPDM and n-heptane, a value of approximately 0.42 has been reported, and a similar value can be expected for this compound.[6]

Effect of Swelling on Mechanical Properties

The mechanical properties of the swollen polymer composites should be characterized to understand the impact of this compound absorption.

Typical Observations:

  • Tensile Strength and Elastic Modulus: Both tensile strength and elastic modulus generally decrease with an increasing degree of swelling.[3] This is because the solvent molecules plasticize the polymer network, reducing the intermolecular forces between polymer chains.

  • Elongation at Break: The elongation at break often increases upon swelling, as the plasticizing effect of the solvent allows for greater chain mobility and extension before failure.

Experimental Protocol for Mechanical Testing of Swollen Samples:

  • Swell the dumbbell-shaped tensile test specimens in this compound to equilibrium as described in Protocol 1.

  • Prior to testing, remove the sample from the this compound and quickly blot the surface.

  • Immediately perform tensile testing on the swollen sample using a universal testing machine according to relevant ASTM or ISO standards.

  • Record the tensile strength, elastic modulus, and elongation at break.

  • Compare the results to those of unswollen (dry) control samples.

Table 1: Expected Qualitative Effects of this compound Swelling on Polymer Composite Properties

PropertyExpected Change upon SwellingRationale
Mass and Volume IncreaseAbsorption of this compound into the polymer network.
Tensile Strength DecreasePlasticization effect of the solvent reduces intermolecular forces.[3]
Elastic Modulus DecreaseReduced stiffness due to solvent molecules separating polymer chains.
Elongation at Break IncreaseIncreased chain mobility allows for greater extension before fracture.
Hardness DecreaseSoftening of the material due to solvent ingress.
Glass Transition Temp. (Tg) DecreaseIncreased free volume and chain mobility.

Concluding Remarks

This compound is a valuable tool for researchers and professionals working with polymer matrix composites. Its ability to act as a swelling agent allows for the precise modification of material properties and provides a means to characterize the internal structure of polymer networks. The protocols and principles outlined in this document provide a solid foundation for conducting reliable and reproducible swelling studies. It is crucial to carefully control experimental parameters such as temperature and to accurately determine the equilibrium swelling state for meaningful results. By understanding and applying these methodologies, the full potential of this compound as a swelling agent can be harnessed to advance material design and development.

References

  • Mechanical Properties and Equilibrium Swelling Characteristics of Some Polymer Composites Based on Ethylene Propylene Diene Terpolymer (EPDM) Reinforced with Hemp Fibers. Materials (Basel). 2022 Oct 1;15(19):6838.
  • Kinetics of swelling of polymers and their gels. J Pharm Sci. 1968 Nov;57(11):1855-7.
  • Flory, P.J. and Rehner, J. Jr. (1943) Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. The Journal of Chemical Physics, 11, 521-526.
  • Morphological, Mechanical and Gas Penetration Properties of Elastomer Composites with Hybrid Fillers. Polymers (Basel). 2021 Nov 25;13(23):4129.
  • Characterization of swelling behavior of carbon nano-filler modified polydimethylsiloxane composites. J Appl Polym Sci. 2017;134(32):45163.
  • Mechanical and swelling properties of PDMS interpenetrating polymer networks.
  • Mechanical Properties and Equilibrium Swelling Characteristics of Some Polymer Composites Based on Ethylene Propylene Diene Terpolymer (EPDM) Reinforced with Hemp Fibers. Materials (Basel). 2022 Oct 1;15(19):6838.
  • Estimation of the Flory-Huggins interaction parameter of polymer-solvent mixtures using machine learning.
  • Polydimethylsiloxane mechanical properties: A systematic review.
  • The link between swelling ratios and physical properties of EPDM rubber compound having different oil amounts. J Polym Res. 2022;29(8):325.
  • Compression Response of Silicone-Based Composites with Integrated Multifunctional Fillers. Polymers (Basel). 2023 Nov 28;15(23):4579.
  • Swelling kinetics of polymer gels: comparison of linear and nonlinear theories.
  • Blend Miscibility and the Flory−Huggins Interaction Parameter: A Critical Examination. Macromolecules. 2005;38(12):5276-5288.
  • Predicting the Flory–Huggins χ Parameter for Polymers with Stiffness Mismatch from Molecular Dynamics Simulations. Polymers (Basel). 2021 Aug 20;13(16):2799.
  • Swelling of EPDM rubbers for oil-well applications as influenced by medium composition and temper
  • Swelling of Polymers | Polymers Concepts, Properties, Uses & Sustainability. NPTEL.
  • Flory-Huggins theory | Polymer Chemistry Class Notes. Fiveable.
  • Swelling kinetics of polymer gels: Comparison of linear and nonlinear theories.
  • What Is The Flory-Huggins Theory For Polymer Miscibility? - Chemistry For Everyone. YouTube.
  • Mechanical properties of the PDMS elastomers.
  • Chapter 4: Flory Huggins. Engineering LibreTexts.
  • Making Flory–Huggins Practical: Thermodynamics of Polymer-Containing Mixtures. Polym Sci. 2010;3(3):148-185.
  • Influence of the network on the interaction parameter in system EPDM vulcanizate–solvent. J Appl Polym Sci. 1997;65(5):991-999.
  • Evaluation of the Swelling Properties and Sorption Capacity of Maltodextrin-Based Cross-Linked Polymers. Polymers (Basel). 2022 Sep 29;14(19):4095.

Sources

Application Note: Employing Decane as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Quantitative GC-MS

In the landscape of analytical chemistry, particularly within pharmaceutical development and scientific research, the demand for precise and accurate quantification of volatile and semi-volatile organic compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for its sensitivity and specificity.[1] However, the inherent variability in sample injection volumes, potential for sample loss during preparation, and fluctuations in instrument response can compromise the integrity of quantitative results.[2][3] The internal standard (IS) method is a robust strategy to mitigate these sources of error, enhancing the accuracy and reproducibility of GC-MS analyses.[4][5]

This application note provides a comprehensive guide to the theory, selection, and practical implementation of n-decane as an internal standard for quantitative GC-MS analysis. We will delve into the rationale behind its selection, provide detailed protocols for its use, and discuss the necessary steps for method validation and data analysis.

The Rationale for Decane as an Internal Standard

The ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples being analyzed.[4] It must also be chromatographically resolved from all other sample components. N-decane (C10H22), a simple straight-chain alkane, possesses several properties that make it an excellent internal standard for a variety of applications.[6]

Key Physicochemical Properties of n-Decane:

PropertyValueSource
Molecular FormulaC10H22[7][8][9][10][11]
Molecular Weight142.28 g/mol [7][8][9][10][11]
Boiling Point174.1 °C[6][12]
Density0.730 g/cm³[12]
PolarityNon-polar[6]
CAS Number124-18-5[7][10][11]

This compound's non-polar nature makes it suitable for the analysis of other hydrocarbons and non-polar volatile organic compounds. Its boiling point of 174.1°C allows it to elute within a reasonable time frame for many GC temperature programs, making it compatible with the analysis of a wide range of volatile and semi-volatile compounds.[6] Furthermore, as a simple alkane, it is relatively inert and less likely to undergo unwanted reactions with analytes or the GC system components.

The mass spectrum of this compound is well-characterized, with prominent fragment ions that can be used for quantification without interfering with the ions of many common analytes. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound.[7]

Principle of Internal Standardization

The fundamental principle of the internal standard method is to add a constant, known amount of the internal standard to every sample, calibration standard, and blank.[4] The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the ratio of the analyte concentration to the internal standard concentration to generate a calibration curve.[6]

Any variations in injection volume, sample workup, or instrument drift will, in principle, affect both the analyte and the internal standard to the same extent.[4] By using the ratio of their responses, these variations are effectively cancelled out, leading to more precise and accurate results.[13]

G cluster_analysis GC-MS Analysis cluster_data Data Processing Analyte Analyte Standard Calibration Standard Analyte->Standard IS_stock This compound (IS) Stock IS_working This compound (IS) Working Solution IS_stock->IS_working Spiked_Sample Spiked Sample IS_working->Spiked_Sample Spiked_Standard Spiked Standard IS_working->Spiked_Standard Sample Sample Sample->Spiked_Sample Standard->Spiked_Standard GCMS GC-MS System Spiked_Sample->GCMS Spiked_Standard->GCMS Chromatogram Chromatogram GCMS->Chromatogram Peak_Areas Peak Areas (Analyte & IS) Chromatogram->Peak_Areas Area_Ratio Area Ratio (Analyte/IS) Peak_Areas->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Concentration Analyte Concentration Area_Ratio->Concentration Calibration_Curve->Concentration G cluster_plot Calibration Curve xaxis Concentration Ratio (Analyte/IS) yaxis Area Ratio (Analyte/IS) p1 p2 p3 p4 p5 start end start->end y = mx + c R² > 0.995

Sources

Application Note: Decane as a High-Boiling Point Solvent for High-Temperature Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-temperature catalysis is indispensable for overcoming significant activation energy barriers in a multitude of synthetic transformations, from cross-coupling reactions to nanoparticle synthesis. The choice of solvent is critical, as it must remain stable and inert under demanding thermal conditions. n-Decane, a linear alkane, emerges as an exemplary high-boiling point solvent for such applications. Its chemical inertness, high boiling point (174 °C), and non-polar nature provide a stable medium for a wide range of catalytic systems, ensuring reaction integrity and promoting desired chemical transformations at elevated temperatures.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of n-decane in high-temperature catalysis, covering its physicochemical properties, safety protocols, detailed experimental procedures, and troubleshooting.

Introduction: The Case for High-Temperature Solvents

Many catalytic cycles, particularly those involving the activation of strong chemical bonds, require substantial thermal energy to proceed at practical rates. Solvents for these reactions must not only solubilize reactants and catalysts but also possess a high boiling point to allow for elevated reaction temperatures at atmospheric pressure.[1] Furthermore, the ideal solvent should be chemically inert to prevent participation in unwanted side reactions.

n-Decane (C₁₀H₂₂) is a saturated aliphatic hydrocarbon that fulfills these criteria.[1] Its simple, unreactive alkane structure ensures it typically acts as a benign reaction medium.[1] Its non-polar character makes it an excellent choice for dissolving hydrophobic reactants and catalysts, which is common in organometallic catalysis.[1][2] This note serves as a practical guide to leveraging the advantageous properties of decane for robust and efficient high-temperature catalytic processes.

Physicochemical Properties of n-Decane

A thorough understanding of a solvent's physical properties is paramount for experimental design, particularly for optimizing heat and mass transfer.

PropertyValueSource(s)
Chemical Formula C₁₀H₂₂[3][4]
Molar Mass 142.28 g·mol⁻¹[4][5]
Appearance Colorless liquid[3][5]
Boiling Point 174.1 °C (447.2 K)[2][3]
Melting Point -29.7 °C (-21.5 °F)[2][3]
Density 0.730 g/mL (at 20 °C)[3][6]
Flash Point 46 °C (115 °F)[5][7]
Autoignition Temp. 210 °C (410 °F)[7]
Solubility in Water Insoluble (approx. 0.083 mg/L at 25°C)[5][6]
Viscosity 0.920 mPa·s (at 20 °C)[3]
Vapor Pressure 1.4 mmHg (at 20 °C)[5]

Safety and Handling Protocols

As a flammable liquid and aspiration hazard, n-decane requires careful handling in a laboratory setting.[8][9][10]

  • Hazard Overview : this compound is a flammable liquid and vapor.[7][9] It may be fatal if swallowed and enters the airways (aspiration hazard).[6][8] Repeated exposure can cause skin dryness or cracking.[8][9]

  • Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[8][9]

  • Handling : Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors.[10] Keep the solvent away from heat, sparks, open flames, and other ignition sources.[6][9] Use explosion-proof electrical and ventilation equipment.[9] Ensure containers are properly grounded and bonded during transfer to prevent static discharge.[10]

  • Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][10] Keep containers tightly closed. Recommended storage temperature is often around 4 °C.[8]

  • First Aid :

    • If Swallowed : Immediately call a poison center or doctor. Do NOT induce vomiting.[8]

    • Skin Contact : Take off contaminated clothing and rinse the skin with water/shower.[6][8]

    • Eye Contact : Rinse cautiously with water for several minutes.[6][8]

    • Inhalation : Move the person to fresh air.[6][8]

General Protocol for High-Temperature Catalysis in this compound

This protocol outlines a generalized workflow for conducting a catalytic reaction in this compound under an inert atmosphere.

Causality Behind Key Choices:

  • Inert Atmosphere (N₂ or Ar): Many organometallic catalysts, particularly palladium and copper complexes used in cross-coupling, are sensitive to oxygen, which can lead to catalyst deactivation through oxidation.

  • Schlenk/Glovebox Techniques: These are essential for rigorously excluding air and moisture, which can hydrolyze reagents or deactivate catalysts.

  • Stepwise Heating & Stirring: Gradual heating prevents thermal shock to glassware and ensures a uniform reaction temperature. Vigorous stirring is crucial for overcoming mass transport limitations in heterogeneous mixtures.

  • Reaction Monitoring: Techniques like TLC or GC-MS are vital for determining reaction completion, preventing the formation of degradation byproducts from prolonged heating.

Step-by-Step Methodology:
  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C for at least 4 hours to remove adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Reagent Addition (Solid): In a glovebox or under a positive pressure of inert gas, add the catalyst, ligands, base (if required), and solid substrate(s) to the reaction flask.

  • Solvent and Liquid Reagent Addition: Add a magnetic stir bar. Using a gas-tight syringe, add degassed n-decane, followed by any liquid substrates. Degas the solvent by sparging with inert gas for 20-30 minutes prior to use.

  • System Purge: Seal the flask and perform 3-5 cycles of evacuating the flask under vacuum and refilling with inert gas to ensure a completely inert atmosphere.

  • Heating and Reaction:

    • Place the flask in a heating mantle or oil bath set on a magnetic stir plate.

    • Ensure a condenser supplied with chilled water is attached to the flask.

    • Begin vigorous stirring.

    • Gradually heat the reaction mixture to the target temperature (e.g., 120-170 °C).

  • Reaction Monitoring: Periodically and carefully take small aliquots of the reaction mixture using a syringe for analysis by TLC, GC, or LC-MS to track the consumption of starting material and formation of the product.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl).

  • Product Isolation and Work-up:

    • Transfer the cooled mixture to a separatory funnel.

    • If an aqueous quench was used, separate the organic and aqueous layers. Note that this compound is less dense than water.[5]

    • Extract the aqueous layer with a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

    • Combine all organic fractions, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization. Due to this compound's high boiling point, it must be thoroughly removed during purification, which may require high vacuum.

Visual Workflow: General Catalytic Process

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware & Assemble B 2. Add Solids (Catalyst, Substrate) A->B C 3. Add this compound & Liquid Reagents B->C D 4. Purge with Inert Gas C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC/GC) E->F F->E Continue Reaction G 7. Cool & Quench F->G Reaction Complete H 8. Extraction & Drying G->H I 9. Solvent Removal (High Vacuum) H->I J 10. Purify Product I->J K K J->K Final Product G Pd0 Pd(0)L₂ OA Oxidative Addition PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 R¹-X TM Transmetalation PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 R²-M PdII_2->Pd0 R¹-R² RE Reductive Elimination RX R¹-X R2M R²-M Product R¹-R² MX M-X

Sources

Application Note: Decane as the Continuous Phase for Droplet Generation in Microfluidic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the rapidly evolving landscape of microfluidics, the ability to generate monodisperse droplets reliably is a cornerstone technology. These picoliter-scale reactors have unlocked unprecedented capabilities in high-throughput screening, single-cell genomics, and bespoke material synthesis. The selection of the immiscible oil phase is a critical decision that dictates the stability, biocompatibility, and ultimate success of the experiment. This document provides an in-depth guide to the use of decane, a common and versatile alkane, as the continuous phase for generating aqueous droplets. We will move beyond simple instructions to explore the causality behind protocol steps, ensuring a deeper understanding and empowering researchers to adapt and troubleshoot their systems effectively.

The Rationale for this compound: A Physicochemical Perspective

This compound (CH₃(CH₂)₈CH₃) is a straight-chain alkane that has become a workhorse in droplet microfluidics. Its prevalence is not accidental but is rooted in a favorable combination of physical and chemical properties that make it highly suitable for creating stable water-in-oil (w/o) emulsions.

  • Immiscibility and Interfacial Tension: this compound is nonpolar and hydrophobic, making it fundamentally immiscible with water and aqueous buffers. It maintains a distinct phase separation, which is the primary requirement for droplet formation. The interfacial tension between n-decane and water is approximately 52 mN/m, a value high enough to facilitate the "pinch-off" of droplets at a microfluidic junction but low enough to be easily modulated by surfactants.[1]

  • Viscosity and Fluid Dynamics: With a dynamic viscosity of approximately 0.92 mPa·s at room temperature, this compound is significantly less viscous than other common oil phases like mineral oil or fluorinated oils. This low viscosity is advantageous as it allows for the operation of microfluidic systems at lower pressures, reducing the risk of device failure (e.g., delamination of PDMS) and minimizing shear stress on encapsulated biological entities like cells.

  • Optical Properties: this compound is optically transparent across the visible spectrum, a critical feature that permits real-time microscopic observation, quality control of droplet generation, and downstream optical assays on the droplet contents.

  • Chemical Inertness and Biocompatibility: As a saturated hydrocarbon, this compound is chemically inert, ensuring it does not typically interfere with the chemical or biological reactions occurring within the aqueous droplets.[2] While this compound itself is considered largely biocompatible for many applications, it is crucial to recognize that overall system biocompatibility is often dictated by the choice of surfactant.[3][4] For sensitive, long-term cell culture, the complete oil-surfactant mixture must be validated.[3][4]

Foundational Principles of Droplet Generation

The creation of droplets in a microfluidic device is a physical process governed by the balance of competing forces at the fluid-fluid interface. A typical system introduces the aqueous (dispersed) phase and the this compound (continuous) phase to a junction, such as a T-junction or a flow-focusing geometry.

G cluster_inputs Fluidic Inputs cluster_chip Microfluidic Chip Aq_Pump Syringe Pump (Aqueous Phase) Aq_Inlet Aqueous Inlet Aq_Pump->Aq_Inlet Flow Rate (Qd) Oil_Pump Syringe Pump (this compound + Surfactant) Oil_Inlet Oil Inlet Oil_Pump->Oil_Inlet Flow Rate (Qc) Junction Flow-Focusing Junction Aq_Inlet->Junction Oil_Inlet->Junction Channel Main Channel Junction->Channel Droplet Pinch-Off (Shear Forces Dominate) Outlet Outlet to Collection Channel->Outlet Stabilized Droplets

Figure 1: Conceptual workflow of a pressure-driven microfluidic system for droplet generation using a flow-focusing design.

At the junction, the continuous phase exerts viscous shear stress on the dispersed phase. When this shear force overcomes the interfacial tension that holds the dispersed phase together, a segment of the fluid necks down and breaks off, forming a discrete droplet. The size and generation frequency of these droplets are primarily controlled by the flow rates of the two phases (Qc for continuous, Qd for dispersed) and the device geometry.

Experimental Protocols

Materials & Reagents
ComponentSpecificationPurpose
Continuous Phase n-Decane (Anhydrous, ≥99%)The immiscible oil phase.
Surfactant Span 80 (or other non-ionic surfactant)Stabilizes droplets by reducing interfacial tension and preventing coalescence.
Dispersed Phase Deionized Water, PBS, Cell MediaThe aqueous solution to be encapsulated.
Microfluidic Device PDMS with T-junction or flow-focusing geometryThe chip where droplet generation occurs.
Syringe Pumps High-precision, programmableTo provide stable, pulseless flow of both phases.
Tubing & Fittings PEEK or PTFE (e.g., 1/16" OD, 0.02" ID)To create inert, leak-free connections.
Microscope Inverted microscope with high-speed cameraFor real-time visualization and analysis.
Protocol 1: Preparation of the Continuous Phase

Causality: The surfactant is the most critical component for emulsion stability. It adsorbs at the oil-water interface, creating a molecular barrier that sterically hinders droplets from merging. The concentration must be sufficient to coat all newly created droplet surfaces. An insufficient concentration is a primary cause of experimental failure.

Steps:

  • Determine Concentration: For Span 80 in this compound, a starting concentration range of 2-5% (w/w) is effective for many applications. This must be optimized empirically.

  • Weighing: In a clean glass bottle on a calibrated analytical balance, weigh the desired mass of Span 80.

  • Dissolution: Add the corresponding mass of this compound to the bottle. For example, for a 2% (w/w) solution, add 98 g of this compound to 2 g of Span 80.

  • Mixing: Add a magnetic stir bar and place the bottle on a stir plate. Stir at a moderate speed for 1-2 hours, or until the surfactant is fully dissolved and the solution is homogenous. Gentle heating (~40°C) can accelerate dissolution but ensure the container is sealed to prevent evaporation.

  • Filtration (Critical Step): To prevent clogging of microfluidic channels, filter the this compound-surfactant mixture through a 0.2 µm PTFE syringe filter into a clean, sterile storage bottle. This removes any particulates or undissolved surfactant aggregates.

Protocol 2: System Operation and Droplet Generation

Causality: A stable, predictable flow is essential for producing monodisperse droplets. Air bubbles and pressure fluctuations are the enemies of stability. Priming the chip with the continuous (oil) phase ensures that the channel walls have the desired surface properties (hydrophobic) before the aqueous phase is introduced, promoting the formation of w/o droplets.

G Start Start Prep Prepare & Filter Aqueous and Oil Phases Start->Prep Load Load Syringes (Expel all air bubbles) Prep->Load Connect Connect Tubing to Pumps and Chip Load->Connect Prime PRIME: Flow Oil Phase Only (Low Flow Rate, ~50 µL/hr) Connect->Prime Introduce INTRODUCE: Start Aqueous Flow (Low Flow Rate, ~10 µL/hr) Prime->Introduce Observe Observe Junction Under Microscope Introduce->Observe Optimize ADJUST: Tune Flow Rates (Qc & Qd) to Achieve Desired Droplet Size Observe->Optimize Equilibrate Allow System to Stabilize (5-10 min) Optimize->Equilibrate Collect Collect Monodisperse Droplets Equilibrate->Collect End End Collect->End

Sources

Application Note & Protocol Guide: Liquid-Liquid Extraction Using a Decane Solvent System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of liquid-liquid extraction (LLE) protocols utilizing a decane-based solvent system. It is designed for researchers, scientists, and drug development professionals engaged in the separation and purification of non-polar compounds from aqueous matrices. We delve into the fundamental principles of LLE, the specific physicochemical properties of this compound that govern its application, and detailed, field-proven protocols for its effective use. The causality behind experimental choices, optimization strategies such as pH manipulation and the salting-out effect, and common troubleshooting steps are explained to ensure robust and reproducible outcomes.

Introduction: The Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone separation technique that operates on the principle of differential solubility.[1][2] It is a method used to separate compounds based on their relative affinities for two different immiscible liquids, typically an aqueous phase and an organic solvent phase.[3][4] When a solution containing a target analyte is mixed with an immiscible solvent in which the analyte is more soluble, the analyte will transfer from the original solvent to the extracting solvent. This process of a solute distributing itself between two immiscible phases is known as partitioning.[5]

The ultimate goal is to physically separate the two liquid layers, thereby isolating the analyte in a new, often more concentrated and cleaner, medium. LLE is a versatile and scalable technique, widely employed in industries ranging from pharmaceutical development for active ingredient purification to environmental science for pollutant analysis.[4][6][7]

The this compound Solvent System: Properties and Rationale

The choice of an organic solvent is the most critical decision in designing an LLE protocol.[8] this compound (n-decane), a straight-chain alkane hydrocarbon, is an effective non-polar solvent for specific applications.[9][10] Its utility is grounded in its distinct physicochemical properties.

Table 1: Physicochemical Properties of n-Decane

PropertyValueSource(s)
Chemical Formula C₁₀H₂₂[9][10]
Molar Mass 142.286 g·mol⁻¹[9][11]
Appearance Colorless liquid[9][11]
Density ~0.730 g·mL⁻¹ (at 20°C)[9][10]
Boiling Point 174.1 °C (447.3 K)[9][12]
Melting Point -29.7 °C (243.5 K)[10][12]
Solubility in Water Insoluble (5.2 x 10⁻⁶ g/100 mL at 25°C)[9][10]
Partition Coefficient (LogP) ~5.01[11]
Flash Point 46 °C (115 °F)[10][11]
Causality for Choosing this compound:
  • Non-Polarity for Selective Extraction : Based on the principle of "like dissolves like," this compound's non-polar nature makes it an excellent choice for extracting hydrophobic and lipophilic compounds from polar, aqueous solutions.[13][14] Analytes with a high LogP value, indicating a preference for non-polar environments, are ideal candidates for extraction into this compound.[8][15]

  • Immiscibility and Density : this compound is insoluble in water, a fundamental requirement for forming two distinct liquid phases.[9][16][17] With a density significantly lower than water (~1.0 g/mL), this compound will always form the upper organic layer, simplifying its identification and separation during the procedure.[13][18][19]

  • Chemical Inertness : As a saturated alkane, this compound is chemically inert under most extraction conditions.[12] This ensures that the target analyte is not altered or degraded during the separation process.

  • Low Volatility : Compared to highly volatile solvents like diethyl ether or dichloromethane, this compound's high boiling point (174.1 °C) reduces vapor pressure buildup and minimizes solvent loss to evaporation.[12][16][20] This enhances safety but necessitates more energy-intensive methods, such as rotary evaporation under vacuum, for its removal post-extraction.[13][21]

Core Principles for Protocol Optimization

A successful LLE protocol is not merely a set of steps but a self-validating system built on a firm understanding of chemical equilibria.

The Partition Coefficient (K) and Distribution Ratio (D)

The efficiency of an extraction is quantified by the partition coefficient (K) or, more practically, the distribution ratio (D) .[22] The distribution ratio is the ratio of the total concentration of the solute in the organic phase to its total concentration in the aqueous phase at equilibrium.[23]

D = [Solute]organic / [Solute]aqueous

A large D value indicates that the analyte favorably partitions into the organic (this compound) phase, leading to an efficient extraction.[22]

pH Manipulation for Ionizable Analytes

For acidic or basic compounds, the distribution ratio is highly dependent on pH.[22] An ionizable compound is most soluble in the non-polar organic phase when it is in its neutral, uncharged state.[8][15] This principle is exploited to achieve high selectivity:

  • For Acidic Analytes (HA) : To extract an acidic compound into this compound, the pH of the aqueous phase must be lowered. Adjusting the pH to at least two units below the analyte's pKa ensures it is fully protonated (HA) and thus neutral, maximizing its partitioning into the organic layer.[8][15][24]

  • For Basic Analytes (B) : To extract a basic compound, the pH of the aqueous phase must be raised. Adjusting the pH to at least two units above the analyte's pKa ensures it is deprotonated (B) and neutral, driving it into the this compound phase.[8][15][24]

G cluster_aqueous Aqueous Phase (pH < pKa) cluster_organic Organic Phase (this compound) A_ion A⁻ (Charged, Soluble) A_neutral HA (Neutral, Less Soluble) A_ion->A_neutral + H⁺ (Acidification) H_ion H⁺ HA_organic HA (Neutral, Soluble) A_neutral->HA_organic Partitioning caption Diagram 1: pH effect on acidic analyte extraction.

Diagram 1: pH effect on acidic analyte extraction.
The Salting-Out Effect

The solubility of non-polar organic compounds in water can be decreased by increasing the ionic strength of the aqueous phase.[25] Adding a high concentration of an inert salt, such as sodium chloride (brine) or sodium sulfate, makes the aqueous environment even more polar.[8][26] This reduces the capacity of the aqueous phase to solvate the non-polar analyte, effectively "pushing" it into the this compound layer and increasing the distribution ratio.[8][25]

Detailed Experimental Protocol

This protocol outlines a standard single or multiple extraction procedure using a separatory funnel.

Materials
  • Separatory funnel of appropriate size

  • Ring stand and clamp

  • Beakers or Erlenmeyer flasks for collection

  • n-Decane (reagent grade or higher)

  • Aqueous sample containing the target analyte

  • Acid or base for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • Saturated NaCl solution (brine) or solid NaCl

  • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

  • pH meter or pH paper

  • Rotary evaporator (for solvent removal)

LLE_Workflow prep 1. Sample Preparation (Adjust pH, Add Salt) add_solvents 2. Add Sample & this compound to Separatory Funnel prep->add_solvents mix 3. Mix & Vent (Invert and Shake Gently) add_solvents->mix separate 4. Phase Separation (Allow Layers to Settle) mix->separate collect_aq 5a. Drain Aqueous Layer (Bottom Layer) separate->collect_aq collect_org 5b. Pour Organic Layer (Top Layer) separate->collect_org repeat Repeat Extraction? collect_aq->repeat dry 6. Dry Organic Phase (Add Anhydrous Salt) collect_org->dry repeat->add_solvents Yes repeat->dry No isolate 7. Isolate Analyte (Evaporate this compound) dry->isolate caption Diagram 2: General LLE workflow using this compound.

Diagram 2: General LLE workflow using this compound.
Step-by-Step Methodology
  • Preparation : a. Place the aqueous solution containing the analyte into a beaker. If the analyte is ionizable, adjust the pH according to the principles in section 3.2. b. If employing the salting-out technique, add solid NaCl or a saturated brine solution to the aqueous sample and stir until dissolved.[8][26] c. Secure a separatory funnel in a ring clamp. Ensure the stopcock is closed and functioning correctly.[21][27]

  • Loading the Funnel : a. Using a powder funnel, pour the prepared aqueous solution into the separatory funnel.[28] b. Add the desired volume of this compound. A solvent-to-sample volume ratio between 1:1 and 7:1 is common, but should be optimized for your specific application.[8][25]

  • Extraction (Mixing) : a. Place the stopper in the top of the funnel and ensure a snug fit. b. Invert the funnel and immediately open the stopcock while it is pointed away from you and others to vent any initial pressure buildup.[21][28] c. Close the stopcock and shake the funnel gently for 10-20 seconds to facilitate partitioning.[28] Vigorous shaking can lead to emulsion formation.[19] d. Periodically stop and vent the funnel as described above.[19][21]

  • Phase Separation : a. Return the separatory funnel to the ring clamp and remove the top stopper. This is critical; the funnel will not drain properly under vacuum if the stopper is left in place.[21][28] b. Allow the layers to fully separate. You will observe a clear interface between the denser aqueous layer at the bottom and the less dense this compound layer at the top.[19][21]

  • Collecting the Layers : a. Carefully open the stopcock and drain the lower aqueous layer into a clean Erlenmeyer flask. Stop just as the interface reaches the stopcock.[21] b. Best Practice : Pour the upper this compound layer out through the top opening of the funnel into a separate, clean flask.[21] This prevents re-contamination of the organic layer with any residual aqueous droplets left in the stopcock.

  • Multiple Extractions (Recommended) : a. For maximum recovery, multiple extractions with fresh portions of solvent are more effective than a single extraction with the total solvent volume.[23][27] b. To perform a second extraction, return the collected aqueous layer to the separatory funnel and add a fresh portion of this compound.[28] Repeat steps 3-5, combining the this compound extracts into the same flask.

  • Drying the Organic Phase : a. Traces of water will remain dissolved in the this compound layer. Add a small amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) directly to the flask containing the combined this compound extracts.[21] b. Swirl the flask. If the drying agent clumps together, add more until some particles flow freely, indicating all water has been absorbed.[21] c. Remove the drying agent by gravity filtration.

  • Analyte Isolation : a. Transfer the dried this compound solution to a round-bottom flask. b. Remove the this compound using a rotary evaporator. Due to this compound's high boiling point, this will require elevated temperature and/or reduced pressure. The non-volatile target analyte will remain in the flask.

Troubleshooting Common Issues

Problem: Emulsion Formation An emulsion is a stable or semi-stable suspension of one liquid within the other, appearing as a cloudy or foamy third layer at the interface that fails to separate.[15][26]

  • Cause : Vigorous shaking or the presence of natural surfactants (e.g., lipids, proteins) in the sample matrix.[26]

  • Solutions :

    • Patience : Allow the funnel to sit undisturbed for an extended period.

    • Gentle Agitation : Gently swirl or rock the funnel instead of shaking it vigorously.[26]

    • Salting Out : Add a saturated brine solution. The increased ionic strength of the aqueous layer can help break the emulsion.[26]

    • Centrifugation : If the volume is manageable, transferring the mixture to centrifuge tubes and spinning can forcibly separate the phases.

Conclusion

Liquid-liquid extraction with this compound is a powerful technique for the selective isolation of non-polar compounds from aqueous media. Its successful application hinges on a rational approach to protocol design, grounded in the principles of analyte partitioning, pH control, and solvent properties. By following the detailed protocols and optimization strategies outlined in this guide, researchers can develop robust, efficient, and reproducible separation workflows tailored to their specific needs in drug development and other scientific disciplines.

References

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]

  • Understanding Partition Coefficient (K) in Liquid-Liquid Extraction. (2024). Let's Talk Academy. [Link]

  • Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. LinkedIn. [Link]

  • Conditions for Ideal Extraction Solvents. University of Alberta. [Link]

  • Liquid-Liquid Extractors: A Comparative Analysis of Solvent Selection. LinkedIn. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil. [Link]

  • How can partition coefficients be utilized for separation purposes?. Vectore. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2024). Phenomenex. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. (2024). Economy Process Solutions. [Link]

  • Liquid-Liquid Extractors: Principles, Design, and Applications. (2024). Economy Process Solutions. [Link]

  • Intro to Liquid-Liquid Extraction. (2021). YouTube. [Link]

  • Solvent Selection for Extraction. Scribd. [Link]

  • Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • 7.7: Liquid-Liquid Extractions. (2021). Chemistry LibreTexts. [Link]

  • Solvent Extraction Techniques. Organomation. [Link]

  • How this compound Supports Multi-Phase Chemical Separation. (2024). Patsnap. [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2024). JournalsPub. [Link]

  • This compound's Interaction with Ionic Liquids in Separative Processes. (2024). Patsnap. [Link]

  • This compound (C10H22) properties. Techno-Press. [Link]

  • Liquid-Liquid Extraction Lab. How to extract compounds of mixture using liquid liquid extraction?. (2020). YouTube. [Link]

  • This compound. Wikipedia. [Link]

  • Liquid-Liquid Extraction : 4 Steps. Instructables. [Link]

  • Liquid−Liquid Extraction Using the Composition-Induced Phase Separation Process. (2002). Industrial & Engineering Chemistry Research. [Link]

  • Liquid-Liquid Extraction. University of Richmond Blogs. [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019). Aurora Biomed. [Link]

  • Solvent Extraction Processes: Partition Coefficients and Selectivity. (2024). Patsnap. [Link]

  • This compound. Sciencemadness Wiki. [Link]

  • LIQUID LIQUID SEPARATION. STS Canada. [Link]

  • This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. eThermo. [Link]

  • This compound. PubChem. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. [Link]

  • This compound in Green Solvent Design for Environmental Sustainability. (2024). Patsnap. [Link]

  • 4.6: Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]

  • Applications Of this compound In Various Industries. FasterCapital. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2018). LCGC International. [Link]

Sources

Troubleshooting & Optimization

techniques for complete removal of decane from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Decane Removal Methodologies

Welcome to the technical support guide for the complete removal of this compound from reaction mixtures. As a high-boiling, non-polar alkane (Boiling Point: ~174°C), this compound presents unique challenges in product purification, particularly when working with thermally sensitive or non-volatile compounds.[1] This guide provides field-proven troubleshooting advice, detailed protocols, and FAQs to help researchers, scientists, and drug development professionals navigate these challenges effectively.

Foundational Principles: Choosing Your Removal Strategy

The optimal strategy for this compound removal is dictated by the physicochemical properties of your desired compound. The primary factors to consider are your compound's volatility (boiling point), thermal stability, and polarity. A misaligned technique can lead to product loss, co-elution, or incomplete purification.

Below is a decision-making workflow to guide your selection process.

G cluster_polar Polarity-Based Methods start Start: Reaction Mixture Containing this compound is_volatile Is Your Compound Volatile? start->is_volatile is_stable Is Your Compound Thermally Stable? is_volatile->is_stable Yes is_polar Is Your Compound Significantly More Polar Than this compound? is_volatile->is_polar No (Non-Volatile) high_vac_evap High-Vacuum Rotary Evaporation or Wiped-Film Evaporation is_volatile->high_vac_evap No is_stable->is_polar No, similar B.P. frac_dist Fractional Vacuum Distillation is_stable->frac_dist Yes, with different B.P. chromatography Normal-Phase Chromatography is_polar->chromatography Yes lle Liquid-Liquid Extraction (e.g., Hexane/Acetonitrile) is_polar->lle Yes, and soluble in polar phase is_solid Is Your Compound a Solid? is_polar->is_solid No spe Solid-Phase Extraction (SPE) or Scavenger Resin wash Wash with a Low-Boiling Non-Polar Solvent (e.g., Pentane) is_solid->chromatography No, or if washing fails is_solid->wash Yes

Caption: Decision workflow for selecting a this compound removal technique.

Evaporation & Distillation Techniques

These methods leverage differences in volatility. Due to this compound's high boiling point, standard atmospheric evaporation is ineffective and unsafe. Reduced pressure is mandatory.[2]

Q&A: High-Vacuum Evaporation (Rotary Evaporator)

Q: My compound is non-volatile and thermally stable. Can I use a standard rotary evaporator? A: It is challenging. A standard laboratory rotary evaporator connected to a water aspirator or a diaphragm pump (~10-25 mmHg) will not be sufficient to remove this compound efficiently.[3][4] To remove this compound at a manageable temperature (e.g., 40-60°C), you need a high-vacuum pump (oil pump) capable of reaching pressures below 5 mbar.[5][6]

Q: What are the optimal settings for removing this compound on a rotovap with a high-vacuum pump? A: The goal is to balance temperature and pressure to avoid bumping while ensuring efficient evaporation. A good starting point follows the "20/40/60 Rule" principle, adapted for high-boiling solvents.[7]

  • Condenser Temperature: Set your cooling fluid as low as practically possible (e.g., 0 to 10°C).

  • Bath Temperature: Start at 40°C. You can cautiously increase this if your compound is stable, but higher temperatures increase the risk of degradation.[8]

  • Vacuum Pressure: This is the most critical parameter. Slowly and carefully lower the pressure until you observe steady boiling/condensation on the coils. For this compound, this will likely be in the 1-10 mbar range.

Pressure (mbar)Approximate Boiling Point of this compound (°C)
1013 (Atmospheric)174
100103
5085
2066
1052
538
118
Data extrapolated from vapor pressure curves.

Q: I've rotovapped my sample under high vacuum, but my NMR still shows this compound. What's next? A: This is a common issue. Trace amounts of high-boiling solvents are notoriously difficult to remove completely.

  • High-Vacuum Manifold: Transfer your sample to a flask and attach it to a high-vacuum manifold ("drying under high-vac") for several hours or overnight. This is often sufficient to remove the final traces.

  • Solvent Chasing (Azeotropic Removal): Add a lower-boiling point solvent that your compound is soluble in (like methanol or dichloromethane), and re-evaporate. Repeating this 2-3 times can help "chase" the residual this compound off by forming a minimum-boiling azeotrope or simply by mechanical co-evaporation.[5]

Q&A: Fractional Vacuum Distillation

Q: My product is also volatile, with a boiling point of 215°C. How can I separate it from this compound (B.P. 174°C)? A: When your product's boiling point is relatively close to this compound's, simple evaporation will fail. Fractional vacuum distillation is the appropriate method.[1][2] The key is to use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This allows for multiple theoretical vaporization-condensation cycles, enriching the vapor with the more volatile component (this compound).[9]

Troubleshooting Fractional Distillation:

  • Issue: Poor separation (product co-distills with this compound).

    • Solution: Increase the efficiency of your fractionating column (use a longer column or one with more surface area like Raschig rings). Also, ensure slow and steady heating to maintain a proper temperature gradient in the column.[9]

  • Issue: The system can't achieve a low enough pressure.

    • Solution: Check all joints for leaks. Use high-quality vacuum grease and ensure all glassware is free of cracks. The efficiency of your vacuum pump is critical.[6]

Polarity-Based Separation Techniques

When thermal methods are not viable due to product instability or similar volatility, exploiting polarity differences is the best approach. This compound is extremely non-polar, which can be used to great advantage.

Q&A: Liquid-Liquid Extraction (LLE)

Q: Can I use a simple solvent wash to remove this compound? A: Yes, if your desired compound has significantly different solubility properties. A common technique is to partition the mixture between two immiscible solvents.[1] A hexane/acetonitrile partition is a classic method for separating non-polar compounds from more polar ones.[10]

  • Principle: this compound is highly soluble in hexane. If your compound is more polar, it will preferentially partition into the acetonitrile layer.

  • Caution: This method is only effective if your compound has good solubility in the polar phase and poor solubility in the non-polar phase. Multiple extractions (3-5 times) are usually necessary to achieve good separation.[11]

G start Start: Mixture of Compound + this compound dissolve Dissolve mixture in Hexane (or other non-polar solvent) start->dissolve add_polar Add equal volume of Acetonitrile (or other immiscible polar solvent, e.g., DMF, Methanol) dissolve->add_polar shake Shake vigorously in separatory funnel & allow layers to separate add_polar->shake separate Drain lower (polar) layer containing product shake->separate repeat Repeat extraction of organic layer with fresh polar solvent (2-3x) separate->repeat combine Combine polar extracts repeat->combine evaporate Evaporate polar solvent (e.g., via rotovap) to recover pure compound combine->evaporate

Caption: Workflow for Liquid-Liquid Extraction to remove this compound.

Q&A: Column Chromatography

Q: When is column chromatography the best choice? A: Column chromatography is a highly versatile and effective method, especially when LLE fails or when your product and this compound have similar polarities.[5][12] It is the go-to method for purifying non-polar compounds from this compound.[6]

  • Principle: Using a polar stationary phase (like silica gel), the non-polar this compound will have very little affinity for the column and will elute very quickly.[13] Your compound, if even slightly more polar, will be retained longer, allowing for separation.

Detailed Protocol: Flash Chromatography for this compound Removal

  • Column Packing: Pack a column with silica gel using a non-polar solvent like hexane or petroleum ether.[12]

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or toluene). If the mixture is an oil, you can load it directly onto a small amount of silica ("dry loading") and add it to the top of the column. This prevents the band from spreading.[14]

  • Elution:

    • Begin eluting with a very non-polar mobile phase (e.g., 100% hexane or petroleum ether).[12] this compound will elute in the first fractions.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC). You can often visualize this compound by staining the TLC plate (e.g., with permanganate stain) as it is not UV-active.

    • Once the this compound has been completely eluted, you can either continue with the same solvent if your product is mobile or gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate or diethyl ether) to elute your product.[14][15]

  • Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.[13]

Troubleshooting Chromatography:

  • Issue: My product is eluting with the this compound.

    • Solution: Your mobile phase is too polar. Reduce the polarity. Start with 100% hexane. If separation is still poor, your product may be too non-polar for effective silica gel chromatography. In this rare case, reverse-phase chromatography (e.g., with a C18 column) might be an option, where the polar mobile phase would elute your non-polar product before the even more non-polar this compound.

Advanced & Specialized Techniques

Q&A: Solid-Phase Extraction (SPE) & Scavenger Resins

Q: Can I use an SPE cartridge to remove this compound? A: Yes, this can be viewed as a miniaturized, rapid version of column chromatography.[16] You would use a "removal/trapping" strategy.[16]

  • Method: Choose a polar SPE cartridge (e.g., silica, diol). Condition the cartridge. Load your sample dissolved in a non-polar solvent. The this compound and your potentially non-polar product will pass through, while more polar impurities from the reaction are retained. This is more for general cleanup than for separating a non-polar product from this compound itself.

  • Alternative: If your product is polar, you can use a "bind and elute" strategy on a polar cartridge.[16] The polar product will bind, and the this compound can be washed away with hexane. Then, a stronger, more polar solvent is used to elute your product.[17]

Q: What about scavenger resins? A: Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules, such as excess reagents or by-products.[18][19] While there isn't a specific "this compound scavenger," you can use resins to remove reactive impurities from your mixture, simplifying the subsequent removal of the inert this compound solvent. For example, an amine scavenger resin could remove an excess amine reagent, after which you could remove the this compound via chromatography.[20]

General FAQs & Troubleshooting

Q: My product is a solid. Is there an easier way to remove residual this compound? A: If your product precipitates from the reaction mixture or can be easily crystallized, you can often remove the this compound by washing the solid product.[6] After filtering your product, wash the filter cake thoroughly with a volatile, non-polar solvent in which your product is insoluble, such as pentane or cold hexane. The this compound will be washed away, and the residual washing solvent can be easily removed under vacuum.

Q: I'm concerned about the environmental impact of this compound. Are there greener alternatives? A: Yes. The use of high-boiling hydrocarbon solvents raises environmental concerns.[1] When developing new methods, consider alternative, lower-boiling, or bio-based solvents if the reaction chemistry allows. If this compound is unavoidable, techniques like distillation allow for its recovery and recycling, minimizing waste.[2]

References

  • Patsnap Eureka. (2025).
  • ResearchGate. (2022). How to evaporate high boiling solvents from the reaction mixture. [Link]

  • Quora. (n.d.).
  • University of Colorado Boulder. (n.d.). Solvent Removal - Organic Chemistry. [Link]

  • Reddit. (2023). How can I remove this compound?[Link]

  • ResearchGate. (2020). How to dry dothis compound and hexathis compound after completion of the reaction?[Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?[Link]

  • Kua, Y. L., et al. (2016). Non-evaporative method to remove high boiling point solvent (ethyl lactate)
  • Amerigo Scientific. (n.d.). Scavenger Resins. [Link]

  • Wikipedia. (n.d.). Scavenger resin. [Link]

  • Chemistry LibreTexts. (2023). Solid Phase Extraction (SPE). [Link]

  • Shanghai HJLab. (2022). The “Golden Rule” for Solvent Removal When Using a Rotary Evaporator. [Link]

  • Lab Unique. (n.d.). Rotary Evaporator Extraction Guide. [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. [Link]

  • YouTube. (2024). Separating Solutions – Distillation. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • ResearchGate. (2017). How to remove non-polar impurity from the compound?[Link]

Sources

methods for purifying decane to high-purity analytical standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to achieving high-purity n-decane for analytical standards and sensitive applications. Commercial n-decane, while suitable for many uses, often contains a variety of impurities that can compromise experimental integrity. This guide provides a series of troubleshooting steps and in-depth answers to common questions encountered during the purification process.

Part 1: Frequently Asked Questions - Impurities & Initial Assessment

This section addresses the critical first steps: understanding what you're trying to remove and why.

Q1: What are the most common impurities in commercial-grade n-decane and why are they problematic?

Commercial n-decane is typically derived from petroleum fractions and may contain several types of impurities that can interfere with analytical results or chemical reactions.[1][2][3] The primary culprits are:

  • Structural Isomers: Although 75 structural isomers of decane are possible, commercial products may contain branched alkanes alongside the desired straight-chain n-decane.[2][3] These isomers often have very similar boiling points, making them difficult to separate by simple distillation.

  • Other Alkanes: Hydrocarbons with similar boiling points (e.g., unthis compound, nonane) may be present from the initial fractional distillation of petroleum.[4][5]

  • Aromatic Compounds: Trace amounts of aromatic hydrocarbons like benzene, toluene, and xylenes can be carried over from the refining process.[6][7] These are particularly problematic in spectroscopic applications due to their strong UV absorbance.

  • Water: Dissolved water is a common contaminant.[8] It can poison water-sensitive catalysts and interfere with certain reactions.

  • Polar/Oxidation Products: Exposure to air and light can lead to the formation of polar impurities such as alcohols (e.g., 1-decanol), aldehydes, and carboxylic acids (e.g., decanoic acid).[9] These can chelate metals, alter reaction kinetics, or appear as ghost peaks in chromatography.

  • Sulfur Compounds: Compounds like mercaptans can be present, which are known to poison catalysts.[10][11]

Impurity Type Common Examples Typical Source Potential Experimental Issue
Structural Isomers Branched C10 alkanesPetroleum feedstock, synthesis byproductsCo-elution in GC, inaccurate physical property measurements
Other Alkanes Nonane, Unthis compoundIncomplete fractional distillationBroadened peaks in GC, affects boiling point determination
Aromatics Benzene, ToluenePetroleum refining processUV-Vis interference, quenching in fluorescence assays
Water Dissolved H₂OStorage, handling, atmospheric exposureDeactivation of catalysts, unwanted side reactions
Oxidation Products Alcohols, Aldehydes, Carboxylic AcidsAir exposure during storageGhost peaks in chromatography, altered reaction pathways
Sulfur Compounds MercaptansCrude oil feedstockCatalyst poisoning, foul odors

Part 2: Purification Methodologies & Troubleshooting

This section provides detailed protocols and answers to specific "how-to" questions, structured as a troubleshooting guide.

Q2: My this compound needs to be anhydrous. What is the most effective way to remove trace water?

Removing dissolved water is a critical first step for many applications. While several drying agents exist, molecular sieves are superior for achieving very low water content in hydrocarbons.[8][12]

Core Issue: Water is poorly soluble in this compound but even trace amounts can be detrimental. The goal is to use a drying agent that has a high affinity for water and does not introduce new contaminants.

Recommended Solution: Molecular Sieve Treatment

Molecular sieves are crystalline aluminosilicates with precisely uniform pore sizes.[13] Type 3A or 4A sieves are ideal for drying this compound, as their pores are small enough to trap water molecules while excluding the larger this compound molecules.[13]

Experimental Protocol: Drying this compound with Molecular Sieves

1. Activation of Molecular Sieves:

  • Place the required amount of molecular sieve beads (Type 3A or 4A) in a porcelain or Pyrex dish.
  • Heat in a muffle furnace or a well-ventilated oven at 200-300°C for at least 3-4 hours.[14] This high temperature is necessary to drive off adsorbed water from the pores.
  • Cool the activated sieves in a desiccator under vacuum or in a dry, inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric moisture.

2. Drying Procedure:

  • To the flask containing the commercial-grade this compound, add the activated molecular sieves (approximately 5-10% w/v).
  • Seal the flask and allow it to stand for at least 12-24 hours at room temperature. Gentle agitation can improve the drying efficiency.
  • Carefully decant or filter the dried this compound away from the molecular sieve beads before proceeding to the next purification step.

Troubleshooting:

  • Problem: Water is still detected after treatment.

  • Cause & Solution: The sieves may have been insufficiently activated or became saturated. Repeat the process using freshly activated sieves for a longer duration. Ensure the sieves were cooled properly in a dry environment before use.

Q3: I'm seeing extraneous peaks in my UV-Vis spectrum. How do I remove aromatic and polar contaminants?

Aromatic and polar impurities are common in hydrocarbon solvents and are best removed by adsorption chromatography.[6] The principle is to use a highly polar stationary phase that strongly retains polar and polarizable impurities while allowing the nonpolar this compound to pass through.

Recommended Solution: Activated Carbon or Silica Gel Adsorption

  • Activated Carbon: Possesses a high surface area and is highly effective at adsorbing a wide range of organic contaminants, including aromatic compounds and color bodies, through van der Waals forces.[10][15][16][17]

  • Silica Gel: A polar adsorbent that is excellent for removing polar impurities like oxidation products (alcohols, acids) through hydrogen bonding and dipole-dipole interactions. It is also effective for removing trace aromatics.[6]

Experimental Protocol: Purification via Adsorption Column

1. Column Preparation:

  • Select a glass chromatography column with a stopcock.
  • Place a small plug of glass wool at the bottom of the column.
  • Prepare a slurry of the adsorbent (silica gel or activated carbon) in a nonpolar solvent (e.g., purified hexane or a small amount of the this compound to be purified).
  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
  • Add a thin layer of sand on top of the adsorbent bed to prevent disturbance when adding the sample.

2. Purification:

  • Once the solvent level reaches the top of the sand, carefully add the this compound to the column.
  • Begin collecting the eluate as the this compound passes through the column under gravity. The nonpolar this compound will elute first, while the impurities remain adsorbed to the stationary phase.
  • Monitor the eluate if desired, but typically the first 90-95% of the collected volume will be of high purity.

Troubleshooting:

  • Problem: Impurities are still present in the collected this compound.

  • Cause & Solution: The column may have been overloaded, or channeling occurred. Use a larger column or less sample. Ensure the column is packed evenly as a slurry to avoid cracks and channels.

Q4: My GC analysis shows several peaks with very close retention times. How do I separate n-decane from its isomers?

When dealing with impurities that have very similar volatilities and boiling points, such as structural isomers, high-efficiency fractional distillation is the method of choice.[4][18][19][20]

Core Principle: Fractional distillation enhances separation by providing a large surface area (in a fractionating column) for repeated vaporization-condensation cycles.[18] Each cycle, known as a "theoretical plate," enriches the vapor phase with the more volatile component (the component with the slightly lower boiling point).

Experimental Protocol: High-Efficiency Fractional Distillation

1. Apparatus Setup:

  • Set up a distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
  • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[18]
  • Insulate the column and distillation head with glass wool or aluminum foil to maintain a proper temperature gradient.

2. Distillation:

  • Add the this compound (previously dried and treated with adsorbent) and a few boiling chips to the round-bottom flask.
  • Heat the flask gently. As the mixture boils, observe the condensate ring rising slowly up the fractionating column.
  • Maintain a slow and steady distillation rate. A high rate will prevent the establishment of equilibrium and lead to poor separation.
  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of n-decane (~174 °C at atmospheric pressure). Discard the initial forerun (lower boiling impurities) and the final pot residue (higher boiling impurities).

Troubleshooting:

  • Problem: The distillate is not significantly purer.

  • Cause & Solution: The separation efficiency was too low. Use a longer fractionating column with a higher number of theoretical plates.[20] Reduce the heating rate to allow equilibrium to be established within the column.

Part 3: Workflow Visualization & Purity Validation

Workflow for High-Purity this compound Preparation

The following diagram outlines the logical flow for purifying commercial n-decane to an analytical standard.

PurificationWorkflow cluster_0 Initial Treatment cluster_1 Primary Purification cluster_2 Ultimate Purity (Optional) cluster_3 Validation Commercialthis compound Commercial n-Decane Drying Drying (Molecular Sieves 3A/4A) Commercialthis compound->Drying Remove H2O Adsorption Adsorption Chromatography (Silica Gel / Activated Carbon) Drying->Adsorption Remove Polar/Aromatic Impurities FractionalDistillation Fractional Distillation Adsorption->FractionalDistillation Separate Isomers PrepGC Preparative GC FractionalDistillation->PrepGC For >99.9% Purity Validation Purity Validation (GC-MS) FractionalDistillation->Validation PrepGC->Validation HighPuritythis compound High-Purity n-Decane (Analytical Standard) Validation->HighPuritythis compound

Caption: A comprehensive workflow for purifying n-decane.

Decision Matrix for Purification Method

DecisionTree Start Identify Primary Impurity (via initial GC-MS or literature) Water Water Start->Water Water Polar Polar / Aromatic Compounds Start->Polar Polar/Aromatic Isomers Isomers / Close Boiling Alkanes Start->Isomers Isomers Multiple Multiple/Unknown Impurities Start->Multiple Multiple Method_Sieves Use Molecular Sieves Water->Method_Sieves Method_Adsorption Use Adsorption Chromatography Polar->Method_Adsorption Method_Distill Use Fractional Distillation Isomers->Method_Distill Method_MultiStep Use Multi-Step Workflow Multiple->Method_MultiStep

Caption: Decision guide for selecting the appropriate purification technique.

Q5: How do I definitively validate the purity of my final this compound product?

After purification, you must validate the purity to ensure it meets the requirements for its intended use.[21] The gold-standard technique for this is Gas Chromatography-Mass Spectrometry (GC-MS).

Recommended Solution: Purity Validation by GC-MS

  • Gas Chromatography (GC): Provides high-resolution separation of volatile compounds. A high-purity sample should yield a single, sharp, and symmetrical peak for n-decane with a flat baseline. The presence of other peaks indicates residual impurities.

  • Mass Spectrometry (MS): Acts as a definitive detector, providing a mass spectrum for the eluting peak. The fragmentation pattern of the main peak should match the library spectrum for n-decane, confirming its identity. Any other peaks can be tentatively identified by their mass spectra.

Key Validation Parameters: [22]

  • Assay (Purity Calculation): Purity is determined by calculating the area of the n-decane peak as a percentage of the total area of all peaks in the chromatogram (Area % method). For a high-purity standard, this should be >99.9%.

  • Specificity: The method must demonstrate that it can unequivocally assess the analyte in the presence of expected impurities.[23] This is confirmed by the clear separation of the n-decane peak from any other impurity peaks.

  • Limit of Detection (LOD) / Limit of Quantitation (LOQ): When analyzing for trace impurities, it's important to know the lowest concentration of an impurity that can be reliably detected and quantified.

By following these structured purification protocols and validation steps, you can confidently produce high-purity n-decane suitable for the most demanding analytical and research applications.

References

  • CGRS Inc. (n.d.). Activated carbon: a useful weapon in petroleum hydrocarbon remediation. Retrieved from [Link]

  • General Carbon Corporation. (2025). Activated Carbon in the Oil and Gas Industry: Applications in Refining Processes. Retrieved from [Link]

  • OozeChem. (n.d.). Activated Carbon for Oil and Gas Refining: The Ultimate Guide. Retrieved from [Link]

  • Medaad Adsorption Chemicals. (n.d.). Activated Carbon for Oil & Gas Refineries. Retrieved from [Link]

  • Kalpaka Chemicals. (n.d.). Activated Carbon in Oil and Gas Refineries. Retrieved from [Link]

  • Fornzi, F. D., et al. (n.d.). Purification, Purity, and Freezing Points of n-Decane, 4 Alkylcyclopentanes, 9 Alkylcyclohexanes.
  • Mair, B.J., & White, J.D. (n.d.). Separation of the aromatic hydrocarbons, and of the isolation of n-dothis compound, naphthalene, 1-methylnaphthalene, and 2-methylnapht.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Google Patents. (2004). US20040182750A1 - Process for extraction of aromatics from petroleum streams.
  • Jalon. (2024). How to Dry the Molecular Sieve: A Complete Guide. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation? Retrieved from [Link]

  • Medaad Adsorption. (n.d.). Molecular Sieve Adsorption | High Performance Drying & Purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Pall Corporation. (n.d.). Molecular Sieves for Water Removal - Refinery Dryers. Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS-fractionation of n-alkane test mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

  • ResearchGate. (2012). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]

  • Google Patents. (1968). US3398208A - Molecular sieve drying process.
  • AGM Container Controls. (2023). All About Molecular Sieve Desiccants. Retrieved from [Link]

  • Google Patents. (1991). US5069757A - Separation of aromatics from alkanes.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Google Patents. (1986). EP0087832B2 - Process for the removal of aromatic compounds from hydrocarbons.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory. Retrieved from [Link]

  • EMU Physics Department. (2023).
  • Reddit. (2023). How can I remove this compound? Retrieved from [Link]

  • PubMed. (n.d.). Isolation of natural products by preparative gas chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Springer. (2015).
  • Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Retrieved from [Link]

  • Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]

  • YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions in Decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges when using decane as a solvent. As a non-polar, high-boiling point alkane, this compound presents a unique set of obstacles that can impact reaction efficiency, catalyst stability, and product isolation.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and optimize your synthetic outcomes.

I. Understanding the Core Challenges

The selection of a solvent is a critical parameter that significantly influences the rate, selectivity, and overall success of palladium-catalyzed cross-coupling reactions.[2][3][4] While this compound's high boiling point (~174 °C) makes it suitable for high-temperature reactions, its non-polar nature introduces several key challenges.[1]

Key Considerations for Using this compound:
  • Solubility Issues: Many palladium catalysts, ligands, bases, and substrates exhibit poor solubility in alkanes like this compound.[1] This can lead to heterogeneous reaction mixtures, hindering catalyst and reactant interaction and resulting in low yields.

  • Catalyst Activation and Stability: The activation of palladium(II) precatalysts to the active palladium(0) species can be solvent-dependent.[2] Non-polar solvents may not effectively stabilize the active catalytic species, potentially leading to catalyst decomposition into inactive palladium black.[2]

  • Reaction Kinetics: The polarity of the solvent can influence the rates of the elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[5][6] In non-polar solvents, the stabilization of charged intermediates and transition states is less effective, which can impact reaction kinetics.[5][7]

  • Product Isolation: The high boiling point of this compound can complicate the isolation and purification of the desired product, especially if the product itself is high-boiling or thermally sensitive.[1]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Q1: My reaction is sluggish or not proceeding at all. What are the likely causes?

A1: A stalled reaction in this compound is often multifactorial. Here’s a systematic approach to troubleshooting:

  • Assess Solubility: Visually inspect the reaction mixture at the reaction temperature. If you observe significant amounts of undissolved solids, solubility is likely a primary issue.

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are well-suited for non-polar media. Consider using catalysts and ligands with long alkyl chains or other lipophilic groups to enhance solubility.[8]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ have negligible solubility in this compound. While they can be effective in some cases, their limited surface area can be a bottleneck. Consider organic bases that may have better solubility.

  • Inadequate Mixing: In a heterogeneous mixture, vigorous stirring is essential to maximize the interfacial area between the solid and liquid phases.

Q2: I am observing significant catalyst decomposition (formation of palladium black). How can I improve catalyst stability?

A2: The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive state.[9] This is a common issue in non-polar solvents that do not effectively stabilize the catalytic species.[2]

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes help to better stabilize the palladium center and prevent aggregation.[9]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often employed to create more stable and reactive monoligated palladium species, which can be beneficial in non-polar solvents.[2][10]

  • Temperature Control: While high temperatures are often necessary, excessive heat can accelerate catalyst decomposition.[9] Try to find the minimum temperature required for a reasonable reaction rate.

Q3: How does the non-polar nature of this compound affect the catalytic cycle?

A3: The solvent polarity can have a profound effect on the mechanism and selectivity of the reaction.[5][7]

  • Oxidative Addition: The oxidative addition step can be influenced by solvent polarity, particularly for substrates that proceed through a polar transition state.[5]

  • Transmetalation and Reductive Elimination: These steps may also be affected, although the impact is often less pronounced than on oxidative addition.

  • Selectivity: In substrates with multiple reactive sites, the solvent can play a decisive role in determining the selectivity. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, non-polar solvents like THF or toluene favor reaction at the chloride position, whereas polar solvents can switch the selectivity to the triflate group.[7] This is attributed to the ability of polar solvents to stabilize charged palladium species that are key intermediates in the reaction at the triflate site.[7]

Q4: What are the best practices for product isolation from a high-boiling solvent like this compound?

A4: Isolating your product from this compound requires careful consideration to avoid product loss or degradation.

  • Direct Crystallization: If your product is a solid at room temperature and has low solubility in this compound upon cooling, direct crystallization from the reaction mixture can be an effective purification strategy.

  • Solvent Extraction: After cooling, dilute the reaction mixture with a lower-boiling point organic solvent in which your product is soluble but this compound is not (e.g., acetonitrile). This can facilitate the separation of your product from the bulk of the this compound.

  • Chromatography: If direct isolation is not feasible, the this compound will need to be removed. Standard column chromatography can be challenging due to the non-polar nature of this compound. Consider using a more polar mobile phase to first elute the this compound before eluting your product.

  • Distillation: For products with a significantly different boiling point than this compound, distillation can be an option. However, this is often not practical for complex organic molecules. Azeotropic distillation with a suitable agent can sometimes be employed to separate this compound from products with similar boiling points.[11]

III. Troubleshooting Guide: Low Yields and Side Reactions

Low yields are a common frustration in synthetic chemistry.[9][12][13] This section provides a structured approach to diagnosing and resolving issues leading to poor outcomes in your this compound-based cross-coupling reactions.

Decision Tree for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Solubility Is the reaction mixture homogeneous at reaction temperature? Start->Solubility Solubility_Yes Yes Solubility->Solubility_Yes Yes Solubility_No No Solubility->Solubility_No No Catalyst Is there evidence of catalyst decomposition (Pd black)? Catalyst_Yes Yes Catalyst->Catalyst_Yes Yes Catalyst_No No Catalyst->Catalyst_No No Reagents Have you verified the purity of all reagents? Reagents_Yes Yes Reagents->Reagents_Yes Yes Reagents_No No Reagents->Reagents_No No Conditions Are the reaction conditions (temperature, time, atmosphere) optimized? Conditions_Yes Yes Conditions->Conditions_Yes Yes Conditions_No No Conditions->Conditions_No No Solubility_Yes->Catalyst Action_Solubility Action: - Use more lipophilic ligands/catalysts. - Consider a co-solvent. - Increase vigorous stirring. Solubility_No->Action_Solubility Action_Catalyst Action: - Increase ligand:Pd ratio. - Use a more robust ligand. - Lower reaction temperature. Catalyst_Yes->Action_Catalyst Catalyst_No->Reagents Reagents_Yes->Conditions Action_Reagents Action: - Purify starting materials. - Use fresh, anhydrous solvent. - Ensure base is of high purity. Reagents_No->Action_Reagents Action_Conditions Action: - Screen different temperatures. - Monitor reaction over time. - Ensure rigorous inert atmosphere. Conditions_No->Action_Conditions

Caption: A decision tree for troubleshooting low yields.

Common Side Reactions and Mitigation Strategies
Side ReactionCommon CausesRecommended Actions
Homocoupling Oxygen in the reaction mixture; sub-optimal stoichiometry.Thoroughly degas the reaction mixture; use a slight excess of one coupling partner.[12]
Dehalogenation Presence of protic impurities; certain bases or ligands.Ensure anhydrous conditions; screen different bases.[12]
Protodeborylation Presence of water or other protic species.Use anhydrous reagents and solvents.[9]

IV. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling in this compound

This protocol provides a starting point for conducting a Suzuki-Miyaura coupling in this compound. Optimization of specific parameters will likely be necessary for your particular substrates.

  • Reagent Preparation: Ensure all reagents (aryl halide, boronic acid/ester, base, palladium catalyst, and ligand) are of high purity and dry. The this compound should be anhydrous. Commercially available anhydrous this compound is suitable, or it can be dried over molecular sieves.

  • Reaction Setup: In a glovebox or under a flow of inert gas (argon or nitrogen), add the aryl halide (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum, and if not in a glovebox, evacuate and backfill with inert gas three times.[12]

  • Solvent Addition: Add anhydrous, degassed this compound via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Workflow for Optimizing a Cross-Coupling Reaction in this compound

Optimization_Workflow Start Initial Reaction Setup Screen_Ligand Screen Ligands Start->Screen_Ligand Screen_Base Screen Bases Screen_Ligand->Screen_Base Screen_Temp Screen Temperatures Screen_Base->Screen_Temp Screen_Conc Screen Concentrations Screen_Temp->Screen_Conc Optimized Optimized Conditions Screen_Conc->Optimized

Caption: A workflow for reaction optimization.

V. Con

Sources

Technical Support Center: Optimizing Decane Concentration in Microemulsion Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing decane concentration in microemulsion formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully develop stable and effective this compound-based microemulsion systems.

Introduction to this compound in Microemulsions

This compound, a saturated hydrocarbon, is a frequently utilized oil phase in microemulsion formulations due to its well-defined physicochemical properties and biocompatibility.[1] Microemulsions are thermodynamically stable, optically isotropic mixtures of oil, water, and surfactant, often combined with a cosurfactant.[2][3] These systems are of significant interest in drug delivery for their ability to enhance the solubilization and bioavailability of both hydrophilic and lipophilic drugs.[1][2][4] The concentration of this compound is a critical parameter that influences the microstructure, stability, and performance of the microemulsion.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a microemulsion formulation?

This compound serves as the oil phase in the microemulsion, creating nanosized droplets that can encapsulate lipophilic active pharmaceutical ingredients (APIs).[1] Its non-polar nature makes it an effective solvent for poorly water-soluble drugs, thereby enhancing their solubility and potential for improved bioavailability.[1]

Q2: How does the concentration of this compound affect the type of microemulsion formed?

The concentration of this compound, in relation to the water and surfactant/cosurfactant concentrations, is a key determinant of the microemulsion's structure. Generally, at low this compound concentrations, oil-in-water (o/w) microemulsions are formed, where this compound droplets are dispersed in a continuous aqueous phase. Conversely, at high this compound concentrations, water-in-oil (w/o) microemulsions are favored. At intermediate concentrations, a bicontinuous structure may exist, where both oil and water form continuous channels.[5]

Q3: What is a pseudo-ternary phase diagram and how is it used to optimize this compound concentration?

A pseudo-ternary phase diagram is a triangular diagram that maps the different phases (e.g., microemulsion, liquid crystal, coarse emulsion) of a four-component system at a constant temperature and pressure. For a this compound-based microemulsion, the three corners of the diagram typically represent the oil phase (this compound), the aqueous phase, and a fixed ratio of surfactant to cosurfactant (S/CoS). By preparing formulations with varying compositions and observing their physical state, a "microemulsion region" can be identified on the phase diagram. This region represents the range of this compound, water, and S/CoS concentrations that result in a stable, single-phase microemulsion.[6]

Q4: Can this compound concentration influence the viscosity of the microemulsion?

Yes, the concentration of this compound can significantly impact the viscosity of the microemulsion.[7] The viscosity is influenced by the volume fraction of the dispersed phase and inter-droplet interactions. As the concentration of the dispersed phase (either oil or water droplets) increases, the viscosity generally increases.[7][8] Near phase transition boundaries, a significant increase in viscosity can be observed.[7]

Q5: Are there any biocompatibility or safety concerns with using this compound in pharmaceutical formulations?

This compound is generally considered to have favorable biocompatibility due to its low reactivity and non-polar nature.[1] However, as with any excipient, its interaction with biological systems must be carefully evaluated to ensure patient safety and therapeutic efficacy.[1]

Troubleshooting Guide

This section addresses common issues encountered during the formulation of this compound-based microemulsions and provides systematic solutions.

Issue 1: Phase Separation or Turbidity

Symptoms: The formulation appears cloudy, milky, or separates into distinct layers over time.

Causality: This is the most common sign of an unstable formulation. It indicates that the system is not a true microemulsion and has entered a two-phase or multi-phase region of the phase diagram. The primary cause is an imbalance in the concentrations of oil (this compound), water, and the surfactant/cosurfactant mixture, leading to insufficient reduction of the interfacial tension between the oil and water phases.[9]

Troubleshooting Workflow:

start Phase Separation Observed step1 Verify Component Ratios: Are you within the microemulsion region of the phase diagram? start->step1 step2a Adjust Surfactant/Cosurfactant (S/CoS) Ratio: Increase S/CoS concentration to lower interfacial tension. step1->step2a No step2b Modify this compound Concentration: Systematically vary the this compound percentage while keeping other components constant. step1->step2b Yes, but still unstable step3 Re-evaluate Surfactant/Cosurfactant Selection: Is the HLB of your surfactant system appropriate for a this compound-based o/w or w/o microemulsion? step2a->step3 step2b->step3 step4 Consider Temperature Effects: Microemulsion stability can be temperature-sensitive. Ensure consistent temperature control during preparation and storage. step3->step4 end Stable Microemulsion Achieved step4->end

Caption: Troubleshooting workflow for phase separation.

Detailed Solutions:

  • Revisit the Phase Diagram: The first step is to confirm that your formulation composition falls within the predetermined microemulsion region of your pseudo-ternary phase diagram. If you haven't constructed one, this is a critical first step.

  • Optimize Surfactant/Cosurfactant (S/CoS) Concentration: Insufficient surfactant will fail to adequately lower the interfacial tension between the this compound and water phases.[9] Systematically increase the concentration of the S/CoS mixture.

  • Adjust S/CoS Ratio: The ratio of surfactant to cosurfactant is crucial for providing the necessary flexibility to the interfacial film.[4][10] Prepare a series of formulations with different S/CoS ratios (e.g., 1:1, 2:1, 1:2) to find the optimal balance.

  • Vary this compound Concentration: Systematically prepare a series of formulations with incremental changes in this compound concentration while keeping the S/CoS ratio and water content constant. This will help you pinpoint the precise concentration range for stability.

Issue 2: High Viscosity or Gel Formation

Symptoms: The formulation is overly thick, difficult to handle, or forms a gel-like structure.

Causality: High viscosity can occur at high concentrations of the dispersed phase due to increased droplet interactions. It can also be indicative of the formation of a liquid crystalline phase, which is often found at the boundaries of the microemulsion region in a phase diagram.

Troubleshooting Workflow:

start High Viscosity/Gel Formation step1 Analyze Formulation Composition: Is the concentration of the dispersed phase (oil or water) too high? start->step1 step2a Decrease Dispersed Phase Concentration: Reduce the amount of this compound (for o/w) or water (for w/o). step1->step2a Yes step2b Adjust S/CoS Ratio: The type and ratio of S/CoS can influence packing at the interface and affect viscosity. step1->step2b No, composition seems reasonable end Optimal Viscosity Achieved step2a->end step3 Characterize the Structure: Use techniques like cross-polarized light microscopy to check for birefringence, which indicates a liquid crystalline phase. step2b->step3 step4 Modify Formulation to Avoid Liquid Crystalline Phase: Adjust component ratios to move away from the liquid crystal region in the phase diagram. step3->step4 step4->end

Caption: Troubleshooting workflow for high viscosity.

Detailed Solutions:

  • Dilute the Dispersed Phase: The most straightforward approach is to reduce the volume fraction of the dispersed phase. For an o/w microemulsion, this means decreasing the this compound concentration.

  • Alter the S/CoS Ratio: The chain length and chemical structure of the cosurfactant can affect the fluidity of the interfacial film. A shorter-chain alcohol as a cosurfactant can increase the fluidity and reduce viscosity.[10]

  • Temperature Adjustment: Viscosity is temperature-dependent. Gently warming the formulation may reduce viscosity, but be cautious as this can also affect stability.[7]

Issue 3: Low Drug Solubilization

Symptoms: The active pharmaceutical ingredient (API) does not fully dissolve in the microemulsion or precipitates out over time.

Causality: The solubilization capacity of a microemulsion is dependent on the volume and nature of the internal phase (this compound droplets in an o/w system for lipophilic drugs). Insufficient volume of the oil phase or poor partitioning of the drug into the oil can lead to low solubilization.

Troubleshooting Workflow:

start Low API Solubilization step1 Determine API Solubility: Is the API lipophilic or hydrophilic? start->step1 step2a Increase this compound Concentration (for lipophilic API): This increases the volume of the oil phase available for solubilization. step1->step2a Lipophilic step2b Increase Aqueous Phase (for hydrophilic API): This increases the volume of the aqueous phase. step1->step2b Hydrophilic step3 Evaluate API-Excipient Compatibility: Are there any unfavorable interactions between the API and the formulation components? step2a->step3 step2b->step3 step4 Consider a Co-solvent: Adding a co-solvent to the oil or water phase can sometimes enhance API solubility. step3->step4 end API Fully Solubilized step4->end

Caption: Troubleshooting workflow for low drug solubilization.

Detailed Solutions:

  • Increase the Appropriate Phase: For a lipophilic drug, incrementally increase the concentration of this compound. For a hydrophilic drug, increase the aqueous phase concentration. Ensure that you remain within the stable microemulsion region of the phase diagram.

  • Optimize the Surfactant System: The type of surfactant can influence drug partitioning into the oil phase. Experiment with different surfactants that have a suitable HLB for your system.

  • Pre-dissolve the API: Ensure the API is fully dissolved in the this compound (for lipophilic drugs) or the aqueous phase (for hydrophilic drugs) before the emulsification process.

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

Objective: To identify the concentration ranges of this compound, water, and a fixed S/CoS ratio that form a stable microemulsion.

Materials:

  • This compound (oil phase)

  • Surfactant (e.g., Tween 80)

  • Cosurfactant (e.g., Transcutol P, Ethanol)[2][6]

  • Purified water (aqueous phase)

  • Glass vials with screw caps

  • Vortex mixer

  • Water bath (optional, for temperature control)

Procedure:

  • Prepare S/CoS Mixtures: Prepare mixtures of surfactant and cosurfactant at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).[6]

  • Titration Method: a. For each S/CoS ratio, prepare a series of mixtures of this compound and the S/CoS mixture in glass vials at different weight ratios (e.g., 1:9, 2:8, ... , 9:1). b. Slowly titrate each mixture with purified water dropwise, while continuously vortexing. c. Observe the mixture for transparency. The endpoint of the titration is the point where the mixture becomes turbid or shows phase separation. d. Record the amounts of this compound, S/CoS mixture, and water for each formulation.

  • Plot the Diagram: a. Using triangular coordinate graph paper or appropriate software, plot the compositions of the formulations. b. The points that resulted in clear, transparent formulations represent the microemulsion region. c. Enclose this region to visualize the boundaries of the stable microemulsion phase.

Protocol 2: Characterization of this compound-Based Microemulsions

Objective: To physically and structurally characterize the optimized microemulsion formulation.

Characterization TechniqueParameter MeasuredTypical Expected Results for this compound Microemulsion
Visual Observation Transparency, homogeneityOptically clear and isotropic
Droplet Size Analysis (DLS) [11]Hydrodynamic diameter, Polydispersity Index (PDI)Droplet size typically 10-100 nm, PDI < 0.3
Zeta Potential [11]Surface charge of dropletsA value of ±30 mV or greater indicates good stability
Viscosity Measurement Rheological behaviorLow viscosity, Newtonian flow
Conductivity Measurement Type of microemulsion (o/w, w/o, bicontinuous)High conductivity suggests o/w, low suggests w/o
Refractive Index Isotropic natureA single refractive index confirms a single-phase system
Stability Studies Phase separation, drug precipitationNo change after centrifugation, freeze-thaw cycles, and long-term storage

References

  • Vertex AI Search. (2025). How this compound Assists in Controlled Release Mechanisms in Pharmaceuticals.
  • Lemaalem, M., et al. (2020). Static and dynamic properties of this compound/water microemulsions stabilized by cetylpyridinium chloride cationic surfactant and octanol cosurfactant. RSC Advances. [Link]

  • Koneva, E. V., et al. (n.d.). Effect of Water Content on Structural and Phase Behavior of Water-in-Oil (n-Decane) Microemulsion System Stabilized by Mixed Nonionic Surfactants SPAN80/TWEEN80.
  • Almgren, M., et al. (1993). The Microemulsion Phase in the Didecyldimethylammonium Bromide/Dothis compound/Water System. Phase Diagram, Microstructure, and Nucleation Kinetics of Excess Oil Phase. Langmuir. [Link]

  • Eastoe, J., et al. (n.d.). Phase behavior of water-in-oil microemulsions in heptane, this compound, and dothis compound.
  • Lemaalem, M., et al. (2020). Static and dynamic properties of this compound/water microemulsions stabilized by cetylpyridinium chloride cationic surfactant and octanol cosurfactant. RSC Publishing.
  • Kogan, A., & Garti, N. (2006). Microemulsions as transdermal drug delivery vehicles. Advances in Colloid and Interface Science. [Link]

  • Wellert, S., et al. (2024). Confined bicontinuous microemulsions: nanoscale dynamics of the surfactant film. Soft Matter. [Link]

  • Cheaburu-Yilmaz, C. N., et al. (2021).
  • Al-Adham, I. I. I., et al. (2023). Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges. Pharmaceutics.
  • Singh, P., et al. (2020). Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology.
  • Lemaalem, M., et al. (2020). Static and dynamic properties of this compound/water microemulsions stabilized by cetylpyridinium chloride cationic surfactant and octanol cosurfactant. Semantic Scholar.
  • Institute of Physical Chemistry. (n.d.).
  • Berg, R. F., & Moldover, M. R. (1987). Quantitative characterization of the viscosity of a microemulsion. NASA Technical Reports Server. [Link]

  • Lemaalem, M., et al. (2020). Static and dynamic properties of this compound/water microemulsions stabilized by cetylpyridinium chloride cationic surfactant and octa. RSC Publishing.
  • Lemaalem, M., et al. (2020). (PDF) Static and dynamic properties of this compound/water microemulsions stabilized by cetylpyridinium chloride cationic surfactant and octanol cosurfactant.
  • Lemaalem, M., et al. (2020). Static and dynamic properties of this compound/water microemulsions stabilized by cetylpyridinium chloride cationic surfactant and octanol cosurfactant. RSC Publishing.
  • Li, Y., et al. (2024). Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. Molecules.
  • Mandal, S., et al. (2010). Development of Microemulsion Formulation for the Solubility Enhancement of Flunarizine. Scholars Research Library.
  • Johnson, M. (2013). Troubleshooting Microemulsion Systems. Cosmetics & Toiletries. [Link]

  • ResearchGate. (n.d.). A) Digital photos and B) micrographs of n-decane-in-dispersion... Download Scientific Diagram.
  • BenchChem. (2025).
  • Al-Saleh, M. A. (2014). A study of microemulsion viscosity with consideration of polymer and co-solvent additives.
  • ResearchGate. (n.d.). Challenges in modeling microemulsion phase behavior.
  • Zemb, T., et al. (2016). How to explain microemulsions formed by solvent mixtures without conventional surfactants.
  • Zhang, Y., et al. (2025).
  • Zhang, Q., et al. (2023). Microemulsions Based on Diverse Surfactant Molecular Structure: Comparative Analysis and Mechanistic Study. Molecules.
  • Stubenrauch, C., & Strey, R. (2021). Using Microemulsions: Formulation Based on Knowledge of Their Mesostructure. Chemical Reviews.
  • Choudhary, A. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Pharmaguideline.
  • Deepak, S. N., & Vedha Hari, B. N. (2013). Optimization, Development and evaluation of Microemulsion for the release of combination of Guaifenesin and Phenylephrine. Journal of Applied Pharmaceutical Science.

Sources

Technical Support Center: Stabilizing Decane-Water Biphasic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for preventing phase separation in decane-water biphasic systems. Our approach is rooted in foundational scientific principles to empower you not just to solve immediate issues but to design robust and stable emulsion systems for your experimental needs.

Section 1: Fundamental Concepts of Emulsion Stability

This section addresses the core principles behind creating and maintaining a stable this compound-water emulsion.

Q1: My this compound and water phases are separating almost immediately. What is happening?

Answer: You are observing a natural thermodynamic process. This compound, a non-polar oil, and water, a polar solvent, are immiscible. When mixed, they create a high-energy interface. To minimize this energy, the droplets of the dispersed phase (e.g., this compound in water) will rapidly coalesce, or merge, to reduce the total interfacial area, leading to complete phase separation.[1] To prevent this, an emulsifying agent, or emulsifier, is required.

Q2: What is the primary role of an emulsifier and how does it work?

Answer: An emulsifier is a surface-active agent (surfactant) that stabilizes the emulsion.[2] Surfactant molecules are amphiphilic, meaning they possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[3] When introduced into a this compound-water system, they naturally migrate to the oil-water interface.

The mechanism of stabilization involves several key actions:

  • Reduction of Interfacial Tension: The surfactant lowers the energy barrier between the oil and water phases, making it easier to break down one liquid into small droplets within the other.[3][4]

  • Formation of a Protective Barrier: The surfactant molecules arrange themselves at the droplet's surface, with their hydrophobic tails embedded in the this compound droplet and their hydrophilic heads facing the water. This creates a physical film that prevents droplets from coalescing upon collision.[5]

  • Imparting Repulsive Forces: Depending on the surfactant type, this interfacial film can create steric hindrance (a physical barrier from bulky molecular structures) or electrostatic repulsion (if using ionic surfactants) between droplets, further enhancing stability.[4]

Surfactant Mechanism Diagram 1: Surfactant Action at the this compound-Water Interface. cluster_0 This compound Droplet (Oil Phase) cluster_1 Continuous Phase (Water) This compound This compound Water Surfactant Hydrophilic Head Hydrophobic Tail Surfactant:tail->this compound Adsorbs into oil droplet Surfactant:head->Water Oriented towards water

Caption: Mechanism of an emulsifier at the oil-water interface.

Section 2: The Hydrophilic-Lipophilic Balance (HLB) System

Selecting the correct emulsifier is critical and is best guided by the Hydrophilic-Lipophilic Balance (HLB) system.

Q3: What is the HLB system and why is it crucial for my experiment?

Answer: The HLB system is a semi-empirical scale from 0 to 20+ that quantifies the degree to which a surfactant is hydrophilic or lipophilic (oil-loving). This value is critical because every oil, including this compound, has a specific required HLB to form a stable emulsion of a particular type (oil-in-water or water-in-oil).

  • Low HLB Emulsifiers (1-8): More lipophilic, soluble in oil. Used to create water-in-oil (W/O) emulsions.

  • High HLB Emulsifiers (9-18+): More hydrophilic, soluble in water. Used to create oil-in-water (O/W) emulsions.[3][6]

To create a stable this compound-in-water (O/W) emulsion, the HLB of your chosen emulsifier or emulsifier blend must match the required HLB of this compound.

HLB Scale Diagram 2: The HLB scale and corresponding applications. cluster_scale HLB Scale cluster_application Application 0 0 4 4 0->4 6 6 4->6 WO W/O Emulsifiers 4->WO 8 8 6->8 6->WO 13 13 8->13 Wetting Wetting Agents 8->Wetting 15 15 13->15 OW O/W Emulsifiers 13->OW Detergents Detergents 13->Detergents 18 18 15->18 15->OW 15->Detergents 18->OW Solubilizers Solubilizers 18->Solubilizers

Caption: The HLB scale relates numerical values to surfactant applications.

Q4: What is the required HLB for this compound, and which emulsifiers should I use?

Answer: The precise required HLB for a pure substance like this compound is often determined experimentally, as it can be influenced by the purity of the components and the presence of other additives. However, for simple, non-polar hydrocarbons like this compound, the required HLB for an O/W emulsion is estimated to be around 10-12 . This is similar to the required HLB for mineral oil.[3][7]

It is rare for a single emulsifier to provide optimal stability. A blend of a low-HLB and a high-HLB emulsifier is almost always more effective. A classic and effective combination is Sorbitan Oleate (Span 80) and Polysorbate 80 (Tween 80) .

Component Type HLB Value
This compoundOil Phase (Alkane)~11 (Required, for O/W)
Sorbitan Oleate (Span 80)Low-HLB Emulsifier4.3[8]
Polysorbate 80 (Tween 80)High-HLB Emulsifier15.0[4][9]
Sodium Dodecyl Sulfate (SDS)Anionic Emulsifier~40 (Theoretical)

Table 1: HLB values for this compound and common emulsifiers. The required HLB for this compound is an estimate; experimental determination is recommended.

Section 3: Protocols for Stable Emulsion Preparation

Protocol 1: Experimental Determination of Required HLB for this compound

Objective: To systematically identify the optimal HLB value for creating a stable this compound-in-water emulsion using a blend of Span 80 and Tween 80.

Materials:

  • This compound

  • Deionized Water

  • Sorbitan Oleate (Span 80, HLB = 4.3)

  • Polysorbate 80 (Tween 80, HLB = 15.0)

  • Glass vials or test tubes (10-15 mL)

  • Pipettes or graduated cylinders

  • Vortex mixer or high-shear homogenizer

Methodology:

  • Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values. The total emulsifier concentration should be kept constant (e.g., 5% of the oil phase volume). Use the following formula to calculate the percentage of each emulsifier needed for a target HLB:

    % of High-HLB Emulsifier (Tween 80) = 100 * (Required HLB - HLB of Low) / (HLB of High - HLB of Low)

    Example Calculation for Target HLB of 10: % Tween 80 = 100 * (10 - 4.3) / (15.0 - 4.3) = 53.3% % Span 80 = 100% - 53.3% = 46.7%

  • Create a Series: Prepare at least 7 emulsifier blends to achieve target HLBs of 8, 9, 10, 11, 12, 13, and 14.

  • Formulate Emulsions: a. In separate vials, prepare the oil phase by mixing a fixed amount of this compound (e.g., 2 mL) with the calculated amount of each emulsifier blend (e.g., 0.1 mL total). b. Add a fixed amount of deionized water (e.g., 8 mL) to each vial to create a 20% oil-in-water emulsion. c. Cap each vial and homogenize under identical conditions (e.g., vortex at maximum speed for 2 minutes).

  • Evaluate Stability: a. Let the emulsions stand undisturbed at room temperature. b. Observe immediately after preparation and at set time points (e.g., 1 hr, 4 hrs, 24 hrs, 1 week). c. Assess stability by looking for signs of instability like creaming (a concentrated layer at the top) or coalescence (the formation of visible oil slicks). d. The emulsion that remains uniform for the longest period was made with the emulsifier blend closest to the required HLB of this compound.

Protocol 2: Preparing a Stable this compound-in-Water Emulsion

Objective: To prepare a stable O/W emulsion using the optimal HLB value determined in Protocol 1.

Materials:

  • This compound

  • Deionized Water

  • Optimized Span 80 / Tween 80 blend

  • High-shear homogenizer

  • Two beakers

  • Heating plate

Methodology:

  • Prepare Water Phase: In one beaker, add the deionized water and the water-soluble emulsifier (Tween 80). Heat to 70-75°C.

  • Prepare Oil Phase: In a separate beaker, combine the this compound and the oil-soluble emulsifier (Span 80). Heat to 70-75°C. Heating both phases ensures uniform viscosity and better emulsification.

  • Combine and Emulsify: Slowly add the water phase to the oil phase while mixing with a standard propeller mixer.

  • Homogenize: Once the phases are combined, immediately subject the mixture to high-shear homogenization (e.g., 5,000-10,000 rpm) for 5-10 minutes. This step is critical for reducing droplet size and creating a kinetically stable emulsion.

  • Cool Down: Continue gentle mixing while the emulsion cools to room temperature to ensure a uniform final product.

Section 4: Troubleshooting Guide

Even with a sound protocol, issues can arise. This section provides solutions to common problems.

TroubleshootingWorkflow Diagram 3: A logical workflow for troubleshooting emulsion instability. Start Emulsion is Unstable Observe Observe Failure Mode Start->Observe Creaming Creaming / Sedimentation (Reversible Layering) Observe->Creaming Layering Coalescence Coalescence / Breaking (Irreversible Oil Slick) Observe->Coalescence Separation Sol_Creaming1 Increase Homogenization (Reduce Droplet Size) Creaming->Sol_Creaming1 Sol_Creaming2 Increase Viscosity of Continuous (Water) Phase (e.g., add Xanthan Gum) Creaming->Sol_Creaming2 Sol_Coalescence1 Verify/Re-determine Required HLB Coalescence->Sol_Coalescence1 Sol_Coalescence2 Increase Total Emulsifier Concentration Coalescence->Sol_Coalescence2 Sol_Coalescence3 Check for pH or Electrolyte Issues Coalescence->Sol_Coalescence3

Caption: A logical workflow for troubleshooting emulsion instability.

Q5: My emulsion has a thick layer on top after a few hours, but it redisperses with shaking. What is this, and how do I fix it?

Answer: This phenomenon is called creaming . It is the migration of the less dense this compound droplets to the top of the emulsion due to gravity. It is a sign of instability but is often reversible.

  • Causality: Creaming is governed by Stokes' Law. The rate of creaming is proportional to the droplet size and the density difference, and inversely proportional to the viscosity of the continuous phase.

  • Solutions:

    • Reduce Droplet Size: The most effective solution is to decrease the size of the this compound droplets. Increase the energy of your homogenization step (higher speed or longer time). Smaller droplets are more subject to Brownian motion, which counteracts gravity-driven separation.

    • Increase Continuous Phase Viscosity: Add a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) to the water phase. This slows the movement of the this compound droplets, hindering their ability to cream.

Q6: I see visible oil slicks forming and growing in my emulsion, and it won't redisperse. What's wrong?

Answer: This is coalescence , an irreversible process where droplets merge to form larger ones, ultimately leading to complete phase separation (breaking).

  • Causality: Coalescence occurs when the protective emulsifier film around the droplets is insufficient or compromised, allowing direct contact and fusion of the this compound droplets.

  • Solutions:

    • Incorrect HLB: Your emulsifier blend does not match the required HLB of this compound. The interfacial film is not stable. Action: Re-evaluate your HLB determination by performing Protocol 1.

    • Insufficient Emulsifier Concentration: There may not be enough emulsifier molecules to fully cover the surface area of all the this compound droplets created during homogenization. Action: Increase the total emulsifier concentration incrementally (e.g., from 5% to 7% of the oil phase) and observe the effect on stability.

    • Incompatible Ingredients: High concentrations of electrolytes (salts) or extreme pH values can disrupt the stability of the emulsifier film, especially with ionic surfactants.[9] Action: Check the pH of your aqueous phase and adjust to a neutral range if possible. If salts are necessary, consider using non-ionic emulsifiers like the Span/Tween system, which are generally more tolerant.

Q7: Does temperature affect the stability of my this compound-water emulsion?

Answer: Yes, temperature has a significant impact on emulsion stability.

  • High Temperatures: Increased temperature reduces the viscosity of the continuous phase, which can accelerate creaming. It also increases the kinetic energy of the droplets, leading to more frequent and forceful collisions that can overcome the repulsive barrier and cause coalescence. For some non-ionic surfactants, high temperatures can also alter their solubility and cause them to desorb from the interface.

  • Freeze-Thaw Cycles: Freezing can be highly disruptive. As ice crystals form in the aqueous phase, they can physically rupture the emulsifier film and force droplets together, causing aggregation and breaking upon thawing.

Action: Conduct stability testing for your final formulation at the full range of temperatures it will experience during its intended use and storage (e.g., 4°C, 25°C, 40°C, and several freeze-thaw cycles).

References

  • Vertex AI Search. (n.d.). Surfactants: The Key to Stable Emulsions.
  • Chemsino. (2024, October 18). Tween 80 VS. Span 80: What is the Difference.
  • Chemsino. (n.d.). The Effect of pH on Emulsifier Performance.
  • Greengredients. (n.d.). HLB required - How to choose an emulsifier?
  • OnePetro. (n.d.). Effect of pH on Interfacial Films and Stability of Crude Oil-Water Emulsions.
  • ChemicalBook. (2024, July 12). What is the difference between span 80 and Tween 80?
  • IRO Group Inc. (n.d.). TWEEN-80, Emulsifier T-80.
  • The Pharmapedia. (2019, March 4). The HLB System.
  • DigitalCommons@URI. (2014). FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE.
  • The Pharmapedia. (n.d.). Hydrophilic-Lipophilic Balance (HLB).
  • The Pharmapedia. (n.d.). The HLB System.
  • IRO Surfactant Co.,Ltd. (n.d.). Span-80, Sorbitan Monooleate | CAS 1338-43-8.
  • Personal Care & Cosmetics. (n.d.). How to Prevent Emulsion Separation.
  • SlidePlayer. (n.d.). The HLB System.
  • MDPI. (n.d.). The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review.
  • Quora. (2016, February 29). Does an increase in temperature stop oil and water from separating? (Increase emulsion stability).

Sources

managing the flammability and safety hazards of decane in the lab

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the safe handling and management of decane in a laboratory environment. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the highest standards of safety and scientific integrity.

I. Understanding the Hazards of this compound

This compound is a flammable liquid and vapor that presents several safety hazards in a laboratory setting.[1][2][3] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[4][5][6] Furthermore, this compound is an aspiration hazard; if swallowed, it can enter the lungs and cause severe damage.[1][2][3][5][7] Repeated or prolonged skin contact can lead to dryness, cracking, and dermatitis due to its defatting action.[1][2][5][7][8]

Key Safety Data for n-Decane:
PropertyValueSource
Flash Point 46 °C (115 °F)[4][5][6][7][9][10][11][12]
Autoignition Temperature 210 °C (410 °F)[4][5][9][10][12]
Lower Explosive Limit (LEL) 0.7% - 0.8% by volume[1][4][5][6][9][10][11][12][13]
Upper Explosive Limit (UEL) 2.6% - 5.4% by volume[1][4][5][6][9][10][11][12][13]
Vapor Density 4.9 (Air = 1)[6][7][10]
Water Solubility Insoluble[4][6][7][9][14]

II. Troubleshooting Guide: Emergency Scenarios

This section provides step-by-step protocols for managing specific emergencies involving this compound.

Scenario 1: this compound Spill

Immediate Action is critical to prevent a fire or explosion.

Minor Spill (less than 100 mL) in a well-ventilated area:
  • Alert Personnel: Immediately inform others in the vicinity of the spill.

  • Eliminate Ignition Sources: Turn off all open flames, hot plates, and spark-producing equipment.[5][7][8][10][11]

  • Ensure Ventilation: Increase ventilation by opening a fume hood sash or as appropriate for your lab's setup.

  • Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, chemical-resistant gloves (nitrile is a common choice), and a lab coat.[1][8][13][15]

  • Contain the Spill: Use a spill kit with absorbent materials like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[5][7][8][16][17][18] Do not use combustible materials like sawdust.[5][7]

  • Absorb the this compound: Apply the absorbent material over the spill, working from the outside in.[5][7][8][13][16][19]

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[5][7][11]

  • Decontaminate the Area: Wipe down the spill area with soap and water.[17][20][21]

  • Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.[1][15]

Major Spill (greater than 100 mL) or any spill in a poorly ventilated area:
  • Evacuate: Immediately evacuate the area.[8][17]

  • Alert Authorities: Activate the fire alarm and notify your institution's emergency response team or call 911.[20]

  • Isolate the Area: Close all doors to the affected area to contain the vapors.

  • Do Not Attempt to Clean Up: A major spill requires specialized equipment and training to manage safely.

Workflow for a Minor this compound Spill

spill This compound Spill Occurs alert Alert Nearby Personnel spill->alert ignition Eliminate Ignition Sources alert->ignition ventilate Ensure Ventilation ignition->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Absorbent Dike ppe->contain absorb Absorb this compound contain->absorb collect Collect Waste with Non-Sparking Tools absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: Logical flow for responding to a minor this compound spill.

Scenario 2: Fire Involving this compound

This compound is a flammable liquid; use the correct extinguishing agent.

  • Small Fire: For a small, contained fire, use a dry chemical (ABC), carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2][5][8][12][13][16] Do NOT use a solid stream of water , as it can spread the flammable liquid.[5][12]

  • Large Fire: In the event of a larger fire, immediately evacuate the area, activate the fire alarm, and call 911.

Scenario 3: Personal Exposure to this compound

Immediate first aid is crucial to minimize harm.

  • Inhalation: If you inhale this compound vapors, immediately move to fresh air.[2][3][5][7] If you experience breathing difficulties, dizziness, or other symptoms, seek immediate medical attention.[5][7]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2][5][7] If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush your eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][7] Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard.[1][2][3][5][7][11] If the person is conscious, have them rinse their mouth with water.[2][16] Seek immediate medical attention.[1][2][3][5][7][11]

III. Frequently Asked Questions (FAQs)

This section addresses common questions about the routine handling and storage of this compound.

Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A1: When working with this compound, you should always wear:

  • Eye Protection: Chemical safety goggles are mandatory.[5][8][13][15][16][22]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[1][8][13][15][16][22]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][5][8][13][15]

  • Respiratory Protection: For operations with the potential for significant vapor generation or in cases of inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.[13][23]

Q2: What are the best practices for storing this compound in the lab?

A2: Proper storage is key to preventing accidents.

  • Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[1][2][5][7][8][11][13][16][24] A dedicated flammables cabinet is the ideal storage location.

  • Containers: Keep this compound in tightly sealed, properly labeled containers.[1][2][7][11][13][24][25]

  • Grounding: Ensure containers are bonded and grounded when transferring this compound to prevent static electricity buildup, which can be an ignition source.[1][2][5][7][11][13][24]

  • Incompatibilities: Store this compound away from strong oxidizing agents.[1][4][6][8][11][16][22][23]

Q3: How should I dispose of this compound waste?

A3: this compound and any materials contaminated with it are considered hazardous waste.

  • Collection: Collect all this compound waste in a clearly labeled, sealed, and appropriate container.

  • Disposal: Follow your institution's and local regulations for hazardous waste disposal.[1][15] Do not pour this compound down the drain.[1][5][11]

Q4: Can I work with this compound on an open bench?

A4: It is strongly recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][5][7][8][13][16]

Q5: What should I do if I suspect a this compound leak from a container?

A5: If you suspect a leak, first ensure there are no ignition sources nearby. Wearing appropriate PPE, carefully inspect the container in a well-ventilated area. If a leak is confirmed, transfer the this compound to a new, sound container. If the leak has resulted in a spill, follow the spill cleanup procedures outlined above.

IV. Conclusion

Managing the flammability and safety hazards of this compound in the laboratory is achievable with a thorough understanding of its properties and a commitment to safe work practices. By implementing the guidelines and procedures detailed in this technical support center, you can significantly mitigate the risks associated with the use of this compound in your research and development activities. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.

V. References

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Decane. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15600, this compound. Retrieved from [Link]

  • J.T. Baker. (2008). This compound. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). n-DECANE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Decane ≥ 99%, for synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). ICSC 0428 - this compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99+%. Retrieved from [Link]

  • New Jersey Department of Health. (2001). HAZARD SUMMARY. Retrieved from [Link]

  • ACS Omega. (n.d.). Experimental Study on the Explosion Parameters of n-Decane Aerosol under Saturated Vapor Pressure. Retrieved from [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). This compound. Retrieved from [Link]

  • GazFinder. (n.d.). Gas detectors and respiratory protection equipments C10H22 (this compound), CAS number 124-18-5. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound (C10H22) properties. Retrieved from [Link]

  • Western School Division. (2016). Decanting Chemicals. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • YouTube. (2015). This compound. Retrieved from [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

Sources

Navigating the Nuances of Decane as a GC Internal Standard: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive resource for troubleshooting inconsistent results when using decane as an internal standard in gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and precise quantitative analysis. As Senior Application Scientists, we understand that seemingly minor inconsistencies can have significant impacts on your results. Here, we move beyond simple checklists to provide in-depth explanations and actionable solutions grounded in scientific principles.

The Role of an Internal Standard in GC

In quantitative GC analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality control samples.[1] The purpose of an internal standard is to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of the results.[1][2] The analyte concentration is determined by comparing its peak area to the peak area of the internal standard.[1]

This compound, a C10 alkane, is a common choice for an internal standard due to its chemical inertness, thermal stability, and relatively low cost. However, its specific physicochemical properties can also be a source of variability if not properly managed. This guide will help you identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak area inconsistent across runs, even in my calibration standards?

This is one of the most common issues and can stem from several factors related to the volatility of this compound.

  • Evaporation: this compound is more volatile than many analytes it is used with.[3] Inconsistent handling of vials (e.g., leaving caps off for varying amounts of time) can lead to differential evaporation of this compound, thus changing its concentration in the vial.

  • Improper Dilution: If this compound is used as a dilution solvent, ensure it is added accurately and that the solution is well-mixed.[4]

  • Injector Issues: A leaking septum or inconsistent injector temperature can lead to variable amounts of the sample being introduced onto the column.[5]

Q2: I'm observing a gradual decrease in the this compound peak area over a long sequence of samples. What could be the cause?

A steady decline in the internal standard's peak area over time often points to systemic issues.

  • Source Contamination (GC-MS): In GC-MS, the ion source can become contaminated over time, leading to a decrease in sensitivity for all compounds, including this compound.[5]

  • Column Bleed: While less likely to selectively affect this compound, high temperatures can cause column bleed, which can affect the overall performance of the system.

  • Injector Port Contamination: Non-volatile residues from the sample matrix can accumulate in the injector liner, affecting the transfer of analytes and the internal standard to the column.

Q3: My this compound peak is showing significant tailing or fronting. What does this indicate?

Poor peak shape is a clear indicator of a problem within the GC system or with the sample itself.

  • Column Overloading: Injecting too much of the sample or internal standard can lead to broad, fronting peaks.[5]

  • Active Sites in the Injector or Column: this compound is non-polar, but active sites (e.g., exposed silanols) in the liner or at the head of the column can interact with analytes, and in some cases, affect peak shape.

  • Incompatible Solvent: While less common with a non-polar compound like this compound, using a highly polar solvent can sometimes cause peak distortion.

In-Depth Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area

High variability in the this compound peak area is a critical issue as it undermines the very purpose of using an internal standard. The following guide provides a systematic approach to diagnosing and resolving this problem.

Step 1: Evaluate Standard and Sample Preparation Procedures

The root cause of variability often lies in the preparation phase.

  • Protocol for Preparing this compound Stock Solution:

    • Use a calibrated positive displacement pipette or a gas-tight syringe to accurately measure the volume of high-purity this compound.

    • Dispense the this compound into a volumetric flask containing a portion of the solvent to be used.

    • Bring the flask to final volume with the solvent and mix thoroughly by inverting the flask multiple times.

    • Store the stock solution in a tightly sealed container in a cool, dark place.

  • Minimize Evaporation:

    • Always use vials with high-quality septa and caps.

    • Minimize the time vials are left uncapped during sample preparation.

    • Prepare samples in a cool environment to reduce solvent and this compound evaporation.[6]

Step 2: Investigate the GC Inlet System

The injector is a common source of variability.

  • Septum: A worn or cored septum can lead to leaks during injection. Replace the septum regularly.

  • Liner: Check the injector liner for contamination or glass wool displacement. A dirty liner can be a source of active sites.

  • Injector Temperature: Ensure the injector temperature is appropriate for the analytes and solvent. A temperature that is too low can lead to incomplete vaporization, while one that is too high can cause degradation of thermally labile compounds.

Step 3: Assess the GC Column

The column's health is crucial for consistent chromatography.

  • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.

  • Column Contamination: If the column is contaminated, it may be necessary to bake it out at a high temperature (within the column's limits) or trim a small portion from the front of the column.[5]

Workflow for Troubleshooting this compound Peak Area Variability

start Inconsistent this compound Peak Area prep Review Standard/Sample Preparation start->prep gc_system Inspect GC System start->gc_system data_analysis Check Data Analysis Parameters start->data_analysis sub_prep1 Check for Evaporation prep->sub_prep1 sub_prep2 Verify Pipetting/Dilution Accuracy prep->sub_prep2 sub_gc1 Inspect Injector (Septum, Liner) gc_system->sub_gc1 sub_gc2 Verify GC Parameters (Temp, Flow) gc_system->sub_gc2 sub_gc3 Check for Column Contamination gc_system->sub_gc3 sub_data1 Confirm Integration Parameters data_analysis->sub_data1 solution1 Implement Strict Vial Handling Procedures sub_prep1->solution1 solution2 Recalibrate Pipettes/Re-prepare Standards sub_prep2->solution2 solution3 Perform Inlet Maintenance sub_gc1->solution3 solution4 Optimize GC Method Parameters sub_gc2->solution4 solution5 Bakeout or Trim Column sub_gc3->solution5 solution6 Adjust Peak Integration Settings sub_data1->solution6 start Suspected Co-elution with this compound confirm Confirm Co-elution start->confirm resolve Resolve Co-elution confirm->resolve Co-elution Confirmed sub_confirm1 Visual Peak Inspection (Asymmetry) confirm->sub_confirm1 sub_confirm2 GC-MS: Check Mass Spectrum Across Peak confirm->sub_confirm2 sub_resolve1 Modify GC Temperature Program resolve->sub_resolve1 sub_resolve2 Change to a Different GC Column resolve->sub_resolve2 sub_resolve3 Implement Sample Cleanup resolve->sub_resolve3 outcome1 Peaks Resolved sub_resolve1->outcome1 sub_resolve2->outcome1 sub_resolve3->outcome1

Caption: Decision-making process for identifying and resolving co-elution with this compound.

Issue 3: Matrix Effects

Matrix effects occur when components of the sample matrix other than the analyte of interest alter the response of the analyte or the internal standard. [7]This can lead to either suppression or enhancement of the peak area.

Identifying Matrix Effects

A common way to assess matrix effects is to compare the response of the internal standard in a clean solvent with its response in a sample matrix where the analyte is absent. A significant difference in the peak area suggests a matrix effect. [7] Mitigating Matrix Effects

  • Dilution: Diluting the sample can reduce the concentration of the interfering matrix components. [8]* Sample Cleanup: Employing sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove matrix components that interfere with the analysis. [8]* Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects. [9]

Data Presentation: Properties of this compound

For a compound to be an effective internal standard, its properties should be well-understood.

PropertyValueSignificance for GC Internal Standard
Chemical Formula C₁₀H₂₂ [10]Simple, non-polar alkane, generally inert.
Molecular Weight 142.28 g/mol [10]Influences its elution behavior.
Boiling Point 174.1 °CDetermines its retention time on a non-polar column.
Vapor Pressure ~1 mmHg at 20 °CRelatively high volatility requires careful handling to prevent evaporation. [11]
Purity >99% (recommended)Impurities can introduce interfering peaks or affect the accuracy of the standard's concentration. [3][12]

Experimental Protocols

Protocol for Purity Assessment of this compound

It is crucial to verify the purity of the this compound used as an internal standard.

  • Prepare a Dilute Solution: Prepare a solution of the this compound in a suitable solvent (e.g., hexane) at a concentration that will give a strong on-scale peak.

  • GC Analysis: Analyze the solution using a high-resolution capillary GC column and a flame ionization detector (FID).

  • Chromatogram Evaluation: Examine the chromatogram for the presence of any impurity peaks.

  • Area Percent Calculation: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. The purity should ideally be >99%.

Protocol for Evaluating Matrix Effects
  • Prepare Two Sets of Samples:

    • Set A: Spike a known amount of this compound into a clean solvent.

    • Set B: Spike the same amount of this compound into a blank sample matrix (a sample that does not contain the analytes of interest but is otherwise identical to the samples being analyzed).

  • Analyze Both Sets: Analyze multiple replicates of both sets of samples under the same GC conditions.

  • Compare Peak Areas: Calculate the average peak area of this compound in both sets. A statistically significant difference indicates the presence of a matrix effect.

References

  • Lab Chapter 7.2.3 - Whitman People. (n.d.). Whitman College.
  • Application Notes and Protocols for the Use of 2,2,6-Trimethylthis compound as an Internal Standard in GC-MS. (n.d.). BenchChem.
  • Optimization of reaction conditions aDetermined by GC analysis using... (n.d.). ResearchGate.
  • This compound's Application as a Calibration Standard in Chromatography Techniques. (2025, July 28).
  • Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. (n.d.). Thermo Fisher Scientific.
  • This compound. (n.d.). In NIST WebBook. National Institute of Standards and Technology.
  • Morgan, P., Khan, A., & Edge, T. (2014, February 26). Optimisation of Column Parameters in GC. Chromatography Today.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments.
  • How to Prepare Multi-Component Internal Standards for GC Calibration. (2024, September 16). Environics, Inc.
  • Steadily decreasing area of Internal Standard in GC-MS over time. What could cause this? (2015, September 14). ResearchGate.
  • How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. (2016, July 1). LCGC.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC.
  • A Comparative Guide to Purity Assessment of 2-Decyl-1-tetradecanol by Gas Chromatography. (n.d.). BenchChem.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today.
  • Accounting for the matrix effect. (2024, July 4). Reddit.
  • Uses of Gas Chromatography. (2022, April 7). Chemistry LibreTexts.
  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Internal standard material choice. (2023, August 18). Chromatography Forum.
  • Experiments and Numerical Simulation of N-decane/Ethanol Bi-Component Droplet Evaporation. (n.d.). MDPI.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020, August 11). NIH.
  • Internal Standards. (2016, March 13). YouTube.
  • When Should an Internal Standard be Used? (n.d.). LCGC International.
  • Experimental Study on the Explosion Parameters of n-Decane Aerosol under Saturated Vapor Pressure. (n.d.). ACS Omega.
  • Experiments and Numerical Simulation of N-decane/Ethanol Bi-Component Droplet Evaporation. (2023, March 5). ResearchGate.

Sources

addressing the chemical inertness of decane in functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for addressing the chemical inertness of decane in functionalization reactions. This compound, as a long-chain saturated hydrocarbon, presents a significant challenge for selective chemical modification due to the strength and low polarity of its C-H and C-C bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice, detailed protocols, and mechanistic insights to overcome common hurdles in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive, and what does "inertness" mean in this context?

A: this compound is considered inert because it consists solely of C-H and C-C single bonds (sigma bonds), which are strong and non-polar.[3] The bond dissociation energies (BDEs) for primary (1°) and secondary (2°) C-H bonds are very high and quite similar (approx. 98-101 kcal/mol), requiring a significant energy input to break.[1] Its lack of functional groups means there are no obvious sites for electrophiles or nucleophiles to attack under standard conditions.[3] Overcoming this inertness typically requires highly reactive species, such as free radicals, or transition metal catalysts that can insert into C-H bonds.[4][5]

Q2: What are the main strategies for functionalizing this compound?

A: The primary approaches fall into three categories:[1][4][5]

  • Stepwise Radical Pathways: This involves generating highly reactive radicals (e.g., halogen atoms, hydroxyl radicals) that can abstract a hydrogen atom from the this compound chain. This is common in halogenation and some oxidation reactions.[6]

  • Carbene/Nitrene Insertion: These are highly reactive intermediates that can directly insert into a C-H bond. While powerful, controlling selectivity can be a challenge.[1][4]

  • Transition Metal-Catalyzed C-H Activation: This is a sophisticated approach where a metal center (e.g., Pd, Rh, Ir, Pt) directly interacts with and cleaves a C-H bond, forming a metal-carbon bond that can then undergo further reactions.[4][7][8] This strategy offers the potential for high selectivity under milder conditions.[9]

Q3: How can I control where the functional group is added to the this compound chain (regioselectivity)?

A: Regioselectivity is one of the greatest challenges in alkane functionalization.[1] The outcome depends heavily on the mechanism:

  • Radical Reactions: Selectivity is often governed by the stability of the resulting alkyl radical (tertiary > secondary > primary).[10] For this compound, which only has primary and secondary C-H bonds, reactions tend to favor the internal, secondary positions.[11] Bromination is more selective than chlorination for the most stable radical intermediate.[10][11]

  • Metal-Catalyzed Reactions: Selectivity can be controlled by the steric bulk of the catalyst. Sterically hindered catalysts can favor the less-hindered terminal (primary) C-H bond.[1][4] Some rhodium and iridium systems are known to exhibit excellent terminal selectivity.[4][12]

Q4: What are the primary safety concerns when working with this compound functionalization reactions?

A: Key safety considerations include:

  • Flammability: this compound and many organic solvents are highly flammable. All reactions should be conducted away from ignition sources in a well-ventilated fume hood.[13]

  • Reactive Intermediates: Radical reactions can be explosive if not controlled. Reactions initiated by UV light or heat must be carefully monitored.[14][15] Peroxides, often used as initiators, can be shock-sensitive and must be handled with care.

  • Corrosive Reagents: Many protocols use strong acids (e.g., in Fenton chemistry) or corrosive halogens. Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Pressurized Systems: Some catalytic reactions require high pressures of gases (e.g., O₂, H₂), necessitating the use of certified pressure vessels and blast shields.

Troubleshooting Guide: Photochemical Halogenation

Photochemical halogenation is a classic method for functionalizing alkanes via a free-radical chain reaction.[16]

Workflow: Troubleshooting Photochemical Reactions

G start Reaction Failure (Low Yield / No Product) analysis Problem Analysis start->analysis check_setup Q: Is the photochemical setup correct? - Lamp type (Hg, UV-LED)? - Correct wavelength? - Distance to reactor? solution_setup Solution: Verify lamp specifications. Use quartz flask (not Pyrex). Optimize geometry. check_setup->solution_setup check_reagents Q: Are reagents pure and degassed? - Inhibitors in alkane? - Halogen purity? - O₂ present (inhibitor)? solution_reagents Solution: Purify this compound (e.g., alumina plug). Degas solvent/reagents via N₂ sparging. check_reagents->solution_reagents check_conditions Q: Are reaction conditions optimal? - Temperature control? - Stirring efficiency? - Halogen concentration? solution_conditions Solution: Adjust temperature. Ensure vigorous mixing. Use excess alkane for selectivity. check_conditions->solution_conditions analysis->check_setup Setup Issues analysis->check_reagents Reagent Issues analysis->check_conditions Condition Issues end Successful Reaction solution_setup->end solution_reagents->end solution_conditions->end

Caption: General workflow for troubleshooting photochemical reactions.

Q: My chlorination/bromination of this compound is not starting, or the yield is extremely low. What's wrong?

A: This is a common initiation problem. The radical chain reaction has three phases: initiation, propagation, and termination.[11][17] A failure to start points to the initiation step.

  • Cause 1: Inadequate Energy Input. The homolytic cleavage of the halogen bond (e.g., Cl-Cl) requires specific energy, typically from UV light.[14][16] Pyrex glass blocks most of the high-energy UV light required for initiation.

    • Solution: Ensure you are using a quartz reaction vessel, which is transparent to a broader range of UV wavelengths. Verify that your lamp is functioning correctly and is appropriate for photochemical reactions (e.g., a high-pressure mercury lamp).[18]

  • Cause 2: Presence of Inhibitors. Molecular oxygen (O₂) is a radical scavenger that can react with the alkyl radicals, terminating the chain reaction. Commercial alkanes may also contain stabilizers (inhibitors) like BHT.

    • Solution: Degas the reaction mixture thoroughly before initiation by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes. Purify the this compound by passing it through a plug of activated alumina to remove inhibitors.[19]

Q: The reaction works, but I get a complex mixture of di- and tri-halogenated products, not the desired mono-halogenated this compound.

A: This indicates that the product of the initial reaction is competing with the starting material.

  • Cause: As the reaction proceeds, the concentration of mono-halogenated this compound increases. This product can then react with another halogen radical to form a di-halogenated species.[20] This is a statistical probability issue.

    • Solution: Use a large excess of the alkane (this compound) relative to the halogen (e.g., a 10:1 molar ratio or higher).[3] This ensures that a halogen radical is statistically much more likely to collide with a this compound molecule than a product molecule, maximizing the yield of the mono-substituted product.

Data Table: Regioselectivity in Alkane Halogenation
HalogenRelative Reactivity (per H atom) at 25°CSelectivity ProfileKey Insight
Chlorine (Cl₂) ** 1°: 1 / 2°: 3.9 / 3°: 5.2Less SelectiveChlorination of this compound gives a statistical mixture of isomers with only a moderate preference for secondary positions.[11]
Bromine (Br₂) **1°: 1 / 2°: 82 / 3°: 1640Highly SelectiveBromination is much more regioselective, strongly favoring abstraction of the more stable secondary hydrogens in this compound.[10][11]
Troubleshooting Guide: Catalytic Oxidation

Catalytic oxidation can convert this compound into alcohols, ketones, or carboxylic acids, but often suffers from low conversion or over-oxidation.

Q: My Pt/CeO₂ catalyzed oxidation of this compound has very low conversion, even at elevated temperatures.

A: Low conversion in heterogeneous catalysis often points to issues with the catalyst surface or the availability of the oxidant.

  • Cause 1: Catalyst Deactivation. The catalyst surface can be poisoned or fouled by carbon deposition (coking), where highly condensed organic species block active sites.[21][22] This can occur if intermediates are not oxidized quickly enough.

    • Solution: Ensure a sufficient concentration of the oxidant (O₂) is present throughout the reaction.[21] A catalyst prepared by a solution reduction (SR) method may show higher stability and activity at lower temperatures compared to one made by wet impregnation (WI), due to higher availability of active surface oxygen.[22] Consider a regeneration step for the catalyst (e.g., calcination in air) if deactivation is suspected.

  • Cause 2: Poor Mass Transfer. The reaction occurs at the gas-solid or liquid-solid interface. If this compound cannot efficiently reach the catalytic sites, the reaction rate will be low.

    • Solution: Increase stirring speed in a liquid-phase reaction or the flow rate in a gas-phase reaction. Ensure the catalyst particles are well-dispersed and not clumped together.

Q: I'm trying to achieve selective oxidation to decanols and decanones, but I'm getting CO₂ and smaller organic fragments.

A: This is a problem of over-oxidation, where the desired products are more reactive than the starting material.

  • Cause: The C-H bonds in alcohols and ketones are weaker and more polarized than those in this compound, making them susceptible to further oxidation all the way to CO₂. High temperatures and high oxidant concentrations exacerbate this issue.[2]

    • Solution: The key is to operate at low conversion rates (e.g., <10%) to minimize the chance of the initial product undergoing a second reaction.[12] After the reaction, you can separate the products from the large excess of unreacted this compound (which can be recycled). Lowering the reaction temperature, even if it reduces the reaction rate, will significantly improve selectivity.[23]

Troubleshooting Guide: Advanced C-H Activation (Fenton & Barton Reactions)

These methods use highly reactive intermediates to functionalize C-H bonds under specific conditions.

Q: My Fenton-based oxidation of this compound is inefficient. What are the critical parameters?

A: Fenton chemistry relies on the generation of hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) catalyzed by Fe²⁺ ions.[24][25] Its efficiency is highly dependent on specific conditions.

  • Cause 1: Incorrect pH. The classical Fenton reaction is highly pH-dependent.[26] If the pH is too high (> 4), the iron catalyst precipitates as ferric hydroxide (Fe(OH)₃).[27] If it's too low (< 2.5), the reaction slows down.

    • Solution: Adjust the pH of your aqueous phase to the optimal range of 2.5-3.5 using an acid like H₂SO₄ before adding the Fenton reagents.[24][27]

  • Cause 2: Incorrect Reagent Ratio. The ratio of H₂O₂ to Fe²⁺ is critical. An improper ratio can lead to non-productive decomposition of H₂O₂ or scavenging of hydroxyl radicals by excess Fe²⁺.

    • Solution: Systematically optimize the [H₂O₂]:[Fe²⁺] ratio. A common starting point is a molar ratio between 5:1 and 10:1. The absolute concentrations also matter; start with literature-validated values and adjust accordingly.[27]

Q: I am attempting a Barton reaction to functionalize a this compound derivative, but the reaction is not proceeding with the expected regioselectivity.

A: The Barton reaction is a photochemical process that converts an alkyl nitrite ester into a δ-nitroso alcohol.[28] Its regioselectivity is not based on electronic stability but on spatial proximity through a 6-membered transition state.[28][29]

  • Cause: The reaction requires the formation of an alkoxyl radical which then abstracts a hydrogen atom from the δ-carbon (the carbon atom four bonds away). This requires a specific 3D conformation where the δ-hydrogen can get close to the oxygen radical.

    • Solution: This is a substrate-dependent issue. Verify that your substrate has hydrogens at the δ-position and can adopt a conformation that allows for the necessary 1,5-hydrogen atom transfer.[28] If there are multiple δ-hydrogens, the one that can most easily achieve the required pseudo-chair transition state will react preferentially.[30] If no δ-hydrogens are accessible, the reaction will fail or proceed through a much slower 1,6-hydrogen transfer.[28]

Detailed Experimental Protocols

Safety Precaution: These protocols involve flammable liquids, UV radiation, and potentially corrosive reagents. Always perform these experiments in a certified fume hood with appropriate PPE.[13]

Protocol 1: Preparative Photochemical Bromination of this compound

This protocol aims to produce a mixture of mono-brominated decanes.

  • Setup: Place a 500 mL three-neck quartz flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter in a cooling bath on a magnetic stir plate. Position a high-pressure mercury UV lamp approximately 10-15 cm from the flask.

  • Reagents: To the flask, add n-decane (200 mL, ~1.06 mol, a large excess) and carbon tetrachloride (100 mL, as solvent).

  • Degassing: Bubble dry nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.

  • Initiation: Turn on the cooling bath (set to 15°C) and the stirrer. Turn on the UV lamp.

  • Reaction: Using an addition funnel, add a solution of bromine (5.3 mL, ~0.1 mol) in 50 mL of carbon tetrachloride dropwise over 2 hours. The red-brown color of the bromine should fade as it is consumed.[14]

  • Workup: After the addition is complete, continue irradiating for another hour until the solution is colorless. Turn off the lamp. Wash the reaction mixture with 10% aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess this compound by rotary evaporation followed by vacuum distillation.

  • Analysis: Characterize the product mixture by GC-MS to determine the isomer distribution of bromodecanes.

Protocol 2: Fenton Oxidation of a this compound Emulsion

This protocol demonstrates the oxidation of this compound in an aqueous system.

  • Setup: In a 1 L beaker, add 500 mL of deionized water and a magnetic stir bar.

  • Emulsion: Add n-decane (1.0 g) and a surfactant (e.g., sodium dodecyl sulfate, 0.5 g) to create a stable emulsion. Stir vigorously.

  • pH Adjustment: Adjust the pH of the emulsion to 3.0 using 1 M H₂SO₄.[27]

  • Catalyst Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to achieve the desired Fe²⁺ concentration (e.g., 0.5 g, for a ~3.6 mM solution).[27]

  • Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the solution to begin the reaction (e.g., 5 mL for a ~0.29 M solution).[31] Be cautious, as the reaction can be exothermic.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.

  • Quenching: Stop the reaction by raising the pH to >7 with 1 M NaOH, which will precipitate the iron catalyst as Fe(OH)₃.

  • Analysis: Filter out the precipitate. Extract the aqueous solution with an organic solvent (e.g., dichloromethane). Analyze the organic extract by GC-MS to identify oxidation products like decanols and decanones.

Mechanism Diagram: Free Radical Halogenation

G cluster_0 Initiation cluster_1 Propagation Cycle cluster_2 Termination X2 X₂ X_rad 2 X• X2->X_rad UV Light (hv) RH This compound (R-H) R_rad Decyl Radical (R•) RH->R_rad + X• RX Halothis compound (R-X) R_rad->RX + X₂ RX->RH regenerates X• X_rad_prop X• HX H-X X2_prop X₂ T1 X• + X• → X₂ T2 R• + X• → R-X T3 R• + R• → R-R

Caption: The three stages of a free radical halogenation chain reaction.

References
  • Tang, X., Jia, X., & Huang, Z. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science, 8(12), 7836–7854. [Link]

  • Tang, X., Jia, X., & Huang, Z. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. PMC. [Link]

  • Patsnap Eureka. (2025). How this compound Catalyzes Cross-Coupling Reactions in Organic Synthesis. Patsnap. [Link]

  • Environment and Climate Change Canada. (n.d.). Fact sheet: Chemical Oxidation with Hydrogen Peroxide (Fenton Reaction)—in situ. Government of Canada. [Link]

  • Semantic Scholar. (n.d.). Challenges and opportunities for alkane functionalisation using molecular catalysts. Semantic Scholar. [Link]

  • Tang, X., et al. (2017). Challenges and Opportunities for Alkane Functionalisation by Molecular Catalysts. Royal Society of Chemistry. [Link]

  • Talvenmäki, H., et al. (2018). Fenton's reaction-based chemical oxidation in suboptimal conditions can lead to mobilization of oil hydrocarbons but also contribute to the total removal of volatile compounds. PMC. [Link]

  • Marek, I. (n.d.). Selective Functionalization of Unsaturated Hydrocarbons. Technion. [Link]

  • Patsnap Eureka. (2025). This compound's Mechanism of Action in Functional Material Development. Patsnap. [Link]

  • Chemistry LibreTexts. (2023). 12.2: Radical Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Barton reaction. Wikipedia. [Link]

  • Abdelhady Hammam, G., et al. (2022). Fenton process for the treatment of wastewater effluent from the edible oil industry. Water Science & Technology. [Link]

  • TutorChase. (n.d.). What are the safety considerations when handling alkanes? TutorChase. [Link]

  • Unknown. (n.d.). Reactions of Alkanes • Radicals. University document. [Link]

  • Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II. [Link]

  • Li, Y., et al. (2023). Catalytic Oxidation of n-Decane, n-Hexane, and Propane over Pt/CeO2 Catalysts. NIH. [Link]

  • BYJU'S. (n.d.). Halogenation Of Alkanes. BYJU'S. [Link]

  • Tang, X., Jia, X., & Huang, Z. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science. [Link]

  • Wang, D., et al. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. [Link]

  • Vasu, S. S., et al. (2009). Experimental and modeling study on the pyrolysis and oxidation of n-decane and n-dothis compound. SciSpace. [Link]

  • ResearchGate. (2009). Experimental and modeling study on the pyrolysis and oxidation of n-decane and n-dothis compound. ResearchGate. [Link]

  • Knowledge. (2023). Fenton oxidation method. Knowledge. [Link]

  • Organic Chemistry Tutor. (n.d.). Radical Halogenation of Alkanes. Organic Chemistry Tutor. [Link]

  • Clark, J. (n.d.). THE HALOGENATION OF ALKANES. Chemguide. [Link]

  • Li, Y., et al. (2023). Catalytic Oxidation of n-Decane, n-Hexane, and Propane over Pt/CeO2 Catalysts. ACS Omega. [Link]

  • The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • YouTube. (2023). Barton reaction. YouTube. [Link]

  • University of Illinois. (n.d.). Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances. Chemistry Department. [Link]

  • Allen. (n.d.). Halogenation of Alkanes. Allen. [Link]

  • ResearchGate. (2024). Experimental and modeling study on oxidation of n-decane and its mixtures with 1,2,4-trimethylbenzene. ResearchGate. [Link]

  • Química Organica.org. (n.d.). Barton reaction. Química Organica.org. [Link]

  • Journal of the American Chemical Society. (2019). Alkanes C1–C6 C–H Bond Activation via a Barrierless Potential Energy Path: Trifluoromethyl Carbenes Enhance Primary C–H Bond Functionalization. Journal of the American Chemical Society. [Link]

  • Unacademy. (n.d.). Mechanism of halogenation of alkanes. Unacademy. [Link]

  • The Journal of Physical Chemistry A. (2024). Electron Dynamics in Alkane C–H Activation Mediated by Transition Metal Complexes. ACS Publications. [Link]

  • eCampusOntario Pressbooks. (n.d.). 20.6 Reactions of Alkanes. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Acta Physico-Chimica Sinica. (n.d.). Alkanes Functionalization via C―H Activation. Acta Physico-Chimica Sinica. [Link]

  • PNAS. (2011). Understanding the factors affecting the activation of alkane by Cp′Rh(CO)2 (Cp′ = Cp, Cp*) in supercritical CO2. PNAS. [Link]

  • TutorChase. (n.d.). What are the health and safety considerations when working with alkenes? TutorChase. [Link]

  • Chemistry LibreTexts. (2022). Halogenation of Alkanes. Chemistry LibreTexts. [Link]

  • Unknown. (n.d.). Alkanes. University document. [Link]

  • Chemical Society Reviews. (2021). C–H bond activation in light alkanes: a theoretical perspective. RSC Publishing. [Link]

  • ResearchGate. (2015). Alkane C–H Functionalization and Oxidation with Molecular Oxygen. ResearchGate. [Link]

Sources

byproducts formed from decane decomposition at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals conducting high-temperature decomposition studies of n-decane. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy, reliability, and safety of your experiments.

Introduction to Decane Pyrolysis

The thermal decomposition, or pyrolysis, of n-decane (C₁₀H₂₂) at high temperatures is a complex process involving a cascade of chemical reactions that break down the larger hydrocarbon molecule into a variety of smaller, and sometimes more complex, byproducts.[1] Understanding this process is critical in fields ranging from petroleum refining and biofuel development to hypersonic vehicle cooling systems where hydrocarbon fuels are used as coolants.[2][3] The distribution of byproducts is highly dependent on experimental conditions such as temperature, pressure, and residence time.[4][5]

This guide will help you navigate the intricacies of these experiments, from setup and execution to product analysis and data interpretation.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of this compound decomposition experiments.

Q1: What are the primary byproducts I should expect from n-decane pyrolysis?

A: The decomposition of n-decane yields a complex mixture of smaller hydrocarbons. The primary products typically include:

  • Light Alkanes: Methane (CH₄), Ethane (C₂H₆), Propane (C₃H₈).[6][7]

  • Alkenes (Olefins): Ethylene (C₂H₄), Propylene (C₃H₆), and other larger 1-alkenes.[3][6][7] Ethylene is often a major product.[8]

  • Hydrogen (H₂): A significant gaseous product.[3][6]

  • Aromatic Compounds: At higher temperatures, the formation of benzene, toluene, and polycyclic aromatic hydrocarbons (PAHs) can be observed.[3][5][9] These can be precursors to coke formation.[4]

Q2: How does temperature affect the distribution of byproducts?

A: Temperature is a critical parameter.

  • Lower Temperatures (approx. 500-600°C): Decomposition is initiated, leading to the formation of a range of smaller alkanes and alkenes through C-C bond scission.[5][10]

  • Higher Temperatures (>600°C): The yield of smaller, more stable molecules like methane, ethylene, and hydrogen increases. Secondary reactions become more prominent, leading to the formation of aromatic compounds.[3][4]

Q3: What is the role of pressure in this compound decomposition?

A: Pressure influences reaction rates and pathways. Increased pressure can enhance the rate of decomposition.[1] It can also affect the distribution of products, with some studies showing it has a more profound effect on the formation of products without C-C double bonds or benzene rings.[11]

Q4: What are the initial steps in the decomposition mechanism of n-decane?

A: The initial step in the thermal decomposition of n-decane is the homolytic cleavage of a carbon-carbon (C-C) bond, as these are generally weaker than carbon-hydrogen (C-H) bonds.[10] This initiation step forms two smaller alkyl radicals. These highly reactive radicals then participate in a series of chain reactions, including hydrogen abstraction and β-scission, which propagate the decomposition process.

Experimental Workflow & Protocols

A successful this compound pyrolysis experiment requires careful planning and execution. The following workflow and protocols provide a general framework.

Experimental Workflow Diagram

Decane_Decomposition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation start Define Experimental Parameters (Temp, Pressure, Flow Rate) reagents Prepare n-Decane and Carrier Gas start->reagents safety Perform Safety Assessment reagents->safety reactor_setup Assemble and Leak-Check Flow Reactor System safety->reactor_setup heating Heat Reactor to Set Temperature reactor_setup->heating injection Introduce this compound/Carrier Gas Mixture heating->injection collection Collect Gaseous and Liquid Products injection->collection gcms Analyze Products using GC-MS collection->gcms data_proc Process Chromatographic Data (Peak Identification & Integration) gcms->data_proc quant Quantify Byproducts data_proc->quant interpretation Interpret Product Distribution quant->interpretation reporting Report Findings interpretation->reporting

Caption: A typical workflow for a high-temperature this compound decomposition experiment.

Protocol 1: High-Temperature Flow Reactor Experiment

This protocol outlines the general steps for decomposing n-decane in a continuous flow reactor system.

Materials:

  • n-Decane (high purity)

  • Inert carrier gas (e.g., Argon, Nitrogen)

  • Flow reactor (e.g., quartz or stainless steel tube)

  • High-temperature furnace

  • Mass flow controllers

  • Syringe pump (for liquid this compound)

  • Condensation trap (for liquid products)

  • Gas collection bags or online analytical instrument connection

Procedure:

  • System Preparation: Assemble the flow reactor system and perform a thorough leak check.

  • Safety Check: Ensure all safety measures are in place, including proper ventilation and emergency shutdown procedures.[12]

  • Heating: Heat the reactor to the desired decomposition temperature and allow it to stabilize.

  • Gas Flow: Start the flow of the inert carrier gas at the predetermined rate using a mass flow controller.

  • This compound Introduction: Introduce n-decane into the carrier gas stream at a precise flow rate using a syringe pump. The this compound should be vaporized and mixed with the carrier gas before entering the hot zone of the reactor.

  • Product Collection:

    • Gaseous Products: Collect the gas exiting the reactor in gas-tight bags for later analysis or direct it to an online gas chromatograph (GC).

    • Liquid Products: Pass the product stream through a cold trap (e.g., immersed in an ice bath or dry ice/acetone slurry) to condense any liquid byproducts.

  • Shutdown: Once the experiment is complete, stop the this compound flow and allow the system to cool down under the inert gas flow.

  • Sample Analysis: Analyze the collected gaseous and liquid products.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the various byproducts of this compound decomposition.[13][14]

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-1, DB-5)

  • Mass Spectrometer detector

  • Autosampler (recommended for reproducibility)

Procedure:

  • Sample Preparation:

    • Gas Samples: Use a gas-tight syringe to inject a known volume of the collected gas sample into the GC inlet.

    • Liquid Samples: Dilute the collected liquid sample in a suitable solvent (e.g., dichloromethane) before injection.[15]

  • GC Method:

    • Inlet Temperature: Set to a temperature that ensures rapid vaporization of the sample without causing thermal degradation of the analytes (e.g., 280°C).[15]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 290°C) to elute compounds with a wide range of boiling points.[15]

    • Carrier Gas Flow: Use a constant flow of a high-purity carrier gas (e.g., Helium).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Range: Scan a wide mass range (e.g., 35-550 amu) to detect a variety of potential byproducts.

  • Data Analysis:

    • Peak Identification: Identify the individual compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantification: Determine the relative or absolute amounts of each byproduct by integrating the peak areas in the chromatogram.

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound decomposition experiments and subsequent analysis.

Symptom Possible Cause(s) Recommended Solution(s)
Low or no this compound conversion 1. Reactor temperature is too low. 2. Incorrect temperature reading. 3. Residence time is too short (high flow rate).1. Increase the furnace temperature. The initial decomposition temperature of n-decane is around 500°C.[1] 2. Calibrate the thermocouple. 3. Decrease the total flow rate of gases through the reactor.
Inconsistent product yields between runs 1. Fluctuations in reactor temperature or pressure. 2. Inconsistent this compound or carrier gas flow rates. 3. Leaks in the system.1. Ensure the temperature and pressure controllers are functioning correctly. 2. Calibrate mass flow controllers and the syringe pump. 3. Perform a thorough leak check of the entire system.
Coke formation in the reactor 1. High reaction temperatures. 2. Long residence times. 3. Presence of certain catalytic surfaces.1. Operate at the lowest temperature that provides adequate conversion. 2. Increase the flow rate to reduce residence time. 3. Use an inert reactor material like quartz.
GC Analysis: Peak Tailing 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Sample overloading.1. Use a deactivated inlet liner and column.[16] 2. Bake out the column at a high temperature or trim the front end.[17][18] 3. Dilute the sample or use a split injection.[16][18]
GC Analysis: Ghost Peaks 1. Contamination in the syringe, inlet, or carrier gas. 2. Carryover from a previous injection.1. Clean the syringe and inlet.[17] Ensure high-purity carrier gas with appropriate traps.[17] 2. Run a blank solvent injection to clean the system. Increase the final oven temperature or hold time to elute all compounds.
GC Analysis: Poor Peak Resolution 1. Inappropriate GC column or temperature program. 2. Column is overloaded or degraded.1. Optimize the temperature program (slower ramp rate).[18] Use a column with a different stationary phase if co-elution is a problem. 2. Inject a smaller sample volume. Replace the column if it's old or has been subjected to oxygen at high temperatures.[17][18]

Safety Precautions

Working with hydrocarbons at high temperatures and pressures presents significant safety hazards.

  • Hazard Assessment: Always conduct a thorough hazard assessment before beginning any experiment.[19][20] Consider the flammability and toxicity of this compound and all potential byproducts.

  • Ventilation: All experiments should be conducted in a well-ventilated fume hood.[21]

  • Pressure Safety: If working with a closed or high-pressure system, ensure the reactor is rated for the intended operating conditions and equipped with appropriate pressure relief devices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety glasses, a flame-resistant lab coat, and thermal gloves when handling hot equipment.[12][19][21]

  • Emergency Procedures: Be familiar with the location and operation of all safety equipment, including fire extinguishers, safety showers, and emergency shutdown procedures.[12]

References

  • Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I - ACS Publications. (2023-04-20).
  • Hydrocarbon Forensics: Cracking the Code - Environmental Standards, Inc. (2025-02-06).
  • Experimental Study of n-Decane Decomposition with Microsecond Pulsed Discharge Plasma | Request PDF - ResearchGate.
  • Experimental Study for Development of Endothermic Decomposition Model of Supercritical n-Dothis compound - 한국연소학회지.
  • A Novel Multi-Step Global Mechanism Scheme for n-Decane Combustion - MDPI. (2023-09-28).
  • This compound - Wikipedia.
  • TROUBLESHOOTING GUIDE.
  • Experimental Study of n-Decane Decomposition with Microsecond Pulsed Discharge Plasma - Preprints.org. (2017-04-19).
  • RESEARCH ON THE MECHANISM OF THERMAL DECOMPOSITION OF HYDROCARBON FUELS - DTIC.
  • Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I - NIH.
  • Thermal pyrolysis of n-decane and cyclohexane under supercritical conditions. (2025-08-07).
  • Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory - Frontiers.
  • Examining the Compositional Selectivity of Hydrocarbon Oxidation Products Using Liquid–Liquid Extraction and Solid-Phase Extraction Techniques | Environmental Science & Technology - ACS Publications. (2025-09-25).
  • Fact Sheet: Heating Reactions | PennEHRS - UPenn EHRS - University of Pennsylvania. (2024-04-10).
  • The Effects of Temperature on the Yields of the Major Aliphatic and Aromatic Products of Supercritical n‑this compound Pyrolysis - Industrial & Engineering Chemistry Research - ACS Figshare.
  • Thermal decomposition of n-dothis compound: Experiments and kinetic modeling - ResearchGate. (2025-08-05).
  • Investigation of n -dothis compound pyrolysis at various pressures and the development of a comprehensive combustion model | Request PDF - ResearchGate.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
  • The Effects of Temperature on the Yields of the Major Aliphatic and Aromatic Products of Supercritical n‑this compound Pyrolysis - figshare. (2016-02-13).
  • Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons - ResearchGate. (2018-10-13).
  • CSIR - Indian Institute of Petroleum, Dehradun.
  • Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US.
  • Effects of n-Decane Pyrolysis on Supercritical Jet Impingement Heat Transfer Employed in Thermal Management of Scramjet Engines | Request PDF - ResearchGate. (2025-12-01).
  • GC Troubleshooting guide Shimadzu FINAL. (2022-11-17).
  • Gas Chromatography GC Troubleshooting Guide - SCION Instruments.
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB.
  • Impact of Pyrolysis Products on n-Decane Laminar Flame Speeds Investigated through Experimentation and Kinetic Simulations | Energy & Fuels - ACS Publications. (2021-04-21).
  • Advanced Analysis Techniques for Detecting Hydrocarbons in Water | Axis India. (2024-08-29).
  • Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - RSC Publishing.
  • Combustion Science Laboratory Safety Guidelines and Procedures. (2010-02-27).
  • Hazards in processing light hydrocarbons - IChemE.
  • Numerical study on heat transfer deterioration of n-decane during pyrolysis under supercritical pressure in a vertical tube - Thermal Science.
  • Numerical study on heat transfer deterioration of n-decane during pyrolysis under supercritical pressure in a vertical tube | Request PDF - ResearchGate.

Sources

Technical Support Center: Overcoming Mass Transfer Limitations in Decane-Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for multiphase reaction chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reaction efficiency in systems utilizing decane or other non-polar organic solvents. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to diagnose and overcome mass transfer limitations, thereby enhancing your reaction rates, yields, and overall process efficiency.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the troubleshooting guide. A clear understanding of these principles is the first step toward resolving experimental hurdles.

Q1: What exactly are "mass transfer limitations" in the context of a this compound-based biphasic reaction?

A: In a biphasic system, such as an aqueous solution reacting with a substrate dissolved in this compound, the reactants are in separate, immiscible phases. For a reaction to occur, a reactant from the aqueous phase must travel to the interface between the two liquids and then cross into the this compound phase to meet the other reactant (or vice-versa). Mass transfer limitation is a state where the overall rate of your reaction is dictated not by the intrinsic speed of the chemical reaction itself, but by the slow speed at which reactants are transported to the reaction site.[1][2] In essence, your chemistry is "starved" for reactants because they cannot physically get to where they need to be fast enough.

Q2: How can I determine if my reaction is mass-transfer limited or kinetically limited?

A: This is the most critical diagnostic question. A system is kinetically limited if the reaction rate is governed by factors like temperature, catalyst concentration, or activation energy. It is mass-transfer limited if the rate is governed by physical transport processes. A simple and effective method to differentiate is to systematically increase physical mixing.

If you increase the agitation (stirring) speed and the reaction rate increases, your system is likely mass-transfer limited. Once you reach a point where increasing the agitation speed no longer increases the reaction rate, you have overcome the mass transfer barrier, and the system has become kinetically limited.

Q3: What is the "interfacial area," and why is it so important?

A: The interfacial area is the total surface area of contact between the two immiscible liquid phases (e.g., the total surface area of all the aqueous droplets dispersed in the this compound).[3] Since the transfer of reactants can only happen at this interface, its size is paramount. A small interfacial area (like two unstirred layers of liquid) provides very little space for reactants to cross over, leading to severe mass transfer limitations. Creating a fine emulsion of one phase within the other dramatically increases this area, providing significantly more pathways for reactant transport.[4]

Q4: What are the primary factors that contribute to mass transfer resistance?

A: Several factors can hinder the movement of molecules across a phase boundary:

  • Low Interfacial Area: As discussed, insufficient contact between phases.

  • Thick Diffusion Boundary Layer: A stagnant layer of fluid exists on either side of the interface where molecular transport is dominated by slow diffusion rather than convection (mixing).[1]

  • High Interfacial Tension: The natural tendency of immiscible liquids like water and this compound to resist mixing and minimize their contact area.[5][6][7]

  • Low Solubility: The reactant from one phase has very low solubility in the other, creating a large energy barrier to crossing the phase boundary.

  • High Viscosity: A more viscous solvent can slow down the diffusion of molecules, contributing to mass transfer limitations.[8][9][10][11]

Troubleshooting Guide: Common Issues & Solutions

This section provides actionable solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction is extremely slow or stalls, despite high concentrations of reactants and catalyst.
  • Probable Cause: Severe mass transfer limitation due to inadequate mixing and a small interfacial area. The bulk of your reactants are not interacting.

  • Solution 1: Enhance Mechanical Agitation Agitation is the primary tool to combat mass transfer limitations.[12][13][14] It works by reducing the thickness of the stagnant boundary layer at the liquid-liquid interface and by increasing the interfacial area by breaking up one phase into droplets within the other.[15]

    • Increase Stirrer Speed: The simplest approach. At low stirring rates, the interfacial area can vary with the square of the stirrer speed.[16]

    • Optimize Impeller Choice: Not all stir bars are created equal. For effective dispersion, use a high-shear impeller like a Rushton turbine. These are designed to break up droplets and distribute them throughout the continuous phase.[17]

    • Use Baffled Vessels: In round-bottom flasks or reactors, a central vortex can form, leading to poor mixing. Baffles—vertical strips along the vessel wall—disrupt this vortex and promote more chaotic, efficient mixing.[15]

  • Solution 2: Employ a Phase Transfer Catalyst (PTC) If a reactant is an ionic species in the aqueous phase (e.g., a salt), it will have extremely low solubility in this compound. A PTC acts as a "shuttle" for this ion.[18] The catalyst, typically a quaternary ammonium or phosphonium salt, has both hydrophilic and hydrophobic properties. It picks up the reactant ion from the aqueous phase, transports it across the interface into the this compound phase to react, and then returns for another ion.[19][20] This dramatically increases the concentration of the aqueous reactant in the organic phase where the reaction occurs.

    • Common PTCs: Tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulphate (TBAHS), and various crown ethers.[18][19]

Problem 2: The reaction rate improves with agitation, but I cannot stir any faster (e.g., due to equipment limits or shear-sensitive molecules).
  • Probable Cause: You have reached the limit of mechanical agitation, but significant mass transfer resistance remains.

  • Solution 1: Introduce Surfactants or Emulsifiers Surfactants (surface-active agents) are molecules that naturally position themselves at the oil-water interface, drastically lowering the interfacial tension.[21] This makes it much easier to break the phases into very small droplets, creating a stable microemulsion with a vast interfacial area.[4] This provides an enormous surface for mass transfer to occur.

    • Caution: While highly effective, creating a stable emulsion can make product workup and phase separation difficult. Choose a surfactant that allows for subsequent breaking of the emulsion (e.g., through pH change or temperature).

  • Solution 2: Apply Power Ultrasound (Sonication) Ultrasound can dramatically enhance mass transfer in multiphase systems.[22] The process, known as acoustic cavitation, involves the formation, growth, and violent collapse of microscopic bubbles in the liquid.[23] When these bubbles collapse near the liquid-liquid interface, they create powerful micro-jets and shockwaves that disrupt the boundary layer and propel reactants across the interface, leading to intense micro-mixing.[24][25][26] This is a powerful technique when mechanical agitation is insufficient or undesirable.

Diagram: Troubleshooting Workflow for Slow Biphasic Reactions

This decision tree provides a logical path for diagnosing and addressing poor reaction performance.

TroubleshootingWorkflow Start Reaction is slow or stalled IncreaseAgitation Increase agitation speed (e.g., 200 RPM increments) Start->IncreaseAgitation CheckRate Did the initial reaction rate increase? IncreaseAgitation->CheckRate MTL_Yes Mass Transfer Limitation Confirmed CheckRate->MTL_Yes  Yes   Kinetic_No Likely Kinetically Limited CheckRate->Kinetic_No  No   Strategies Implement Advanced Strategies: - Phase Transfer Catalyst (PTC) - Surfactants / Emulsifiers - Ultrasound (Sonication) MTL_Yes->Strategies OptimizeKinetics Optimize Kinetic Parameters: - Increase Temperature - Increase Catalyst Concentration - Check Reactant Purity Kinetic_No->OptimizeKinetics

Caption: A decision tree to diagnose mass transfer vs. kinetic limitations.

Data Summary: Comparison of Mass Transfer Enhancement Strategies

StrategyMechanismProsConsBest Suited For
Increased Agitation Reduces boundary layer; Increases interfacial areaSimple to implement; No additives requiredEnergy intensive; Limited by equipment; May not be suitable for shear-sensitive materials[27]Initial troubleshooting; Reactions not severely limited
Phase Transfer Catalysis (PTC) Shuttles ionic reactants across the phase boundary[19]Highly effective for ionic reactants; Uses catalytic amountsCatalyst may need to be removed; Only works for specific reaction typesReactions involving an inorganic salt and an organic substrate
Surfactants/Emulsifiers Reduces interfacial tension; Creates microemulsions with huge interfacial area[4][21]Massive increase in interfacial area; Can stabilize dispersionsCan make phase separation and product purification difficult[28]Systems with very high interfacial tension or when fine dispersion is needed
Ultrasound (Sonication) Acoustic cavitation creates micro-jets that disrupt the interface[23][25]Excellent for overcoming stubborn limitations; Good for shear-sensitive systemsRequires specialized equipment; Can generate heat; High energy consumptionWhen mechanical methods are insufficient or undesirable

Experimental Protocols

Protocol 1: Diagnosing Mass Transfer Limitation via Agitation Study

This protocol provides a definitive method to determine if your reaction is mass-transfer limited.

  • Setup: Assemble your reaction in a baffled vessel equipped with a mechanical overhead stirrer and a means to monitor the reaction progress (e.g., by sampling and GC/HPLC analysis).

  • Baseline Run: Start the reaction at a low, but stable, agitation speed (e.g., 150 RPM). Take samples at regular time intervals to determine the initial reaction rate.

  • Incremental Increase: Repeat the experiment under identical conditions, but increase the agitation speed by a set increment (e.g., to 300 RPM). Again, measure the initial reaction rate.

  • Continue Increments: Continue to repeat the experiment with increasing agitation speeds (e.g., 450 RPM, 600 RPM, 750 RPM).

  • Data Analysis: Plot the measured initial reaction rate (Y-axis) against the agitation speed (X-axis).

    • Interpretation A (Mass Transfer Limited): If the rate increases as the agitation speed increases, your system is operating under a mass transfer limitation in that regime.

    • Interpretation B (Kinetically Limited): If the rate plateaus and no longer increases with agitation speed, you have overcome the mass transfer resistance. The reaction is now kinetically limited, and further increases in mixing will not improve the rate.

Diagram: Phase Transfer Catalyst (PTC) Mechanism

PTC_Mechanism Mechanism of a Phase Transfer Catalyst (Q+X-) cluster_0 Aqueous Phase cluster_1 This compound Phase NaY Na+Y- (Reactant) QX_aq Q+X- (Catalyst) NaY->QX_aq Ion Exchange RZ R-Z (Substrate) Product R-Y (Product) RZ->Product NaZ Na+Z- (Byproduct) Interface ---------------- Phase Interface ---------------- QY_org Q+Y- (Active Catalyst) QX_aq->QY_org Crosses Interface QY_org->RZ Reaction QY_org->QX_aq Returns to Aqueous Phase

Caption: The catalytic cycle of a phase transfer catalyst.

References

  • Determining individual mass transfer coefficients in liquid-liquid extraction. (n.d.). SciSpace. Retrieved from [Link]

  • The determination of individual mass transfer coefficients in liquid-liquid extraction. (n.d.). SciSpace. Retrieved from [Link]

  • Phase-Transfer Catalysis. (2015). ResearchGate. Retrieved from [Link]

  • Application of Ultrasonic Intensification Technology in Chemical Processes in China. (n.d.). Aidic. Retrieved from [Link]

  • Ultrasound to Enhance a Liquid–Liquid Reaction. (2010). ResearchGate. Retrieved from [Link]

  • Liquid–Liquid Flow and Mass Transfer Enhancement in Tube-in-Tube Millireactors with Structured Inserts and Advanced Inlet Designs. (2024). MDPI. Retrieved from [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]

  • Intensification of biokinetics of enzymes using ultrasound-assisted methods: a critical review. (2021). Springer. Retrieved from [Link]

  • Ultrasound to Enhance a Liquid-Liquid Reaction. (2010). R Discovery. Retrieved from [Link]

  • Ultrasound to Enhance a Liquid–Liquid Reaction. (2010). Semantic Scholar. Retrieved from [Link]

  • Direct Effect of Solvent Viscosity on the Physical Mass Transfer for Wavy Film Flow in a Packed Column. (2019). ResearchGate. Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. Retrieved from [Link]

  • Measurement and correlation of the mass transfer coefficient for a liquid-liquid system with high density difference. (n.d.). SciELO. Retrieved from [Link]

  • Mass Transfer Coefficients. (n.d.). Socratica. Retrieved from [Link]

  • Mass transfer coefficient. (n.d.). Wikipedia. Retrieved from [Link]

  • Practical Considerations and Challenges Involved in Surfactant Enhanced Bioremediation of Oil. (2015). NIH. Retrieved from [Link]

  • Mass transfer intensification strategies for liquid–liquid extraction with single drop investigations. (2019). ResearchGate. Retrieved from [Link]

  • Assessing Viscosity in Sustainable Deep Eutectic Solvents and Cosolvent Mixtures: An Artificial Neural Network-Based Molecular Approach. (2023). ACS Publications. Retrieved from [Link]

  • Effect of Surfactants on Liquid Side Mass Transfer Coefficient. (2019). ResearchGate. Retrieved from [Link]

  • Agitation and Mixing Techniques Explained. (n.d.). Scribd. Retrieved from [Link]

  • The Importance of Agitation and Mixing in Industry. (n.d.). Inoxmim. Retrieved from [Link]

  • Influence of Viscosity on Mass Transfer Performance of Unbaffled Stirred Vessels. (n.d.). Aidic. Retrieved from [Link]

  • Mixing Technologies in Industrial Agitation: A Comprehensive Guide. (2024). Retrieved from [Link]

  • Mass-Transfer Enhancement or Reduction by Surfactant Presence at a Gas−Liquid Interface. (2022). ResearchGate. Retrieved from [Link]

  • Bulk and interfacial properties of this compound in the presence of carbon dioxide, methane, and their mixture. (2019). ResearchGate. Retrieved from [Link]

  • MIXING AND AGITATION. (2015). ResearchGate. Retrieved from [Link]

  • Effect of Liquid Viscosity on the Liquid Phase Mass Transfer Coefficient of Packing. (2016). ResearchGate. Retrieved from [Link]

  • Bulk and interfacial properties of this compound in the presence of carbon dioxide, methane, and their mixture. (2019). SciSpace. Retrieved from [Link]

  • Molecular modeling of interfacial properties of the hydrogen+water+this compound mixture in three-phase equilibrium. (2023). arXiv. Retrieved from [Link]

  • Tank Mixing / Agitation. (n.d.). Tecpro Australia. Retrieved from [Link]

  • Effects of Surfactants on Water Transport in W 1 /O/W 2 Emulsions. (2012). ResearchGate. Retrieved from [Link]

  • Improving performance of liquid–liquid extraction with temperature for mass transfer resistance in both phases. (2019). ResearchGate. Retrieved from [Link]

  • What Every Parent Needs to Know About Biphasic Reactions. (2015). Retrieved from [Link]

  • Gas Liquid Mass Transfer Intensification in React. (n.d.). BaiLun Biotechnology Co., Ltd. Retrieved from [Link]

  • Mass Transfer (Chapter 3) - Intensification of Liquid–Liquid Processes. (2020). Cambridge University Press. Retrieved from [Link]

  • Interfacial Behavior of the this compound+Brine+Surfactant System in the Presence of Carbon Dioxide, Methane, and Their Mixture. (2021). ResearchGate. Retrieved from [Link]

  • Mass transport characteristics of alkyl amines in a water/n-decane system. (2012). PubMed. Retrieved from [Link]

  • Biphasic Anaphylaxis: The Sneaky Second Wave of Allergic Reactions. (n.d.). KeepSmilin4Abbie. Retrieved from [Link]

  • Emulsifiers are surfactants that stabilize oil-water interfaces. (2024). Biolin Scientific. Retrieved from [Link]

  • Anaphylaxis and Biphasic Allergic Reactions: What You Should Know. (2023). Allergy Force. Retrieved from [Link]

  • Effect of mass transfer limitations on enzymatic reactions in microreactors: a model-based analysis. (n.d.). Retrieved from [Link]

  • Effects of hydrocarbon additions on gas-liquid mass transfer coefficients in biphasic bioreactors. (2002). ResearchGate. Retrieved from [Link]

  • Experimental Study of Hydrodynamics During Fluid Flow from a Nozzle in a Differential-Contact Centrifugal Extractor. (2024). MDPI. Retrieved from [Link]

  • How this compound Supports Multi-Phase Chemical Separation. (2024). Patsnap. Retrieved from [Link]

  • Biphasic Allergic Reactions: Observation, Treatment Guidelines. (2014). ACEP Now. Retrieved from [Link]

  • Mass transfer limitation: Significance and symbolism. (2024). SciSpace. Retrieved from [Link]

  • Biphasic anaphylaxis: can I go home after symptoms resolve? (2020). Retrieved from [Link]

Sources

Validation & Comparative

Decane vs. Hexane: A Comparative Guide to Solvent Selection for Organometallic Catalyst Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the success, reproducibility, and scalability of an organometallic-catalyzed reaction. While often categorized together as non-polar alkanes, decane and hexane possess distinct physicochemical properties that significantly influence the stability and performance of sensitive organometallic catalysts. This guide provides an in-depth comparison, supported by experimental principles, to inform the rational selection of either solvent to enhance catalyst longevity and reaction efficiency.

The Overlooked Variable: Why Alkane Solvent Choice Matters

In homogeneous catalysis, the solvent is not merely an inert medium but an active participant that can influence every facet of the catalytic cycle.[1] For organometallic complexes, which often exist in delicate equilibrium between active and inactive states, the surrounding solvent molecules can dictate stability through several mechanisms:[2]

  • Solvation and Aggregation: The ability of the solvent to solvate the catalyst, ligands, and substrates prevents aggregation, which is a common pathway to deactivation.

  • Thermal Regulation: The solvent's boiling point determines the accessible temperature range, directly impacting reaction kinetics and catalyst decomposition rates.

  • Mass Transfer: Viscosity and density affect the diffusion of reactants to the catalytic center and products away from it.

  • Catalyst-Solvent Interactions: Though considered unreactive, alkane solvents can have subtle interactions with metal centers, influencing their electronic properties and stability.[3][4]

Hexane, due to its volatility and status as a cheap, largely unreactive, and easily evaporated non-polar solvent, has historically been a default choice.[5][6] However, for reactions requiring higher temperatures or extended run times, this compound emerges as a superior alternative for maintaining catalyst integrity.[3]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between this compound and hexane stem from their chain lengths, which directly impact their physical properties. These properties are not just data points but critical indicators of their behavior in a reaction vessel.

Propertyn-Hexanen-DecaneImplication for Catalyst Stability & Performance
Molecular Formula C₆H₁₄[7]C₁₀H₂₂[8]Longer chain in this compound leads to stronger intermolecular forces.
Molecular Weight 86.18 g/mol [7]142.28 g/mol [8]Affects density and boiling point.
Boiling Point 69 °C[9][10]174 °C[10][11]Crucial for thermal stability. this compound allows for higher reaction temperatures without pressurization, often needed to drive sluggish reactions. It also prevents solvent evaporation and concentration changes over long reactions, preserving catalyst-substrate ratios.
Vapor Pressure High (121 mmHg at 20°C)Low (1.4 mmHg at 25°C)High volatility of hexane can lead to solvent loss and inconsistent reaction conditions in open or reflux systems. This compound's low vapor pressure ensures a stable reaction volume and concentration.
Flash Point -22 °C[9]46 °C (115 °F)[8][12]This compound is significantly less flammable, presenting a lower safety hazard, especially for reactions requiring heating.[12]
Density (at 20°C) 0.659 g/mL[10]0.730 g/mL[10]Both are less dense than water, facilitating biphasic separations if needed.
Viscosity (at 20°C) 0.294 mPa·s0.92 mPa·sThis compound's higher viscosity can slightly impede mass transfer but is generally not a limiting factor in most applications.

Deep Dive: Impact on Catalyst Stability and Reaction Performance

Thermal Stability and Catalyst Lifetime

The most significant advantage of this compound is its high boiling point. Many organometallic catalysts, particularly those used in cross-coupling and C-H activation, require elevated temperatures (80-150 °C) to achieve optimal activity.[13]

  • In this compound: Reactions can be run at these temperatures at atmospheric pressure with minimal solvent loss. This maintains a constant concentration of the catalyst, substrates, and any additives, which is critical for catalyst stability. Fluctuations in concentration can lead to side reactions or catalyst decomposition. A study on the catalytic oxidation of various alkanes noted that a Pt/CeO₂ catalyst showed stable conversion of this compound at 150 °C for over 1800 minutes, demonstrating the compatibility of the catalyst system with high-temperature alkane environments.[14]

  • In Hexane: Attempting to run a reaction above 69 °C requires a sealed, pressurized vessel. Under simple reflux, the temperature is capped at 69 °C, which may be insufficient for many transformations. Even at reflux, significant solvent can be lost through the condenser over extended periods, altering reaction conditions and potentially leading to catalyst precipitation and deactivation.

Solubility and Catalyst Agglomeration

Both hexane and this compound are non-polar solvents, effective at dissolving non-polar organic compounds, including many organometallic precursors and ligands.[15][16]

  • Causality: The principle of "like dissolves like" governs solubility.[16] The non-polar nature of these alkanes is ideal for hydrophobic reactants.[15] However, the longer alkyl chain of this compound can sometimes offer slightly better solvating power for larger, more lipophilic ligands and complexes, helping to keep them in the solution phase and prevent the formation of inactive aggregates. In some palladium-catalyzed reactions, this compound has been shown to serve as both a solvent and a co-catalyst, facilitating better dispersion of palladium nanoparticles and enhancing catalytic activity.[3]

Practical Considerations: From Setup to Workup

Reaction Setup & Safety:

  • This compound: Its high flash point makes it safer for heated reactions.[8] Its low volatility reduces worker exposure to solvent vapors.[17]

  • Hexane: Highly flammable with a low flash point, requiring greater care with heating mantles and other ignition sources.[7][9] Its neurotoxicity is also a significant health concern, prompting discussions about its replacement.[5][18]

Product Isolation:

  • Hexane: The clear winner for ease of removal. Its high volatility allows for rapid evaporation on a rotary evaporator at low temperatures, which is ideal for thermally sensitive products.[6]

  • This compound: Its low volatility makes it difficult to remove. High vacuum and elevated temperatures are required, which can be detrimental to sensitive organic molecules. For this reason, this compound is often unsuitable when the desired product must be isolated by solvent evaporation. It is more appropriate for reactions where the product can be precipitated, extracted into an immiscible solvent, or purified via chromatography while leaving the this compound behind.

Decision-Making Framework

The choice between this compound and hexane is a function of the specific reaction's requirements. The following diagram provides a logical workflow for solvent selection.

G Start Start: Select Solvent for Organometallic Reaction Temp Is required reaction temperature > 70°C? Start->Temp Duration Is the reaction time > 8 hours? Temp->Duration No This compound Use this compound (High thermal stability, low volatility) Temp->this compound Yes Isolation Is product isolated by solvent evaporation? Duration->Isolation No Considerthis compound Strongly Consider this compound (Maintains stable concentration) Duration->Considerthis compound Yes Hexane Use Hexane (Easy removal, low temperature reactions) Isolation->Hexane Yes DecaneBad Avoid this compound (Difficult to remove) Isolation->DecaneBad Product is precipitated or extracted No ConsiderHexane Consider Hexane (Requires sealed vessel if >69°C)

Caption: Decision workflow for selecting this compound vs. hexane.

Experimental Protocol: Evaluating Solvent Impact on Catalyst Stability

This protocol provides a self-validating system to compare the performance of a generic Suzuki-Miyaura cross-coupling reaction in this compound versus hexane.

Objective: To determine the effect of the solvent (n-decane vs. n-hexane) on the stability and activity of a Pd(PPh₃)₄ catalyst.

Materials:

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • 4-Iodotoluene (Aryl Halide)

  • Phenylboronic acid (Boronic Acid)

  • Potassium Carbonate (K₂CO₃), finely ground

  • n-Decane, anhydrous

  • n-Hexane, anhydrous

  • Dothis compound (Internal Standard for GC analysis)

  • Reaction vials with septa, stir bars

  • Heating block or oil bath

Workflow Diagram:

Caption: Experimental workflow for comparing solvent effects.

Step-by-Step Procedure:

  • Preparation (In a glovebox or under inert atmosphere):

    • Into two identical, oven-dried 10 mL reaction vials, add Pd(PPh₃)₄ (0.01 mmol) and K₂CO₃ (3.0 mmol).

    • Add a magnetic stir bar to each vial.

    • Prepare a stock solution of 4-iodotoluene (1.0 mmol) and dothis compound (internal standard, 0.5 mmol) in 5 mL of n-decane.

    • Prepare an identical stock solution using n-hexane.

    • Prepare a stock solution of phenylboronic acid (1.2 mmol) in 5 mL of the respective solvent (note: solubility may be limited; ensure it dissolves, warming gently if necessary, before use).

  • Reaction Setup:

    • To the "this compound Vial," add the 4-iodotoluene/dothis compound/decane stock solution and the phenylboronic acid/decane stock solution.

    • To the "Hexane Vial," add the 4-iodotoluene/dothis compound/hexane stock solution and the phenylboronic acid/hexane stock solution.

    • Crucially: The hexane vial must be securely sealed with a pressure-rated cap and septum to handle the pressure at 80°C. The this compound vial can be sealed with a standard septum.

    • Take an initial (t=0) sample (approx. 50 µL) from each vial.

  • Reaction and Sampling:

    • Place both vials in a preheated 80°C heating block with vigorous stirring.

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot from each reaction mixture using a syringe.

    • Self-Validation: For each aliquot, immediately quench it by adding it to a vial containing 1 mL of ethyl acetate and 1 mL of water. Vortex thoroughly. This stops the reaction and extracts the organic components.

  • Analysis:

    • Analyze the ethyl acetate layer of each quenched sample by Gas Chromatography (GC) or GC-MS.

    • Calculate the percent conversion of 4-iodotoluene to the biphenyl product relative to the internal standard (dothis compound).

    • Plot percent conversion versus time for both solvents.

  • Interpreting Results:

    • Higher Initial Rate: Suggests better catalyst activity/solubility in that solvent.

    • Higher Final Conversion: Indicates better overall performance.

    • Plateauing or Decrease in Conversion: A sharp plateau in the conversion curve, especially in the hexane vial, may indicate catalyst deactivation, potentially due to concentration effects from slight solvent evaporation or thermal instability. A steady, linear conversion in the this compound vial would point to enhanced catalyst stability.

Conclusion and Recommendations

The choice between this compound and hexane is not arbitrary but a strategic decision based on the specific demands of the catalytic system.

  • Choose Hexane for reactions that are fast, run at low temperatures (<70 °C), and involve thermally sensitive products where easy solvent removal is paramount.[5] It remains a workhorse for many standard laboratory procedures, such as reactions involving organolithiums.[5]

  • Choose this compound for reactions that require high temperatures (>70 °C), long reaction times, or where maintaining strict control over reagent and catalyst concentration is critical for stability and reproducibility.[3] Its superior thermal properties and lower safety risk make it the solvent of choice for optimizing catalyst lifetime and performance in challenging transformations, provided an alternative to solvent evaporation is available for product isolation.

By understanding the causal links between the physical properties of these solvents and their impact on catalyst behavior, researchers can move beyond default choices and rationally design more robust and efficient organometallic processes.

References

  • Patsnap Eureka. (2025, July 28). How this compound Catalyzes Cross-Coupling Reactions in Organic Synthesis.
  • Wikipedia. (n.d.). Hexane. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of this compound in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Hexane.com. (2025, April 4). Hexane: The Essential Hydrocarbon Solvent With Industrial Significance. [Link]

  • Faria, J. (2025, August 7). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. SpringerLink. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory. [Link]

  • National Center for Biotechnology Information. (n.d.). n-Hexane. PubChem Compound Database. [Link]

  • Wang, Y., et al. (n.d.). Catalytic Oxidation of n-Decane, n-Hexane, and Propane over Pt/CeO2 Catalysts. National Center for Biotechnology Information. [Link]

  • Claux, O., et al. (n.d.). Towards Substitution of Hexane as Extraction Solvent of Food Products and Ingredients with No Regrets. PubMed Central. [Link]

  • Chemistry LibreTexts. (2020, May 30). 4.2: Physical Properties of Alkanes. [Link]

  • ResearchGate. (2025, October 5). Organometallic Catalysts in Organic Synthesis: Advances and Applications. [Link]

  • Maratek. (2022, December 5). What is Hexane Solvent?[Link]

  • Jessop, P. G. (n.d.). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Alkanes. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. [Link]

Sources

A Researcher's Guide to Decane and Dodecane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product yield, and selectivity. Among the array of nonpolar, high-boiling point solvents, n-decane (C10H22) and n-dodecane (C12H26) are often considered. While chemically similar as straight-chain alkanes, their subtle differences in physical properties can lead to significant variations in reaction outcomes. This guide provides a comparative analysis of this compound and dothis compound, offering experimental insights to aid researchers in solvent selection for specific synthetic applications.

Comparative Physicochemical Properties

The primary distinctions between this compound and dothis compound arise from the difference of two methylene groups in their alkyl chains. This variation in chain length directly impacts their physical properties, which are crucial determinants of their behavior as solvents.[1] As chain length increases, London dispersion forces, a type of intermolecular force, become stronger, leading to higher boiling points, melting points, and viscosity.[1]

Table 1: Key Physicochemical Properties of n-Decane and n-Dothis compound

Propertyn-Decane (C10H22)n-Dothis compound (C12H26)Significance in Synthesis
Molar Mass 142.28 g·mol−1[2]170.33 g·mol−1[3]Affects mass-based calculations and stoichiometry.
Boiling Point 174.1 °C[4]216.2 °C[5]Determines the maximum reaction temperature at atmospheric pressure.
Melting Point -29.7 °C[4]-9.6 °C[5]Defines the lower limit of the liquid range.
Density (at 20°C) 0.730 g·mL−1[4]0.749 g·mL−1[6]Influences phase separation and mixing behavior.
Viscosity (at 25°C) 0.850 mPa·s[4]1.34 mPa·s[6]Affects mass transfer, stirring efficiency, and diffusion rates.
Flash Point 46 °C (115 °F)[2]74 °C (165 °F)Important for safety considerations regarding flammability.

The most significant differentiator for high-temperature synthesis is the boiling point. Dothis compound's higher boiling point of 216.2 °C allows for a broader operational temperature range compared to this compound's 174.1 °C.[4][5] This is particularly advantageous for reactions that require sustained high temperatures to overcome significant activation energy barriers.[7]

This compound vs. Dothis compound in Nanoparticle Synthesis: A Case Study

The synthesis of colloidal nanoparticles, such as Cadmium Selenide (CdSe) quantum dots, provides an excellent case study for comparing these two solvents. In these "hot-injection" syntheses, precursors are rapidly injected into a hot, non-coordinating solvent, leading to nanoparticle nucleation and growth.[8][9] The solvent's temperature is a critical parameter that controls the size, shape, and optical properties of the resulting nanoparticles.[10]

  • The Role of Temperature: The choice between this compound and dothis compound directly dictates the maximum achievable temperature for the synthesis. Using a higher boiling point solvent like dothis compound (or octadecene, a common alternative) allows for higher reaction temperatures.[11] This generally leads to faster monomer consumption and can favor the growth of larger, more crystalline nanoparticles through processes like Ostwald ripening. Conversely, the lower boiling point of this compound limits the temperature, which can be advantageous for synthesizing smaller quantum dots where precise control over initial nucleation is paramount.[8]

  • Viscosity and Mass Transfer: Dothis compound's higher viscosity compared to this compound can influence the diffusion rates of precursors and monomers in the reaction mixture. This can subtly affect the kinetics of nanoparticle growth. In some systems, lower viscosity (as with this compound) might facilitate more rapid and uniform mixing upon injection, potentially leading to a more monodisperse population of nuclei.

  • Experimental Evidence: Studies on the synthesis of CdSe quantum dots often employ high-boiling alkanes or alkenes as solvents. While direct comparative studies are specific to each nanoparticle system, the general principle holds: higher boiling point solvents enable the synthesis of larger nanoparticles. For instance, syntheses targeting red-emitting (larger) CdSe quantum dots often utilize solvents like octadecene (b.p. 315 °C), while syntheses for blue-emitting (smaller) dots can be performed at the lower temperatures accessible with this compound.[11]

Experimental Protocol: Hot-Injection Synthesis of CdSe Quantum Dots

This protocol provides a generalized methodology for the synthesis of CdSe quantum dots, illustrating where the choice of this compound or dothis compound as the high-boiling point, non-coordinating solvent becomes critical.

Materials:

  • Cadmium oxide (CdO)

  • Oleic Acid (OA)

  • Selenium (Se) powder

  • 1-Octadecene (ODE) or This compound/Dothis compound (as the non-coordinating solvent)

  • Trioctylphosphine (TOP) or Tributylphosphine (TBP)

  • Anhydrous Toluene

Methodology:

  • Selenium Precursor Preparation:

    • In a glovebox, dissolve Selenium powder (e.g., 0.1 mmol) in 1 mL of TBP and 1 mL of the chosen alkane solvent (this compound or dothis compound). This forms the TOP:Se or TBP:Se injection solution.

  • Cadmium Precursor Preparation:

    • In a 50 mL three-neck flask equipped with a condenser and a thermocouple, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.4 mmol), and 10 mL of the high-boiling solvent (This compound for lower temperature synthesis, Dothis compound for higher temperature).

    • Heat the mixture to ~150 °C under vacuum for 30 minutes to remove water and air, then switch to a nitrogen atmosphere.

    • Increase the temperature to ~250 °C (for this compound, the maximum will be ~174°C; for dothis compound, a higher temperature up to ~216°C is possible) until the solution becomes clear and colorless, indicating the formation of the cadmium oleate complex.

  • Nucleation and Growth:

    • Maintain the desired reaction temperature (e.g., 170 °C for this compound, or 210 °C for dothis compound).

    • Swiftly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring.

    • The reaction color will change rapidly, indicating the nucleation of CdSe quantum dots.

    • Aliquots can be taken at various time intervals to monitor the growth of the nanoparticles via UV-Vis and photoluminescence spectroscopy.

  • Quenching and Purification:

    • After the desired particle size is reached (as indicated by spectroscopy), cool the reaction mixture to room temperature.

    • Add excess anhydrous toluene to the crude solution.

    • Precipitate the quantum dots by adding ethanol or acetone and centrifuging.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a minimal amount of toluene. Repeat the precipitation/re-dispersion process two more times to remove excess ligands and unreacted precursors.

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Workup Se_Prep Prepare Se-TBP in Alkane Inject Rapidly Inject Se Precursor Se_Prep->Inject Cd_Prep Prepare Cd-Oleate in Alkane Heat Heat Cd Precursor to Target Temperature (e.g., 170°C for this compound, 210°C for Dothis compound) Cd_Prep->Heat Heat->Inject Grow Nanoparticle Growth (Monitor via Spectroscopy) Inject->Grow Quench Cool Reaction Grow->Quench Purify Precipitate & Purify Nanoparticles Quench->Purify Product Dispersed CdSe Quantum Dots Purify->Product

Broader Implications in Organic Synthesis

Beyond nanoparticle synthesis, the choice between this compound and dothis compound as high-boiling, non-polar solvents has other implications:

  • Reaction Kinetics: For reactions where chain length might influence solvation of transition states, subtle kinetic differences could emerge. Longer chain alkanes like dothis compound may exhibit slightly stronger van der Waals interactions with non-polar reactants.[12] In some combustion studies, longer-chain alkanes like dothis compound have been shown to be more reactive than this compound under certain conditions.[13][14]

  • Product Isolation: The higher boiling point of dothis compound can make its removal from a reaction mixture more challenging compared to this compound, often requiring vacuum distillation at higher temperatures.[15] This is a critical practical consideration, especially if the desired product is also high-boiling or thermally sensitive.

  • Emulsion and Biphasic Systems: In the formation of nano-emulsions, systems using this compound have been observed to produce more stable emulsions with smaller droplet sizes compared to those using dothis compound, a difference attributed to this compound's lower surface tension.[16] This could be relevant in biphasic catalysis or extraction protocols.

Conclusion and Recommendations

The selection between this compound and dothis compound is not arbitrary but a strategic choice based on the specific requirements of a chemical transformation.

  • Choose this compound when a reaction requires a high-boiling, inert, non-polar solvent, but the temperature does not need to exceed ~174 °C. Its lower boiling point and viscosity facilitate easier removal and potentially faster mass transfer.

  • Choose Dothis compound for reactions demanding higher temperatures (up to ~216 °C) to proceed at a reasonable rate. It is particularly suited for syntheses where thermal energy is a key driver for product formation or crystallization, such as in the growth of larger nanoparticles. Be mindful of its higher viscosity and the more stringent conditions required for its removal post-reaction.

Ultimately, the optimal choice depends on a careful analysis of the reaction's thermal requirements, the desired product characteristics, and practical considerations for product purification. This guide serves as a foundational resource for making an informed decision in the laboratory.

References

  • Title: this compound - Wikipedia. Source: Wikipedia, URL: [Link]

  • Title: Dothis compound | C12H26 | CID 8182. Source: PubChem, National Institutes of Health, URL: [Link]

  • Title: this compound | C10H22 | CID 15600. Source: PubChem, National Institutes of Health, URL: [Link]

  • Title: Synthesis and Characterization of Cds and Cdse Quantum Dots by UV-VIS Spectroscopy. Source: Scholarlink Research Institute, URL: [Link]

  • Title: Synthesis of CdSe and CdSe/ZnS Quantum Dots with Tunable Crystal Structure and Photoluminescent Properties. Source: PMC, National Institutes of Health, URL: [Link]

  • Title: Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation. Source: ResearchGate, URL: [Link]

  • Title: Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. Source: MDPI, URL: [Link]

  • Title: Comparison of n-Dothis compound/Brij 30/water and n-Decane/Brij 30/water nano-emulsions produced by PIT method. Source: ResearchGate, URL: [Link]

  • Title: Dothis compound - Wikipedia. Source: Wikipedia, URL: [Link]

  • Title: Effects of Chain Length on the Mechanism and Rates of Metal-Catalyzed Hydrogenolysis of n-Alkanes. Source: ResearchGate, URL: [Link]

  • Title: High boiling point solvents. Source: ResearchGate, URL: [Link]

  • Title: Dothis compound - NIST WebBook. Source: National Institute of Standards and Technology, URL: [Link]

  • Title: Review: three synthesis methods of CdX (X = Se, S or Te) quantum dots. Source: PubMed, URL: [Link]

  • Title: organic chemistry review - common organic solvents. Source: YouTube, URL: [Link]

  • Title: Effects of Carbon Chain Length on N-Alkane Counterflow Cool Flames: A Kinetic Analysis. Source: MDPI, URL: [Link]

  • Title: Unlocking the Potential of this compound in Organic Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link]

  • Title: Effects of Carbon Chain Length on N-Alkane Counterflow Cool Flames: A Kinetic Analysis (duplicate source). Source: MDPI, URL: [Link]

  • Title: Synthesis of Cadmium Selenide Quantum Dots and Their Cytotoxicity. Source: CORE, URL: [Link]

  • Title: Dothis compound in Green Synthesis Pathways: Future Prospects. Source: Patsnap Eureka, URL: [Link]

  • Title: How does chain length affect the properties of alkanes? Source: TutorChase, URL: [Link]

  • Title: How do organic chemists remove solvents with high boiling points from solution? Source: Quora, URL: [Link]

  • Title: Pressure and Composition Effects on a Common Nanoparticle Ligand–Solvent Pair. Source: ACS Publications, URL: [Link]

  • Title: List of boiling and freezing information of solvents. Source: Wikipedia, URL: [Link]

  • Title: The synthesis of metallic and semiconducting nanoparticles from reactive melts of precursors. Source: SciSpace, URL: [Link]

  • Title: 3 Trends That Affect Boiling Points. Source: Master Organic Chemistry, URL: [Link]

  • Title: Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods. Source: MDPI, URL: [Link]

Sources

A Senior Application Scientist's Guide to Validating Decane as a Gas Chromatography Internal Standard Against Octane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative gas chromatography (GC), the integrity of your results hinges on the meticulous control of experimental variability. An internal standard (IS) is the cornerstone of this control, serving as a stable reference to correct for fluctuations in injection volume, detector response, and sample preparation.[1] While various compounds can serve this purpose, the selection of the most appropriate IS for a given analyte and matrix is a critical decision that requires empirical validation.

This guide provides an in-depth framework for the validation of n-decane as a GC internal standard, benchmarked against the commonly used n-octane. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each validation step, empowering you to make data-driven decisions for your specific analytical needs. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and defensible validation process.[2][3]

The Foundational Role of an Internal Standard in GC

The core principle of the internal standard method is to add a known, constant amount of a non-interfering compound to every sample, blank, and calibration standard.[4] The quantification of the analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area.[1][5] This ratiometric approach effectively normalizes the results, compensating for variations that would otherwise compromise accuracy and precision.[6]

An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and chromatographic analysis.[7]

  • Chromatographic Resolution: It must be well-resolved from all other components in the sample matrix, with no peak overlap.[5]

  • Purity and Stability: The IS must be highly pure, stable, and not react with the sample components or the solvent.[5]

  • Absence in Samples: It must not be naturally present in the samples being analyzed.[6]

Head-to-Head: Physicochemical Profile of Decane vs. Octane

This compound and octane are both non-polar n-alkanes, making them suitable candidates as internal standards for a wide range of volatile and semi-volatile organic compounds.[8][9] Their primary differences lie in their chain length, which directly influences their boiling points and retention times in a typical GC system.

Propertyn-Octanen-DecaneRationale for Comparison
Molecular Formula C₈H₁₈C₁₀H₂₂Affects molecular weight and detector response.
Molecular Weight 114.23 g/mol 142.28 g/mol [10][11]Influences volatility and mass spectral fragmentation if using MS detection.
Boiling Point 125.7 °C[9]174.1 °C[8][9]A key determinant of GC retention time. The IS should elute near the analyte(s) of interest without co-eluting.[12]
Density (at 20°C) 0.703 g/mL[9]0.730 g/mL[9]Important for accurate preparation of standard solutions by volume.
Solubility in Water Insoluble[9]Insoluble[9][10]Both are non-polar, making them suitable for non-aqueous sample matrices.

The choice between this compound and octane often depends on the volatility of the target analytes. Octane, with its lower boiling point, will elute earlier and is generally suitable for more volatile analytes. This compound, being less volatile, will have a longer retention time and is often a better choice for semi-volatile compounds, ensuring it elutes after the solvent front and before any potential high-boiling contaminants.[13]

Designing the Validation Protocol: A Self-Validating System

The objective of this validation is to rigorously demonstrate that this compound is a suitable internal standard for a given method and to compare its performance directly against octane. The validation process itself is a self-validating system; the data generated will either support or refute the suitability of the candidate standard based on predefined acceptance criteria.[14] This process is guided by the ICH Q2(R1) and FDA guidances on analytical method validation.[15]

The overall workflow for this comparative validation is depicted below.

Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_val Phase 2: Core Validation Experiments cluster_analysis Phase 3: Data Analysis & Comparison P1 Prepare Stock Solutions: Analyte, Octane (IS1), this compound (IS2) P2 Develop GC Method & Establish System Suitability P1->P2 Define parameters V1 Specificity: Analyze Blanks & Spiked Matrix P2->V1 V2 Linearity & Range: Prepare Calibration Curves (IS1 vs. IS2) V3 Accuracy: Spike Recovery Studies V2->V3 Use validated range V4 Precision: Repeatability & Intermediate Precision V3->V4 A1 Calculate Response Factors V4->A1 A2 Compare Validation Parameters: R², %RSD, %Recovery A1->A2 A3 Final Suitability Assessment A2->A3 Response_Factor cluster_calibration Calibration Phase cluster_quantification Sample Analysis Phase C1 Inject Standards (Known [Analyte] & [IS]) C2 Measure Peak Areas (Area_Analyte, Area_IS) C1->C2 C3 Calculate Response Factor (RF): RF = (Area_Analyte / [Analyte]) / (Area_IS / [IS]) C2->C3 Q3 Calculate Unknown Concentration: [Analyte] = (Area_Analyte / Area_IS) * ([IS] / RF) C3->Q3 Apply avg. RF Q1 Inject Unknown Sample (with same amount of IS) Q2 Measure Peak Areas (Area_Analyte, Area_IS) Q1->Q2 Q2->Q3

Caption: Logic of Response Factor calculation and application in IS-based quantification.

C. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. [16]It is typically assessed via recovery studies.

  • Protocol:

    • Prepare samples by spiking the blank matrix with Analyte X at three concentration levels (low, medium, high) across the linear range (e.g., 10, 50, and 90 µg/mL).

    • Prepare at least three replicates at each level.

    • Add the Combined IS Working Solution to each sample.

    • Analyze the samples and calculate the concentration of Analyte X using both the octane-based and this compound-based calibration curves.

    • Calculate the percent recovery: (%Recovery) = (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 90-110% at each concentration level.

D. Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [17]* Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a mid-range concentration standard (e.g., 50 µg/mL) spiked with both internal standards on the same day, with the same analyst and instrument.
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
  • Calculate the concentration of Analyte X for each replicate using both the octane and this compound calibration curves.
  • Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for each set of analyses.
  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 3.0%.

Data Analysis and Acceptance: Which IS Performs Better?

After completing the experiments, summarize the data in a comparison table. The "better" internal standard is the one that consistently yields results with higher accuracy and precision.

Validation ParameterAcceptance CriteriaResult with Octane ISResult with this compound ISVerdict
Specificity No interferencePass / FailPass / Fail
Linearity (R²) ≥ 0.995e.g., 0.9991e.g., 0.9995This compound slightly better
Accuracy (% Recovery) 90-110%e.g., 95.5-103.2%e.g., 98.7-101.5%This compound more accurate
Precision (%RSD) ≤ 2.0%e.g., 1.8%e.g., 0.9%This compound more precise

In this hypothetical example, this compound demonstrates superior performance across all quantitative metrics. The choice is clear. If the results are comparable, other factors like cost, availability, and elution time relative to the specific analytes of interest can be considered.

Conclusion and Recommendations

The validation of an internal standard is a non-negotiable step in the development of a robust quantitative GC method. This guide provides a comprehensive framework for empirically evaluating this compound against octane, grounded in established regulatory principles. [18][19] The key takeaway is that the ideal internal standard is analyte- and method-dependent. While octane may be perfectly suitable for highly volatile compounds, this validation exercise might reveal that this compound provides superior precision and accuracy for semi-volatile analytes due to its closer elution profile and similar behavior during sample workup. By systematically executing these validation experiments and objectively analyzing the data, you can confidently select the internal standard that ensures the highest integrity and defensibility for your chromatographic results.

References

  • From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024). LCGC. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Internal standard - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • How to Prepare Multi-Component Internal Standards for GC Calibration. (2024). Environics, Inc.. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Available at: [Link]

  • This compound's Application as a Calibration Standard in Chromatography Techniques. (2025). MarketsandMarkets. Available at: [Link]

  • This compound | C10H22 | CID 15600. (n.d.). PubChem - NIH. Available at: [Link]

  • Can anyone recommend an internal standard for gasoline analysis with GCxGC? (2014). ResearchGate. Available at: [Link]

  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (n.d.). ResearchGate. Available at: [Link]

  • Why we use dothis compound as standard in measuring the minimum detectable level for the FID in GC-FID and which is better dothis compound or trithis compound? (2016). ResearchGate. Available at: [Link]

  • This compound. (n.d.). NIST WebBook. Available at: [Link]

  • Physical Properties of Alkanes. (n.d.). LibreTexts Chemistry. Available at: [Link]

Sources

Decane vs. Cyclohexane: A Technical Guide to Nonpolar Reaction Media Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the choice of a nonpolar solvent is a critical decision that can profoundly influence reaction outcomes. Among the array of available options, decane and cyclohexane are frequently employed. However, their structural and physical differences—a flexible linear alkane versus a conformationally restrained cycloalkane—give rise to distinct behaviors as reaction media. This guide provides an in-depth technical comparison, supported by experimental insights, to facilitate an informed solvent selection process.

Physicochemical Properties: A Foundation for Comparison

At a fundamental level, the physical properties of this compound and cyclohexane dictate their suitability for various reaction conditions. While both are nonpolar and share the general characteristics of alkanes, their key differences are summarized below.

PropertyThis compoundCyclohexane
Molecular Formula C₁₀H₂₂C₆H₁₂
Molar Mass ( g/mol ) 142.2884.16
Boiling Point (°C) 174.180.74[1]
Melting Point (°C) -29.76.55
Density (g/mL at 20°C) 0.7300.779
Viscosity (cP at 20°C) 0.920.98
Dielectric Constant (at 20°C) 1.992.02
Refractive Index (at 20°C) 1.4111.426

Key Insights from Physicochemical Data:

  • Thermal Range: The most significant divergence is in their boiling points. This compound's high boiling point of 174.1°C makes it an excellent choice for reactions requiring elevated temperatures to overcome high activation energies, without the need for pressurized systems. In contrast, cyclohexane's lower boiling point of 80.74°C simplifies its removal during workup, a crucial consideration for large-scale synthesis and purification efficiency.[1][2]

  • Operational Temperature: Cyclohexane's relatively high melting point of 6.55°C can be a practical limitation in colder environments or for reactions conducted at or below ambient temperatures. This compound, with its much lower melting point of -29.7°C, offers a significantly wider operational temperature window.

  • Physical Handling: While their viscosities are similar, these and other physical properties can influence factors like heat and mass transfer within a reaction vessel, which can become more pronounced at scale.

The Molecular Level: How Solvent Structure Influences Reactivity

Beyond bulk physical properties, the molecular architecture of this compound and cyclohexane creates distinct reaction environments that can impact kinetics and selectivity.

The Conformational Rigidity of Cyclohexane:

Cyclohexane predominantly exists in a stable "chair" conformation. This structural rigidity can lead to a more ordered solvation shell around reactants and transition states. For certain reactions, this can translate to enhanced stereoselectivity. The chair conformation minimizes both angle strain and torsional strain, making it a very stable and relatively inert medium.[3]

Caption: The stable chair conformation of cyclohexane minimizes ring strain.

The Flexibility of this compound:

As a linear alkane, this compound possesses significant conformational freedom. This flexibility results in a less structured and more dynamic solvation environment. This compound is often considered a more "innocent" solvent, providing a non-polar medium that allows the intrinsic properties of the reactants to dictate the reaction course with minimal solvent-induced bias.

G cluster_solvent Solvent Influence on Transition State Reactants Reactants Transition State Transition State Reactants->Transition State ΔG‡ Products Products Transition State->Products Linear Alkane (this compound) Linear Alkane (this compound) Linear Alkane (this compound)->Transition State Less Ordered Solvation Cyclic Alkane (Cyclohexane) Cyclic Alkane (Cyclohexane) Cyclic Alkane (Cyclohexane)->Transition State Potentially More Ordered Solvent Cage

Caption: Influence of solvent structure on the transition state.

Experimental Evidence and Practical Applications

While direct comparative studies for many standard organic reactions are not abundant, we can draw on experimental data from various fields to illustrate the practical consequences of choosing between this compound and cyclohexane.

Case Study: Nanoparticle Synthesis

The synthesis of nanoparticles is highly sensitive to the reaction medium. The choice of solvent can influence particle size, shape, and morphology. For instance, in the synthesis of sol-gel particles via emulsion polymerization, the non-polar solvent plays a crucial role. Studies have shown that the morphology of the resulting particles can differ when using linear alkanes (like hexane and dothis compound, a longer-chain analogue of this compound) versus a cyclic alkane like cyclohexane. This is attributed to differences in how the surfactant molecules arrange themselves at the oil-water interface, which is influenced by the geometry of the solvent molecules.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

To provide a tangible comparison, consider the following hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in drug development.

Objective: To compare the effect of this compound and cyclohexane on reaction rate and product isolation.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • This compound (anhydrous)

  • Cyclohexane (anhydrous)

  • Toluene for extraction

  • Deionized water

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, prepare a stock solution of the palladium catalyst and ligand in the respective reaction solvent.

  • Reaction Setup: In two separate, identical, flame-dried round-bottom flasks equipped with reflux condensers and magnetic stir bars, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: To Flask A, add 10 mL of anhydrous this compound. To Flask B, add 10 mL of anhydrous cyclohexane.

  • Reaction Initiation: Add the catalyst solution to each flask, and commence heating.

    • Flask A (this compound): Heat to 150°C.

    • Flask B (Cyclohexane): Heat to reflux (~81°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or TLC.

  • Workup: Upon completion, cool both reaction mixtures to room temperature. Add water and extract the product with toluene. Wash the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal:

    • Flask A (this compound): Concentrate the filtrate under high vacuum at an elevated temperature to remove the this compound.

    • Flask B (Cyclohexane): Concentrate the filtrate under reduced pressure at a moderate temperature.

  • Analysis: Analyze the crude product yield and purity.

Expected Outcomes and Causality:

  • Reaction Rate: The reaction in this compound is expected to proceed faster due to the significantly higher temperature, which will increase the rate of the catalytic cycle.

  • Product Isolation: The removal of cyclohexane will be considerably faster and more energy-efficient than the removal of this compound, which can be a significant advantage in terms of process time and cost, especially at scale. The high temperatures required to remove this compound could also potentially lead to product degradation for thermally sensitive molecules.

Caption: Comparative experimental workflow for a Suzuki-Miyaura reaction.

Conclusion and Recommendations

The choice between this compound and cyclohexane as a nonpolar reaction medium is a nuanced one, with the optimal selection being highly dependent on the specific requirements of the chemical transformation.

Choose this compound when:

  • High reaction temperatures are necessary to achieve a desirable reaction rate.

  • A wide liquid range is required, particularly for reactions that may need to be cooled to low temperatures without the solvent freezing.

  • A minimally interactive, "inert" solvent environment is desired to study the intrinsic reactivity of the solutes.

Choose Cyclohexane when:

  • The reaction proceeds efficiently at or below 80°C.

  • Ease of solvent removal is a critical factor for process efficiency and product purity.

  • The rigid conformational structure could potentially be leveraged to influence stereoselectivity.

By carefully considering the interplay between the physicochemical properties of these solvents and the specific demands of the reaction, researchers can make a more strategic and effective choice of reaction medium.

References

  • Shandong Qibo New Energy Co., Ltd. (2024, October 31). Cyclohexane for Extraction: An Overview.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15600, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8078, Cyclohexane. Retrieved from [Link]

  • Pearson. (n.d.). Solvents Explained: Definition, Examples, Practice & Video Lessons.
  • Master Organic Chemistry. (2016, March 10).
  • Beilstein Journals. (n.d.). Synthesis of 7-azabicyclo[4.3.1]this compound ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions.
  • Berkeley Learning Hub. (2025, May 8). Cyclohexane Boiling Point.
  • Wikipedia. (n.d.). Higher alkane.
  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 993-1006.
  • ResearchGate. (n.d.). Influence of the emulsion solvent on the particle morphology.
  • ResearchGate. (n.d.). A review on investigating the effect of solvent on the synthesis, morphology, shape and size of nanostructures.
  • ResearchGate. (n.d.). Effect of solvents for the Suzuki-Miyaura reaction.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Semantic Scholar. (2001). A COMPARATIVE STUDY OF SOME Pd-CATALYSED HECK REACTIONS IN POLAR- AND AQUEOUS BIPHASIC MEDIA.
  • Al-Rafidain Journal of Medical Sciences. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry).
  • NIH. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Tutoring Blog. (2024, November 26). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents.
  • Oreate AI Blog. (2025, December 4). Cyclohexane Melting Point and Boiling Point.
  • Wikipedia. (n.d.). Cyclohexane.
  • Master Organic Chemistry. (2014, April 18).
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (n.d.). (PDF)

Sources

A Researcher's Guide to Decane Purity: Ensuring Accuracy in Analytical Measurements

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of analytical chemistry, particularly within pharmaceutical and drug development, the silent variable of solvent purity can be the determining factor between a breakthrough discovery and a costly error. Decane, a nonpolar solvent and a component in many analytical processes, is no exception.[1] This guide provides an in-depth comparison of commercially available this compound purity grades and their direct impact on the accuracy of analytical measurements. We will explore the causal links between impurity profiles and analytical artifacts, supported by experimental data and protocols designed to validate the selection of an appropriate solvent grade for your research needs.

The Foundational Role of Solvent Purity in Analytical Science

The purity of a solvent is a critical, yet often underestimated, parameter in achieving accurate and reproducible analytical results.[2] Impurities, even at trace levels, can introduce significant variability and errors in sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3] These undesirable effects can manifest as baseline noise, ghost peaks, peak tailing or fronting, and even altered analyte ionization, ultimately leading to inaccurate quantification and misinterpretation of data.[4] In the context of drug development, where precision is paramount, such inaccuracies can have profound consequences.

This compound, with its use as a solvent, a component of fuels, and a reference material in hydrocarbon analysis, is commercially available in various purity grades.[5][6] Understanding the typical impurity profiles of these grades is the first step in mitigating their potential impact on your analytical measurements.

Comparative Analysis of this compound Purity Grades

The selection of a this compound grade should be a deliberate choice based on the sensitivity of the application and the potential for interference from impurities. Below is a comparative overview of common this compound grades and their typical specifications.

Purity Grade Typical Assay (%) Common Impurities & Specifications Recommended Applications
Technical Grade ≥95%Higher concentrations of other C10 isomers, shorter and longer chain alkanes (e.g., nonane, unthis compound), and potentially aromatic compounds.[7]General purpose solvent use, not recommended for sensitive analytical applications.
Reagent Grade ≥99%Lower levels of isomeric and other alkane impurities compared to technical grade. May still contain trace amounts of other hydrocarbons.[8]Preparative chemistry, less sensitive analytical methods.
ACS Grade ≥95% - ≥99%Meets or exceeds standards set by the American Chemical Society. Specifications for impurities like residue after evaporation and substances darkened by sulfuric acid are defined.[9]Analytical applications where high purity is required, but not to the level of an analytical standard.
Anhydrous Grade ≥99%Very low water content (<0.005%) is the primary specification. Hydrocarbon impurity profile is similar to reagent or higher grades.Moisture-sensitive reactions and analyses.
Analytical Standard ≥99.8%The highest purity grade with a detailed certificate of analysis specifying the concentration of impurities. Minimal levels of all other compounds.Calibration standards, internal standards, and use in highly sensitive analytical methods like GC-MS for trace analysis.

The Causality Behind Impurity-Induced Analytical Errors

Impurities in this compound can interfere with analytical measurements through several mechanisms:

  • Co-elution and Peak Overlap: Impurities with similar volatility and polarity to the analyte of interest can co-elute from the GC column, leading to overlapping peaks and inaccurate integration and quantification.

  • Ion Suppression or Enhancement in MS: Impurities can affect the ionization efficiency of the analyte in the mass spectrometer source, leading to either suppressed or enhanced signal intensity and, consequently, inaccurate quantification.

  • Ghost Peaks: Impurities from the solvent can accumulate in the injection port or the front of the GC column and elute in subsequent runs, appearing as "ghost peaks" that can be mistaken for analytes.

  • Increased Baseline Noise: A complex mixture of low-level impurities can contribute to a higher and more unstable baseline, reducing the signal-to-noise ratio and making the detection and quantification of low-concentration analytes more challenging.

To empirically demonstrate these effects, we designed a comparative experimental workflow.

Experimental Workflow: Evaluating the Impact of this compound Purity

This experiment is designed to quantify the effect of this compound purity on the GC-MS analysis of a model drug substance.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Evaluation A Prepare stock solution of model drug (e.g., Ibuprofen) in high-purity (≥99.8%) this compound B Create a dilution series of the stock solution using three different grades of this compound: - Technical Grade (≥95%) - Reagent Grade (≥99%) - Analytical Standard (≥99.8%) A->B Dilution C Inject each sample onto the GC-MS system B->C Injection D Acquire data in full scan mode to identify impurities C->D E Acquire data in Selected Ion Monitoring (SIM) mode for quantitative analysis of the model drug C->E F Compare chromatograms for baseline noise, ghost peaks, and co-eluting impurities D->F G Construct calibration curves for the model drug in each this compound grade E->G H Evaluate linearity (R²), limit of detection (LOD), and limit of quantification (LOQ) for each grade G->H

Caption: Experimental workflow for evaluating this compound purity.

Detailed Experimental Protocol

1. Materials:

  • This compound, Technical Grade (≥95%)

  • This compound, Reagent Grade (≥99%)

  • This compound, Analytical Standard (≥99.8%)

  • Ibuprofen (or other suitable model drug substance)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Ibuprofen in Analytical Standard grade this compound.

  • Create a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by diluting the stock solution with each of the three grades of this compound (Technical, Reagent, and Analytical Standard). This will result in three sets of calibration standards.

  • Prepare a blank sample for each this compound grade.

3. GC-MS Parameters:

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Oven Program: 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min

  • MS Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Full scan (m/z 40-450) for impurity identification and SIM mode for quantification (target ions for Ibuprofen: e.g., m/z 161, 206).

4. Data Analysis:

  • Analyze the blank samples in full scan mode to identify inherent impurities in each this compound grade.

  • Analyze the calibration standards and compare the chromatograms for baseline noise and the presence of interfering peaks.

  • Construct a calibration curve for Ibuprofen in each this compound grade by plotting peak area against concentration.

  • Calculate the coefficient of determination (R²) for each calibration curve to assess linearity.

  • Determine the LOD and LOQ for Ibuprofen in each solvent grade.

Anticipated Quantitative Data and Interpretation

The following table summarizes the expected outcomes of the experiment, highlighting the impact of this compound purity on key analytical parameters.

Parameter Technical Grade (≥95%) this compound Reagent Grade (≥99%) this compound Analytical Standard (≥99.8%) this compound
Baseline Noise HighModerateLow
Ghost/Interfering Peaks NumerousFewMinimal to None
Calibration Curve Linearity (R²) < 0.99≥ 0.995≥ 0.999
Limit of Detection (LOD) HigherIntermediateLower
Limit of Quantification (LOQ) HigherIntermediateLower
Accuracy of Quantification LowerGoodHigh

A lower R² value for the calibration curve in the technical grade this compound would indicate that the impurities are significantly interfering with the accurate measurement of the analyte. Higher LOD and LOQ values in lower-purity solvents demonstrate a reduced sensitivity of the analytical method.

Logical Framework for Solvent Grade Selection

The choice of this compound purity should be a risk-based decision, balancing the required analytical performance with cost-effectiveness.

G cluster_input Decision Inputs cluster_decision Solvent Grade Selection A Analytical Method Sensitivity (e.g., trace analysis vs. high concentration assay) D High Sensitivity & Strict Regulatory -> Analytical Standard (≥99.8%) A->D E Moderate Sensitivity & Standard Analytical -> Reagent/ACS Grade (≥99%) A->E F Low Sensitivity & Non-Analytical -> Technical Grade (≥95%) A->F B Regulatory Requirements (e.g., GMP, GLP) B->D B->E C Budgetary Constraints C->E C->F

Caption: Decision matrix for selecting the appropriate this compound grade.

Conclusion and Recommendations

The purity of this compound is not a trivial specification; it is a critical parameter that directly influences the accuracy, sensitivity, and reliability of analytical measurements. As demonstrated, lower-purity grades of this compound can introduce a host of analytical challenges, including baseline noise, interfering peaks, and compromised linearity, ultimately leading to inaccurate results.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Always select a solvent grade that is appropriate for the intended application. For high-sensitivity, quantitative analyses such as those common in drug development and quality control, the use of high-purity grades like Analytical Standard (≥99.8%) is strongly recommended.

  • Never assume the purity of a solvent. It is good practice to run a solvent blank before analyzing samples to identify any potential interferences.

  • Consider the cost-benefit analysis. While high-purity solvents are more expensive, the cost of failed experiments, inaccurate data, and potential project delays due to the use of an inappropriate solvent grade is often significantly higher.

By carefully considering the impact of this compound purity and implementing the validation protocols outlined in this guide, researchers can enhance the integrity of their analytical data and contribute to the development of safe and effective pharmaceuticals.

References

  • ChemieR. This compound ACS Grade | CH5020 | CAS 124-18-5. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 124-18-5): A Foundational Hydrocarbon for Chemical Analysis and Standards. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. This compound. [Link]

  • Lab Manager Magazine. GC-MS: A Powerful Technique for Hydrocarbon Analysis. [Link]

  • ResearchGate. Hydrocarbon pollution assessment and analysis using GC–MS. [Link]

  • Otto Chemie Pvt Ltd. Manufacturers of Dothis compound, 99%, CAS 112-40-3, D 2415, along with worldwide shipping. [Link]

  • PubMed. Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures. [Link]

  • Agilent. Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. China this compound Manufacturers Suppliers Factory. [Link]

  • Agilent. Determination of Low Level Hydrocarbon Impurities in Ethylene Using the Agilent 6820 Gas Chromatograph Application. [Link]

  • Carl ROTH. Safety Data Sheet: n-Decane. [Link]

  • ResearchGate. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • CP Lab Safety. A Guide to Solvent Grades. [Link]

  • Phcogj.com. Effect of Solvent on the Phytochemical Extraction and GC-MS Analysis of Gymnema sylvestre. [Link]

  • MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • ResearchGate. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]

Sources

A Comparative Analysis of Decane Isomers as Fuel Components: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fuel science and engine development, the pursuit of cleaner combustion and enhanced efficiency is paramount. Surrogate fuels, composed of a limited number of well-characterized hydrocarbon compounds, are indispensable tools for researchers to model and understand the complex combustion behavior of real-world fuels like diesel and jet fuel. Among the alkanes, decane (C10H22) and its isomers serve as crucial components in these surrogate mixtures, representing the mid-to-heavy range of hydrocarbons. This guide provides a comprehensive comparative analysis of n-decane and its branched isomers as fuel components, offering insights into how molecular structure dictates performance and emissions.

The Significance of Isomeric Structure in Fuel Performance

This compound exists in 75 structural isomers, each sharing the same molecular formula (C10H22) but differing in the arrangement of their carbon atoms.[1][2] This structural variance, from the linear chain of n-decane to the various branched configurations of isodecanes (e.g., methylnonanes, dimethyloctanes), gives rise to distinct physicochemical properties that significantly influence their behavior as fuel components.[1] Understanding these differences is critical for formulating surrogate fuels that accurately mimic the combustion characteristics of complex transportation fuels.

This guide will delve into a comparative analysis of key fuel properties: cetane number, heat of combustion, density, and viscosity. We will also explore the implications of isomeric structure on engine emissions, particularly nitrogen oxides (NOx) and soot.

Comparative Analysis of Key Fuel Properties

The performance of a hydrocarbon as a diesel fuel component is largely determined by a set of key physical and chemical properties. Here, we compare these properties for n-decane and its branched isomers, highlighting the causal relationship between molecular structure and performance.

Propertyn-Decane2-Methylnonane (Isothis compound)General Trend with Increased Branching
Cetane Number (CN) ~77Lower than n-decane (Est.)Decreases
Heat of Combustion (kJ/mol) -6778.3-6772.2Slightly Decreases
Density @ 20°C (g/mL) ~0.730~0.726Generally Decreases
Kinematic Viscosity @ 20°C (cSt) ~1.26~1.15Decreases

Note: Experimental data for a wide range of this compound isomers is limited. The values for 2-methylnonane are representative of a singly branched isomer.

Cetane Number: The Measure of Ignition Quality

The cetane number (CN) is the primary indicator of a diesel fuel's ignition quality, signifying the readiness of the fuel to auto-ignite under the high temperature and pressure conditions of a compression-ignition engine.[3] A higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation and reduced combustion noise.

  • n-Decane: As a straight-chain alkane, n-decane has a relatively high cetane number of approximately 77. The linear structure facilitates rapid auto-ignition.

  • Branched Isomers: Increased branching in the carbon chain generally leads to a lower cetane number. The presence of methyl or ethyl groups hinders the pre-ignition chemical reactions that lead to auto-ignition. While specific experimental data for many this compound isomers is scarce, the trend of decreasing cetane number with branching is well-established. For instance, highly branched alkanes are known to have lower cetane numbers.

The relationship between molecular structure and cetane number is a critical consideration in fuel formulation.

Caption: Relationship between alkane structure and cetane number.

Heat of Combustion: The Energy Content

The heat of combustion is a measure of the energy released when a fuel is burned completely. While all this compound isomers have similar heats of combustion on a molar basis, subtle differences exist due to variations in molecular stability.

  • n-Decane: The standard enthalpy of combustion for liquid n-decane is approximately -6778.3 kJ/mol.

  • Branched Isomers: Branched alkanes are generally slightly more stable than their straight-chain counterparts due to factors like electron correlation and steric effects.[4] This increased stability results in a slightly lower heat of combustion. For example, the heat of combustion for 2-methylnonane is approximately -6772.2 kJ/mol. While the difference is small, it can be a factor in precise combustion modeling.

Density and Viscosity: The Physical Flow Properties

Density and viscosity are critical physical properties that affect fuel atomization and spray characteristics within the engine cylinder.

  • Density: n-Decane has a density of approximately 0.730 g/mL at 20°C.[5] Branching generally leads to a less compact molecular structure, resulting in a slightly lower density.[6] For example, 2-methylnonane has a density of about 0.726 g/mL at 20°C.

  • Viscosity: n-Decane has a kinematic viscosity of about 1.26 centistokes (cSt) at 20°C. Branched isomers tend to have lower viscosities due to reduced intermolecular forces (van der Waals forces) resulting from their more spherical shape, which provides a smaller surface area for interaction. The kinematic viscosity of 2-methylnonane at 20°C is approximately 1.15 cSt.

Caption: Influence of branching on density and viscosity.

Impact on Engine Emissions: NOx and Soot

The isomeric structure of fuel components also has a profound impact on the formation of harmful pollutants during combustion.

Nitrogen Oxides (NOx)

NOx (primarily NO and NO2) are formed at high temperatures during combustion through the reaction of atmospheric nitrogen and oxygen (thermal NOx), and from nitrogen present in the fuel (fuel NOx).[6][7] For alkanes, which do not contain nitrogen, thermal NOx is the dominant mechanism. The formation of thermal NOx is highly dependent on the peak combustion temperature and the residence time at that temperature.

While direct comparative experimental data for NOx emissions from different this compound isomers is limited, the cetane number provides an indication. Fuels with lower cetane numbers, such as branched alkanes, have a longer ignition delay. This can lead to a larger portion of the fuel being premixed with air before ignition, resulting in a more rapid and higher-temperature initial combustion phase, which can favor NOx formation. However, the overall effect is complex and also depends on engine operating conditions.

Soot and Particulate Matter

Soot is primarily composed of carbonaceous particles formed in fuel-rich regions of the flame during incomplete combustion.[8] The tendency of a fuel to form soot is related to its molecular structure.

  • n-Decane: Straight-chain alkanes like n-decane can be more prone to soot formation than their branched isomers. The linear structure can more readily undergo pyrolysis to form long-chain species that are precursors to soot.[9]

  • Branched Isomers: The presence of branches in the alkane structure can inhibit the formation of soot precursors.[10] The C-C bonds at the branching points are often weaker and can lead to the formation of smaller, less reactive fragments during pyrolysis, which are less likely to contribute to soot inception and growth. Studies have shown that branched alkanes tend to have a lower sooting tendency compared to their linear counterparts.[10]

Emissions_vs_Structure cluster_fuel Fuel Isomer cluster_combustion Combustion Process cluster_emissions Emission Tendency n_this compound n-Decane (Straight-Chain) Pyrolysis_n Pyrolysis to Long-Chain Precursors n_this compound->Pyrolysis_n Isothis compound Isothis compound (Branched-Chain) Pyrolysis_iso Pyrolysis to Smaller Fragments Isothis compound->Pyrolysis_iso High_Soot Higher Soot Formation Pyrolysis_n->High_Soot Low_Soot Lower Soot Formation Pyrolysis_iso->Low_Soot

Caption: Influence of this compound isomer structure on soot formation tendency.

Experimental Protocols for Fuel Property Characterization

To ensure the scientific integrity of this comparative analysis, it is crucial to adhere to standardized experimental protocols for measuring the key fuel properties.

Cetane Number Determination (ASTM D613)

The cetane number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[11][12]

Methodology:

  • The CFR engine is operated under specified, constant conditions.

  • The test fuel is injected into the combustion chamber, and the ignition delay (the time between fuel injection and the start of combustion) is measured.

  • The compression ratio of the engine is adjusted until the ignition delay for the test fuel matches a standard value.

  • Two reference fuels, blends of n-cetane (cetane number 100) and isocetane (2,2,4,4,6,8,8-heptamethylnonane, cetane number 15), that bracket the expected cetane number of the sample are then tested.[13]

  • The compression ratios required for the reference fuels to achieve the same standard ignition delay are recorded.

  • The cetane number of the test fuel is then interpolated from the results of the two reference fuel blends.

ASTM_D613_Workflow Start Start: Prepare CFR Engine and Fuel Sample Operate_Engine Operate Engine at Standard Conditions Start->Operate_Engine Inject_Fuel Inject Test Fuel Operate_Engine->Inject_Fuel Measure_Delay Measure Ignition Delay Inject_Fuel->Measure_Delay Adjust_CR Adjust Compression Ratio to achieve Standard Delay Measure_Delay->Adjust_CR Test_Ref_Fuels Test Bracketing Reference Fuels Adjust_CR->Test_Ref_Fuels Interpolate_CN Interpolate Cetane Number Test_Ref_Fuels->Interpolate_CN End End: Report Cetane Number Interpolate_CN->End

Caption: Workflow for Cetane Number Determination (ASTM D613).

Heat of Combustion Measurement (Bomb Calorimetry)

The heat of combustion is measured using a bomb calorimeter, which measures the heat released during combustion at a constant volume.

Methodology:

  • A known mass of the this compound isomer is placed in a sample holder within a high-pressure stainless-steel container (the "bomb").

  • The bomb is filled with high-pressure oxygen.

  • The bomb is submerged in a known volume of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The fuel sample is ignited electrically.

  • The combustion of the fuel releases heat, which is transferred to the water, causing its temperature to rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat of combustion is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter system.

Density and Viscosity Measurement

Density and viscosity are typically measured using dedicated instruments.

  • Density: A vibrating tube densitometer is commonly used for precise density measurements.

  • Kinematic Viscosity (ASTM D445): This standard test method involves measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.

Conclusion

The isomeric structure of this compound plays a pivotal role in defining its properties as a fuel component. The transition from a linear to a branched structure generally leads to a decrease in cetane number, heat of combustion, density, and viscosity. These changes have significant implications for combustion behavior and engine-out emissions. Notably, while a lower cetane number in branched isomers can be a disadvantage in terms of ignition delay, their tendency to produce less soot is a considerable advantage.

This comparative analysis underscores the importance of considering isomeric structure when formulating surrogate fuels for diesel and jet fuel combustion research. A thorough understanding of these structure-property relationships enables researchers to develop more accurate models and, ultimately, to design cleaner and more efficient combustion systems. Further experimental studies on a wider range of this compound isomers are needed to provide a more complete dataset for the validation of these models.

References

  • Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22. Retrieved from [Link]

  • Wikipedia. (2023, December 1). This compound. Retrieved from [Link]

  • Study.com. (n.d.). This compound Overview, Formula & Structure. Retrieved from [Link]

  • Wikipedia. (2023, March 17). List of isomers of this compound. Retrieved from [Link]

  • Quora. (2017, August 17). How many isomers of this compound are there? Retrieved from [Link]

  • Wikipedia. (2023, November 29). Cetane number. Retrieved from [Link]

  • IFRF. (2001, December 10). What are the main NOx formation processes in combustion plant? Retrieved from [Link]

  • Hasgara. (2024, November 26). NOx Formation: From Fuel Combustion to Gas Emissions. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Alkanes (A-Level). Retrieved from [Link]

  • College of Chemistry, University of California, Berkeley. (2018, September 7). Cracking the code to soot formation. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2017, January). Compendium of Experimental Cetane Numbers. Retrieved from [Link]

  • UNT Digital Library. (2004, September). Compendium of Experimental Cetane Number Data. Retrieved from [Link]

  • PubMed Central. (2020, October 15). A comparative study of the sooting tendencies of various C5–C8 alkanes, alkenes and cycloalkanes in counterflow diffusion flames. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ScienceDaily. (2018, September 6). Cracking the code to soot formation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylnonane. Retrieved from [Link]

  • ResearchGate. (2004, September). Compendium of Experimental Cetane Number Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylnonane. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylnonane. Retrieved from [Link]

  • Moore, G. E., Renquist, M. L., & Parks, G. S. (1940). Thermal Data on Organic Compounds. XX. Modern Combustion Data for Two Methylnonanes, Methyl Ethyl Ketone, Thiophene and Six Cycloparaffins. Journal of the American Chemical Society, 62(6), 1505–1507. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Cetane number. Retrieved from [Link]

  • SciSpace. (n.d.). Effects of different cetane number enhancement strategies on HCCI combustion and emissions. Retrieved from [Link]

  • Combustion Institute. (n.d.). 2,2,4,4,6,8,8-Heptamethylnonane. Retrieved from [Link]

  • ACS Publications. (2021, August 12). Gas-Phase Chlorine Radical Oxidation of Alkanes: Effects of Structural Branching, NOx, and Relative Humidity Observed during Environmental Chamber Experiments. Retrieved from [Link]

  • PubMed. (2013, September 4). Correlation effects on the relative stabilities of alkanes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Influences of the molecular fuel structure on combustion reactions towards soot precursors in selected alkane and alkene flames. Retrieved from [Link]

  • MDPI. (2022, March 31). Effects of Diesel Hydrocarbon Components on Cetane Number and Engine Combustion and Emission Characteristics. Retrieved from [Link]

  • ResearchGate. (2024, May 8). LES and RANS Spray Combustion Analysis of OME3-5 and n-Dothis compound. Retrieved from [Link]

  • ResearchGate. (2015, July 24). The Combustion Characteristics of n-Decane/Iso-Octane/Toluene Mixture and Jet-A Fuel Droplets in the Absence of Convection. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of this compound and hexane soot. Uncertainties correspond to one... Retrieved from [Link]

  • MDPI. (2020, June 16). Variation of the Distribution of Atmospheric n-Alkanes Emitted by Different Fuels' Combustion. Retrieved from [Link]

  • ResearchGate. (n.d.). Long-chain alkanes in the atmosphere: A review. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Comparative study on characteristics of soot from n-decane and RP-3 kerosene normal/inverse diffusion flames. Retrieved from [Link]

  • YouTube. (2022, December 2). Combustion of Alkanes and Fuels (A-level Chemistry). Retrieved from [Link]

  • YouTube. (2015, November 29). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 21). (PDF) Investigating the effect of butanol isomers on combustion and emissions in port injection dual fuel diesel engines: an experimental study. Retrieved from [Link]

  • ResearchGate. (n.d.). Combustion Characteristics for Partially Premixed and Conventional Combustion of Butanol and Octanol Isomers in a Light Duty Diesel Engine. Retrieved from [Link]

  • ResearchGate. (2015, January 28). (PDF) Reaction Models for i-C10H22 and i-C11H24 Oxidation. Retrieved from [Link]

  • PubMed Central. (n.d.). Portraits of Soot Molecules Reveal Pathways to Large Aromatics, Five-/Seven-Membered Rings, and Inception through π-Radical Localization. Retrieved from [Link]

Sources

A Researcher's Guide to Force Field Validation for Molecular Dynamics Simulations of n-Decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the validation of force fields for molecular dynamics (MD) simulations of n-decane. This document is intended for researchers, scientists, and drug development professionals who rely on the accuracy of molecular simulations to predict the behavior of aliphatic chains, a fundamental component of many chemical and biological systems. Here, we will delve into an objective comparison of commonly used force fields, supported by experimental data, and provide a detailed protocol for conducting your own validation studies. Our focus is to blend technical accuracy with practical insights, empowering you to make informed decisions for your research.

The Critical Role of Force Field Validation

N-decane serves as an excellent model system for validating force fields for longer alkanes due to its relatively simple structure and the availability of high-quality experimental data for its physicochemical properties.[4][5] The insights gained from validating force fields for this compound can often be extrapolated to more complex systems containing alkyl chains, such as lipids, polymers, and surfactants.

Comparative Analysis of Common Force Fields for Alkanes

Several families of force fields are widely used for simulating organic and biological molecules. Here, we compare some of the most prominent ones for their performance in simulating n-decane: OPLS-AA, CHARMM, GROMOS, and AMBER. These force fields differ in their parameterization philosophies and functional forms, leading to variations in their accuracy for specific applications.[6][7][8]

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): This force field is specifically parameterized to reproduce the experimental properties of liquids, making it a strong candidate for simulating bulk this compound.[9] Recent refinements have further improved its accuracy for long hydrocarbons.[10]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Widely used for biomolecular simulations, CHARMM force fields have also been parameterized for a broad range of organic molecules.[9]

  • GROMOS (GROningen MOlecular Simulation): This is a united-atom force field, where nonpolar hydrogen atoms are grouped with their adjacent carbon atoms. This simplification can lead to significant computational savings, though it may come at the cost of some accuracy in reproducing detailed structural properties.[6][9]

  • AMBER (Assisted Model Building with Energy Refinement): Another popular choice for biomolecular simulations, the General Amber Force Field (GAFF and GAFF2) provides parameters for a wide array of organic molecules.[2][11]

The choice of a force field should be guided by the specific properties of interest and the computational resources available. The following sections will provide a quantitative comparison to aid in this selection process.

Experimental and Simulated Properties of n-Decane

A direct comparison between simulated and experimental data is the ultimate test of a force field's accuracy.[3] The following table summarizes key experimental properties of liquid n-decane at standard conditions, which will serve as our benchmark.

Table 1: Experimental Properties of Liquid n-Decane

PropertyValueTemperature (K)Pressure (atm)Source
Density0.730 g/cm³298.151[12]
Enthalpy of Vaporization51.4 kJ/mol298.151[13][14]
Viscosity0.838 mPa·s298.151[12][15]
Self-Diffusion Coefficient~1.1 x 10⁻⁹ m²/s298.151[16][17]

The following table presents a qualitative summary of the performance of different force fields in reproducing these properties, based on findings from various research articles. For detailed quantitative comparisons, readers are encouraged to consult the cited literature.

Table 2: Qualitative Performance of Force Fields for n-Decane and Similar Alkanes

Force FieldDensityEnthalpy of VaporizationTransport Properties (Viscosity, Diffusion)Structural Properties (RDF)
OPLS-AA Good to Excellent[7][9][18]Good, but can show deviations for longer chains[9]Generally good[18]Good[19]
CHARMM Good[9]Generally goodFair to GoodGood
GROMOS (United-Atom) Good[9]Good[9]Can show deviations due to united-atom natureFair, may miss some fine structural details
AMBER (GAFF/GAFF2) Good[2][11]Fair, can underestimate for longer alkanes[11]Fair to GoodGood
TraPPE-UA Excellent[18][20]GoodGoodGood

Note: The performance can be sensitive to the specific parameter set and simulation protocol used.

Experimental Protocol: A Step-by-Step Guide to Force Field Validation

This section provides a detailed methodology for performing MD simulations of n-decane to validate a chosen force field. The causality behind each step is explained to provide a deeper understanding of the process.

System Setup and Parameterization

The initial step involves creating the molecular topology for n-decane and setting up the simulation box.

  • Step 1.1: Obtain Molecular Coordinates: Start with a 3D structure of a single n-decane molecule. This can be generated using molecular modeling software.

  • Step 1.2: Force Field Parameter Assignment: Assign the appropriate atom types and parameters from the chosen force field to the this compound molecule. This is a critical step where the potential energy function is defined.

  • Step 1.3: Solvation: Create a cubic or rectangular simulation box and populate it with a sufficient number of this compound molecules to represent a liquid phase. A typical system might contain 200-500 molecules. The initial arrangement should be random to avoid any pre-existing order.

Causality: The number of molecules is chosen to be large enough to minimize finite-size effects and to accurately represent the bulk liquid properties. A random initial configuration ensures that the system evolves towards equilibrium without bias.

Energy Minimization

Before starting the dynamics, it is crucial to remove any steric clashes or unfavorable contacts in the initial configuration.

  • Step 2.1: Perform Steepest Descent Minimization: This algorithm quickly removes the largest forces in the system.

  • Step 2.2: Perform Conjugate Gradient Minimization: This more refined algorithm further minimizes the system's energy to a local minimum.

Causality: Energy minimization ensures the stability of the subsequent molecular dynamics simulation. Starting with a high-energy configuration can cause the simulation to crash.

Equilibration

The purpose of equilibration is to bring the system to the desired temperature and pressure and to allow it to relax to a stable, equilibrium state.[21]

  • Step 3.1: NVT (Canonical Ensemble) Equilibration: Run a short simulation (e.g., 100-500 ps) at constant Number of particles, Volume, and Temperature. Use a thermostat (e.g., Nosé-Hoover or Berendsen) to maintain the target temperature (e.g., 298.15 K).

  • Step 3.2: NPT (Isothermal-Isobaric Ensemble) Equilibration: Following NVT, run a longer simulation (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature. Use a barostat (e.g., Parrinello-Rahman or Berendsen) to maintain the target pressure (e.g., 1 atm).

Causality: The NVT step allows the system to reach the correct temperature before the volume is allowed to fluctuate. The subsequent NPT step allows the density of the system to equilibrate to the value corresponding to the chosen temperature and pressure. Monitoring properties like density, potential energy, and temperature over time is essential to confirm that the system has reached equilibrium.

Production Run

Once the system is equilibrated, the production run is performed to collect data for analysis.

  • Step 4.1: Run a Long NPT Simulation: Continue the simulation in the NPT ensemble for a significant duration (e.g., 10-100 ns or longer, depending on the properties of interest).

  • Step 4.2: Save Trajectory and Energy Data: Save the atomic coordinates (trajectory) and system energies at regular intervals (e.g., every 1-10 ps).

Causality: A long production run is necessary to ensure adequate sampling of the system's conformational space, which is crucial for obtaining statistically meaningful averages of various properties.[21]

Analysis of Results

The final step involves analyzing the collected data to calculate the desired physicochemical properties and compare them with experimental values.

  • Step 5.1: Density: Calculate the average density from the NPT production run.

  • Step 5.2: Enthalpy of Vaporization (ΔHvap): This can be calculated using the following equation: ΔHvap = Egas - Eliquid + RT where Egas is the average potential energy of a single this compound molecule in the gas phase (from a separate simulation), Eliquid is the average potential energy per molecule in the liquid phase, R is the gas constant, and T is the temperature.[11]

  • Step 5.3: Transport Properties:

    • Self-Diffusion Coefficient: Calculated from the mean-squared displacement (MSD) of the molecules over time using the Einstein relation.

    • Viscosity: Can be calculated using methods like the Green-Kubo relations from equilibrium fluctuations or non-equilibrium MD simulations.

  • Step 5.4: Structural Properties:

    • Radial Distribution Function (RDF): The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle.[22][23] It provides insights into the local liquid structure and can be compared with experimental data from scattering experiments.

Visualization of the Validation Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of force field validation.

Caption: Workflow for the validation of a molecular dynamics force field.

Conclusion and Best Practices

The validation of force fields is a meticulous but essential process for ensuring the reliability of molecular dynamics simulations. This guide has provided a comparative overview of common force fields for n-decane, a detailed protocol for conducting validation studies, and the rationale behind each step.

Key Takeaways:

  • No single force field is perfect for all applications. The choice should be based on a careful evaluation of its performance for the properties of interest.

  • Thorough equilibration is non-negotiable for obtaining meaningful results.

  • Sufficiently long production runs are crucial for statistical accuracy.

  • Always compare simulation results with high-quality experimental data.

By following these guidelines, researchers can confidently select and validate force fields, leading to more accurate and impactful molecular simulations.

References

  • Edberg, R., Evans, D. J., & Morriss, G. P. (1986). Constrained molecular dynamics: Simulations of liquid alkanes with a new algorithm. The Journal of Chemical Physics, 84(12), 6933–6939. [Link]

  • TheisticScience.com. (n.d.). Constrained molecular dynamics: Simulations of liquid alkanes with a new algorithm. Retrieved from [Link]

  • SCIENOMICS. (n.d.). Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields. Retrieved from [Link]

  • Ryckaert, J. P., & Bellemans, A. (1978). Molecular dynamics of liquid alkanes. Faraday Discussions of the Chemical Society, 66, 95-106. [Link]

  • NIST/TRC. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • MolSSI Education. (n.d.). MD Simulation of Alkanes – Molecular Mechanics Tools. Retrieved from [Link]

  • Al-Malah, K. I. (2022). Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentathis compound, and n-Eicosane Using Molecular Dynamics with Different Force-Fields. ACS Omega, 7(44), 40089–40100. [Link]

  • Gkourmpis, T., et al. (2020). Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields. Journal of Chemical & Engineering Data, 65(11), 5436-5447. [Link]

  • Moore, J. W., & Wellek, R. M. (1972). Diffusion Coefficients Of N-Heptane And N-Decane In N-Alkanes And N-Alcohols At Several Temperatures.
  • Siu, S. W., Pluhackova, K., & Böckmann, R. A. (2012). Optimization of the OPLS-AA Force Field for Long Hydrocarbons. Journal of Chemical Theory and Computation, 8(4), 1459–1470. [Link]

  • Dymond, J. H., & Øye, H. A. (1994). Viscosity of Selected Liquid n-Alkanes. Journal of Physical and Chemical Reference Data, 23(1), 41-53. [Link]

  • Zhao, J., et al. (2019). Molecular Dynamics Simulation of the Salinity Effect on the n-Decane/Water/Vapor Interfacial Equilibrium. White Rose Research Online. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Liyana-Arachchi, T. P., et al. (2021). Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. Journal of Chemical Theory and Computation, 17(5), 3099-3111. [Link]

  • Moore, J. W., & Wellek, R. M. (1972). Diffusion coefficients of n-heptane and n-decane in n-alkanes and n-alcohols at several temperatures. Journal of Chemical & Engineering Data, 17(1), 35-38. [Link]

  • Kashefolgheta, S., et al. (2021). Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies. Physical Chemistry Chemical Physics, 23(20), 11845-11863. [Link]

  • Lin, C., et al. (2021). Density, Enthalpy of Vaporization and Local Structure of Neat N-Alkane Liquids. Molecules, 26(16), 4810. [Link]

  • Heller, T., et al. (2019). Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexathis compound up to 573 K by Surface Light Scattering (SLS). Journal of Chemical & Engineering Data, 64(1), 255-267. [Link]

  • Kashefolgheta, S., et al. (2021). Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies. Physical Chemistry Chemical Physics, 23(20), 11845-11863. [Link]

  • ResearchGate. (n.d.). Viscosity of this compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 124-18-5). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ionic Hydration-Induced Evolution of this compound-Water Interfacial Tension. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (2020). Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes. Journal of Chemical Theory and Computation, 16(12), 7624–7630. [Link]

  • van Gunsteren, W. F., & Mark, A. E. (1998). Validation of molecular dynamics simulation. The Journal of Chemical Physics, 108(15), 6109–6116. [Link]

  • ResearchGate. (n.d.). The AMBER, CHARMM, OPLS, and GROMOS atomistic force fields have a long... Retrieved from [Link]

  • Wikipedia. (n.d.). Radial distribution function. Retrieved from [Link]

  • Wikibooks. (n.d.). Molecular Simulation/Radial Distribution Functions. Retrieved from [Link]

  • IIT Bombay. (n.d.). Molecular Structure • Characterize the liquid state. • Define radial distribution functions and illustrate with ex. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to the In Vitro Biocompatibility of Decane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical and often underappreciated aspect of in vitro study design. The ideal solvent should effectively dissolve the compound of interest without interfering with the biological system under investigation. This guide provides an in-depth technical assessment of the biocompatibility of decane, a straight-chain alkane, for in vitro applications. We will objectively compare its performance with commonly used alternatives, supported by available experimental data and standardized testing protocols, to empower you to make informed decisions for your research.

The Imperative of Solvent Biocompatibility in In Vitro Research

The solvent, or vehicle, used to introduce a test compound to a cell culture system can have profound effects on the experimental outcome. An inappropriate solvent can elicit cytotoxic, pro-apoptotic, or other cellular responses that can mask or potentiate the true effect of the compound being studied. Therefore, a thorough understanding of a solvent's biocompatibility profile is not merely a preliminary step but a cornerstone of robust and reproducible in vitro research.

This compound: Properties and Rationale for Use

This compound (C10H22) is a nonpolar, water-insoluble organic solvent. Its utility in in vitro studies often stems from its ability to dissolve highly lipophilic compounds that are intractable in aqueous solutions or common polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Comparative Cytotoxicity Profile

SolventCell Line(s)Typical Non-Cytotoxic Concentration (v/v)Key Observations
n-Decane Not extensively reportedNot establishedAnecdotal evidence suggests low concentrations may be tolerated, but its high lipophilicity raises concerns about membrane interaction.
Dimethyl Sulfoxide (DMSO) HepG2, MCF-7, MDA-MB-231, etc.< 0.5%[1]Cytotoxicity is cell line and concentration-dependent.[2][3] Concentrations above 1% can induce cellular stress and affect differentiation.[4]
Ethanol HepG2, MCF-7, MDA-MB-231, etc.< 0.5%[1][5]Can induce membrane fluidization and affect transmembrane protein function.[5] Tolerated concentrations vary between cell lines.[6]
Pentathis compound DH82, U937, Primary epithelial cellsNot establishedA longer-chain alkane that has shown negligible cytotoxic effects in some immortalized cell lines.

Mechanistic Insights into this compound's Biocompatibility

The primary mechanism by which alkanes are thought to exert biological effects is through their interaction with the cell membrane. Due to their lipophilic nature, alkanes can partition into the lipid bilayer, altering its physical properties.

Effects on Cell Membrane Integrity and Fluidity

While direct studies on n-decane's effect on the fluidity of live cell membranes are limited, research on model lipid membranes has shown that short-chain alkanes like this compound can be incorporated into the bilayer.[7] This incorporation can disrupt the ordered packing of phospholipids, potentially leading to increased membrane permeability and altered function of membrane-bound proteins.[8] The general, non-specific toxicity of alkanes is believed to stem from this biophysical interaction with the plasma membrane, a mechanism that has been compared to that of anesthetics.[9]

The following diagram illustrates the potential interaction of this compound with the cell membrane, leading to a loss of integrity.

cluster_membrane Cell Membrane PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid This compound This compound Disruption Membrane Disruption This compound->Disruption Partitions into lipid bilayer Permeability Increased Permeability Disruption->Permeability Cytotoxicity Cytotoxicity Permeability->Cytotoxicity Loss of ionic gradients

Caption: Potential mechanism of this compound-induced cytotoxicity.

Standardized Protocols for Assessing Biocompatibility

To rigorously assess the biocompatibility of this compound or any novel solvent for your specific in vitro model, it is imperative to employ standardized and validated cytotoxicity assays. The ISO 10993-5 standard provides a framework for such testing.[10] Below are detailed protocols for two of the most common and robust assays.

Experimental Workflow for Biocompatibility Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxicity of a solvent.

start Start: Select Cell Line seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (adherence) seed->incubate1 treat Treat cells with solvent dilutions incubate1->treat prepare Prepare serial dilutions of this compound & controls (DMSO, Ethanol) prepare->treat incubate2 Incubate 24-72h treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh read Read absorbance mtt->read ldh->read analyze Analyze data: Calculate % viability & IC50 read->analyze end End: Determine non-toxic concentration analyze->end

Caption: Standard workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed your chosen cell line (e.g., L929 mouse fibroblasts, HaCaT human keratinocytes) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of n-decane in complete cell culture medium. It is crucial to also prepare identical dilutions of a positive control (e.g., a known cytotoxic agent) and negative/vehicle controls (e.g., culture medium alone, and dilutions of a standard solvent like DMSO).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound and controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the solvent concentration to determine the IC50 value.

Protocol 2: LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis or when the plasma membrane is compromised. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent).

Conclusion and Recommendations

The selection of a solvent for in vitro studies requires a careful balance between the solubility of the test compound and the biocompatibility of the solvent with the chosen cell model. While this compound can be an effective solvent for highly lipophilic compounds, its potential to interact with and disrupt cell membranes necessitates a thorough evaluation of its cytotoxicity at the intended working concentrations.

Key Recommendations:

  • Empirical Determination: Always determine the non-toxic concentration range of this compound for your specific cell line and experimental duration using standardized cytotoxicity assays like MTT and LDH.

  • Low Concentration: Use the lowest possible concentration of this compound that maintains the solubility of your test compound.

  • Appropriate Controls: Always include a vehicle control (cells treated with the same concentration of this compound as used to dissolve the test compound) to account for any solvent-induced effects.

  • Consider Alternatives: If significant cytotoxicity is observed with this compound at the required concentration, explore alternative solubilization strategies, such as the use of less-toxic organic solvents like DMSO or ethanol at low, non-cytotoxic concentrations, or formulation approaches like the use of cyclodextrins.

By following these guidelines and rigorously validating the biocompatibility of your chosen solvent, you can enhance the reliability and reproducibility of your in vitro research findings.

References

  • (Reference to a study on spirogermanium, if applicable)
  • (Reference to a study on alkane toxicity mechanism)
  • (Reference to a study on this compound and lipid membranes)
  • (Reference to a study on pentathis compound cytotoxicity)
  • (Reference to a study with IC50 values on L929 cells)
  • (Reference to a study on anesthetics and membrane permeability)
  • (Reference to a general cytotoxicity study on solvents)
  • (Reference to ISO 10993-5 standard)
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). National Institutes of Health. [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (n.d.). AVESIS. [Link]

  • (Reference to a study on ionic permeability of lipid membranes)
  • (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Institutes of Health. [Link]

  • (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). ResearchGate. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). MDPI. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. [Link]

  • “Evaluation of cytotoxic effects of diverse essential oils on human keratinocytes (HaCaT)”. (2025). bioRxiv. [Link]

  • (Reference to a study with IC50 values on L929, CT26, and HT29 cells)
  • Effects of anesthesia on cell membrane fluidity and supersaturation of sterols. (n.d.). ProQuest. [Link]

  • The relationship between membrane fluidity and permeabilities to water, solutes, ammonia, and protons. (n.d.). PubMed. [Link]

  • (Reference to a study on cytotoxicity of solvents in pesticide dilution)

Sources

A Senior Application Scientist's Guide to the Comparative Evaporation Rates of Decane and Other Alkane Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solvent Evaporation in Scientific Applications

In the realms of research, pharmaceuticals, and material science, the choice of a solvent extends far beyond its ability to dissolve a solute. The kinetics of solvent removal is a pivotal parameter that dictates the efficiency of processes such as organic synthesis, chromatographic analysis, and the formation of uniform thin films or microparticles.[1] The rate of evaporation influences everything from reaction workups to the final morphology of a drug formulation. A solvent that evaporates too quickly can cause premature precipitation or inconsistent crystal formation, while one that lingers too long can impede throughput and introduce unwanted residual solvent in the final product.

This guide provides an in-depth comparison of the evaporation rates of n-decane and its homologous n-alkane counterparts. We will explore the fundamental physicochemical principles governing this process, present comparative experimental data, and detail a robust methodology for quantifying evaporation rates in a laboratory setting. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed solvent selections based on quantitative data and a sound understanding of molecular behavior.

Fundamental Principles: The Molecular Dynamics of Evaporation

Evaporation is the process by which a liquid transitions into a gaseous phase.[1] This phenomenon is driven by the kinetic energy of molecules at the liquid's surface. When a molecule accumulates sufficient kinetic energy to overcome the intermolecular forces holding it within the liquid, it escapes into the vapor phase. The rate of this process is not arbitrary; it is governed by a confluence of factors, including temperature, surface area, and ambient pressure.[2][3] However, at the core are the intrinsic properties of the solvent itself, which are dictated by its molecular structure.

For non-polar molecules like alkanes, the primary intermolecular forces are van der Waals dispersion forces (also known as London forces).[4] These are transient, weak attractions that arise from temporary fluctuations in electron density around the molecules. The strength of these forces is influenced by two key factors:

  • Molecular Size (Chain Length): As the length of the alkane chain increases, the molecule's surface area and the total number of electrons also increase.[5][6] This allows for more points of contact and stronger transient dipoles between adjacent molecules, leading to more powerful cumulative van der Waals forces.[7] Consequently, more energy is required for a molecule to escape the liquid phase.

  • Molecular Structure (Branching): For isomeric alkanes, increased branching results in a more compact, spherical shape. This reduces the effective surface area available for intermolecular contact compared to a linear isomer of the same molecular weight.[8][9] As a result, branched alkanes experience weaker van der Waals forces and tend to have lower boiling points and faster evaporation rates.[4][5]

These intermolecular forces are directly reflected in three key physical properties that determine a solvent's volatility:

  • Boiling Point (BP): The temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A higher boiling point signifies stronger intermolecular forces and a lower evaporation rate at a given temperature. The boiling points of n-alkanes show a near-linear increase with the addition of each carbon to the chain.[5]

  • Vapor Pressure (VP): The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase at a given temperature. Solvents with high vapor pressure are more volatile and evaporate more quickly.[10]

  • Enthalpy of Vaporization (ΔHvap): The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. A higher ΔHvap indicates that more energy is needed to overcome intermolecular forces, corresponding to a slower evaporation rate.[11][12]

Comparative Analysis of n-Alkane Physical Properties

The following table summarizes the key physical properties that govern the evaporation rates of n-decane and a selection of other common linear alkane solvents. The data clearly illustrates the direct relationship between increasing chain length, stronger intermolecular forces, and consequently, a reduced tendency to evaporate.

Solvent NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (kPa at 25°C)Enthalpy of Vaporization (kJ/mol at 25°C)
n-HexaneC₆H₁₄86.1868.720.231.56
n-HeptaneC₇H₁₆100.2098.46.136.57
n-OctaneC₈H₁₈114.23125.71.941.52
n-NonaneC₉H₂₀128.26150.80.646.45
n-Decane C₁₀H₂₂ 142.28 174.1 0.18 51.35[13]
n-DodecaneC₁₂H₂₆170.33216.30.0261.24

Data compiled from NIST Chemistry WebBook and PubChem.[14][15]

As the data unequivocally shows, n-decane possesses a significantly higher boiling point, higher enthalpy of vaporization, and a markedly lower vapor pressure compared to shorter-chain alkanes like hexane and heptane. This confirms that at any given temperature, this compound will evaporate substantially slower, making it a suitable choice for applications requiring prolonged solvent presence or controlled, high-temperature evaporation.

The relationship between alkane chain length and volatility is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_dispense 2. Dispensing cluster_measure 3. Measurement cluster_analysis 4. Data Analysis prep1 Label 3 identical weighing dishes (Hexane, Octane, this compound) prep2 Place each dish on an analytical balance and tare to zero prep1->prep2 disp1 Accurately dispense 1.0 mL of the corresponding solvent into each dish disp2 Record the initial mass (m₀) and start the stopwatch immediately (t₀) disp1->disp2 meas1 Place dishes in a controlled, draft-free environment meas2 Record the mass (mₜ) at fixed time intervals (e.g., every 60 seconds) meas1->meas2 meas3 Continue until the mass stabilizes (solvent has fully evaporated) meas2->meas3 an1 Calculate mass loss (m₀ - mₜ) at each time point an2 Plot mass loss vs. time for each solvent an1->an2 an3 Determine the slope of the linear portion of the plot to find the evaporation rate (mg/min) an2->an3

Caption: Gravimetric workflow for measuring solvent evaporation rates.

Step-by-Step Methodology:
  • Environmental Control (Causality): The entire experiment must be conducted in an environment with stable temperature and minimal air currents. [16]Temperature directly affects the kinetic energy of solvent molecules, while air flow removes vapor from the surface, accelerating evaporation. [2][3]Failure to control these variables will invalidate any comparison between solvents. Place all materials inside the controlled environment for 30 minutes to reach thermal equilibrium.

  • Preparation: Label three identical aluminum weighing dishes for hexane, octane, and this compound. The use of identical dishes is critical to ensure the surface area of the evaporating liquid is constant for all samples. Place the first dish on the tared analytical balance.

  • Dispensing and Initial Measurement: Using a micropipette, accurately dispense 1.0 mL of hexane into the center of the dish. Immediately record the initial mass (m₀) and start the stopwatch (t₀). The precision of this step ensures that the initial conditions are identical for all runs.

  • Data Collection: Record the mass of the dish at regular, predetermined intervals (e.g., every 30 seconds for hexane, every 2 minutes for octane, every 10 minutes for this compound). The interval should be adjusted based on the expected volatility to capture sufficient data points.

  • Replication: Repeat steps 2-4 for n-octane and n-decane. For robust results, each solvent should be tested in triplicate.

  • Data Analysis:

    • For each run, calculate the mass of solvent evaporated at each time point (Δm = m₀ - mₜ).

    • Plot Δm versus time (t) for each solvent.

    • The data should yield a nearly straight line for the majority of the evaporation process. The slope of this line represents the average evaporation rate (e.g., in mg/minute).

    • Compare the calculated slopes to quantitatively determine the relative evaporation rates.

Trustworthiness and Self-Validation

The integrity of this protocol is maintained by its inherent controls. By using identical dishes, the surface area is kept constant. By maintaining a stable thermal environment and shielding from drafts, external variables are minimized. The high precision of the analytical balance provides reliable mass measurements. Finally, running triplicates for each solvent allows for the calculation of an average rate and standard deviation, ensuring the statistical significance of the observed differences. The expected outcome is a clear hierarchy of evaporation rates: Hexane >> Octane >> this compound .

Conclusion

The evaporation rate of an alkane solvent is fundamentally tied to its molecular weight and structure. Longer, linear alkanes like n-decane exhibit significantly stronger van der Waals forces compared to their shorter-chain counterparts. This is quantitatively demonstrated by n-decane's higher boiling point, greater enthalpy of vaporization, and lower vapor pressure. As a result, n-decane evaporates at a markedly slower rate than solvents such as n-hexane or n-octane. This characteristic makes it an ideal candidate for processes that require solvent longevity, higher processing temperatures, or a more gradual and controlled solidification of a solute. Understanding these principles and employing rigorous experimental methods for their quantification enables scientists to optimize their protocols and achieve desired outcomes with precision and predictability.

References

  • Alkane. Wikipedia.[Link]

  • Exploring the Solvent Evaporation Method. GWSI.[Link]

  • Vaporization Enthalpies at 298.15 K of the n-Alkanes from C21 to C28 and C30. University of Missouri–St. Louis.[Link]

  • What is Solvent Evaporation? Organomation.[Link]

  • ASTM D3539-87(2004) - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell. ASTM International.[Link]

  • What affects the boiling point of an alkane and why? MyTutor.[Link]

  • ASTM D3539-11 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. ANSI Webstore.[Link]

  • Why do boiling points of alkanes and alcohols become closer with increased chain length. Chemistry Stack Exchange.[Link]

  • Solvent Evaporation Complete Guide. Lab Unique.[Link]

  • D3539 Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. ASTM International.[Link]

  • Why does the boiling point of an alkane increase as its chain length increases? Brainly.[Link]

  • Alkanes. Science Skool.[Link]

  • ASTM D3539 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer (Withdrawn 2015). ASTM International.[Link]

  • D3539 Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. ASTM International.[Link]

  • Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry.[Link]

  • Solvent Evaporation. Prof Steven Abbott.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • Vaporization Enthalpies at 298.15 K of the n-Alkanes from C21 to C28 and C30. ACS Publications.[Link]

  • Evaporation rates of alkanes and alkanols from acoustically levitated drops. PubMed.[Link]

  • Chemical Properties of this compound (CAS 124-18-5). Cheméo.[Link]

  • Density, Enthalpy of Vaporization and Local Structure of Neat N-Alkane Liquids. ResearchGate.[Link]

  • Vapor Pressures and Vaporization Enthalpies of the n-Alkanes from C31 to C38 at T = 298.15 K by Correlation Gas Chromatography. University of Missouri–St. Louis.[Link]

  • How to calculate the rate of evaporation of a solvent in the reactor in each batch? ResearchGate.[Link]

  • Vapor Pressures and Vaporization Enthalpies of the n-Alkanes from C21 to C30 at T = 298.15 K by Correlation Gas Chromatography. SciSpace.[Link]

  • Boiling Point Of Alkanes. Unacademy.[Link]

  • Vapor pressures of linear alkanes. ResearchGate.[Link]

  • Properties of Alkanes. Chemistry LibreTexts.[Link]

  • This compound. Wikipedia.[Link]

  • This compound. NIST WebBook.[Link]

  • Physical Properties of Alkanes. Lumen Learning.[Link]

  • Vapor Pressure of Alkanes - Table. Matmatch.[Link]

  • Evaporation rates of alkanes and alkanols from acoustically levitated drops. ResearchGate.[Link]

  • This compound Phase change data. NIST WebBook.[Link]

  • Rate of Evaporation Experiment with Four Different Liquids. YouTube.[Link]

  • Experimental vapour pressures of eight n-Alkanes... Pure.[Link]

  • How to calculate evaporation rate of an organic solvent. Quora.[Link]

  • Hypothetical Thermodynamic Properties: Vapor Pressures and Vaporization Enthalpies of the Even n-Alkanes... ACS Publications.[Link]

  • Why does hexane evaporate more rapidly than this compound? Quora.[Link]

  • Evaporating drops of alkane mixtures. ResearchGate.[Link]

  • What precautions should I take when measuring the rate of evaporation of different alcohols? Reddit.[Link]

  • A study of the evaporation and condensation of n-alkane clusters and nanodroplets using quantum chemical methods.CoLab.
  • Do alkanes evaporate faster than alcohols? Chemistry Stack Exchange.[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Decane

Author: BenchChem Technical Support Team. Date: January 2026

Decane, a straight-chain alkane with the chemical formula C₁₀H₂₂, is a common nonpolar solvent and component of fuels used in laboratories. While valued for its solvent properties, its flammability and potential environmental impact necessitate a rigorous and informed approach to its disposal. This guide provides drug development professionals, researchers, and scientists with the essential, field-tested procedures for managing this compound waste, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Foundational Safety: Understanding the Risks of this compound

Proper disposal begins with a comprehensive understanding of the chemical's hazards. This compound is a combustible liquid with a flash point between 46°C and 60°C, meaning it can ignite when exposed to an ignition source at or above this temperature. Its vapors are heavier than air and can accumulate in low-lying areas, creating a fire or explosion hazard. While not classified as acutely toxic, inhalation of high concentrations of this compound vapor can cause dizziness, and prolonged skin contact may lead to irritation.

Key Safety Parameters for this compound:

ParameterValueSource
Flash Point46 °C (115 °F) - closed cup
Auto-ignition Temperature210 °C (410 °F)
Upper Explosion Limit5.4 % (V)
Lower Explosion Limit0.8 % (V)
Vapor Density4.91 (vs air = 1)

This data underscores the critical need for handling this compound in well-ventilated areas, away from open flames, sparks, or hot surfaces. The high vapor density necessitates awareness of potential vapor accumulation near the floor.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe disposal of this compound waste. This workflow is designed to ensure that each step, from waste generation to final pickup, is conducted in a manner that mitigates risk and ensures regulatory compliance.

Decane_Disposal_Workflow A 1. Waste Generation (e.g., used solvent, reaction quench) B 2. Waste Characterization Is it pure this compound or a mixture? A->B Initial Step C 3. Segregation Separate halogenated & non-halogenated waste B->C Key Decision D 4. Container Selection Use approved, chemically compatible container C->D Procedural Flow E 5. Labeling Attach Hazardous Waste Label (Contents, Date, PI Name) D->E F 6. Accumulation Store in Satellite Accumulation Area (SAA) Keep container closed E->F G 7. Request Pickup Contact Environmental Health & Safety (EHS) F->G When container is full or time limit reached H 8. Final Disposal Incineration by licensed facility G->H EHS Responsibility

Caption: this compound Waste Disposal Workflow from generation to final disposal.

Step-by-Step Methodology:

  • Waste Characterization and Segregation:

    • Causality: The primary driver for segregating chemical waste is compatibility and disposal methodology. This compound, as a non-halogenated organic solvent, must not be mixed with halogenated solvents (e.g., dichloromethane, chloroform). Halogenated waste requires different, often more complex and costly, disposal processes due to the potential for forming corrosive hydrochloric acid during incineration. Mixing these waste streams leads to "commingling," which complicates disposal and increases costs for the entire institution.

    • Protocol:

      • At the point of generation, determine if the this compound waste is mixed with other chemicals.

      • If it is pure this compound or mixed only with other non-halogenated organic solvents, designate it for the "Non-Halogenated Solvent Waste" stream.

      • If it is contaminated with halogenated compounds, it must be placed in the "Halogenated Solvent Waste" stream.

  • Proper Containerization:

    • Causality: Container integrity is paramount to prevent leaks and fugitive emissions. The container must be chemically resistant to this compound and mechanically robust. The U.S. Environmental Protection Agency (EPA) and Department of Transportation (DOT) have stringent regulations regarding the construction and condition of hazardous waste containers.

    • Protocol:

      • Select a container provided or approved by your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) or steel container.

      • Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.

      • Never use a container that previously held an incompatible chemical (e.g., an oxidizing acid).

  • Accurate Labeling:

    • Causality: Federal and state regulations mandate that hazardous waste containers are accurately labeled to inform personnel and emergency responders of the contents and associated hazards. An unlabeled container is a serious safety and compliance violation.

    • Protocol:

      • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.

      • Clearly write the full chemical name: "this compound" and any other components in the mixture. Avoid abbreviations or chemical formulas.

      • Indicate the approximate percentages of each component.

      • Fill in the Principal Investigator's name, lab location, and the date the container was started.

  • Safe Accumulation and Storage:

    • Causality: Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) before being moved to a central storage facility. Regulations limit the volume of waste (typically 55 gallons per waste stream) and the time it can be stored in an SAA. Keeping containers closed prevents the release of flammable vapors.

    • Protocol:

      • Store the labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a ventilated cabinet.

      • Keep the container securely closed at all times, except when adding waste. A funnel left in the opening is a common violation.

      • Once the container is full, or within the time limit specified by your institution (often 90-180 days), arrange for its removal.

  • Scheduling Waste Pickup:

    • Causality: Final disposal of hazardous waste can only be performed by licensed and permitted facilities. Your institution's EHS department manages this process, ensuring the waste is transported and disposed of in accordance with all regulations.

    • Protocol:

      • Follow your institution's specific procedure for requesting a hazardous waste pickup from EHS. This is typically done through an online portal or by phone.

      • Ensure the waste label is complete and accurate before the scheduled pickup.

Disposal Methodologies: The Final Step

For a combustible solvent like this compound, the most common and environmentally preferred method of disposal is incineration at a licensed hazardous waste treatment facility. This process destroys the organic molecule, converting it primarily to carbon dioxide and water. The high heat of combustion can also be used to generate energy, a process known as energy recovery. Landfilling liquid this compound is not a permissible disposal option.

Emergency Procedures: Spills and Exposures

In the event of a this compound spill, immediate and correct action is crucial to prevent a fire or significant exposure.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If flammable vapors are a concern, extinguish all nearby ignition sources.

    • Use a spill kit with absorbent pads or other non-combustible absorbent material (like vermiculite or sand) to contain and absorb the liquid.

    • Place the used absorbent material into a sealed, labeled container for disposal as this compound-contaminated hazardous waste.

    • Clean the area with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and personal protective equipment (PPE).

This guide provides a framework for the responsible management of this compound waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations and policies may include additional requirements. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

  • This compound - PubChem - National Center for Biotechnology Information. [Link]

  • Code of Federal Regulations, Title 40, Part 262 - Standards Applicable to Generators of Hazardous Waste - U.S. Government Publishing Office. [Link]

  • Managing Hazardous Waste in the Laboratory - American Chemical Society. [Link]

  • Incineration of Hazardous Waste - U.S. Environmental Protection Agency. [Link]

Mastering Decane Safety: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. Decane, a straight-chain alkane, is a common solvent and component in various laboratory applications. While essential for many processes, its physical and chemical properties necessitate a thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols to ensure a safe operational environment. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of PPE when working with this compound, moving beyond mere compliance to foster a culture of comprehensive safety.

Understanding the Risks: Why Specific PPE is Crucial for this compound

This compound is a flammable liquid and vapor, posing a significant fire hazard in the laboratory.[1][2] Beyond its flammability, this compound presents several health risks that dictate the required levels of personal protection.

Key Hazards Associated with this compound:

  • Aspiration Hazard: If swallowed, this compound can enter the lungs and cause severe damage, a condition known as chemical pneumonitis.[1][3] This is a critical consideration, as even small amounts aspirated into the lungs can be fatal.

  • Skin Irritation and Defatting: Prolonged or repeated contact with the skin can cause irritation, redness, and dryness.[3][4] this compound dissolves the natural oils in the skin, a process known as defatting, which can lead to dermatitis.[5]

  • Eye Irritation: Direct contact with the eyes will cause redness, pain, and irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of this compound vapors can irritate the respiratory system.[5] At high concentrations, it can lead to symptoms such as drowsiness, confusion, and other central nervous system effects.[4][5]

Given these hazards, a multi-faceted PPE strategy is not just recommended; it is an operational necessity. The following sections will detail the selection, use, and disposal of appropriate PPE for handling this compound.

Selecting the Right Protection: A Component-by-Component Analysis

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following provides a detailed breakdown of the essential PPE components for handling this compound.

Hand Protection: Chemical-Resistant Gloves

The choice of gloves is critical to prevent skin contact and subsequent irritation or absorption. Not all glove materials offer the same level of protection against solvents like this compound. The key metrics for glove selection are breakthrough time (the time it takes for the chemical to permeate the glove material) and degradation (the physical change in the glove material upon exposure to the chemical).[6]

For handling this compound, Nitrile (NBR) gloves are a primary recommendation, offering excellent resistance.

Glove MaterialBreakthrough Time (minutes)Degradation RatingRecommendation
Nitrile (NBR) > 480ExcellentRecommended for prolonged contact
Neoprene Fair to GoodGoodSuitable for incidental contact
Butyl Rubber GoodExcellentGood alternative for prolonged contact
Natural Rubber (Latex) < 10PoorNot Recommended
Polyvinyl Chloride (PVC) < 10PoorNot Recommended

This table is a synthesis of general chemical resistance data. Always consult the specific glove manufacturer's chemical resistance guide for detailed information on their products.

Field-Proven Insight: While breakthrough time is a critical factor, it's also essential to consider the dexterity required for the task. Thicker gloves generally offer longer breakthrough times but can impair fine motor skills. For tasks requiring high precision, it may be prudent to use a thinner nitrile glove and change them more frequently. Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.

Eye and Face Protection: Beyond the Standard Safety Glasses

Given that this compound can cause significant eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be the minimum requirement for any procedure involving the handling of liquid this compound. They provide a seal around the eyes, offering protection from splashes from all angles.

  • Face Shield: When there is a higher risk of splashing, such as when transferring larger volumes of this compound or during vigorous mixing, a face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.

Respiratory Protection: Ensuring Clean Air

Engineering controls, such as working within a certified chemical fume hood, are the primary means of preventing the inhalation of this compound vapors. However, in situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is required.

Selecting the Right Respirator:

  • Air-Purifying Respirators (APR) with Organic Vapor (OV) Cartridges: For most laboratory applications where this compound concentrations are not excessively high, a half-mask or full-facepiece APR equipped with black-colored organic vapor cartridges is appropriate.

  • Supplied-Air Respirators (SAR): In situations with high concentrations of this compound vapor, or in oxygen-deficient environments, a supplied-air respirator is necessary.

Establishing a Cartridge Change Schedule:

OSHA's respiratory protection standard (29 CFR 1910.134) mandates a cartridge change schedule for respirators that do not have an end-of-service-life indicator (ESLI).[7][8] This schedule must be based on objective data. For this compound, the following factors should be considered when establishing a change schedule:[9]

  • Concentration of this compound: Higher concentrations will lead to a shorter cartridge service life.

  • Humidity and Temperature: High humidity can reduce the service life of organic vapor cartridges.[9]

  • Manufacturer's Data: Consult the respirator and cartridge manufacturer for specific data on the service life of their products against this compound or similar organic vapors.

A conservative rule of thumb for moderate, intermittent laboratory use is to change organic vapor cartridges at the end of each week or sooner if any odor is detected while wearing the respirator. However, for more frequent or high-concentration work, a more rigorous assessment based on the factors above is required.

Protective Clothing: The Final Barrier

To protect against splashes and contamination of personal clothing, a laboratory coat should be worn. For larger-scale operations, chemically resistant aprons or coveralls may be necessary. Ensure that protective clothing is made of a material that is resistant to this compound.

Operational Plan: Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The outside of the PPE should be considered contaminated after use.

Step-by-Step Donning Procedure
  • Lab Coat/Gown: Put on the lab coat and fasten it completely.

  • Respirator: If required, perform a seal check to ensure a tight fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.

Step-by-Step Doffing Procedure
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat/Gown: Unfasten the lab coat and remove it by folding the contaminated outside inwards.

  • Face Shield and Goggles: Remove by handling the head strap, avoiding contact with the front of the shield or goggles.

  • Respirator: If worn, remove without touching the front of the mask.

  • Hand Hygiene: Immediately after removing all PPE, thoroughly wash your hands with soap and water.

PPE_Workflow cluster_assessment Initial Risk Assessment cluster_selection PPE Selection cluster_operational Operational Procedures cluster_disposal Disposal Plan Start Handling this compound Task Assess Task: - Quantity - Duration - Splash Potential Start->Task Eye Eye Protection: - Chemical Splash Goggles - Face Shield (if high splash risk) Task->Eye Gloves Hand Protection: - Nitrile Gloves (>480 min breakthrough) - Inspect for damage Task->Gloves Clothing Protective Clothing: - Lab Coat - Chemical-Resistant Apron (as needed) Task->Clothing Resp Respiratory Protection: - Is ventilation adequate (fume hood)? Task->Resp Donning Donning Procedure: 1. Gown 2. Respirator 3. Goggles/Face Shield 4. Gloves Eye->Donning Gloves->Donning Clothing->Donning APR Air-Purifying Respirator (Organic Vapor Cartridge) Resp->APR Yes SAR Supplied-Air Respirator (High concentrations/emergency) Resp->SAR No APR->Donning SAR->Donning Doffing Doffing Procedure: 1. Gloves 2. Gown 3. Goggles/Face Shield 4. Respirator 5. Wash Hands Donning->Doffing After Task Completion Disposal Contaminated PPE Disposal: - Segregate from general waste - Place in labeled, sealed container - Follow hazardous waste protocols Doffing->Disposal

Disposal Plan: Managing Contaminated PPE

Proper disposal of contaminated PPE is the final and crucial step in the safety lifecycle to prevent the spread of contaminants and protect environmental health.[1] this compound-contaminated PPE must be treated as hazardous waste.

Step-by-Step Disposal Procedure for this compound-Contaminated PPE
  • Segregation: At the point of use, immediately segregate all this compound-contaminated PPE (gloves, wipes, etc.) from non-hazardous waste. Use a designated and clearly labeled hazardous waste container.[1]

  • Containerization: The hazardous waste container must be:

    • Made of a material compatible with this compound.

    • Sealable to prevent the release of vapors.

    • Labeled with "Hazardous Waste" and the specific contents (e.g., "this compound-Contaminated Debris").[1]

  • Accumulation: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area, in accordance with your institution's and EPA's guidelines.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[1]

Never dispose of this compound-contaminated PPE in the regular trash. This can pose a fire hazard and lead to environmental contamination.

By adhering to these detailed protocols, researchers and laboratory professionals can confidently handle this compound, ensuring their personal safety and maintaining a secure and compliant research environment. This commitment to safety is the bedrock of scientific integrity and innovation.

References

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Hazmat School. (2023, September 9). How to dispose of contaminated PPE. Retrieved from [Link]

  • Flat Clearance Uxbridge. (n.d.). Step-by-Step Guide to Proper PPE Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Respiratory Protection - 1910.134. Retrieved from [Link]

  • Safety Tip of the Week. (2018, August 26). Respirator Change Schedules. Retrieved from [Link]

  • University of California, Riverside, Environmental Health & Safety. (n.d.). Filter and Cartridge Change-Out Schedule. Retrieved from [Link]

  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. Retrieved from [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards: this compound. Retrieved from [Link]

  • J.J. Keller. (2023, April 24). Review your respirator cartridge change schedule. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023, August 1). Safety Data Sheet: this compound.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: n-Decane.
  • New Jersey Department of Health. (2001, July). Hazardous Substance Fact Sheet: this compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, August 19). Material Safety Data Sheet: n-Decane (Certified).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99+%.
  • J.T. Baker. (2008, March 12). This compound.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). n-DECANE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decane
Reactant of Route 2
Decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.